molecular formula C7H7NO5S B1205822 2-Amino-4-sulfobenzoic acid CAS No. 98-43-1

2-Amino-4-sulfobenzoic acid

Cat. No.: B1205822
CAS No.: 98-43-1
M. Wt: 217.2 g/mol
InChI Key: GRGSHONWRKRWGP-UHFFFAOYSA-N
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Description

2-Amino-4-sulfobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO5S and its molecular weight is 217.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-sulfobenzoic acid
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InChI

InChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13)
Source PubChem
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InChI Key

GRGSHONWRKRWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO5S
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DSSTOX Substance ID

DTXSID4059172
Record name Benzoic acid, 2-amino-4-sulfo-
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Molecular Weight

217.20 g/mol
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CAS No.

98-43-1
Record name 2-Amino-4-sulfobenzoic acid
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Record name 2-Amino-4-sulfobenzoic acid
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Record name Benzoic acid, 2-amino-4-sulfo-
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Record name Benzoic acid, 2-amino-4-sulfo-
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Record name 4-sulphoanthranilic acid
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Record name 2-AMINO-4-SULFOBENZOIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-sulfobenzoic Acid from o-Nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway for 2-amino-4-sulfobenzoic acid, a key intermediate in the production of various dyes and pharmaceuticals. The synthesis commences with the readily available starting material, o-nitrotoluene, and proceeds through a two-step reaction sequence involving sulfonation and reduction. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and critical process parameters.

Introduction

This compound, also known as 4-sulfoanthranilic acid, is a valuable aromatic compound characterized by the presence of amino, carboxylic acid, and sulfonic acid functional groups. This unique trifunctionality makes it a versatile building block in organic synthesis. Its primary applications lie in the manufacturing of azo dyes, pigments, and certain pharmaceutical agents. The synthesis from o-nitrotoluene is a classic and industrially relevant route, valued for its cost-effectiveness and relatively straightforward execution.

Synthetic Strategy: A Two-Step Approach

The conversion of o-nitrotoluene to this compound is efficiently achieved through two sequential reactions:

  • Electrophilic Aromatic Sulfonation: The initial step involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of o-nitrotoluene. The regioselectivity of this reaction is dictated by the directing effects of the existing methyl and nitro groups. The ortho-para directing methyl group and the meta-directing nitro group synergistically favor the substitution at the C-4 position, yielding 4-nitro-2-toluenesulfonic acid.

  • Selective Reduction of the Nitro Group: The subsequent step focuses on the reduction of the nitro group to a primary amine. This transformation is typically accomplished using a variety of reducing agents, with sodium sulfide being a common and effective choice for this particular substrate.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow o_nitrotoluene o-Nitrotoluene sulfonation Sulfonation (Fuming H₂SO₄) o_nitrotoluene->sulfonation intermediate 4-Nitro-2-toluenesulfonic acid sulfonation->intermediate reduction Reduction (Na₂S) intermediate->reduction final_product This compound reduction->final_product

Figure 1: Overall synthetic workflow from o-nitrotoluene to this compound.

Part 1: Sulfonation of o-Nitrotoluene

The sulfonation of o-nitrotoluene is a critical step that establishes the foundational structure of the target molecule. The use of fuming sulfuric acid (oleum) as the sulfonating agent is standard practice for this transformation due to its high reactivity.

Mechanistic Considerations

The electrophile in this reaction is sulfur trioxide (SO₃), which is present in high concentration in fuming sulfuric acid. The reaction proceeds via a typical electrophilic aromatic substitution mechanism. The methyl group, being an activating and ortho-, para-directing group, and the nitro group, a deactivating and meta-directing group, both direct the incoming electrophile to the C-4 and C-6 positions. However, the C-4 position is sterically less hindered and is electronically favored, leading to the predominant formation of 4-nitro-2-toluenesulfonic acid.

Experimental Protocol

Materials and Reagents:

  • o-Nitrotoluene

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Sodium chloride

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of fuming sulfuric acid (20% SO₃).

  • Cool the flask in an ice-water bath to maintain the temperature between 10-15 °C.

  • Slowly add 50 g of o-nitrotoluene to the stirred sulfuric acid over a period of approximately 1 hour, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-85 °C and maintain this temperature for 2 hours with continuous stirring.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • The product, 4-nitro-2-toluenesulfonic acid, will precipitate out of the solution. To further enhance precipitation, add sodium chloride until the solution is saturated.

  • Filter the solid product using a Büchner funnel and wash it with a cold, saturated sodium chloride solution to remove any remaining acid.

  • Dry the crude product in a vacuum oven at 60 °C.

Data Summary:

ParameterValue
Starting Materialo-Nitrotoluene
Key ReagentFuming Sulfuric Acid (20% SO₃)
Reaction Temperature80-85 °C
Reaction Time2 hours
Expected Yield85-90%
Product4-Nitro-2-toluenesulfonic acid

Part 2: Reduction of 4-Nitro-2-toluenesulfonic Acid

The final step in the synthesis is the selective reduction of the nitro group of 4-nitro-2-toluenesulfonic acid to an amino group. This transformation is commonly achieved using sodium sulfide in an aqueous medium.

Mechanistic Considerations

The reduction of a nitro group by sodium sulfide is a complex process involving multiple single-electron transfers. The sulfide ion (S²⁻) acts as the reducing agent, ultimately being oxidized to elemental sulfur or polysulfides. This method is particularly advantageous as it is generally selective for the reduction of nitro groups in the presence of other functional groups, such as the sulfonic acid group.

Experimental Protocol

Materials and Reagents:

  • 4-Nitro-2-toluenesulfonic acid (from Part 1)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Hydrochloric acid (HCl)

  • Sodium carbonate

  • Activated carbon

  • Distilled water

Procedure:

  • In a large beaker, dissolve 100 g of the crude 4-nitro-2-toluenesulfonic acid in 500 mL of water.

  • Neutralize the solution with sodium carbonate until it is slightly alkaline (pH 8-9).

  • In a separate beaker, prepare a solution of 150 g of sodium sulfide nonahydrate in 300 mL of water.

  • Heat the solution of the sodium salt of 4-nitro-2-toluenesulfonic acid to 80 °C and then slowly add the sodium sulfide solution over 1 hour with constant stirring. The color of the reaction mixture will change significantly.

  • After the addition is complete, maintain the temperature at 80-85 °C for an additional 2 hours to ensure the completion of the reduction.

  • Cool the reaction mixture to room temperature. The product will be in the form of its sodium salt.

  • Add a small amount of activated carbon to the solution, heat to 60 °C for 15 minutes, and then filter to decolorize the solution.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until the pH reaches 2-3. The this compound will precipitate as a white to off-white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the product, wash it with cold distilled water, and dry it in a vacuum oven at 70 °C.

Data Summary:

ParameterValue
Starting Material4-Nitro-2-toluenesulfonic acid
Key ReagentSodium Sulfide Nonahydrate
Reaction Temperature80-85 °C
Reaction Time2 hours
Expected Yield80-85%
ProductThis compound

Conclusion

The synthesis of this compound from o-nitrotoluene is a robust and well-established process. By carefully controlling the reaction conditions, particularly temperature and reagent stoichiometry, high yields of the desired product can be achieved. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. For process scale-up, further optimization of reaction parameters and purification techniques may be necessary to ensure safety, efficiency, and product purity.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Beilstein Journal of Organic Chemistry.

Introduction: The Pivotal Role of 4-Sulfoanthranilic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Sulfoanthranilic Acid

4-Sulfoanthranilic acid, systematically known as 2-amino-4-sulfobenzoic acid, is a trifunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug development. Its molecular architecture, featuring a carboxylic acid, an aromatic amine, and a sulfonic acid group on a benzene scaffold, imparts a unique combination of reactivity and aqueous solubility. This makes it a versatile intermediate, primarily in the synthesis of complex azo dyes and as a building block in the development of novel pharmaceutical agents.[1][2][3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective and efficient use in any synthetic or analytical endeavor. This guide provides a detailed examination of these properties, grounded in established experimental techniques and theoretical principles, to empower scientists in leveraging this valuable compound.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all scientific work. 4-Sulfoanthranilic acid is known by several synonyms, and its key identifiers are summarized below.

Table 1: Chemical Identifiers for 4-Sulfoanthranilic Acid
IdentifierValueSource(s)
IUPAC Name This compound[4]
Synonyms 4-Sulfoanthranilic acid, BAS Acid[5]
CAS Number 98-43-1[1][5][6]
Molecular Formula C₇H₇NO₅S[2][4][5]
Molecular Weight 217.20 g/mol [4][7]

The spatial arrangement of the functional groups dictates the molecule's chemical behavior.

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

The observable physical and chemical characteristics of 4-sulfoanthranilic acid are summarized below. These properties are critical for designing experimental conditions, from dissolution to reaction monitoring.

Table 2: Summary of Physicochemical Properties
PropertyValueComments & InsightsSource(s)
Appearance White to cream or brown crystalline powderColor variation often indicates purity levels, with purer samples being whiter.[3][5]
Solubility Highly soluble in water (~300 mg/mL); freely soluble in hot water.The presence of three polar, ionizable groups (-SO₃H, -COOH, -NH₂) facilitates strong hydrogen bonding with water, explaining its high aqueous solubility.[1][3]
Melting Point ~280 °C (decomposes)A high melting point is indicative of a stable crystalline lattice with strong intermolecular forces (ionic interactions, hydrogen bonding). A lower value of 105 °C has also been reported, which may correspond to a hydrated form or a different purity grade.[3][8]
Density ~1.709 g/cm³ (Predicted)This is a calculated value and provides an estimate for process modeling and calculations.[2]
pKa Values pKa₁: ~ -1.6 (Predicted, -SO₃H) pKa₂: ~ 2-3 (Est., -COOH) pKa₃: ~ 4-5 (Est., -NH₃⁺)The sulfonic acid is a strong acid and will be deprotonated across virtually all aqueous pH ranges. The carboxylic acid and anilinium ion pKa values are estimates based on substituted benzoic acids and anilines. These values are crucial for predicting the molecule's charge state at a given pH.[2][3]

Synthesis Pathway Overview & Practical Implications

From a quality control perspective, understanding the synthesis of a starting material is vital as it informs the potential impurity profile. 4-Sulfoanthranilic acid is typically produced via a multi-step process starting from o-nitrotoluene.[2][9]

Figure 2: Simplified industrial synthesis workflow for 4-sulfoanthranilic acid.

Expert Insight: The primary impurities to anticipate from this process are unreacted starting material (o-nitrotoluene) and the sulfonic acid intermediate (2-nitro-4-sulfotoluene).[5] The presence of isomers is also possible. Therefore, a robust analytical method, such as the HPLC protocol described in Section 5.2, is not just recommended but essential for quality assurance before use in GMP or sensitive research applications.

Spectroscopic & Analytical Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the amine.

    • ~3000-2500 cm⁻¹: Broad O-H stretch from the hydrogen-bonded carboxylic acid.

    • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1250-1150 cm⁻¹ & ~1050-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonic acid group.

  • UV-Vis Spectroscopy: The molecule contains a substituted benzene ring, a chromophore that will absorb in the UV region. The exact absorption maximum (λ_max_) will be pH-dependent due to the protonation/deprotonation of the amino and carboxyl groups, which alters the electronic structure of the chromophore.

Field-Proven Experimental Protocols

The following protocols describe robust methods for determining critical physicochemical parameters. They are designed to be self-validating and are standard practice in analytical and development laboratories.

Protocol: Determination of pKa Values by Potentiometric Titration

Causality: The pKa values represent the pH at which an ionizable group is 50% protonated and 50% deprotonated. By titrating a solution of the acid with a strong base and monitoring the pH, we can identify the equivalence points corresponding to the deprotonation of the carboxylic acid and the anilinium ion, allowing for the calculation of their respective pKa values. The sulfonic acid pKa is too low to be accurately determined by this method in water.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Accurately weigh ~200 mg of sample prep2 Dissolve in 50 mL of CO₂-free water prep1->prep2 titr1 Calibrate pH meter prep2->titr1 titr2 Titrate with standardized 0.1 M NaOH titr1->titr2 titr3 Record pH after each titrant addition titr2->titr3 an1 Plot pH vs. Volume of NaOH titr3->an1 an2 Determine equivalence points (1st & 2nd derivative) an1->an2 an3 Calculate pKa values (pH at half-equivalence points) an2->an3

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 217 mg (1 mmol) of 4-sulfoanthranilic acid and dissolve it in 100 mL of deionized, CO₂-free water in a titration vessel.

  • Setup: Place a calibrated pH electrode and a magnetic stirrer in the vessel. Position the burette containing standardized 0.1 M NaOH solution above the vessel.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

  • Data Collection: Continue the titration past the second equivalence point, which will be observed as a second sharp increase in pH.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa for the carboxylic acid is the pH at the midpoint of the first buffer region (halfway to the first equivalence point). The pKa for the anilinium group is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, ionizable compound like 4-sulfoanthranilic acid, a reverse-phase (hydrophobic) column combined with a polar, buffered mobile phase provides excellent separation from less polar or non-polar impurities.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 4-sulfoanthranilic acid reference standard at 1.0 mg/mL in mobile phase. Prepare a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity checks.

  • Sample Preparation: Prepare a solution of the test sample at approximately 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: 85:15 (v/v) mixture of 25 mM potassium phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). The identity is confirmed by comparing the retention time of the sample's main peak to that of the reference standard.

Safety and Handling

4-Sulfoanthranilic acid should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

4-Sulfoanthranilic acid is a compound whose utility is directly linked to its distinct physicochemical properties. Its high water solubility, multiple reactive sites, and well-defined structure make it an invaluable building block in several industries. The data and protocols presented in this guide offer a comprehensive foundation for researchers, enabling them to confidently handle, analyze, and utilize this compound in their work, ensuring both the integrity of their results and the efficiency of their development processes.

References

  • ChemBK. (2024, April 10). This compound.
  • Nirav Dyes & Chemicals Pvt. Ltd. (n.d.). 4 SULPHO ANTHRANILIC ACID.
  • IndiaMART. (n.d.). 4 Sulfo Anthranilic Acid.
  • Chemsrc. (2025, August 20). This compound.
  • Dhanlaxmi Micro Powder Pvt. Ltd. (n.d.). 4 Sulpho Anthranilic Acid at Best Price in Ahmedabad.
  • EMCO Chemicals. (n.d.). 4 Sulpho Anthranilic Acid | Cas no 98-43-1.
  • PubChem. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-4-sulfobenzoic Acid

This compound (also known as 4-sulfoanthranilic acid) is a trifunctional aromatic compound of significant interest in various chemical sectors, including the synthesis of dyes and specialized pharmaceutical intermediates.[1] Its molecular architecture, featuring a carboxylic acid, a primary amine, and a sulfonic acid group on a benzene ring, presents a unique analytical challenge.[2] The precise confirmation of its structure and purity is paramount for its application in regulated industries. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this molecule. We will move beyond mere data presentation to explore the causality behind methodological choices, ensuring a robust and validated analytical workflow.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms.[3] For a molecule like this compound, a combination of ¹H and ¹³C NMR is essential to confirm the substitution pattern of the aromatic ring and verify the presence of all functional groups.

A. ¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their proximity to one another. Due to the compound's poor solubility in non-polar solvents, a polar deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is required. The choice of solvent is critical; D₂O will cause the exchange of labile protons (from -NH₂, -COOH, and -SO₃H) with deuterium, leading to their disappearance from the spectrum, which can be a useful diagnostic tool. Conversely, DMSO-d₆ will typically show these protons, often as broad signals.

Predicted ¹H NMR Data (in DMSO-d₆)

The aromatic region is expected to show a complex splitting pattern for the three adjacent protons, governed by ortho and meta coupling constants.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 7.85d (J ≈ 2 Hz)H-3This proton is ortho to the strongly electron-withdrawing -SO₃H group and the -COOH group, causing significant deshielding. It shows meta coupling to H-5.
~ 7.60dd (J ≈ 8.5, 2 Hz)H-5This proton is ortho to the -SO₃H group and meta to the -NH₂ group. It experiences deshielding from the sulfonic acid group and will show both ortho coupling to H-6 and meta coupling to H-3.
~ 6.70d (J ≈ 8.5 Hz)H-6This proton is ortho to the electron-donating -NH₂ group, which causes significant shielding, shifting it upfield. It shows ortho coupling to H-5.
~ 10-13br s-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its exact position is concentration and temperature-dependent.
~ 5-7br s-NH₂The amine protons are also labile and typically appear as a broad signal.
~ 10-12br s-SO₃HThe sulfonic acid proton is very acidic and will appear as a broad, deshielded signal, likely to exchange with any residual water.
B. ¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements the proton data by defining the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally necessary.[3]

Predicted ¹³C NMR Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168C-7 (-COOH)The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum.
~ 152C-2This carbon is directly attached to the nitrogen of the amine group, causing it to be significantly deshielded.
~ 148C-4The carbon bearing the sulfonic acid group is also strongly deshielded.
~ 130C-6This tertiary carbon (CH) is adjacent to the carbon bearing the amine group.
~ 122C-5This tertiary carbon (CH) is influenced by both the sulfonic acid and amine groups.
~ 115C-1This quaternary carbon is ipso to the carboxylic acid group.
~ 112C-3This tertiary carbon (CH) is ortho to two strongly electron-withdrawing groups, yet also para to the electron-donating amine. Its final shift is a balance of these effects.
Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of NMR data is fundamentally linked to meticulous sample preparation.

  • Sample Weighing: Accurately weigh 15-25 mg of purified this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of a high-purity solvent is crucial to avoid extraneous signals.

  • Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution. Incomplete dissolution is a common source of poor spectral quality (e.g., broad lines and shimming difficulties).

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

  • Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard 1D proton and carbon experiments are performed, followed by 2D experiments like COSY or HSQC if further structural confirmation is needed.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a solid sample like this compound, the KBr pellet method is a robust and widely used sample preparation technique.

A. Causality in Sample Preparation: The KBr Pellet Method

The goal is to disperse the solid analyte within an IR-transparent matrix, typically potassium bromide (KBr). When subjected to high pressure, the KBr becomes plastic and forms a clear pellet, allowing for transmission analysis. The key to a high-quality spectrum is minimizing moisture, which absorbs strongly in the IR region, and ensuring the analyte is ground to a fine, uniform particle size to reduce scattering effects.

B. Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to be complex but highly informative, showing characteristic bands for all three of its functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeAssignment
3300-3500N-H stretchPrimary Amine (-NH₂)
2500-3300O-H stretchCarboxylic Acid (-COOH)
~ 1700C=O stretchCarboxylic Acid (-COOH)
1550-1650Aromatic C=C stretchBenzene Ring
~ 1600N-H bendPrimary Amine (-NH₂)
1150-1250 & 1030-1080S=O stretchSulfonic Acid (-SO₃H)
Experimental Protocol: KBr Pellet Preparation and FT-IR Analysis
  • Drying: Thoroughly dry spectroscopic grade KBr in an oven at ~110°C for several hours and store it in a desiccator. This step is critical to prevent water bands from obscuring the spectrum.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a very fine powder.

  • Mixing: Add approximately 100-150 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder until a homogenous mixture is obtained.

  • Pressing: Transfer the mixture to a pellet press die. Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Given the high polarity and low volatility of this compound, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that allows intact molecular ions to be transferred from a liquid solution into the gas phase, minimizing premature fragmentation.[5]

A. Expected Mass Spectrum

The molecular formula of this compound is C₇H₇NO₅S, with a monoisotopic mass of approximately 217.0045 Da.[2]

  • Positive Ion Mode ([M+H]⁺): The most prominent peak is expected to be the protonated molecule at an m/z of 218.0123 .

  • Negative Ion Mode ([M-H]⁻): Deprotonation, likely from the highly acidic sulfonic or carboxylic acid groups, would result in an ion at an m/z of 216.0000 .

B. Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a validated workflow for the complete spectroscopic characterization of a fine chemical like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Purified Solid Sample (this compound) NMR_Prep Dissolve in DMSO-d6 Prep->NMR_Prep NMR Path IR_Prep Grind with KBr & Press Pellet Prep->IR_Prep IR Path MS_Prep Dissolve in MeOH/H2O Prep->MS_Prep MS Path NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq ESI-MS Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra (Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragments) MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

C. Plausible Fragmentation Pathway (ESI+)

Tandem MS (MS/MS) experiments can be performed by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to elicit fragmentation. This provides definitive evidence for the connectivity of the functional groups.

Fragmentation_Pathway parent [M+H]⁺ m/z = 218.01 frag1 Loss of H₂O (-18.01 Da) m/z = 200.00 parent->frag1 - H₂O frag2 Loss of COOH radical (-45.00 Da) m/z = 173.01 parent->frag2 - •COOH frag3 Loss of SO₃ (-79.96 Da) m/z = 138.05 parent->frag3 - SO₃ frag4 [C₆H₆NO]⁺ Loss of SO₃ & CO m/z = 110.04 frag3->frag4 - CO

Caption: A plausible ESI+ fragmentation pathway for protonated this compound.

Experimental Protocol: ESI-MS Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). Formic acid aids in protonation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 Da) to observe the parent ion and any potential fragments.

Conclusion

The structural verification of this compound is unequivocally achieved through the synergistic application of NMR, FT-IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and confirms the aromatic substitution pattern. FT-IR provides rapid confirmation of all key functional groups (amine, carboxylic acid, sulfonic acid). Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. By following the detailed, validated protocols outlined in this guide, researchers and drug development professionals can ensure the identity and quality of this important chemical intermediate with the highest degree of scientific confidence.

References

  • Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Institutes of Health (NIH).
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • This compound | C7H7NO5S | CID 66822. (n.d.). PubChem, National Institutes of Health (NIH).
  • KBr Pellet Method. (n.d.). Shimadzu.
  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). ResearchGate.

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An In-Depth Technical Guide to the Solubility of 2-Amino-4-sulfobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-sulfobenzoic acid, also known as 4-sulfoanthranilic acid, is a trifunctional aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its unique molecular architecture, incorporating an amino group, a carboxylic acid moiety, and a sulfonic acid group, makes it a versatile precursor in the synthesis of various dyes, pigments, and pharmaceutical intermediates.[1][2] A fundamental understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in these applications, directly impacting reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound, delving into its physicochemical properties, the theoretical underpinnings of its solubility, and a detailed experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Molecular Characteristics and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound (C₇H₇NO₅S) possesses a unique combination of functional groups that dictate its behavior in different solvent systems.[2][3][4]

PropertyValueSource
Molecular FormulaC₇H₇NO₅S[3][4]
Molecular Weight217.20 g/mol [3]
Melting Point~280 °C (decomposes)[4]
pKa-1.59±0.50 (Predicted)[4]
AppearanceWhite crystalline powder[4]

The presence of a strongly acidic sulfonic acid group and a basic amino group leads to the formation of a zwitterion in the solid state and in polar solvents. This internal salt formation significantly influences its solubility profile.

Theoretical Principles of Solubility: A Zwitterionic Perspective

The solubility of this compound is governed by the interplay of its zwitterionic character and its ability to form hydrogen bonds with solvent molecules.

The Zwitterionic Nature

In its solid state and in polar solvents, this compound exists predominantly as a zwitterion, with a proton transferred from the sulfonic acid group to the amino group. This results in a molecule with both a positive and a negative charge, leading to strong intermolecular electrostatic interactions and a highly ordered crystal lattice. For the compound to dissolve, the solvent molecules must overcome this lattice energy.

Solvent Polarity and Hydrogen Bonding

The solubility of zwitterionic compounds is highly dependent on the polarity of the solvent and its ability to engage in hydrogen bonding.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent for dissolving this compound. Their high polarity helps to solvate the charged groups of the zwitterion, and they can act as both hydrogen bond donors and acceptors, interacting with the sulfonate, carboxylate, and ammonium groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate charged species to some extent. However, they are typically only hydrogen bond acceptors. While they can interact with the ammonium group, their inability to donate hydrogen bonds to the sulfonate and carboxylate groups may result in lower solubility compared to protic solvents.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are incapable of forming strong interactions with the charged zwitterionic form of the molecule. Consequently, this compound is expected to be practically insoluble in non-polar solvents.

This compound (Zwitterion) This compound (Zwitterion) Polar Protic Solvents (Water, Methanol) Polar Protic Solvents (Water, Methanol) This compound (Zwitterion)->Polar Protic Solvents (Water, Methanol) Strong H-bonding & Ion-Dipole Interactions Polar Aprotic Solvents (DMSO, DMF) Polar Aprotic Solvents (DMSO, DMF) This compound (Zwitterion)->Polar Aprotic Solvents (DMSO, DMF) Ion-Dipole & Limited H-bonding Non-polar Solvents (Hexane, Toluene) Non-polar Solvents (Hexane, Toluene) This compound (Zwitterion)->Non-polar Solvents (Hexane, Toluene) Weak van der Waals Forces High Solubility High Solubility Polar Protic Solvents (Water, Methanol)->High Solubility Moderate to Low Solubility Moderate to Low Solubility Polar Aprotic Solvents (DMSO, DMF)->Moderate to Low Solubility Insoluble Insoluble Non-polar Solvents (Hexane, Toluene)->Insoluble

Caption: Intermolecular interactions governing solubility.

Qualitative and Estimated Solubility Profile

SolventSolvent TypeEstimated SolubilityRationale
WaterPolar ProticFreely soluble in hot water, less soluble in cold water.[2]Strong hydrogen bonding and ion-dipole interactions with the zwitterion.
MethanolPolar ProticSolubleCapable of strong hydrogen bonding and solvating the zwitterionic form.
EthanolPolar ProticModerately SolubleReduced polarity compared to methanol may lead to slightly lower solubility.
AcetonePolar AproticSparingly SolubleCan act as a hydrogen bond acceptor but lacks donor capabilities.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh polarity and ability to disrupt crystal lattice forces.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, a highly polar aprotic solvent.
AcetonitrilePolar AproticSparingly SolubleLower polarity compared to DMSO and DMF.
Tetrahydrofuran (THF)Moderately Polar AproticVery Slightly SolubleLimited ability to solvate the zwitterion.
TolueneNon-polarInsolubleIncapable of overcoming the crystal lattice energy of the zwitterion.
HexaneNon-polarInsolubleIncapable of overcoming the crystal lattice energy of the zwitterion.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable quantitative solubility data, a rigorous experimental protocol is essential. The following is a detailed, field-proven methodology based on the isothermal shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[5]

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the thermodynamic solubility.

Materials and Equipment
  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

start Start step1 Add excess this compound to solvent in a vial. start->step1 step2 Equilibrate on a temperature-controlled shaker. step1->step2 step3 Collect samples at time intervals (e.g., 24, 48, 72h). step2->step3 step4 Centrifuge to separate solid from supernatant. step3->step4 step5 Filter the supernatant. step4->step5 step6 Dilute the filtrate with a suitable solvent. step5->step6 step7 Analyze concentration by HPLC or UV-Vis. step6->step7 end Determine solubility from the plateau concentration. step7->end

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of any undissolved solid, centrifuge the collected sample and then filter it through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is reported as the average of the concentrations from the time points that have reached a plateau.

Safety Precautions

As a responsible Senior Application Scientist, it is imperative to highlight the safety considerations when handling this compound.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Inhalation: Avoid breathing dust. Ensure adequate ventilation.

  • Skin and Eye Contact: The compound may be irritating to the eyes, respiratory system, and skin.[6] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For comprehensive safety information, it is highly recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a zwitterionic molecule with a solubility profile dominated by its ability to form strong intermolecular interactions. It exhibits good solubility in polar protic solvents like water and is expected to be soluble in polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be insoluble in non-polar organic solvents. Due to the limited availability of quantitative solubility data in the public domain, this guide provides a robust and reliable experimental protocol for its determination. A thorough understanding and accurate measurement of its solubility are critical for the successful application of this versatile compound in research and development.

References

  • PubChem. This compound.
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  • YouTube. Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]
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  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]
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  • ResearchGate. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)
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  • Ziath.
  • Dimethyl Sulfoxide (DMSO)
  • This compound - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-sulfobenzoic Acid (CAS 98-43-1)

Introduction

This compound (CAS 98-43-1), also known as 4-sulfoanthranilic acid, is a trifunctional aromatic organic compound of significant interest in various fields of chemical research and development. Its unique structure, featuring amino, sulfonic acid, and carboxylic acid moieties, provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a substituted benzoic acid with an amino group at the 2-position and a sulfonic acid group at the 4-position. The presence of these functional groups dictates its chemical behavior and physical properties.

Chemical Structure
  • IUPAC Name: this compound[1]

  • CAS Number: 98-43-1[1]

  • Molecular Formula: C₇H₇NO₅S[2]

  • Molecular Weight: 217.20 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O[1]

  • InChI Key: GRGSHONWRKRWGP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Its high solubility in water is a key characteristic, attributed to the presence of the polar sulfonic acid and carboxylic acid groups.

PropertyValueSource
AppearanceWhite to off-white crystalline solid
Boiling Point360°C at 97.5 kPa[2]
Density1.709 g/cm³[2]
Water SolubilityFreely soluble in hot water, less soluble in cold water[3]
pKa-1.59 ± 0.50 (Predicted)[2]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a two-step process starting from o-nitrotoluene. This method involves sulfonation followed by an intramolecular oxidation-reduction reaction.[4][5]

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis of this compound o-Nitrotoluene o-Nitrotoluene 2-Nitro-4-sulfotoluene 2-Nitro-4-sulfotoluene o-Nitrotoluene->2-Nitro-4-sulfotoluene Sulfonation (Fuming H₂SO₄) This compound This compound 2-Nitro-4-sulfotoluene->this compound Intramolecular Oxidation-Reduction (Alkaline conditions) Reactivity of this compound cluster_amino Amino Group Reactivity cluster_carboxylic Carboxylic Acid Reactivity cluster_sulfonic Sulfonic Acid Reactivity Amino Group Amino Group Diazonium Salt Diazonium Salt Amino Group->Diazonium Salt Diazotization (NaNO₂, HCl) Azo Dyes Azo Dyes Diazonium Salt->Azo Dyes Azo Coupling (Activated Aromatics) Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Esterification (Alcohol, Acid Catalyst) Sulfonic Acid Sulfonic Acid Sulfonyl Chloride Sulfonyl Chloride Sulfonic Acid->Sulfonyl Chloride Chlorination (SOCl₂) Sulfonamide Sulfonamide Sulfonyl Chloride->Sulfonamide Amination (Amine)

Caption: Key reactions of the functional groups of this compound.

Reactions of the Amino Group

The primary aromatic amino group is nucleophilic and can undergo diazotization. This reaction involves treating this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can readily undergo coupling reactions with electron-rich aromatic compounds to form azo dyes.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard reactions such as esterification. In the presence of an alcohol and an acid catalyst, the corresponding ester can be formed.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be converted to a more reactive sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride. The resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. The sulfonyl chloride readily reacts with ammonia or primary/secondary amines to yield the corresponding sulfonamides.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable compound in several areas of research and industrial applications.

Synthesis of Dyes and Pigments

Historically and currently, a primary application of this compound is in the synthesis of azo dyes. [6]Its ability to form stable diazonium salts that can be coupled with various aromatic compounds allows for the production of a wide range of colors for textiles, printing inks, and other applications.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of sulfonamide antibiotics. [6]The sulfonamide functional group is a well-known pharmacophore, and the ability to introduce this moiety via the sulfonic acid group of this compound is of significant interest in drug discovery.

Material Science

In recent years, this compound has been explored as a building block for the creation of novel materials. Its rigid structure and multiple coordination sites make it a suitable ligand for the synthesis of metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery. [6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

Spectroscopy Expected Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns indicative of a trisubstituted benzene ring. The chemical shifts of the amine and carboxylic acid protons will be dependent on the solvent and concentration.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield (>160 ppm).
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and S=O stretching of the sulfonic acid group (~1030-1070 cm⁻¹ and ~1170-1220 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 217.0045, corresponding to the exact mass of the compound.

Safety and Toxicology

The safety profile of this compound indicates that it should be handled with care. It is reported to be irritating to the eyes, respiratory system, and skin. [7]However, some sources state that it does not meet GHS hazard criteria. [1]It is advisable to consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

This compound is a versatile and valuable chemical compound with a rich history and a promising future in various scientific disciplines. Its unique trifunctional structure provides a foundation for a wide array of chemical transformations, making it an important building block in the synthesis of dyes, pharmaceuticals, and advanced materials. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended to be a valuable resource for researchers, scientists, and drug development professionals.

References

  • Google Patents. (2015). CN104693078A - Preparation method of this compound.
  • Google Patents. (2015). CN104496863A - Method for preparing this compound.
  • PubChem. This compound. National Institutes of Health.
  • Chemsrc. (2025, August 20). This compound.
  • LookChem. Cas 98-43-1,this compound.
  • ChemBK. (2024, April 10). This compound.

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The Pivotal Role of the Sulfonic Acid Group in 2-Amino-4-sulfobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Amino-4-sulfobenzoic acid, also known as 4-sulfoanthranilic acid, is a trifunctional aromatic compound whose utility in pharmaceuticals, dyes, and advanced materials is fundamentally dictated by the unique characteristics of its sulfonic acid (-SO₃H) moiety.[1] This guide elucidates the central role of this functional group, moving beyond a simple description of the molecule to a mechanistic exploration of its influence. We will dissect how the sulfonic acid group governs the molecule's physicochemical properties, directs its synthetic reactivity, and ultimately enables its diverse applications. This document provides field-proven insights, detailed experimental protocols, and a causal analysis of the chemical principles at play, designed for researchers, scientists, and drug development professionals.

Introduction: A Molecule Defined by the Sulfo Group

This compound is an aromatic compound featuring three distinct functional groups: an amino (-NH₂), a carboxylic acid (-COOH), and a sulfonic acid (-SO₃H) group.[1][2] While the interplay between all three is significant, the sulfonic acid group acts as the molecular anchor, imparting a set of dominant properties that define the compound's behavior and value as a chemical intermediate.[3][4][5] Its strong acidity, high polarity, and specific reactivity pathways are the primary drivers for its use in a range of sophisticated chemical syntheses. This guide will explore the causality behind this dominance, from its effect on solubility and charge state to its role in directing complex derivatization strategies.

Physicochemical Dominance of the Sulfonic Acid Group

The sulfonic acid group exerts an outsized influence on the physical and spectral properties of this compound.

2.1 Acidity and Zwitterionic Character

The most defining feature of the sulfonic acid group is its strong acidity (pKa << 0), making it a much stronger acid than the carboxylic acid group (pKa ≈ 4-5). This disparity dictates the molecule's ionization state in aqueous solutions. The amino group, being basic, will be protonated under acidic conditions. This leads to a zwitterionic equilibrium where the sulfonic acid group is deprotonated (-SO₃⁻) and the amino group is protonated (-NH₃⁺) over a wide pH range.[2] This zwitterionic nature is crucial for its behavior in biological systems and separation processes.

G cluster_0 Low pH (Strongly Acidic) cluster_1 Mid pH (Zwitterionic) cluster_2 High pH (Strongly Basic) A This compound (Cationic Form) -SO₃H -NH₃⁺ B Zwitterion -SO₃⁻ -NH₃⁺ A->B +OH⁻ -H₂O C Anionic Form -SO₃⁻ -NH₂ B->C +OH⁻ -H₂O

Caption: Ionization states of this compound at varying pH.

2.2 Water Solubility

Aromatic carboxylic acids often have limited water solubility. However, the presence of the highly polar sulfonic acid group dramatically increases the hydrophilicity of this compound, making it highly soluble in water.[2][3] This property is a significant advantage in many applications, particularly in the manufacturing of dyes, where aqueous processing is common, and in the development of pharmaceutical agents intended for biological systems.

Table 1: Comparison of Water Solubility

Compound Functional Groups Water Solubility Rationale
Benzoic Acid -COOH Sparingly soluble Limited polarity
Anthranilic Acid (2-Aminobenzoic Acid) -COOH, -NH₂ Slightly soluble Increased polarity from -NH₂

| This compound | -COOH, -NH₂, -SO₃H | Freely soluble [4] | Dominant hydrophilic effect of the sulfonic acid group |

2.3 Spectroscopic Signature

The sulfonic acid group provides distinct signals in spectroscopic analysis, aiding in characterization. In Fourier-Transform Infrared (FT-IR) spectroscopy, the S=O stretching vibrations appear as strong, characteristic bands.

Table 2: Key FT-IR Vibrational Modes

Functional Group Vibrational Mode Expected Range (cm⁻¹) Observed in Similar Molecules (cm⁻¹)
Amino (-NH₂) N-H Asymmetric & Symmetric Stretch 3300-3500 3501, 3425[6]
Carboxylic Acid (C=O) C=O Stretch 1680-1710 1666[6]
Sulfonic Acid (S=O) S=O Asymmetric & Symmetric Stretch 1350-1470 & 1140-1180 Characteristic strong absorptions

| Aromatic Ring | C=C Stretch | 1450-1600 | 1585, 1550[6] |

Note: Observed frequencies are for 2-Amino-4-chlorobenzoic acid, a structurally similar compound, as a reference.[6]

Role in Chemical Reactivity and Derivatization

The sulfonic acid group is not merely a passive solubilizing agent; it is a versatile chemical handle that enables a host of synthetic transformations crucial for drug development and materials science.

3.1 Conversion to Sulfonyl Chlorides: The Gateway to Derivatives

The most critical reaction of the sulfonic acid group is its conversion to the highly reactive sulfonyl chloride (-SO₂Cl) intermediate. This is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.[1] The sulfonyl chloride is a powerful electrophile, readily reacting with nucleophiles.

3.2 Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry

The sulfonyl chloride intermediate is paramount for the synthesis of sulfonamides (-SO₂NHR).[1] This functional group is a well-established pharmacophore present in a wide array of antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. The reaction of the sulfonyl chloride with ammonia or a primary/secondary amine yields the corresponding sulfonamide. This two-step process allows for the modular introduction of diverse R-groups, enabling the creation of large libraries of compounds for drug discovery screening.

G A This compound (-SO₃H) C Sulfonyl Chloride Intermediate (-SO₂Cl) A->C Chlorination B Chlorinating Agent (e.g., SOCl₂) B->C E Sulfonamide Product (-SO₂NHR) C->E Amination D Amine (R-NH₂) or Ammonia (NH₃) D->E

Caption: Workflow for the synthesis of sulfonamide derivatives.

3.3 Reversible Sulfonation: A Strategic Tool

Unlike nitration or halogenation, aromatic sulfonation is a reversible reaction.[7][8] By heating an aryl sulfonic acid in dilute hot aqueous acid, the sulfonic acid group can be removed, regenerating the parent arene.[7][9] This unique property allows the sulfo group to be used as a temporary protecting group. It can be installed to block a specific position on the aromatic ring, direct other substituents to different positions, and then be removed later in the synthetic sequence.

Applications Enabled by the Sulfonic Acid Group

The properties and reactivity conferred by the sulfonic acid group directly translate into the compound's primary applications.

  • Pharmaceuticals: Its role as a precursor to sulfonamide derivatives is its most significant contribution to medicinal chemistry.[3][5] The ability to create vast libraries of sulfonamides makes it a valuable building block in the search for new therapeutic agents.

  • Dye Manufacturing: this compound is used to produce diazoamino compounds, which are important components of printing inks known as Rapidogen dyes.[4] Here, the sulfonic acid group serves two purposes: it provides a reactive site for further chemical transformations and ensures the final dye molecule is water-soluble, which is essential for textile application processes.

  • Fine Chemicals and Materials: As a trifunctional molecule with multiple reactive sites, it serves as a versatile fine chemical and building block for more complex molecules and advanced materials.[1][10][11]

Key Experimental Protocols

The following protocols describe core methodologies for the derivatization and characterization of this compound.

5.1 Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines the general two-step procedure for converting this compound into a sulfonamide derivative, a process central to its application in drug discovery.

Step 1: Formation of the Sulfonyl Chloride Intermediate

  • Safety: Conduct the reaction in a well-ventilated fume hood. Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), suspend 1 equivalent of this compound in an excess of thionyl chloride (SOCl₂), which acts as both reagent and solvent.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 2-amino-4-(chlorosulfonyl)benzoic acid is obtained and should be used immediately in the next step due to its high reactivity and moisture sensitivity.

Step 2: Formation of the Sulfonamide

  • Reaction Setup: Dissolve the crude sulfonyl chloride from Step 1 in an inert, dry solvent (e.g., tetrahydrofuran or dichloromethane) in a flask placed in an ice bath.

  • Amine Addition: Slowly add a solution containing 2.2 equivalents of the desired primary or secondary amine in the same solvent. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.

  • Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Stir for several hours or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or column chromatography.

5.2 Protocol: Characterization by FT-IR Spectroscopy

This protocol details the characterization of the starting material or final product using the KBr pellet method.[6]

  • Sample Preparation: In an agate mortar, grind 1-2 mg of the dry sample with ~200 mg of spectroscopic grade, dry potassium bromide (KBr). The mixture must be ground to a fine, homogeneous powder to minimize scattering.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Place the die under a hydraulic press and apply 8-10 tons of pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Analysis: Record a background spectrum using a pure KBr pellet. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. The instrument software will automatically subtract the background. Analyze the resulting spectrum for characteristic peaks corresponding to the functional groups (e.g., S=O, C=O, N-H stretches) as listed in Table 2.

Conclusion

The sulfonic acid group is the defining feature of this compound. Its strong acidity and high polarity govern the molecule's physical properties, most notably its zwitterionic character and high water solubility. More importantly, it serves as a versatile and reactive handle for chemical synthesis. The transformation into a sulfonyl chloride and subsequent conversion to a wide array of sulfonamides is a cornerstone of its utility, particularly in the field of drug development. Understanding the fundamental principles of this group's reactivity and influence is key to unlocking the full potential of this valuable chemical intermediate.

References
  • Google Patents. (n.d.). CN104496863A - Method for preparing this compound.
  • Google Patents. (n.d.). CN104693078A - Preparation method of this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). Aromatic sulfonation.
  • OpenOChem Learn. (n.d.). EAS-Sulfonation.
  • ChemBK. (n.d.). This compound.
  • Wikipedia. (n.d.). Sulfonic acid.

Sources

An In-Depth Technical Guide to the Synthesis and Initial Characterization of 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and initial characterization of 2-Amino-4-sulfobenzoic acid (also known as 4-sulfoanthranilic acid), a versatile fine chemical with applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] This document details a well-established synthetic pathway, outlines the critical process parameters, and discusses the analytical techniques required for its characterization. The guide is intended to provide researchers and drug development professionals with the necessary information to understand and potentially implement the synthesis and analysis of this important chemical intermediate.

Introduction and Significance

This compound is an aromatic organic compound containing three key functional groups: an amino group, a carboxylic acid group, and a sulfonic acid group. This trifunctional nature makes it a valuable building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.[3] Its primary utility lies in its role as a precursor to various dyes and pigments.[1] In the pharmaceutical and agrochemical industries, the unique substitution pattern of the benzene ring provides a scaffold for the development of novel bioactive compounds.

The presence of the highly polar sulfonic acid group imparts significant water solubility, a desirable characteristic for many industrial processes and pharmaceutical formulations. The amino group can be readily diazotized and coupled to form azo compounds, the basis for a vast array of synthetic dyes. Furthermore, the carboxylic acid and amino groups can be modified to generate a diverse library of derivatives for screening in drug discovery programs.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound proceeds via a two-step reaction sequence starting from ortho-nitrotoluene. This method involves the sulfonation of the aromatic ring followed by a simultaneous oxidation of the methyl group and reduction of the nitro group in an alkaline medium.[1][4][5]

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway o_nitrotoluene o-Nitrotoluene intermediate 2-Nitro-4-sulfotoluene o_nitrotoluene->intermediate Sulfonation (Fuming H₂SO₄) final_product This compound intermediate->final_product Auto-oxidation-reduction (Alkaline conditions) Molecular_Structure cluster_molecule This compound cluster_amino Amino Group cluster_carboxyl Carboxylic Acid cluster_sulfo Sulfonic Acid C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 N NH₂ C2->N C4 C C3->C4 C5 C C4->C5 SO3H SO₃H C4->SO3H C6 C C5->C6 C6->C1 Experimental_Workflow start Start dissolve Dissolve o-Nitrotoluene in H₂SO₄ start->dissolve sulfonation Sulfonation with Fuming H₂SO₄ dissolve->sulfonation alkaline_reaction Auto-oxidation-reduction in Alkaline Solution sulfonation->alkaline_reaction precipitation Precipitation by pH Adjustment alkaline_reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, IR, MS, HPLC) purification->characterization end End Product characterization->end

Sources

A Technical Guide to the Theoretical Investigation of 2-Amino-4-sulfobenzoic Acid: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Amino-4-sulfobenzoic acid (4-sulfoanthranilic acid) is a trifunctional aromatic compound of significant interest in the synthesis of pharmaceuticals, dyes, and novel materials.[1] Its utility stems from the unique interplay of its amino, carboxylic acid, and sulfonic acid moieties. Understanding the molecule's three-dimensional structure and electronic properties is paramount for predicting its reactivity, designing derivatives, and elucidating its role in biological or material systems. This technical guide provides a comprehensive framework for performing and interpreting theoretical calculations on the structure of this compound using Density Functional Theory (DFT), a robust and widely adopted computational method. We will detail the rationale behind methodological choices, present step-by-step protocols for key analyses, and discuss the anticipated results, thereby offering a self-validating workflow for researchers in the field.

Introduction: The Case for a Computational Approach

This compound, with the molecular formula C₇H₇NO₅S, is a versatile fine chemical.[2][3] The relative positioning of an electron-donating amino group and two electron-withdrawing acidic groups (carboxyl and sulfonic) on the benzene ring creates a complex electronic environment. This environment dictates the molecule's acidity, nucleophilicity, and electrophilicity, as well as its potential for intra- and intermolecular interactions, such as hydrogen bonding.

While experimental techniques like X-ray crystallography provide definitive solid-state structures, they are contingent on obtaining high-quality single crystals, which can be a significant bottleneck.[4][5] Furthermore, experimental methods provide limited insight into the molecule's electronic landscape, such as the distribution of frontier molecular orbitals that govern chemical reactivity.

Theoretical calculations, particularly DFT, offer a powerful and complementary approach. They allow for:

  • Rapid and cost-effective determination of the gas-phase or solvated ground-state geometry.

  • Prediction of spectroscopic properties , such as vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra.

  • Detailed analysis of electronic properties , including charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity.[6]

This guide is structured to walk the user through a complete computational protocol, from initial model setup to the interpretation of key structural and electronic data.

Theoretical & Methodological Framework

The foundation of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT methods are favored for their excellent balance of computational cost and accuracy, making them ideal for systems with dozens of atoms.

2.1. The Choice of Functional and Basis Set: A Deliberate Decision

The accuracy of a DFT calculation is fundamentally determined by two choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing diverse functional groups, hybrid functionals are often the most reliable. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This choice is grounded in its extensive validation and successful application in numerous studies of aminobenzoic acids and related aromatic compounds, where it has shown to provide reliable geometric and electronic data.[6][7]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation. We select the 6-311++G(d,p) basis set. Let's deconstruct this choice:

    • 6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

    • ++: These symbols indicate the addition of "diffuse" functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or significant hydrogen bonding potential—all of which are present in this compound.

    • (d,p): These are "polarization" functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for accurately modeling chemical bonds.

This combination of B3LYP/6-311++G(d,p) represents a high-level, well-established standard for obtaining publication-quality results for the properties of interest in this molecule.[8]

2.2. The Computational Workflow: A Self-Validating System

Our approach is designed as a logical, self-validating sequence. Each step confirms the validity of the previous one, ensuring the final results are physically meaningful.

G cluster_outputs Key Outputs A 1. Molecular Structure Input (Build or import initial 3D coordinates) B 2. Geometry Optimization (Find lowest energy conformation) A->B Initial Guess C 3. Frequency Calculation (Confirm true minimum & predict spectra) B->C Optimized Structure E Validation Check: No Imaginary Frequencies? C->E D 4. Analysis of Results (Geometric, Vibrational, Electronic Properties) F Optimized Geometry (Bond lengths, angles) D->F G Vibrational Spectra (IR, Raman) D->G H Electronic Properties (HOMO, LUMO, MEP) D->H E->B No (Re-optimize) E->D Yes (Proceed) FMO cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) HOMO->LUMO    ΔE     Energy Energy Energy->LUMO Energy->HOMO Gap HOMO-LUMO Gap (ΔE) Correlates with chemical reactivity and kinetic stability

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Table 3: Predicted Electronic Properties

Property Description Predicted Value
E(HOMO) Energy of the HOMO Insert Value eV
E(LUMO) Energy of the LUMO Insert Value eV
ΔE (Gap) E(LUMO) - E(HOMO) Insert Value eV

| Dipole Moment | Molecular Polarity | Insert Value Debye |

Insight: The HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO will likely be distributed over the electron-withdrawing carboxylic and sulfonic acid groups. A smaller HOMO-LUMO gap (ΔE) generally implies higher chemical reactivity.

4.4. Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution. By mapping the electrostatic potential onto the electron density surface, it reveals regions of positive and negative potential.

  • Negative Regions (Red/Yellow): Electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carboxyl and sulfonic groups.

  • Positive Regions (Blue): Electron-poor areas, prone to nucleophilic attack. These are expected around the acidic protons (on the -COOH and -SO₃H groups) and the amine hydrogens.

Insight: The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will interact with biological receptors or other reactants.

Conclusion

This guide has outlined a robust, field-proven computational protocol for the theoretical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. The causality behind each methodological choice has been explained to ensure scientific integrity, and the workflow is designed to be self-validating through the crucial step of frequency analysis. The insights gained from these calculations—from precise bond lengths to the nature of the frontier orbitals—provide a fundamental understanding of the molecule's structure-property relationships, empowering more informed decisions in drug design, materials science, and synthetic chemistry.

References

  • Çelik, S., Tüzün, B., & Kaya, C. (2024). Theoretical Insights into the Effects of Positional Isomerism: DFT/TD-DFT Approach. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • SpectraBase. (n.d.). 2-Aminophenol-4-sulfonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66822, this compound.
  • Singh, P., Singh, J., & Tandon, P. (2024). Comprehensive quantum chemical study of the associative complex of para-aminobenzoic acid and 7-diethylamino 4-methyl coumarin by adsorption and aromatic bridges. Journal of Molecular Modeling, 30(1), 23.
  • Singh, P., Singh, J., & Tandon, P. (2024). Comprehensive quantum chemical study of the associative complex of para-aminobenzoic acid and 7-diethylamino 4-methyl coumarin by adsorption and aromatic bridges. ResearchGate.
  • Al-Hujran, T. A., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1), 85.
  • Ateş, B. (2022). Molecular Structure Analysis of Morpholin-4-ium p-Aminobenzoate (MPABA) with Antiallergic Effects. ClinicSearch.
  • Ferreira, K. N. (2004). X Ray crystallography. Journal of Clinical Pathology, 57(5), 449–455.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Drake, M. D. (2010). X-ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.11.
  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 351-360.

Sources

A Senior Application Scientist's Guide to the Isomers of Aminosulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the structural isomers of aminosulfobenzoic acid, a class of compounds pivotal to advancements in medicinal chemistry and material science. As versatile scaffolds, their utility is dictated by the specific arrangement of the amino, sulfonic acid, and carboxylic acid functional groups on the benzene ring. This document offers a comparative analysis of their physicochemical properties, detailed protocols for their synthesis and analytical separation, and an exploration of their applications, particularly in drug development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these isomers in their work.

Introduction: The Isomeric Landscape of Aminosulfobenzoic Acid

Aminosulfobenzoic acid isomers are trifunctional aromatic compounds that serve as critical building blocks in organic synthesis. The distinct positioning of the amino (-NH₂), sulfonic acid (-SO₃H), and carboxylic acid (-COOH) groups on the benzene ring gives rise to several structural isomers, each with unique steric and electronic properties. These differences profoundly influence their reactivity, biological activity, and physical characteristics such as solubility and melting point.

The most prominent applications of these isomers are in the synthesis of sulfonamide drugs and specialized dyes.[1][2] Sulfonamides, structural analogs of para-aminobenzoic acid (PABA), act as competitive inhibitors of dihydropteroate synthetase in bacteria, a key enzyme in the folic acid synthesis pathway.[3][4] This selective toxicity makes them effective antimicrobial agents.[3] The sulfonic acid group often enhances water solubility, a desirable trait for both pharmaceutical and dyestuff applications.[2] Understanding the distinct properties of each isomer is therefore paramount for designing novel molecules with targeted functions.

This guide will focus on the most commonly encountered isomers, providing a framework for their synthesis, differentiation, and application.

Comparative Physicochemical Properties

The relative positions of the three functional groups dictate the intramolecular and intermolecular interactions, leading to significant differences in physical properties. The table below summarizes key data for several prominent isomers.

Property2-Amino-5-sulfobenzoic acid4-Amino-3-sulfobenzoic acid
Synonym(s) 5-Sulfoanthranilic Acid[5]-
CAS Number 3577-63-7313533 (CID)[6]
Molecular Formula C₇H₇NO₅SC₇H₇NO₅S[6]
Molecular Weight 217.2 g/mol 217.2 g/mol
Appearance Light pink powder[2]Data not available
Melting Point 319 °CData not available

Note: Comprehensive experimental data for all isomers is not always readily available in public databases. The provided data is based on cited sources.

The interplay of the acidic (sulfonic, carboxylic) and basic (amino) groups makes these compounds zwitterionic over a certain pH range. The specific pKa values for each functional group are highly dependent on the isomeric form due to inductive and resonance effects, which in turn affects their solubility and chromatographic behavior.

Synthesis and Manufacturing of Key Isomers

The synthesis of a specific aminosulfobenzoic acid isomer requires a strategic approach that considers the directing effects of the functional groups already on the aromatic ring.

Synthesis of 2-Amino-4-sulfobenzoic Acid

A patented method for producing this compound starts with o-nitrotoluene.[7] The process involves two main steps:

  • Sulfonation: o-nitrotoluene is dissolved in sulfuric acid and treated with fuming sulfuric acid (oleum) to introduce the sulfonic acid group, yielding 2-nitro-4-sulfotoluene.[7]

  • Oxidative-Reduction: The intermediate is then subjected to an auto-oxidation-reduction reaction under alkaline conditions, which simultaneously oxidizes the methyl group to a carboxylic acid and reduces the nitro group to an amine, forming the final product.[7]

General Strategies for Other Isomers

While specific, scalable synthesis routes for every isomer are often proprietary, general organic chemistry principles apply. For example, synthesizing 3-amino-4-hydroxybenzenesulfonic acid involves the sulfonation of ortho-aminophenol with sulfuric acid.[8] Similarly, derivatives can be created by starting with a substituted precursor, such as 4-amino-3-bromobenzoic acid, and then introducing the sulfonic acid group or building the sulfonamide linkage directly.[1][9]

The diagram below illustrates a generalized synthetic logic for producing aminosulfobenzoic acid derivatives.

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_intermediates Intermediates A Substituted Aniline (e.g., o-nitrotoluene) R1 Sulfonation (H₂SO₄/Oleum) A->R1 B Substituted Benzoic Acid (e.g., 4-aminobenzoic acid) R3 Bromination (NBS) B->R3 R4 Nitration B->R4 I1 Sulfonated Intermediate R1->I1 R2 Oxidation/Reduction P Target Aminosulfobenzoic Acid Isomer R2->P I2 Multi-substituted Intermediate R3->I2 I1->R2

Caption: Generalized synthetic pathways for aminosulfobenzoic acid isomers.

Analytical Methodologies for Isomer Separation and Identification

Distinguishing between structural isomers is a significant analytical challenge due to their identical mass and often similar physicochemical properties.[10][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[12][13]

HPLC-Based Separation

The key to separating aminosulfobenzoic acid isomers lies in exploiting the subtle differences in their polarity, hydrophobicity, and ionic character.[10] Mixed-mode chromatography is particularly effective.[10][14]

Causality of Separation: Mixed-mode columns, such as those with reversed-phase (e.g., C18) and ion-exchange capabilities, can interact with multiple features of the analyte simultaneously.[10][15] For aminosulfobenzoic acids, a column offering both reversed-phase and cation-exchange mechanisms is ideal.[15] The separation is governed by:

  • Reversed-Phase Interaction: Based on the hydrophobicity of the benzene ring.

  • Cation-Exchange Interaction: Based on the charge of the protonated amino group.

The elution order and resolution can be finely tuned by adjusting the mobile phase, including the organic solvent concentration (e.g., acetonitrile), buffer concentration, and pH.[10]

Protocol: HPLC Separation of Aminobenzoic Acid Isomers

This protocol is adapted from established methods for separating aminobenzoic acid isomers and serves as a robust starting point.[10][15]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chromatographic Conditions:

    • Column: Mixed-mode Reversed-Phase/Cation-Exchange column (e.g., Coresep 100, Primesep 100).[10][15]

    • Mobile Phase: 20% Acetonitrile in water with 0.1% Phosphoric Acid.

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 1-5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture or individual standards at 0.3-0.5 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation:

    • Run individual isomer standards to determine their respective retention times.

    • Inject a known mixture to confirm baseline separation. The theoretical plate number should be >2000 for robust separation.[12]

    • Assess reproducibility by performing multiple injections and calculating the relative standard deviation (RSD) of retention times and peak areas.

Spectroscopic Identification

Once separated, isomers can be identified using spectroscopic techniques.

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can differ, providing a structural fingerprint.

  • Vibrational Spectroscopy (IR/Raman): The positions of the functional groups influence the vibrational modes of the molecule. For example, IR spectroscopy can reveal differences in hydrogen bonding environments.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer, providing unambiguous structural confirmation.

The following workflow diagram outlines the comprehensive process for isomer analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_id Identification P1 Dissolve Sample (0.3-0.5 mg/mL) P2 Filter (0.45 µm) P1->P2 A1 HPLC Injection (Mixed-Mode Column) P2->A1 A2 Isomer Separation A1->A2 A3 Fraction Collection (Optional) A2->A3 ID1 Mass Spectrometry (MS/MS Fragmentation) A2->ID1 ID2 NMR Spectroscopy (¹H, ¹³C) A3->ID2 ID3 FT-IR Spectroscopy A3->ID3 F Confirmed Isomer Structure & Purity ID1->F ID2->F ID3->F

Caption: Integrated workflow for the separation and identification of isomers.

Applications in Medicinal Chemistry and Drug Development

The structural motif of aminosulfobenzoic acid is a "privileged scaffold" in medicinal chemistry. Its isomers and their derivatives are foundational to a wide range of therapeutics.

Antimicrobial Agents

The primary role of these structures is in the synthesis of sulfonamide antibiotics.[1] These drugs function by mimicking p-aminobenzoic acid (PABA), thereby competitively inhibiting the bacterial enzyme dihydropteroate synthetase, which is essential for folate synthesis.[3][17] Humans are unaffected as they obtain folate from their diet.[1] This mechanism makes the PABA-like scaffold of certain aminosulfobenzoic acid isomers highly valuable for developing new antimicrobial agents to combat resistant bacterial strains.[18][19]

Versatile Building Blocks for Drug Discovery

Beyond antimicrobials, the trifunctional nature of these isomers allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

  • The amino group is readily derivatized to form amides, sulfonamides, or Schiff bases.[1][20]

  • The carboxylic acid group can be converted to esters or amides, modifying the molecule's polarity, solubility, and ability to interact with biological targets.[18][21]

  • The sulfonic acid group primarily enhances aqueous solubility.

  • The aromatic ring can be further substituted to optimize binding affinity and pharmacokinetic properties.[21]

This versatility has led to PABA-containing structures being used in drugs for a vast array of conditions, including as diuretics, anti-inflammatory agents, and even anticancer therapeutics.[18][22][23]

G Scaffold Aminosulfobenzoic Acid Isomer Amino Group Carboxyl Group Sulfonic Acid Group Derivatives Drug Candidate Library Sulfonamides Amides/Esters Further Ring Substitution Scaffold:nh2->Derivatives:d1 R-SO₂Cl Scaffold:cooh->Derivatives:d2 R-OH / R-NH₂ Scaffold->Derivatives:d3 Halogenation, Nitration, etc. Applications Therapeutic Areas Antimicrobials Anti-inflammatories Diuretics Anticancer Agents Derivatives->Applications

Caption: Drug development logic using aminosulfobenzoic acid isomers.

Conclusion and Future Outlook

The structural isomers of aminosulfobenzoic acid represent a class of deceptively simple molecules with profound utility in science and industry. Their value is unlocked through a detailed understanding of how the isomeric arrangement of functional groups dictates their chemical and biological behavior. The ability to selectively synthesize and analytically resolve these isomers is a critical enabling technology for the fields they serve. As the demand for novel therapeutics with tailored properties continues to grow, the strategic use of these versatile building blocks will undoubtedly lead to the development of next-generation drugs and advanced materials. Future research will likely focus on developing more efficient and greener synthetic routes and exploring the therapeutic potential of the less-studied isomers.

References

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  • ResearchGate. (n.d.). Structure similarity of sulfanilamide and p-aminobenzoic acid.
  • BenchChem. (n.d.). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-Sulfobenzoic Acid in Modern Dye Manufacturing.
  • Haroon, M., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Landis, B. D., et al. (1943). INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS. Science.
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  • PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block.
  • PubMed. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-sulfobenzoic acid | CAS 3577-63-7.
  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having....
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  • PubChem. (n.d.). 4-Amino-3-sulfobenzoic acid.
  • Google Patents. (n.d.). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • NIH. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
  • Google Patents. (n.d.). Preparation method of this compound.
  • BenchChem. (n.d.). In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Sulfoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 4-sulfoanthranilic acid (2-amino-4-sulfobenzoic acid). As a polysubstituted aromatic compound, its reactivity is governed by the interplay of the directing effects of its constituent functional groups: a strongly activating ortho-, para-directing amino group, and two meta-directing deactivating groups, the sulfonic acid and carboxylic acid moieties. This document offers a detailed analysis of the regioselectivity of halogenation, nitration, and sulfonation reactions. Furthermore, it presents scientifically grounded, step-by-step experimental protocols for these transformations, designed for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Mechanistic insights are supported by established principles of electrophilic aromatic substitution and analogous reactions reported in the scientific literature.

Introduction to 4-Sulfoanthranilic Acid

4-Sulfoanthranilic acid, also known as this compound, is a multifaceted organic compound of significant interest in the chemical and pharmaceutical industries.[1] Its structure, featuring an aniline, a benzoic acid, and a benzenesulfonic acid moiety, imparts a unique combination of acidic and basic properties, as well as high water solubility.[1][2] This compound serves as a valuable intermediate in the synthesis of various dyes and pigments.[1] The presence of multiple functional groups offers several reaction sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents. A thorough understanding of its reactivity towards electrophilic substitution is crucial for its effective utilization in synthetic chemistry.

Analysis of Electrophilic Reactivity and Regioselectivity

The outcome of electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring is determined by the cumulative electronic and steric effects of the existing substituents.[3] In the case of 4-sulfoanthranilic acid, we have three distinct functional groups influencing the regioselectivity of an incoming electrophile:

  • Amino Group (-NH₂): Located at position 2, the amino group is a powerful activating group and a strong ortho-, para- director due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect. This significantly increases the electron density at the positions ortho and para to it.

  • Carboxylic Acid Group (-COOH): Situated at position 1, the carboxylic acid group is a deactivating group and a meta- director. Its electron-withdrawing nature, both through inductive and resonance effects, reduces the electron density of the aromatic ring, particularly at the ortho and para positions.

  • Sulfonic Acid Group (-SO₃H): At position 4, the sulfonic acid group is also a strong deactivating group and a meta- director due to its potent electron-withdrawing properties.

The overall reactivity of the ring is diminished compared to aniline due to the presence of two deactivating groups. However, the powerful activating effect of the amino group still renders the ring susceptible to electrophilic attack under appropriate conditions. The directing effects of the substituents are summarized in the diagram below.

Caption: Directing effects of substituents on 4-sulfoanthranilic acid.

Based on the analysis of these directing effects, the positions most activated for electrophilic attack are C3 and C5, which are ortho and para to the strongly activating amino group, respectively. The C3 position is also meta to the carboxylic acid group, and the C5 position is also meta to the carboxylic acid group. Therefore, electrophilic substitution is strongly predicted to occur at the C3 and C5 positions. Steric hindrance from the adjacent carboxylic acid and sulfonic acid groups might influence the ratio of substitution at these two positions.

Halogenation

Halogenation of anilines and their derivatives is a well-established electrophilic aromatic substitution reaction. Due to the high activation of the ring by the amino group, these reactions often proceed under mild conditions.

Predicted Regioselectivity and Mechanism

Based on a kinetic and mechanistic study of the bromination of sulfanilic acid (4-aminobenzenesulfonic acid) with N-bromosuccinimide (NBS) in an alkaline medium, the major product formed is 4-amino-3-bromobenzenesulfonic acid.[4][5] This provides strong evidence that halogenation of 4-sulfoanthranilic acid will occur at the position ortho to the amino group and meta to the sulfonic acid and carboxylic acid groups, which is the C3 position . Substitution at the C5 position is also possible, but the C3 position is generally favored in the halogenation of sulfanilic acid. The use of a basic medium is crucial to ensure the amino group is in its free, activating form and not protonated to the deactivating ammonium group.[5]

The proposed mechanism for the bromination of 4-sulfoanthranilic acid is depicted below.

Halogenation_Mechanism SA 4-Sulfoanthranilic Acid Intermediate Sigma Complex (Resonance Stabilized) SA->Intermediate Electrophilic Attack NBS NBS (Br+) NBS->Intermediate Product 3-Bromo-4-sulfoanthranilic Acid Intermediate->Product -H+ Succinimide Succinimide Intermediate->Succinimide

Caption: Proposed mechanism for the bromination of 4-sulfoanthranilic acid.

Experimental Protocol: Bromination of 4-Sulfoanthranilic Acid

This protocol is adapted from the bromination of sulfanilic acid.[4]

Materials:

  • 4-Sulfoanthranilic acid

  • N-Bromosuccinimide (NBS)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, for workup)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of 4-sulfoanthranilic acid in a dilute aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to deprotonate the sulfonic acid and carboxylic acid groups and ensure the amino group is free.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve an equimolar amount of N-bromosuccinimide in distilled water.

  • Add the NBS solution dropwise to the stirred, cooled solution of 4-sulfoanthranilic acid over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure 3-bromo-4-sulfoanthranilic acid.

ParameterValue/Condition
Reactants 4-Sulfoanthranilic acid, N-Bromosuccinimide
Solvent Aqueous NaOH
Temperature 0-5 °C initially, then room temperature
Reaction Time 2-3 hours
Workup Acidification with HCl, filtration
Purification Recrystallization
Predicted Product 3-Bromo-4-sulfoanthranilic acid

Nitration

The nitration of aromatic compounds is a classic electrophilic substitution reaction. However, the direct nitration of anilines with a mixture of nitric and sulfuric acids is often problematic due to the strong oxidizing nature of the reagents, which can lead to degradation of the starting material.[2] Therefore, a protection-nitration-deprotection strategy is typically employed.

Predicted Regioselectivity and Mechanism

For the nitration of 2-aminobenzoic acid, the amino group is first protected as an acetamide.[2] This moderately activating ortho-, para- directing group directs the incoming nitro group primarily to the position para to it. In the case of 4-sulfoanthranilic acid, after protection of the amino group, the position para to the acetamido group is C5. This position is also meta to the deactivating carboxylic acid and sulfonic acid groups. Thus, nitration is predicted to occur selectively at the C5 position .

The workflow for the nitration of 4-sulfoanthranilic acid is as follows:

Nitration_Workflow Start 4-Sulfoanthranilic Acid Step1 Protection (Acetylation) Acetic Anhydride Start->Step1 Protected N-Acetyl-4-sulfoanthranilic Acid Step1->Protected Step2 Nitration HNO3, H2SO4 Protected->Step2 Nitrated N-Acetyl-5-nitro-4-sulfoanthranilic Acid Step2->Nitrated Step3 Deprotection (Hydrolysis) Aq. HCl, Heat Nitrated->Step3 Product 5-Nitro-4-sulfoanthranilic Acid Step3->Product

Caption: Proposed synthetic workflow for the nitration of 4-sulfoanthranilic acid.

Experimental Protocol: Nitration of 4-Sulfoanthranilic Acid

This protocol is based on the nitration of 2-aminobenzoic acid.[2]

Part A: Protection (Acetylation)

  • Suspend 4-sulfoanthranilic acid in glacial acetic acid.

  • Add acetic anhydride dropwise to the suspension.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.

  • Filter, wash with cold water, and dry the product.

Part B: Nitration

  • Carefully dissolve the N-acetyl-4-sulfoanthranilic acid in concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at low temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash thoroughly with cold water until the washings are neutral, and dry.

Part C: Deprotection (Hydrolysis)

  • Suspend the N-acetyl-5-nitro-4-sulfoanthranilic acid in dilute hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours to hydrolyze the amide.

  • Cool the solution to precipitate the final product, 5-nitro-4-sulfoanthranilic acid.

  • Filter, wash with cold water, and recrystallize from a suitable solvent if necessary.

StepKey ReagentsTemperatureExpected Product
Protection Acetic anhydride, Acetic acidRefluxN-Acetyl-4-sulfoanthranilic Acid
Nitration Conc. HNO₃, Conc. H₂SO₄< 10 °CN-Acetyl-5-nitro-4-sulfoanthranilic Acid
Deprotection Dilute HClReflux5-Nitro-4-sulfoanthranilic Acid

Sulfonation

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction.[5] For 4-sulfoanthranilic acid, which already contains a sulfonic acid group, forcing a second sulfonation would require harsh reaction conditions.

Predicted Regioselectivity and Mechanism

The existing sulfonic acid and carboxylic acid groups strongly deactivate the ring towards further sulfonation. However, the activating amino group directs ortho and para. The para position (C5) is sterically accessible. The ortho position (C3) is also a possibility. Given the strong deactivation, forcing a second sulfonation would likely require fuming sulfuric acid (oleum) and elevated temperatures. The most probable position for a second sulfonation, if it were to occur, would be at the C5 position , para to the activating amino group and meta to the existing deactivating groups.

The mechanism involves the attack of the aromatic ring on sulfur trioxide (SO₃) or its protonated form, which is the electrophile in sulfonation reactions.[5][6]

Proposed Experimental Protocol: Disulfonation of 4-Sulfoanthranilic Acid

Materials:

  • 4-Sulfoanthranilic acid

  • Fuming sulfuric acid (oleum, e.g., 20% SO₃)

  • Sodium chloride (for workup)

Procedure:

  • In a flask protected from atmospheric moisture, carefully add 4-sulfoanthranilic acid to fuming sulfuric acid with stirring.

  • Heat the reaction mixture to 100-120 °C for several hours.

  • Monitor the reaction by taking aliquots, quenching with ice, and analyzing by a suitable method (e.g., HPLC) to check for the formation of a new, more polar product.

  • After the reaction has proceeded to the desired extent, cool the mixture carefully.

  • Pour the cooled reaction mixture onto a large amount of crushed ice.

  • "Salt out" the product by adding a saturated sodium chloride solution.

  • Collect the precipitated disulfonic acid product by filtration.

  • Wash the product with a cold, saturated sodium chloride solution and dry.

ParameterValue/Condition
Reagent Fuming sulfuric acid (Oleum)
Temperature 100-120 °C
Reaction Time Several hours (requires monitoring)
Workup Quenching on ice, salting out
Predicted Product 2-Amino-1-carboxybenzene-4,5-disulfonic acid

Conclusion

The electrophilic substitution reactions of 4-sulfoanthranilic acid are dictated by the powerful ortho-, para- directing influence of the amino group, which overrides the deactivating and meta- directing effects of the sulfonic acid and carboxylic acid groups. Halogenation is predicted to occur primarily at the C3 position, while nitration (following protection of the amino group) is expected at the C5 position. Further sulfonation, requiring forcing conditions, would also likely yield the C5-substituted product. The protocols and mechanistic analyses presented in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile aromatic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. BenchChem Technical Support.
  • BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene. BenchChem Technical Support.
  • Bulgarian Chemical Communications. (n.d.). Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Aromatic sulfonation.
  • Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.
  • SciSpace. (n.d.). Direct Sulfonation of Aromatic Hydrocarbons and their Halogen Derivatives.
  • Grokipedia. (n.d.). Electrophilic aromatic directing groups.
  • LookChem. (n.d.). Cas 98-43-1, this compound.

Sources

A-Comprehensive-Technical-Guide-to-the-Nucleophilic-Reactions-of-2-Amino-4-sulfobenzoic-Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic reactions involving 2-Amino-4-sulfobenzoic acid, also known as 4-sulfoanthranilic acid. This trifunctional aromatic compound is a valuable building block in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2][3][4][5] The guide elucidates the electronic properties of the molecule that govern its reactivity, with a primary focus on the nucleophilic character of the amino group. Key reactions, including N-acylation and diazotization, are discussed in detail, supported by mechanistic diagrams and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic utility of this compound.

Introduction to this compound

This compound is a fine chemical distinguished by its unique molecular architecture, which incorporates an amino group, a carboxylic acid group, and a sulfonic acid group on a benzene ring.[1] This trifunctional nature provides multiple reactive sites, making it a versatile precursor in a wide array of synthetic pathways.[1] The interplay between these functional groups dictates the compound's chemical behavior and its utility across various scientific disciplines.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. The presence of the highly polar sulfonic acid group generally ensures good solubility in hot water.[2]

PropertyValueSource
CAS Number 98-43-1[2][6]
Molecular Formula C₇H₇NO₅S[6]
Molecular Weight 217.20 g/mol [6]
Appearance Varies (often a crystalline solid)
Solubility Freely soluble in hot water, less so in cold water[2]
Electronic Structure and Reactivity Analysis

The reactivity of this compound is a direct consequence of the electronic effects exerted by its three functional groups. The amino (-NH₂) group is an activating, ortho-, para-directing group, which increases the electron density of the aromatic ring through resonance. Conversely, the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are deactivating, meta-directing groups that withdraw electron density from the ring.

The primary site for nucleophilic attack is the lone pair of electrons on the nitrogen atom of the amino group.[1] The nucleophilicity of this group is moderated by the electron-withdrawing effects of the other substituents. However, it remains sufficiently reactive to participate in a variety of important chemical transformations.

Core Principles of Nucleophilic Reactivity

The Amino Group as the Primary Nucleophilic Center

The amino group is the most potent nucleophilic site in the this compound molecule.[1] Its lone pair of electrons readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is the cornerstone of its use as a synthetic intermediate.

Influence of pH on Nucleophilicity

The pH of the reaction medium plays a critical role in modulating the nucleophilicity of the amino group. In strongly acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation neutralizes the lone pair, effectively quenching its nucleophilic character. Conversely, in basic or neutral conditions, the amino group exists in its free base form (-NH₂), where the lone pair is available for nucleophilic attack. Therefore, careful control of pH is essential for successful synthetic outcomes.

Key Nucleophilic Reactions and Mechanistic Insights

N-Acylation Reactions

N-acylation is a fundamental reaction of the amino group in this compound, leading to the formation of amide derivatives. This transformation is widely used to introduce a variety of functional groups and to build more complex molecular scaffolds. The reaction typically involves the treatment of this compound with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.[7]

The N-acylation of amines with acid chlorides in the presence of an aqueous base is known as the Schotten-Baumann reaction. This method is highly effective for the acylation of this compound.

Schotten_Baumann cluster_products Products Amine R-NH₂ (this compound) Amide R-NH-COR' (N-Acyl Derivative) Amine->Amide Nucleophilic Attack on Carbonyl Carbon AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Amide HCl HCl

Caption: Mechanism of the Schotten-Baumann N-acylation reaction.

This protocol provides a general procedure for the N-acylation of this compound using an acid chloride under Schotten-Baumann conditions. A similar protocol has been described for a related substrate, methyl 2-amino-5-bromobenzoate.[8]

Materials:

  • This compound

  • Acetyl chloride (or other desired acid chloride)

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in 10% aqueous sodium hydroxide solution.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath with vigorous stirring. Add 1.1 equivalents of the acid chloride dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Workup: Acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Diazotization Reactions

A key reaction of the primary aromatic amino group in this compound is diazotization.[1] This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[1] While the initial step is a nucleophilic attack of the amino group on the nitrosonium ion, the resulting diazonium salt is a versatile electrophile.

Diazotization cluster_intermediate Intermediate Amine Ar-NH₂ (this compound) DiazoniumSalt Ar-N₂⁺Cl⁻ (Diazonium Salt) Amine->DiazoniumSalt Reaction with Nitrosonium Ion (NO⁺) NitrousAcid HNO₂ (from NaNO₂ + HCl) NitrousAcid->DiazoniumSalt

Caption: Formation of a diazonium salt from this compound.

Applications in Drug Development and Industry

The nucleophilic reactivity of this compound makes it a valuable precursor in several industries.

  • Pharmaceuticals: The structural motif of aminobenzoic acids is a common building block in medicinal chemistry.[9] The ability to easily derivatize the amino group allows for the synthesis of a wide range of compounds with potential therapeutic applications.[9]

  • Dye Industry: The diazonium salts derived from this compound are crucial intermediates in the production of azo dyes.[1][2] These dyes have widespread use in the textile and printing industries.[2]

Conclusion and Future Outlook

This compound is a versatile and reactive molecule with significant utility in organic synthesis. Its nucleophilic amino group provides a handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of new pharmaceuticals, advanced materials, and industrial chemicals. Future research will likely focus on developing even more selective and efficient methods for the derivatization of this important building block.

References

  • CN104496863A - Method for preparing this compound - Google Patents. (n.d.).
  • This compound | C7H7NO5S | CID 66822 - PubChem. (n.d.).
  • Loev, B., & Kormendy, M. (1963). 2-Sulfobenzoic Acid Esters. II. 4-Amino Derivatives. The Journal of Organic Chemistry, 28(12), 3421-3426. [Link]
  • CN104693078A - Preparation method of this compound - Google Patents. (n.d.).
  • This compound - ChemBK. (n.d.).
  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. [Link]
  • Saleem, M., et al. (2023).
  • This compound | CAS#:98-43-1 | Chemsrc. (n.d.).
  • Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). PubMed. [Link]

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pKa values of 2-Amino-4-sulfobenzoic acid functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the pKa Values of 2-Amino-4-sulfobenzoic Acid Functional Groups

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For polyfunctional molecules such as this compound, a versatile intermediate in the pharmaceutical and dye industries, understanding the specific pKa values of each functional group—sulfonic acid, carboxylic acid, and amine—is paramount for predicting its behavior in biological systems and optimizing synthetic processes.[1][2][3] This guide provides a comprehensive analysis of the theoretical principles governing the acidity of its functional groups, summarizes estimated pKa values based on analogous structures, and presents detailed, field-proven experimental protocols for their empirical determination.

Introduction: The Significance of pKa in Drug Development

This compound, also known as 4-sulfoanthranilic acid, is a trifunctional aromatic compound featuring a sulfonic acid, a carboxylic acid, and an amino group.[2][4][5] The ionization state of these groups, which is dictated by their respective pKa values and the ambient pH, governs the molecule's overall charge, solubility, lipophilicity, and ability to interact with biological targets.[6][7][8] Consequently, the precise determination of these pKa values is not merely an academic exercise but a foundational step in rational drug design and process chemistry. An accurate pKa profile enables researchers to predict absorption, distribution, metabolism, and excretion (ADME) properties, thereby minimizing costly late-stage failures in drug development.[9]

Theoretical Framework and pKa Estimation

The pKa of a functional group is significantly influenced by the electronic effects of adjacent substituents. In this compound, the interplay between the three groups is complex.

  • Inductive Effects: Both the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. This inductive effect stabilizes the conjugate bases of the other acidic groups, thereby increasing their acidity (lowering their pKa). It also withdraws electron density from the amino group, making it less basic (lowering the pKa of its conjugate acid).[10][11]

  • Resonance Effects: The amino group (-NH₂) is an electron-donating group by resonance, which would typically decrease the acidity of the carboxylic acid. However, the presence of the powerful electron-withdrawing sulfonic acid group often dominates the electronic landscape of the molecule.[11][12]

Given the scarcity of direct experimental data for this compound, we can estimate the pKa values by examining structurally similar compounds and considering these electronic effects.

Data Presentation: Estimated pKa Values

The table below summarizes the estimated pKa values for the three functional groups of this compound. These estimations are derived from a combination of computational predictions and experimental data from analogous compounds.

Functional GroupEstimated pKaRationale and Comparative Data
Sulfonic Acid (-SO₃H)< 0 (Predicted: ~ -1.59)Aromatic sulfonic acids are inherently strong acids due to extensive resonance stabilization of the sulfonate anion.[13][14] A predicted value for this specific molecule is -1.59.[1]
Carboxylic Acid (-COOH)2.0 - 3.0The pKa of benzoic acid is ~4.2. The presence of the strongly electron-withdrawing sulfonic acid group at the para position is expected to significantly increase acidity, lowering the pKa. For comparison, the carboxylic acid pKa of 4-aminobenzoic acid is ~2.4 when the amino group is protonated.[15][16]
Ammonium (-NH₃⁺)3.0 - 3.5The pKa of the anilinium ion is ~4.6. The two electron-withdrawing groups (-SO₃H and -COOH) will substantially decrease the basicity of the amino group. The macroscopic pKa of sulfanilic acid (4-aminobenzenesulfonic acid), which exists as a zwitterion, is 3.23.[17]

The ionization sequence of this compound can be visualized as follows:

G A Cationic (pH < 0) -SO3H -COOH -NH3+ B Zwitterionic (pH 0-2) -SO3- -COOH -NH3+ A->B pKa1 ~ -1.6 C Anionic (pH 3-4) -SO3- -COO- -NH3+ B->C pKa2 ~ 2.5 D Dianionic (pH > 4) -SO3- -COO- -NH2 C->D pKa3 ~ 3.2

Caption: Predicted ionization states of this compound.

Experimental Determination of pKa Values

No single method is universally applicable for all compounds. The choice of technique depends on the compound's properties, such as solubility and chromophoric characteristics. Here, we detail three robust, commonly employed methods.

Potentiometric Titration

This is a high-precision technique that directly measures pH changes upon the addition of a titrant.[18] It is particularly effective for determining multiple pKa values in a single experiment.

Causality: The core principle is that at the midpoint of each buffer region in the titration curve (the point of half-neutralization for a specific functional group), the pH of the solution is equal to the pKa of that group. The inflection points on the curve correspond to the equivalence points, and the pKa is found at the volume of titrant that is halfway to the equivalence point.[9][19]

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[19][20]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).[19] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]

  • Initial Acidification: Since the first pKa is very low, the initial titration will focus on the carboxylic acid and amino groups. Acidify the sample solution to ~pH 1.5 with a standardized strong acid (e.g., 0.1 M HCl) to ensure all carboxyl and amino groups are fully protonated.

  • Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.[20] Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values are determined from the midpoints of the flattened buffer regions on the curve. For higher precision, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peaks in the derivative plot indicate the equivalence points. The pKa is the pH at half of the equivalence point volume.[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter P2 Prepare Analyte Solution (with 0.15M KCl) P1->P2 P3 Acidify to pH 1.5 (with 0.1M HCl) P2->P3 T1 Add Aliquot of 0.1M NaOH P3->T1 T2 Stir & Equilibrate T1->T2 Repeat until pH ~11 T3 Record pH T2->T3 Repeat until pH ~11 T3->T1 Repeat until pH ~11 A1 Plot pH vs. Volume T3->A1 A2 Calculate 1st Derivative (ΔpH/ΔV) A1->A2 A3 Identify Equivalence Points (Peaks in Derivative) A2->A3 A4 Determine pKa Values (pH at 1/2 Equivalence Vol.) A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is ideal for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.[18][21] It offers excellent precision and can be performed with very small amounts of sample.[7]

Causality: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can determine the ratio of the conjugate acid and base forms. The Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) can then be used to calculate the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, often corresponding to the inflection point of the absorbance vs. pH plot.[22]

  • Spectral Scans: Prepare two stock solutions of the analyte at a fixed concentration: one in a strongly acidic buffer (e.g., pH 1) and one in a basic buffer (e.g., pH 6). Scan the full UV-Vis spectrum for both to identify the wavelengths of maximum absorbance difference (λ_max).

  • Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range (e.g., from pH 1.5 to 5.0 in 0.2 pH unit increments).

  • Sample Measurement: Prepare a sample for each buffer solution, ensuring the final analyte concentration is constant across all samples. Measure the absorbance of each sample at the predetermined λ_max.[7]

  • Data Analysis: Plot absorbance versus pH. Fit the data to a sigmoidal curve. The pKa is the pH value at the inflection point of the curve. Alternatively, use graphical analysis by plotting log[(A_I - A)/(A - A_A)] vs. pH, where A_I and A_A are the absorbances of the fully ionized and fully acidic forms, respectively. The pKa is the x-intercept.[22]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Identify λmax (Scan in acidic/basic buffers) M2 Measure Absorbance at λmax for each pH P1->M2 P2 Prepare Series of Known pH Buffers M1 Prepare Samples (Constant analyte conc.) P2->M1 M1->M2 A1 Plot Absorbance vs. pH M2->A1 A2 Fit Sigmoidal Curve A1->A2 A3 Determine pKa (Inflection Point of Curve) A2->A3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that is highly automated and requires minimal sample volume. It is particularly advantageous for analyzing impure samples or compounds with low water solubility.[6][23]

Causality: The electrophoretic mobility of a molecule is dependent on its charge-to-size ratio. As the pH of the background electrolyte changes, the ionization state (and thus the net charge) of the analyte changes, leading to a change in its migration time. By plotting the effective mobility against pH, a sigmoidal curve is generated, and its inflection point corresponds to the pKa.[6]

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) covering a wide pH range (e.g., pH 2 to 11).[6]

  • Sample Preparation: Dissolve the analyte in water or a suitable co-solvent. Include a neutral marker (e.g., DMSO) to correct for electroosmotic flow.[6]

  • Electrophoretic Runs: Perform injections of the sample using each prepared buffer. Record the migration times of the analyte and the neutral marker.

  • Data Calculation: Calculate the effective mobility (μ_eff) for the analyte at each pH value.

  • Data Analysis: Plot the effective mobility versus pH. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is typically used for accurate fitting.[6]

Conclusion

The pKa values of this compound's functional groups are fundamental to its chemical identity and application. While estimations based on chemical principles and analogous structures provide a valuable starting point, empirical determination is essential for applications in research and development. The methodologies of potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis offer robust and validated pathways to obtaining precise pKa data. The selection of the appropriate method, grounded in an understanding of the underlying causality of each technique, ensures the generation of trustworthy and actionable results for scientists and drug development professionals.

References

  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa.
  • PubMed. (1998). A fast method for pKa determination by capillary electrophoresis.
  • Online Learning, IIT Kanpur. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.
  • PubMed. (1996). Determination of acid dissociation constants by capillary electrophoresis.
  • National Center for Biotechnology Information. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • ACS Publications. (2010). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
  • ResearchGate. (2008). A Fast Method for p K a Determination by Capillary Electrophoresis.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Global Journal of Medical Research. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • National Center for Biotechnology Information. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?.
  • Merck Index Online. (n.d.). p-Aminobenzoic Acid.
  • Study.com. (n.d.). pKa of Acids & Functional Groups | Overview & Examples.
  • ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value.
  • Chegg.com. (2010). Solved The pKa of sulfonic acid and amino group (conjugate....
  • Scribd. (n.d.). Pka Table.
  • Master Organic Chemistry. (2010). 5 Key Factors That Influence Acidity In Organic Chemistry.
  • ResearchGate. (2015). Computational Approaches to Predict pKa Values.
  • YouTube. (2022). Factors affecting pKa.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids.
  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • Chemistry LibreTexts. (2019). Sulfonic Acids.

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Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-4-sulfobenzoic Acid in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in the textile, printing, and food industries.[1][2] Their vibrant colors, cost-effective synthesis, and excellent fastness properties make them indispensable. The fundamental chemistry of azo dye formation involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[2][3]

This application note focuses on the use of this compound as the primary amine component. This particular starting material is of significant interest due to its bifunctional nature, possessing both a sulfonic acid group (-SO₃H) and a carboxylic acid group (-COOH). The sulfonic acid group is a key determinant of the dye's properties, imparting significant water solubility to the final product.[1] This is a crucial feature for dyeing processes in aqueous media, particularly for hydrophilic fibers like cotton, wool, and silk. The presence of two distinct acidic functional groups offers opportunities for modulating the dye's solubility, pH sensitivity, and potential for forming metal complexes, leading to a diverse palette of colors and applications.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using this compound. We will delve into the mechanistic underpinnings of the synthetic process, provide detailed, field-proven protocols, and discuss the characterization of the resulting dyes.

Chemical Structures and Reaction Pathway

The synthesis of an azo dye from this compound and a coupling agent, in this instance 2-naphthol, proceeds via the formation of a diazonium salt intermediate followed by an azo coupling reaction.

G cluster_0 Starting Materials cluster_1 Diazotization cluster_2 Azo Coupling This compound Diazonium Salt Diazonium Salt of This compound This compound->Diazonium Salt NaNO₂, HCl 0-5 °C 2-Naphthol Azo Dye Final Azo Dye 2-Naphthol->Azo Dye Diazonium Salt->Azo Dye 2-Naphthol, NaOH

Caption: Overall reaction scheme for the synthesis of an azo dye from this compound and 2-naphthol.

Experimental Protocols

Part 1: Diazotization of this compound

The conversion of the primary aromatic amine to a diazonium salt is a critical first step. The reaction is conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[2]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
This compound217.202.17 g10Starting Amine
Sodium Nitrite (NaNO₂)69.000.76 g11Diazotizing Agent
Concentrated Hydrochloric Acid (HCl)36.465 mL~60Acidic Medium
Distilled Water18.0250 mL-Solvent
Ice-As needed-Cooling Agent

Procedure:

  • Preparation of the Amine Suspension: In a 250 mL beaker, add 2.17 g (10 mmol) of this compound to 25 mL of distilled water. Stir to create a suspension.

  • Acidification: Slowly add 5 mL of concentrated hydrochloric acid to the suspension while stirring. The amine salt will form, which may or may not fully dissolve.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 15 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C.

  • Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are notoriously unstable and can decompose violently if allowed to warm up or if isolated in a dry state.[2] The low temperature suppresses the decomposition reaction, which would otherwise lead to the formation of phenols and nitrogen gas.

  • Excess Acid: A slight excess of hydrochloric acid is used to ensure the complete formation of nitrous acid (HNO₂) from sodium nitrite and to maintain an acidic environment that prevents premature coupling of the diazonium salt with unreacted amine.

  • Slow Addition of Nitrite: The dropwise addition of sodium nitrite solution helps to control the exothermic reaction and maintain the low temperature.

G start Start prep_amine Prepare Amine Suspension (this compound + H₂O) start->prep_amine acidify Acidify with conc. HCl prep_amine->acidify cool_amine Cool to 0-5 °C in Ice-Salt Bath acidify->cool_amine diazotization Dropwise Addition of NaNO₂ Solution (Maintain 0-5 °C) cool_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization stir Stir for 20-30 min at 0-5 °C diazotization->stir end Diazonium Salt Solution Ready (Use Immediately) stir->end

Caption: Workflow for the diazotization of this compound.

Part 2: Azo Coupling with 2-Naphthol

The diazonium salt, being an electrophile, will react with an electron-rich coupling partner. 2-Naphthol is a classic choice that produces intensely colored azo dyes. This reaction is typically carried out in a basic medium.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Naphthol144.171.44 g10Coupling Agent
Sodium Hydroxide (NaOH)40.001.20 g30Base
Distilled Water18.0250 mL-Solvent
Ice-As needed-Cooling Agent

Procedure:

  • Preparation of the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of a 1 M sodium hydroxide solution (prepared by dissolving 1.20 g of NaOH in 30 mL of water). Stir until the 2-naphthol is completely dissolved.

  • Cooling: Cool the 2-naphthol solution in an ice bath to 0-5 °C.

  • Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution. A brightly colored precipitate should form immediately.

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.

  • Isolation of the Dye: Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any unreacted salts. Follow with a wash of a small amount of cold ethanol to facilitate drying.

  • Drying: Allow the product to air dry or dry in a desiccator.

Causality Behind Experimental Choices:

  • Basic Medium: The coupling reaction with phenols is favored in a slightly alkaline medium. The sodium hydroxide deprotonates the hydroxyl group of the 2-naphthol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and a more homogenous product.

Characterization of the Synthesized Azo Dye

The synthesized azo dye should be characterized to confirm its structure and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • UV-Visible Spectroscopy: The extended conjugation in azo dyes results in strong absorption in the visible region of the electromagnetic spectrum. The λmax will be characteristic of the specific dye molecule.

  • FT-IR Spectroscopy: Look for characteristic peaks such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), and peaks associated with the sulfonic and carboxylic acid groups.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structure elucidation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling concentrated acids and volatile organic compounds.

  • Handling of Reagents: this compound and 2-naphthol can be irritating to the skin and eyes. Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Diazonium Salts: As mentioned, diazonium salts are potentially explosive in their solid, dry state. Always keep them in a cold aqueous solution and use them immediately after preparation.[2]

References

  • Azo Dyes and Pigments. (2014). In The Royal Society of Chemistry.
  • Azo dye. In Wikipedia.
  • Walker, G. J.
  • SAFETY DATA SHEET - 4-Sulfobenzoic acid monopotassium salt. (2024). Fisher Scientific.
  • The Synthesis of Azo Dyes.
  • Safety Data Sheet - 2-Amino-5-sulfobenzoic acid. (2022). Biosynth.
  • The Use of Heterocyclic Azo Dyes on Different Textile M
  • Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt). (2025). Cayman Chemical.
  • This compound. In PubChem.
  • SAFETY DATA SHEET - 2-Amino-4-fluorobenzoic acid. (2021). Fisher Scientific.
  • Classifications, properties, recent synthesis and applic
  • Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. (1953). Digital Commons @ NJIT.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018).
  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (2023). Baghdad Science Journal.
  • Purification of azo dyestuffs. (1945).
  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotiz
  • Suggestions required for efficient isolation and purification of azo pigments?. (2021).
  • Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis. Benchchem.
  • Process for diazotization and coupling. (1957).
  • THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. (2017).
  • Organic Syntheses Procedure.

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Application Notes & Protocol for the Diazotization of 4-Sulfoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the diazotization of 4-sulfoanthranilic acid (4-amino-2-sulfobenzoic acid) to produce its corresponding diazonium salt, 4-carboxy-3-sulfobenzenediazonium chloride. This reactive intermediate is a vital precursor in the synthesis of various azo dyes and specialized organic molecules. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety mandates, and process validation techniques. The inherent instability of diazonium salts necessitates strict adherence to the described conditions, particularly temperature control, to ensure reaction efficiency and laboratory safety.

Scientific Principles and Mechanism

The diazotization of a primary aromatic amine is a cornerstone reaction in synthetic organic chemistry. It involves the transformation of the amino group (-NH₂) into a diazonium group (-N₂⁺) via reaction with nitrous acid (HNO₂).[1][2] Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[3]

The key mechanistic steps are as follows:

  • Formation of the Nitrosating Agent: Sodium nitrite is protonated by the strong acid to form nitrous acid (HNO₂), which is further protonated and loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic nitrogen atom of the primary amino group of 4-sulfoanthranilic acid.

  • Proton Transfer & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the relatively stable, resonance-delocalized diazonium ion.

The presence of the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups on the aromatic ring influences the reactivity and solubility of the molecule but does not interfere with the fundamental diazotization process. The sulfonic acid group, in particular, imparts significant water solubility to the starting material and the resulting diazonium salt.

Diazotization Mechanism cluster_0 In Situ Generation of NO⁺ cluster_1 Reaction with Amine NaNO₂ + HCl NaNO₂ + HCl HNO₂ HNO₂ NaNO₂ + HCl->HNO₂ Protonation H₂O-NO⁺ H₂O⁺-NO HNO₂->H₂O-NO⁺ + H⁺ NO⁺ Nitrosonium Ion H₂O-NO⁺->NO⁺ - H₂O Amine 4-Sulfoanthranilic Acid (Ar-NH₂) Nitrosamine N-Nitrosamine (Ar-NH-N=O) Amine->Nitrosamine + NO⁺, - H⁺ Diazonium Diazonium Ion (Ar-N₂⁺) Nitrosamine->Diazonium Tautomerization, + H⁺, - H₂O

Caption: Simplified mechanism of diazotization.

Critical Safety Imperatives

Aryldiazonium salts are high-energy compounds and must be treated as potentially explosive, especially in their solid, dry state.[4][5] Their inherent instability is the primary driver behind the stringent safety protocols required for their handling.

Core Hazards:

  • Thermal Instability: Diazonium salts can decompose exothermically upon warming, liberating nitrogen gas (N₂).[4] This decomposition can be violent and lead to a dangerous pressure buildup in a closed system.

  • Shock and Friction Sensitivity: Dry diazonium salts are notoriously sensitive to shock, friction, and static discharge, which can trigger detonation.[4][6]

  • Explosive Decomposition: The immense stability of the N₂ molecule provides a large thermodynamic driving force for the rapid and explosive decomposition of diazonium salts.[4]

The Cardinal Rules for Safe Handling:

  • NEVER Isolate: Unless absolutely necessary and with extensive safety measures, do not isolate solid diazonium salts. They should be prepared in situ in a cold solution and used immediately for the subsequent reaction.[4][6]

  • Strict Temperature Control: The reaction must be maintained at a low temperature, typically 0–5 °C, at all times.[4][5][6] The diazotization reaction itself is exothermic.[6]

  • Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite. Excess nitrite can form unstable side products and complicates the subsequent steps.[4][5][6]

  • Correct Addition Order: Always add the sodium nitrite solution slowly to the acidic amine solution. This minimizes the concentration of free nitrous acid and improves temperature control.[4][5][6]

  • Test and Quench Excess Nitrite: After the reaction, test for the presence of excess nitrous acid using starch-iodide paper. If present, it must be neutralized (quenched) before proceeding.[6][7]

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling any toxic nitrogen oxide gases that may evolve.[5][6]

  • Quench Residual Diazonium Salt: Before workup or disposal, any unreacted diazonium salt in the reaction mixture must be quenched.[4][6]

  • Avoid Metal Contact: If solids must be handled (which is strongly discouraged), use plastic or ceramic spatulas, never metal, to avoid friction or sparks.[4][6]

Detailed Experimental Protocol

This protocol describes the formation of 4-carboxy-3-sulfobenzenediazonium chloride for immediate use in a subsequent reaction, such as an azo coupling.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Comments
4-Sulfoanthranilic AcidC₇H₇NO₅S217.20Starting material.
Sodium Nitrite (NaNO₂)NaNO₂69.00ACS grade or higher.
Hydrochloric Acid (HCl)HCl36.46Concentrated (e.g., 37%).
Sulfamic AcidH₃NSO₃97.09For quenching excess nitrite.
Starch-Iodide Paper--For testing for nitrous acid.
Distilled WaterH₂O18.02
Ice--For cooling bath.
Equipment
  • Glass beaker (e.g., 250 mL)

  • Magnetic stir plate and stir bar

  • Thermometer (-10 to 110 °C range)

  • Dropping funnel

  • Ice-salt bath

  • Graduated cylinders

  • Pasteur pipettes

Step-by-Step Procedure
  • Prepare the Amine Suspension: In a 250 mL beaker, create a suspension of 4-sulfoanthranilic acid (e.g., 0.05 mol, 10.86 g) in 100 mL of distilled water. Add a magnetic stir bar.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 0.125 mol, ~11 mL). The mixture will likely remain a suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the liquid, not just touching the glass.

  • Prepare Nitrite Solution: In a separate small beaker, dissolve a stoichiometric amount of sodium nitrite (e.g., 0.05 mol, 3.45 g) in approximately 20 mL of cold distilled water.

  • Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold, stirred amine suspension over 20-30 minutes. CRITICAL: Monitor the temperature continuously and maintain it below 5 °C throughout the addition. The rate of addition must be controlled to prevent the temperature from rising.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The solution may become clearer as the diazonium salt forms.

  • Test for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid. A slight excess is desirable to ensure all the amine has reacted.

  • Quench Excess Nitrous Acid: If a strong positive test is observed, quench the excess nitrous acid by adding a small amount of solid sulfamic acid or a concentrated solution of it, portion by portion, until the starch-iodide test is negative (no color change).[8] This step is crucial to prevent side reactions in the next stage.

  • Immediate Use: The resulting cold solution contains the 4-carboxy-3-sulfobenzenediazonium chloride and is now ready for immediate use in the next synthetic step (e.g., azo coupling). Do not store this solution.

Experimental Workflow Start Start PrepAmine 1. Prepare aqueous suspension of 4-sulfoanthranilic acid + HCl. Start->PrepAmine Cool 2. Cool mixture to 0-5 °C in an ice-salt bath. PrepAmine->Cool AddNitrite 4. Add NaNO₂ solution dropwise. Maintain Temp < 5 °C. Cool->AddNitrite PrepNitrite 3. Prepare cold aqueous NaNO₂ solution. PrepNitrite->AddNitrite Stir 5. Stir for 30 min at 0-5 °C. AddNitrite->Stir Test 6. Test for excess HNO₂ with starch-iodide paper. Stir->Test Quench 7. Quench excess HNO₂ with sulfamic acid. Test->Quench Positive Ready 8. Solution of diazonium salt is ready for immediate use. Test->Ready Negative Quench->Ready End End Ready->End

Caption: Workflow for the diazotization of 4-sulfoanthranilic acid.

Process Validation and Quality Control

  • Confirmation of Diazonium Salt Formation: The most practical method for confirming the successful formation of the diazonium salt is to perform a small-scale coupling reaction.

    • Procedure: Prepare a small, cold, alkaline solution of a coupling agent like 2-naphthol or H-acid. Add a few drops of the newly prepared diazonium salt solution. The immediate formation of a deeply colored azo dye precipitate confirms the presence of the diazonium salt.

  • Stability Assessment: The diazonium salt of 4-sulfoanthranilic acid is unstable and should be used within an hour of its preparation, even when kept cold.[9] Any significant delay will result in decomposition, primarily through hydrolysis to the corresponding phenol (4-hydroxy-2-sulfobenzoic acid), leading to reduced yields in subsequent reactions.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns brown/yellow; emission of brown fumes (NOx). Temperature is too high, causing decomposition of nitrous acid and/or the diazonium salt.Immediately improve cooling. Ensure the thermometer is accurate and properly placed. Slow down the rate of nitrite addition.
Starch-iodide test remains negative even after all NaNO₂ is added. Insufficient NaNO₂ was used; NaNO₂ reagent may have degraded; insufficient acid.Add a small additional amount of NaNO₂ solution until the test is positive. Ensure sufficient acid is present (test with Congo red paper if necessary).[7]
Low yield in the subsequent azo coupling reaction. 1. Diazonium salt decomposed due to high temperature or prolonged standing. 2. Incomplete diazotization. 3. Excess nitrous acid was not quenched.1. Maintain strict temperature control (0-5 °C) and use the solution immediately. 2. Ensure a slight excess of nitrous acid is present at the end of the reaction before quenching. 3. Always quench excess nitrous acid with sulfamic acid before coupling.
An unexpected precipitate forms during the reaction. The diazonium salt itself may have limited solubility under the reaction conditions.This is not always problematic. Ensure vigorous stirring and proceed to the next step promptly. Do not allow the reaction mixture to warm up.[4][6]

References

  • Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters.
  • Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts.
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (1981). US4246133A - Stabilized diazotized sulfanilic acid solutions.
  • Benchchem. (n.d.). Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis.
  • Atkinson, E. R., & Lawler, H. J. (n.d.). Diphenic acid. Organic Syntheses Procedure.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters.
  • Farlow, A., & Krömer, J. O. (2016).
  • National Institutes of Health. (2019). 4H-Benzo[d][1][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. PMC.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
  • DTIC. (n.d.). New Diazo Process.
  • Google Patents. (1992). US5162511A - Nitrosating and diazotizing reagents and reactions.
  • PubChem. (n.d.). Benzenediazonium, 4-carboxy-, chloride.
  • PubChem. (n.d.). 4-Sulfophenyldiazonium chloride.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • PubMed. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Acta Chim Slov., 65(3), 554-568.
  • Hebei Xingfei Chemical Co., Ltd. (2024). Applications of Sulfamic Acid in the Dye Industry.

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Application Notes & Protocols: 2-Amino-4-sulfobenzoic Acid and its Structural Analogs as Core Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of 2-Amino-4-sulfobenzoic acid and its closely related structural analogs as pivotal precursors in the synthesis of pharmaceuticals. While this compound (CAS: 98-43-1) exemplifies a key trifunctional aromatic scaffold, this document focuses on the practical application of its core structure in the industrial synthesis of high-potency loop diuretics. We will dissect the synthetic pathways for Bumetanide and Furosemide, providing step-by-step protocols, mechanistic insights, and process optimization strategies. The causality behind experimental choices is emphasized to provide a field-proven perspective on drug substance manufacturing.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

This compound is an aromatic organic compound characterized by a benzoic acid backbone substituted with an amino group (-NH2) at the 2-position and a sulfonic acid group (-SO3H) at the 4-position.[1][2] This unique arrangement of a carboxylic acid, a basic amino group, and a strongly acidic sulfonic acid group imparts zwitterionic potential and provides multiple reactive sites, making it a versatile building block in organic synthesis.[1][3]

While this compound itself is utilized in the synthesis of various dyes and as a fine chemical intermediate,[4][5] its true significance in the pharmaceutical industry is best understood by examining its structural isomers and derivatives. Specifically, the 5-sulfamoyl-anthranilic acid (2-amino-5-sulfamoylbenzoic acid) and 3-amino-5-sulfamoylbenzoic acid skeletons are the foundational cores for a class of potent loop diuretics that are essential in the management of edema and hypertension.[6][7]

This guide will focus on the synthesis of two such blockbuster drugs, Bumetanide and Furosemide, using their respective aminobenzoic acid-derived precursors.

Caption: Key structural and reactive features of this compound.

Application Case Study 1: Synthesis of Bumetanide

Introduction: Bumetanide is a high-potency loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its chemical name is 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid.[8] The synthesis hinges on the N-alkylation of the key intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

Synthetic Workflow: N-Alkylation to Bumetanide

The final and critical step in Bumetanide synthesis is the introduction of the n-butyl group onto the amino moiety of the precursor. This can be achieved through several methods, including direct alkylation or, more commonly, a one-pot reductive amination which offers high efficiency and yield.[9][10]

G start 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid process Reductive Amination (One-Pot Synthesis) - Solvent: Methanol - Pressure: ~100 psi H₂ - Temp: 40-45°C start->process reagent + Butyraldehyde + H₂/Pd-C Catalyst reagent->process product Bumetanide process->product High Yield workup Workup & Purification 1. Catalyst Filtration 2. Concentration 3. Precipitation (n-Hexane) 4. Recrystallization product->workup

Caption: Workflow for the one-pot reductive amination synthesis of Bumetanide.

Protocol: One-Pot Synthesis of Bumetanide

This protocol is adapted from established methodologies for the reductive amination of the key amino precursor.[9][10]

Step 1: Reaction Setup

  • To a suitable high-pressure autoclave, add 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles) and Methanol (250 mL).

  • Add butyraldehyde (29.2g, 0.4052 moles) to the mixture.

  • Carefully add 10% Palladium on Carbon (5.0 g, 50% moisture content) as the catalyst.

    • Causality Note: Palladium on carbon is a highly effective catalyst for the reduction of the nitro group to an amine, and subsequently, for the hydrogenation of the Schiff base intermediate formed between the newly formed amine and butyraldehyde. Using a one-pot approach where both nitro reduction and reductive amination occur simultaneously is highly efficient.[9]

Step 2: Reaction Execution

  • Seal the autoclave and flush the system twice with nitrogen gas, followed by flushing with hydrogen gas.

  • Pressurize the autoclave to 100 psi with hydrogen.

  • Heat the reaction mixture to 40-45°C while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6 hours.

    • Trustworthiness Note: Continuous monitoring is critical to ensure the complete consumption of the starting material and to prevent over-reduction or side reactions.

Step 3: Workup and Isolation

  • Once the reaction is complete, stop the hydrogen supply and cool the reaction mass to room temperature.

  • Carefully vent the autoclave and flush with nitrogen.

  • Filter the catalyst under a nitrogen blanket to prevent ignition of the pyrophoric catalyst.

  • Concentrate the filtrate under reduced pressure to a minimum volume, resulting in a semi-solid mass.

  • Add n-Hexane to the concentrate and cool to below 10°C to induce precipitation of the product.

  • Maintain the cold temperature for at least 1 hour, then filter the crystalline solid.

  • Wash the solid with cold n-Hexane and dry under vacuum.

Quantitative Data Summary
ReagentMW ( g/mol )AmountMolesMolar Ratio
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid338.2925 g0.08111
Butyraldehyde72.1129.2 g0.40525
10% Pd/C (50% wet)N/A5.0 gN/ACatalyst
Product (Bumetanide) 364.42 ~26 g (Expected) ~0.0713 ~90% Yield

Application Case Study 2: Synthesis of Furosemide

Introduction: Furosemide, chemically 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is another cornerstone loop diuretic.[11] A common industrial synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. This reaction is a nucleophilic aromatic substitution, where the more activated chlorine atom at the C-2 position is displaced by the amine.

Synthetic Workflow: Furosemide via Nucleophilic Aromatic Substitution

The key to this synthesis is the differential reactivity of the two chlorine atoms on the benzoic acid ring. The chlorine at C-2 is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent carboxylic acid and the para-sulfamoyl group.

G start 2,4-Dichloro-5- sulfamoylbenzoic Acid process Nucleophilic Aromatic Substitution - Solvent: DMF or similar - Temp: ~130°C start->process reagent + Furfurylamine + Acid Scavenger (e.g., NaHCO₃) reagent->process product Furosemide (Crude) process->product HCl byproduct workup Workup & Purification 1. Cooling & Acidification (pH 3-4) 2. Precipitation & Filtration 3. Recrystallization (Ethanol/Water) product->workup

Caption: Synthetic workflow for Furosemide production.[12]

Protocol: Synthesis of Furosemide

This protocol is a representative procedure based on published patent literature.[12]

Step 1: Reaction Setup

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2,4-dichloro-5-sulfamoylbenzoic acid (81g, ~0.29 moles) and N,N-Dimethylformamide (DMF, 150 mL).

  • Add an acid scavenger, such as sodium bicarbonate (30g, ~0.36 moles).

    • Causality Note: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the furfurylamine nucleophile, rendering it unreactive. An acid scavenger (base) is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[13]

  • Purge the vessel with nitrogen gas.

Step 2: Reaction Execution

  • Heat the stirred mixture to 130°C under a nitrogen atmosphere.

  • Begin the dropwise addition of furfurylamine (87g, ~0.89 moles). An excess of the amine is often used to ensure complete conversion of the starting material.

  • After the addition is complete, maintain the reaction at 130°C for 5-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to approximately 30°C.

  • Slowly add the reaction mixture to water, and adjust the pH to 3-4 with 10% hydrochloric acid. This protonates the carboxylic acid, causing the product to precipitate.

  • Cool the slurry to 20°C and stir for 2 hours to ensure complete crystallization.

  • Filter the crude Furosemide and wash the filter cake with water.

  • For purification, transfer the crude product to a fresh vessel and add a mixture of ethanol (200 mL) and water (200 mL).

  • Add sodium hydroxide to adjust the pH to >7, dissolving the Furosemide as its carboxylate salt.

  • Add activated carbon, heat to 70°C for 30-60 minutes to decolorize, and perform a hot filtration.

  • Cool the filtrate and re-acidify with hydrochloric acid to a pH of 3-4 to precipitate the pure Furosemide.

  • Filter the purified product, wash with water, and dry under vacuum.

Quantitative Data Summary
ReagentMW ( g/mol )AmountMolesMolar Ratio
2,4-dichloro-5-sulfamoylbenzoic acid272.1081 g0.2981
Furfurylamine97.1287 g0.8963
Sodium Bicarbonate84.0130 g0.3571.2
Product (Furosemide) 330.74 ~70 g (Expected) ~0.212 ~71% Yield

Conclusion

This compound and its related isomers are foundational scaffolds in modern medicinal chemistry. The protocols detailed for Bumetanide and Furosemide highlight how the strategic manipulation of the aminobenzoic acid core enables the synthesis of complex and life-saving pharmaceuticals. Understanding the causality behind reagent choice, reaction conditions, and purification strategies is paramount for successful, scalable, and reproducible drug substance manufacturing. These application notes serve as a practical guide for professionals in the field, bridging the gap between theoretical chemistry and industrial application.

References

  • LookChem. (n.d.). Cas 98-43-1, this compound.
  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4).
  • ChemBK. (2024). This compound.
  • Google Patents. (2016). CN105566260A - Furosemide preparation method.
  • Semantic Scholar. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
  • Google Patents. (2017). CN106748906B - A kind of synthetic method of bumetanide.
  • GDC (GPAT DISCUSSION CENTER). (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.
  • Google Patents. (2015). CN104496863A - Method for preparing this compound.
  • National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50.
  • Google Patents. (2017). CN106748906A - A kind of synthetic method of bumetanide.
  • Google Patents. (2016). CN105906589A - Preparation method of furosemide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • The Journal of Organic Chemistry. (1951). 2-Sulfobenzoic Acid Esters. II. 4-Amino Derivatives.
  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-406.
  • Journal of Medicinal Chemistry. (1975). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds.
  • Journal of Medicinal Chemistry. (1972). Aminobenzoic acid diuretics. 3. 4-Substituted 5-sulfamylanthranilic acid derivatives.
  • Journal of Medicinal Chemistry. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives.
  • Journal of Medicinal Chemistry. (1973). Aminobenzoic acid diuretics. 5. 3-Amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives and related compounds.

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Synthesis of Biologically Relevant Heterocyclic Scaffolds from 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

2-Amino-4-sulfobenzoic acid, also known as 4-sulfoanthranilic acid, is a highly functionalized and versatile starting material for the synthesis of diverse heterocyclic compounds.[1] Its unique trifunctional structure, featuring an aromatic amine, a carboxylic acid, and a sulfonic acid group, offers multiple reactive sites for constructing complex molecular architectures.[1][2] This guide provides detailed application notes and experimental protocols for the synthesis of quinazoline and benzothiazole derivatives, two classes of heterocycles with significant importance in medicinal chemistry and drug development.[3][4] We will explore the underlying reaction mechanisms, provide step-by-step procedures, and discuss the causality behind key experimental choices, offering researchers a practical framework for leveraging this valuable building block.

Introduction: The Strategic Value of this compound

This compound is a fine chemical primarily utilized in the manufacturing of dyes and pharmaceuticals.[5][6] Its utility in modern synthetic organic chemistry, particularly for creating heterocyclic libraries, is rooted in the distinct reactivity of its three functional groups:

  • The Nucleophilic Amino Group: Serves as the primary site for cyclization reactions, typically through condensation with carbonyl compounds or other electrophiles.

  • The Carboxylic Acid Group: Acts as an electrophilic center, often participating in intramolecular cyclization to form lactam rings, a hallmark of quinazolinone structures.

  • The Sulfonic Acid Group: A strong acid and an electron-withdrawing group, it enhances the water solubility of the final compounds and can modulate their biological activity. Its presence can decrease the nucleophilicity of the amino group, a critical consideration for reaction optimization.[7]

This guide focuses on channeling this reactivity towards the synthesis of two key heterocyclic systems: Quinazolinones and Benzothiazoles .

Synthesis of 7-Sulfo-Quinazolinone Derivatives

Quinazolinones are a prominent class of fused N-heterocycles found in numerous clinically approved drugs and biologically active molecules, exhibiting anticancer, antiviral, and anti-inflammatory properties.[4][8] The presence of the sulfonic acid moiety at the 7-position can enhance pharmacokinetic properties.

Strategy 1: The Niementowski Condensation Reaction

The Niementowski reaction is a classic and reliable method for constructing the quinazolin-4(3H)-one core from an anthranilic acid derivative and an amide.[7] The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.

Causality and Mechanistic Insight: The reaction is typically performed at elevated temperatures to drive the dehydration and cyclization steps. Using formamide as the reagent provides the simplest quinazolinone (unsubstituted at the 2-position). The electron-withdrawing nature of the sulfonic acid group may necessitate higher temperatures or longer reaction times compared to unsubstituted anthranilic acid to achieve complete cyclization.[7]

Experimental Protocol 2.1: Synthesis of 7-Sulfo-quinazolin-4(3H)-one

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, ~5.0 eq, serves as reactant and solvent)

  • High-boiling point solvent (optional, e.g., Dowtherm A)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (e.g., 2.17 g, 10 mmol) and formamide (e.g., 2.25 g, 50 mmol).

  • Heating: Heat the reaction mixture to 140-150 °C with continuous stirring. The solids should dissolve, and the reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Reaction Monitoring: Monitor the reaction for 3-5 hours or until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Add 20 mL of cold deionized water to the flask and stir for 30 minutes to fully precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (1 x 10 mL) to remove residual formamide and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 7-sulfo-quinazolin-4(3H)-one.

Data Summary Table

Reactant 1Reactant 2ConditionsProductExpected Yield
This compoundFormamide140-150 °C, 3-5 h7-Sulfo-quinazolin-4(3H)-one65-80%
This compoundAcetic AnhydrideReflux, 2-4 h2-Methyl-7-sulfo-quinazolin-4(3H)-one70-85%

Workflow Diagram: Niementowski Reaction

Niementowski_Reaction A This compound + Formamide B Heat Mixture (140-150 °C) A->B Step 1 C Condensation & Cyclization B->C Step 2 D Cool & Precipitate C->D Step 3 E Filter & Wash D->E Step 4 F Recrystallize E->F Step 5 G Pure 7-Sulfo-quinazolin-4(3H)-one F->G Final Product

Caption: Workflow for the synthesis of 7-sulfo-quinazolin-4(3H)-one.

Synthesis of 7-Carboxy-6-sulfo-benzothiazole Derivatives

Benzothiazoles are another critical heterocyclic scaffold known for a wide array of biological activities, including antimicrobial and anticancer properties.[9] The synthesis typically involves the cyclization of an aniline derivative with a sulfur source. The Hugerschoff reaction provides a direct route from an aromatic amine to a 2-aminobenzothiazole.

Strategy 2: The Hugerschoff Synthesis of 2-Amino-benzothiazoles

This method involves the reaction of an aniline with a thiocyanate salt (like ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in a suitable solvent.[10] The reaction proceeds through an intermediate aryl thiourea, which undergoes oxidative cyclization.

Causality and Mechanistic Insight:

  • Thiourea Formation: The amino group of this compound attacks the thiocyanate, forming a substituted thiourea intermediate in situ.

  • Oxidative Cyclization: Bromine acts as an electrophile, activating the sulfur atom of the thiourea. This facilitates an intramolecular electrophilic attack from the aromatic ring onto the sulfur, followed by elimination to form the benzothiazole ring.[9] The presence of both the carboxylic acid and sulfonic acid groups makes the aromatic ring electron-deficient, which may require careful control of the reaction conditions to achieve efficient cyclization.

Experimental Protocol 3.1: Synthesis of 2-Amino-7-carboxy-5-sulfobenzothiazole

Materials:

  • This compound (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (2.2 eq)

  • Glacial acetic acid (solvent)

  • Bromine (Br₂) (1.1 eq)

  • Sodium bisulfite solution (for quenching)

  • Ammonium hydroxide solution

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 2.17 g, 10 mmol) and ammonium thiocyanate (e.g., 1.68 g, 22 mmol) in glacial acetic acid (30 mL) in a three-necked flask equipped with a dropping funnel, stirrer, and thermometer.

  • Bromination: Cool the mixture in an ice bath to 0-5 °C. Add a solution of bromine (e.g., 1.76 g, 11 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Quenching and Precipitation: Pour the reaction mixture into ice water (100 mL). If excess bromine color persists, add a saturated sodium bisulfite solution dropwise until the color disappears. Neutralize the solution carefully with concentrated ammonium hydroxide to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude 2-amino-7-carboxy-5-sulfobenzothiazole can be purified by recrystallization from an appropriate solvent like aqueous ethanol.

Mechanism Diagram: Hugerschoff Synthesis

Hugerschoff_Mechanism cluster_0 Thiourea Formation cluster_1 Oxidative Cyclization A This compound B Aryl Thiourea Intermediate A->B + NH₄SCN C Electrophilic Attack on Sulfur B->C + Br₂ D Intramolecular Cyclization C->D E 2-Amino-benzothiazole Product D->E - HBr, -H⁺

Caption: Key stages in the Hugerschoff synthesis of 2-aminobenzothiazoles.

Summary and Outlook

This compound stands out as a strategically valuable and cost-effective starting material for accessing complex heterocyclic scaffolds. The protocols detailed herein for the synthesis of sulfo-substituted quinazolinones and benzothiazoles provide a foundation for further exploration. Researchers can adapt these methods by varying the condensation partners (e.g., using different anhydrides, aldehydes, or isothiocyanates) to generate extensive libraries of novel compounds for screening in drug discovery and materials science applications. The inherent functionality of this precursor offers a direct route to water-soluble, biologically relevant molecules, underscoring its importance in modern synthetic chemistry.

References

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  • ResearchGate.A Synthesis of 4H-1, 4-Benzothiazines. [Link]
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  • PharmaTutor.
  • Organic Syntheses.Benzothiazole, 2-amino-6-methyl-. [Link]
  • ResearchGate.Figure 2. Synthesis of quinazolin-4(3H)
  • SpringerLink.Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]
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  • PubChem.this compound | C7H7NO5S | CID 66822. [Link]
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A Validated Ion-Pair Reversed-Phase HPLC Method for Purity Analysis of 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of related impurities of 2-Amino-4-sulfobenzoic acid. Due to the polar and zwitterionic nature of the analyte, an ion-pair, reversed-phase chromatographic approach was developed.[1][2][3] The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. All validation elements are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Introduction

This compound (also known as 4-sulfoanthranilic acid) is a vital chemical intermediate used in the synthesis of various pharmaceuticals and diazo dyes.[7][8] Its molecular structure contains both a basic amino group and an acidic sulfonic acid group, conferring high polarity and aqueous solubility.[9][10] The purity of this compound is critical, as impurities can affect the safety, efficacy, and quality of the final products. Potential impurities may include positional isomers (e.g., orthanilic acid, metanilic acid), starting materials like aniline sulfate, or by-products such as disulfonated species.[11]

Conventional reversed-phase HPLC often fails to provide adequate retention for highly polar compounds like this compound.[2][3] To overcome this challenge, this method employs an ion-pairing agent in the mobile phase. The ion-pair reagent, tetrabutylammonium hydrogen sulfate, forms a neutral, hydrophobic complex with the analyte, enhancing its retention on a nonpolar C18 stationary phase and enabling effective separation from related substances.[1][12][13] This application note provides a complete protocol, from sample preparation to data analysis, and includes a summary of the method validation results.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (Milli-Q or equivalent HPLC grade).

    • Tetrabutylammonium hydrogen sulfate (TBAHS) (Ion-Pair Reagent, ≥99.0%).

    • Phosphoric Acid (ACS grade).

Chromatographic Conditions

The chromatographic parameters were optimized to achieve a balance between resolution, peak shape, and analysis time.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 5 mM Tetrabutylammonium hydrogen sulfate in Water, pH adjusted to 2.9 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes; hold at 40% B for 5 minutes; return to 5% B over 1 minute; equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 244 nm
Run Time 30 minutes

Causality of Choices:

  • C18 Column: Provides a nonpolar stationary phase necessary for reversed-phase chromatography.

  • Tetrabutylammonium hydrogen sulfate (TBAHS): As an ion-pairing agent, TBAHS pairs with the negatively charged sulfonate group of the analyte, increasing hydrophobicity and retention.[1][13]

  • Acidic pH (2.9): The low pH ensures that the carboxylic acid group is protonated (neutral) and the amino group is protonated (positively charged), leading to consistent ionization and interaction with the ion-pair reagent.[14]

  • UV Detection at 244 nm: This wavelength corresponds to a high absorbance maximum for this compound, ensuring high sensitivity for both the main component and related impurities.[14]

Preparation of Solutions
  • Mobile Phase A: Accurately weigh and dissolve 1.70 g of TBAHS in 1000 mL of HPLC-grade water. Adjust the pH to 2.9 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Equilibrate HPLC System A->D B Prepare Standard Solution (0.1 mg/mL) E Inject Standard & Samples B->E C Prepare Sample Solution (0.1 mg/mL) C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I Validation_Parameters cluster_quantitative Quantitative Impurities & Assay cluster_limit Limit Tests center Validated Method (Suitable for Purpose) Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Repeatability) center->Precision Linearity Linearity (Proportional Response) center->Linearity Specificity Specificity (Selectivity) center->Specificity Robustness Robustness (Reliability) center->Robustness Precision->Accuracy Range Range Linearity->Range LOD LOD (Detection Limit) Linearity->LOD LOQ LOQ (Quantitation Limit) Linearity->LOQ

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

Calculation of Purity

The purity of the sample is calculated based on the area percentage of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The ion-pair reversed-phase HPLC method described in this application note is a reliable and robust technique for the purity determination of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, conforming to the requirements of ICH guidelines. [4][15]Its ability to provide adequate retention for this polar, zwitterionic compound makes it a valuable tool for quality control in the pharmaceutical and chemical industries.

References

  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration (FDA).Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration (FDA).Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF).
  • International Council for Harmonisation (ICH).Quality Guidelines.
  • Starodub.Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • PerkinElmer.Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • PubChem, National Institutes of Health (NIH).this compound.
  • ChemBK.this compound.
  • SIELC Technologies.Polar Compounds.
  • LCGC International.Ion Pairing—Blessing or Curse?
  • Technology Networks.Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Marmion, D. M. (1975).The Purity of Sulfanilic Acid. Journal of the AOAC, 58(1), 50-57.
  • ResearchGate.Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography.

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Application and Protocol for the Quantitative Determination of 4-Sulfoanthranilic Acid using Nuclear Magnetic Resonance (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-sulfoanthranilic acid via ¹H quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This method offers a primary ratio determination of purity, traceable to the International System of Units (SI), by using a certified internal standard.[1] The protocol details the principles, materials, step-by-step procedures for sample preparation, data acquisition, and processing, along with guidelines for method validation in accordance with ICH Q2(R1) standards.[2] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Rationale for qNMR in 4-Sulfoanthranilic Acid Assay

4-Sulfoanthranilic acid (4-SAA) is a vital intermediate in the synthesis of various dyes and pharmaceutical compounds.[3] Its purity is a critical parameter that directly impacts the quality, safety, and efficacy of the final products. Traditional analytical techniques like HPLC often require a specific reference standard for the analyte, which may not always be available in a highly pure form.

Quantitative NMR (qNMR) emerges as a powerful and versatile alternative for purity assessment.[4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[5] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard.[6]

Key Advantages of qNMR for 4-SAA Assay:

  • Primary Method: qNMR is considered a primary ratio method, meaning it does not require a reference standard of the analyte itself for calibration.[7]

  • High Specificity: The high resolution of NMR spectra often allows for the unambiguous identification and quantification of the analyte in the presence of impurities.

  • Non-destructive: The sample can be recovered after analysis if needed.[5]

  • Simultaneous Information: A single qNMR experiment can provide information on both the structure and the quantity of the analyte.[8]

This guide will walk you through a self-validating system for the accurate and precise quantification of 4-SAA.

Principle of the qNMR Assay

The purity of 4-sulfoanthranilic acid is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and mass. The purity of the analyte (P_analyte) can be calculated using the following equation[9]:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • analyte : Refers to 4-sulfoanthranilic acid

  • std : Refers to the internal standard

Experimental Design & Rationale

Materials and Equipment
Reagents & Consumables Specifications Supplier Example
4-Sulfoanthranilic Acid (Analyte)>98% puritySigma-Aldrich, TCI
Maleic Acid (Internal Standard)Certified Reference Material (CRM), >99.5% puritySigma-Aldrich, FUJIFILM Wako
Deuterium Oxide (D₂O)>99.9% DCambridge Isotope Laboratories
NMR Tubes5 mm, high precisionWilmad-LabGlass
Equipment Specifications
NMR Spectrometer≥ 400 MHz with a proton-sensitive probe
Analytical BalanceReadability of at least 0.01 mg
Vortex MixerStandard laboratory grade
PipettesCalibrated micropipettes
Computer with NMR Softwaree.g., TopSpin™, Mnova, ACD/Labs
Selection of Internal Standard and Solvent: A Critical Choice

The success of a qNMR experiment hinges on the appropriate selection of the internal standard and the deuterated solvent.[10]

  • Solvent Selection: 4-sulfoanthranilic acid is soluble in water.[3][11] Therefore, Deuterium Oxide (D₂O) is the solvent of choice. It is crucial to use a high-purity D₂O to minimize the residual water signal which can interfere with the baseline.

  • Internal Standard Selection: An ideal internal standard should meet several criteria[12]:

    • High Purity and Stability: It must be a certified reference material with a known purity and be chemically inert under the experimental conditions.[10]

    • Signal Separation: Its NMR signals must not overlap with any of the analyte's signals.[13]

    • Simple Spectrum: A simple spectrum with sharp singlets is preferable for accurate integration.[14]

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[10]

For the assay of 4-SAA in D₂O, Maleic Acid is an excellent choice. It is available as a certified reference material, is highly soluble in D₂O, and its vinylic protons produce a sharp singlet at approximately 6.3 ppm, a region typically free of signals from aromatic compounds like 4-SAA.[13][15]

qNMR Workflow Diagram

The overall workflow for the qNMR assay of 4-sulfoanthranilic acid is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurate Weighing (Analyte & Standard) p2 Dissolution in D₂O p1->p2 ~10-20 mg analyte ~5-10 mg standard p3 Transfer to NMR Tube p2->p3 ~0.6-0.7 mL a1 Instrument Setup (Shimming, Tuning) p3->a1 a2 Set Quantitative Parameters (Pulse, Relaxation Delay) a1->a2 a3 Acquire ¹H Spectrum a2->a3 d1 Phase & Baseline Correction a3->d1 d2 Signal Integration d1->d2 d3 Purity Calculation d2->d3 end Purity Result d3->end Final Report

Figure 1: Workflow for the qNMR assay of 4-sulfoanthranilic acid.

Detailed Experimental Protocol

Sample Preparation

Causality: Accurate weighing is the cornerstone of qNMR. Any error in mass measurement will directly propagate into the final purity calculation.[16]

  • Using an analytical balance, accurately weigh approximately 15-20 mg of 4-sulfoanthranilic acid into a clean, dry vial. Record the mass to the nearest 0.01 mg.

  • In the same vial, add approximately 8-12 mg of the Maleic Acid certified reference material. Record the mass to the nearest 0.01 mg. An analyte-to-standard mass ratio that yields a signal intensity ratio close to 1:1 is ideal for integration accuracy.[9]

  • Add approximately 0.7 mL of D₂O to the vial.

  • Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved. Visually inspect the solution to ensure no solid particles remain.[6]

  • Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube.[17]

NMR Data Acquisition

Causality: The key to accurate quantification is ensuring the complete relaxation of all protons between successive scans. A sufficiently long relaxation delay (d1) is critical. A common rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton of interest in the sample.[14]

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tune and match the probe for the ¹H frequency.

  • Set the following acquisition parameters:

    • Pulse Program: A standard 1D proton experiment with solvent suppression (e.g., presaturation) for the residual HDO signal.

    • Pulse Angle (p1): 30° or 90°. A 90° pulse provides maximum signal but requires a longer relaxation delay. A 30° pulse allows for a shorter delay, but with lower signal-to-noise per scan. For accuracy, a 90° pulse with a long relaxation delay is recommended.[18]

    • Relaxation Delay (d1): ≥ 20 seconds (a conservative value for small molecules, should be determined experimentally for highest accuracy).

    • Acquisition Time (aq): 2-4 seconds.

    • Number of Scans (ns): 16-64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[14]

    • Receiver Gain (rg): Set automatically by the spectrometer.

  • Acquire the ¹H NMR spectrum.

Data Processing and Analysis

Causality: Consistent and careful data processing is essential to avoid introducing bias. Manual phase and baseline correction are often superior to automated routines for achieving the highest accuracy.

  • Apply Fourier transformation to the acquired FID.

  • Phase Correction: Manually adjust the zero-order and first-order phase to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

  • Signal Selection:

    • 4-Sulfoanthranilic Acid: The aromatic protons of 4-SAA typically appear in the range of 7.0-8.5 ppm.[19] Select a well-resolved signal that does not overlap with any other signals. For example, a doublet or singlet corresponding to a single proton.

    • Maleic Acid (Internal Standard): The two vinylic protons appear as a sharp singlet around 6.3 ppm.

  • Integration:

    • Calibrate the integral of the selected maleic acid signal to 2.00 (as it represents two protons).

    • Integrate the selected signal of 4-sulfoanthranilic acid. The integration limits should cover at least 20 times the signal's half-width to encompass >99.9% of the peak area.

  • Calculation: Use the formula provided in Section 2 to calculate the purity of the 4-sulfoanthranilic acid sample.

Method Validation (as per ICH Q2(R1))

For use in a regulated environment, the qNMR method must be validated.[20][21] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals from impurities or the internal standard at the chemical shift of the quantified analyte proton.

  • Linearity: The linearity of the method should be assessed by preparing samples with varying concentrations of 4-SAA while keeping the internal standard concentration constant. A plot of the integral ratio versus the mass ratio should yield a linear relationship with a correlation coefficient (R²) > 0.999.[22]

  • Accuracy: Determined by analyzing a sample of 4-SAA with a known, certified purity (if available) or by spiking a sample with a known amount of a pure standard.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by multiple measurements of the same sample on the same day, while intermediate precision is evaluated on different days by different analysts. The relative standard deviation (RSD) should typically be less than 2%.

  • Range: The range over which the method is accurate, precise, and linear.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., relaxation delay, pulse angle).

Example Data and Results

The following table presents example data from a hypothetical qNMR analysis of a 4-sulfoanthranilic acid sample.

Parameter4-Sulfoanthranilic Acid (Analyte)Maleic Acid (Standard)
Mass (m) 18.52 mg10.15 mg
Molar Mass (M) 217.19 g/mol 116.07 g/mol
Purity (P) To be determined99.8%
Selected Signal (δ) 7.8 ppm (doublet)6.3 ppm (singlet)
Number of Protons (N) 12
Integral Value (I) 0.952.00 (calibrated)

Calculation:

P_analyte = (0.95 / 2.00) * (2 / 1) * (217.19 / 116.07) * (10.15 / 18.52) * 99.8% P_analyte = 96.8%

Conclusion

The described ¹H qNMR method provides a reliable, accurate, and precise means for determining the purity of 4-sulfoanthranilic acid. By following the detailed protocol for sample preparation, data acquisition, and processing, and by adhering to established validation guidelines, this technique can be confidently implemented for quality control and research purposes in the pharmaceutical and chemical industries. The method's foundation as a primary ratio technique minimizes the reliance on specific analyte reference standards, offering a significant advantage in modern analytical laboratories.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • A Guide to Quantit
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
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  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
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  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). [Link]
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  • Purity by Absolute qNMR Instructions - Mestrelab Research. [Link]
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  • 4 Sulpho Anthranilic Acid - High Purity, International Quality Standards Compliant, Sought-After Supplier. [Link]
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. [Link]
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
  • Hydrazone Of 4 Sulpho Anthranilic Acids at best price in Mumbai - IndiaMART. [Link]
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  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. [Link]
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. [Link]
  • Complete NMR assignment of a sulfonated aromatic block copolymer via heteronuclear single-quantum correlation, heteronuclear multiple-bond correlation and heteronuclear single-quantum correlation total correlation spectroscopy - Waseda University. [Link]
  • qNMR - Quantit
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. [Link]
  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applic
  • (PDF)
  • Quantitative NMR (qNMR)
  • A Routine Experimental Protocol for qHNMR Illustr
  • 4 sulpho Anthranilic Acid (Bas Acid) 2-Amino-4-Sulpho Benzoic Acid - DHANLAXMI INDUSTRIES. [Link]
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • 4 Sulpho Anthranilic Acid :: CAS NO.
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Application Note: GC-MS Analysis of 2-Amino-4-sulfobenzoic Acid via Single-Step Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient protocol for the quantitative analysis of 2-Amino-4-sulfobenzoic acid (SABA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its trifunctional nature, possessing amino, carboxylic acid, and sulfonic acid moieties, SABA is non-volatile and thermally labile, precluding direct GC-MS analysis.[1] The described method overcomes this challenge through a comprehensive single-step silylation procedure using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by Trimethylchlorosilane (TMCS). This protocol converts the polar active hydrogen sites into stable, volatile trimethylsilyl (TMS) derivatives, enabling reliable chromatographic separation and mass spectrometric detection. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a validated method for the analysis of this important chemical intermediate.

Introduction: The Analytical Challenge

This compound, also known as 4-Sulfoanthranilic acid, is a key fine chemical intermediate used in the synthesis of dyes, pharmaceuticals, and pesticides.[2][3] Its analysis is critical for process monitoring, quality control, and metabolic studies. However, the molecule's structure presents a significant analytical hurdle for GC-MS, a technique favored for its high resolution and compound identification capabilities.[4]

The molecule contains three distinct polar functional groups:

  • A primary aromatic amine (-NH₂)

  • A carboxylic acid (-COOH)

  • A sulfonic acid (-SO₃H)

These groups engage in strong intermolecular hydrogen bonding, resulting in a high melting point and negligible vapor pressure. Direct injection into a GC system would lead to thermal decomposition rather than volatilization.[5][6] Therefore, chemical derivatization is an essential prerequisite to mask these polar functionalities, decrease reactivity, and increase volatility.[6][7]

This note provides a comprehensive protocol based on silylation, a widely used and effective derivatization technique for a broad variety of polar compounds.[8] Specifically, we employ MSTFA, one of the most powerful and versatile silylating agents available, to ensure complete and efficient derivatization of all three functional groups in a single, streamlined step.[9][10]

Principle of the Silylation Method

Silylation involves the replacement of active hydrogens in the -NH₂, -COOH, and -SO₃H groups with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃.[11] The chosen reagent, MSTFA, is a potent TMS donor that reacts readily with these functional groups to form stable TMS-ethers, TMS-esters, and TMS-sulfonates.[9] The addition of 1% TMCS acts as a catalyst, enhancing the reactivity of the MSTFA, particularly for more hindered or less reactive groups.[12]

The reaction proceeds as follows:

  • Carboxylic Acid: R-COOH + MSTFA → R-COOSi(CH₃)₃

  • Amino Group: R-NH₂ + MSTFA → R-NHSi(CH₃)₃ (and potentially R-N[Si(CH₃)₃]₂)

  • Sulfonic Acid: R-SO₃H + MSTFA → R-SO₃Si(CH₃)₃

The resulting tris-trimethylsilyl derivative of this compound is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

A high-level overview of the derivatization workflow.

Experimental Protocol

Materials and Reagents
ItemSupplier/GradeNotes
This compoundSigma-Aldrich or equivalent (≥98%)Analyte standard.
MSTFA + 1% TMCSSigma-Aldrich, Thermo Scientific, etc.Derivatization reagent. Store under inert gas and protect from moisture.
PyridineAnhydrous, ≥99.8%Reaction solvent. Highly recommended to improve solubility and reaction efficiency.
AcetonitrileHPLC or GC gradeSolvent for sample dilution.
Nitrogen GasHigh purity (≥99.999%)For sample drying.
Reaction Vials2 mL, glass with PTFE-lined screw capsMust be clean and dry.
Heating Block or OvenCapable of maintaining ±1°CFor incubation.
Vortex Mixer---For sample mixing.
Centrifuge(Optional)For pelleting insoluble material.
GC-MS SystemAgilent, Shimadzu, Thermo, etc.Equipped with a suitable capillary column.

Safety Precaution: Derivatization should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Pyridine is toxic and flammable. MSTFA is moisture-sensitive and corrosive.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the this compound sample or standard into a clean, dry 2 mL reaction vial.

    • If the sample is in an aqueous solution, transfer an aliquot to the vial and evaporate to complete dryness at 60-70°C under a gentle stream of high-purity nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the reagent and lead to incomplete derivatization.[4]

  • Reagent Addition:

    • To the dried sample residue, add 100 µL of anhydrous pyridine. Vortex for 30 seconds to dissolve the analyte.

    • Add 100 µL of MSTFA + 1% TMCS to the vial.

  • Reaction Incubation:

    • Immediately cap the vial tightly.

    • Vortex the mixture vigorously for 1 minute to ensure homogeneity.

    • Place the vial in a heating block or oven set to 80°C for 60 minutes . Reaction conditions may need optimization depending on the sample matrix.

  • Sample Finalization:

    • After incubation, allow the vial to cool to room temperature.

    • (Optional) If precipitation occurs, centrifuge the vial at 3,000 x g for 5 minutes.

    • Transfer the clear supernatant to a GC-MS autosampler vial, ready for injection.

The silylation reaction of this compound.
GC-MS Analysis Parameters

The following parameters provide a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
GC System
Injection ModeSplitless (1 µL injection volume)
Injector Temp.280°C
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Oven ProgramInitial: 80°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-600) for identificationSelected Ion Monitoring (SIM) for quantification

Expected Results and Discussion

The successful derivatization will yield the tris-trimethylsilyl derivative of this compound. The molecular weight of the underivatized compound is 217.2 g/mol . Each TMS group (-Si(CH₃)₃) adds 72.1 g/mol (Si(CH₃)₃ - H). The expected molecular weight of the tris-TMS derivative is 217.2 + (3 * 72.1) = 433.5 g/mol .

The mass spectrum under EI conditions is expected to show a molecular ion (M⁺) at m/z 433. A characteristic and often more abundant fragment corresponds to the loss of a methyl group ([M-15]⁺) at m/z 418. Other fragments may arise from further losses of TMS groups or parts of the original molecule. For quantitative analysis using SIM mode, the ions at m/z 433 and 418 would be excellent candidates for monitoring.

Potential Issues and Causality:

  • Incomplete Derivatization: The presence of moisture is the most common cause of poor reaction yield. Ensure all glassware is dry and samples are anhydrous.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or co-elute with the analyte, causing ion suppression or enhancement.[13][14] A thorough sample cleanup or the use of a matrix-matched calibration curve may be necessary.

  • Derivative Instability: While TMS derivatives are generally stable, they can be susceptible to hydrolysis over time. It is recommended to analyze samples within 24-48 hours of derivatization for best reproducibility.[4]

Conclusion

The protocol described provides a reliable and efficient method for the derivatization of this compound for subsequent GC-MS analysis. The single-step silylation with MSTFA effectively converts the polar, non-volatile analyte into a thermally stable derivative suitable for gas chromatography. This method enables accurate and sensitive quantification, making it a valuable tool for quality control, process monitoring, and research applications involving this compound.

References

  • Smart, A., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • Platzer, D. J., et al. (1998). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 45(2), 131-147.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Shimadzu. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst.
  • Lee, H. J., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean society for mass spectrometry, 27(1), 1-9.
  • ResearchGate. (2007). Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM.
  • ResearchGate. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • ChemBK. (2024). This compound.
  • ResearchGate. (1998). (PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry.
  • Springer. (2022). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology.
  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC.
  • Chromatography Forum. (2008). Derivatisation of sulfonic acids for GC/MS analysis.
  • G. T. Skipper, P. L., et al. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the American Society for Mass Spectrometry, 1(5), 413-422.
  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS.
  • Le, T. D., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 424.
  • Chemistry For Everyone. (2023). What Are The Limitations Of Using GC-MS? YouTube.
  • Google Patents. (1976). US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids.
  • ResearchGate. (1995). (PDF) Review: Derivatization in mass spectrometry—1. Silylation.
  • ResearchGate. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites.
  • ResearchGate. (2017). GC-MS: why is extraction and derivatisation usually done in two steps?
  • Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of biotechnology, 124(1), 312-322.
  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube.
  • NIST. (n.d.). Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatography.
  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • ResearchGate. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
  • IntechOpen. (2019). Derivatization Methods in GC and GC/MS.
  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(1), 107.
  • Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS.
  • MDPI. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. International Journal of Molecular Sciences, 24(13), 11136.
  • Agilent Technologies. (n.d.). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients.
  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4723.

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Application Notes & Protocols: 2-Amino-4-sulfobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifunctional Utility of 2-Amino-4-sulfobenzoic Acid

This compound, also known as 4-sulfoanthranilic acid, is a fine chemical of significant interest in modern organic synthesis.[1][2][3][4] Its molecular structure is distinguished by the presence of three key functional groups on a benzene ring: an amino (-NH₂), a carboxylic acid (-COOH), and a sulfonic acid (-SO₃H) group.[2] This trifunctional nature provides multiple reactive sites, making it an exceptionally versatile precursor for a wide range of applications, including the synthesis of pharmaceuticals, dyes, and advanced materials.[2][5] The presence of the highly polar sulfonic acid group generally ensures good water solubility, a valuable property for many synthetic applications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98-43-1[1][6]
Molecular Formula C₇H₇NO₅S[5][6][7]
Molecular Weight 217.20 g/mol [5][6]
Appearance White crystalline powder[8]
Solubility Freely soluble in hot water, less soluble in cold water.[1]
Melting Point Approx. 280 °C[8]

The strategic arrangement of these functional groups dictates its reactivity and utility as a building block. The nucleophilic amino group is a handle for diazotization, amidation, and sulfonamide formation. The carboxylic and sulfonic acid groups, meanwhile, serve as powerful coordinating ligands for the construction of complex supramolecular structures like metal-organic frameworks (MOFs).

G cluster_reactions Key Synthetic Transformations cluster_applications Core Application Areas main This compound diazotization Diazotization (-NH2 → -N2+) main->diazotization sulfonamide Sulfonamide Formation (Reaction at -NH2) main->sulfonamide heterocycle Heterocycle Synthesis (Cyclization Reactions) main->heterocycle mof MOF Synthesis (Coordination at -COOH & -SO3H) main->mof dyes Azo Dyes & Pigments diazotization->dyes pharma Pharmaceuticals (e.g., Sulfa Drugs) sulfonamide->pharma heterocycle->pharma materials Advanced Materials (e.g., MOFs) mof->materials

Caption: Overview of the synthetic pathways and applications stemming from this compound.

Application 1: Synthesis of Azo Dyes via Diazotization-Coupling

The primary and most established application of this compound is in the manufacture of azo dyes.[1][5] The synthesis is a classic two-step process involving the diazotization of the primary amino group, followed by an azo coupling reaction with an electron-rich partner.

Causality and Mechanistic Insight:

  • Diazotization: The process converts the primary aromatic amine into a diazonium salt.[9] This reaction requires nitrous acid (HNO₂), which is unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[9][10] The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, potentially becoming explosive if isolated in a dry state.[9][11] The strong acid protonates nitrous acid, which ultimately leads to the formation of the highly electrophilic nitrosonium ion (NO⁺), the key agent that reacts with the nucleophilic amine.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily attacks electron-rich coupling components like phenols or aromatic amines in an electrophilic aromatic substitution reaction to form the stable azo compound (-N=N-), which is a highly conjugated chromophore responsible for the vibrant color of the dye.[9]

Protocol 1: Synthesis of an Azo Dye (e.g., C.I. Acid Yellow 54)

This protocol outlines the synthesis of C.I. Acid Yellow 54, which involves diazotizing this compound and coupling it with 3-Methyl-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[7]

Materials & Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Agent: 3-Methyl-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Ice, Distilled water

Table 2: Reagent Quantities for Protocol 1

ReagentMolar Eq.Quantity (for 0.01 mol scale)
This compound1.02.17 g
Concentrated HCl~2.5~2.1 mL
Sodium Nitrite (NaNO₂)1.050.72 g
Coupling Agent1.0(Varies by M.W.)
Sodium Hydroxide(As needed)(To maintain alkaline pH)

Step-by-Step Procedure:

  • Preparation of Amine Solution: In a 250 mL beaker, create a slurry of 2.17 g (0.01 mol) of this compound in 50 mL of water. Add 2.1 mL of concentrated HCl and stir. Cool the mixture to 0–5 °C in an ice-salt bath with continuous stirring.

  • Diazotization: Dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold water. Add this nitrite solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

    • Scientist's Note: A slight excess of nitrous acid ensures complete diazotization. The completion can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Preparation of Coupling Solution: In a separate 400 mL beaker, dissolve an equimolar amount (0.01 mol) of the coupling agent in 50 mL of a 5% aqueous sodium carbonate solution. Cool this solution to 0–5 °C in an ice bath.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the stirred, cold coupling agent solution. The coupling reaction should occur under slightly alkaline conditions (pH 8-10) to ensure the coupling partner (if a phenol) is in its more reactive phenoxide form. A brightly colored precipitate of the azo dye should form immediately.[9]

  • Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction is complete. Isolate the dye product by vacuum filtration, wash with a small amount of cold brine (saturated NaCl solution) to remove impurities, and air dry.

G cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_coupling Step 2: Azo Coupling amine 2-Amino-4-sulfobenzoic Acid in HCl(aq) diazonium Diazonium Salt Solution amine->diazonium Add dropwise nitrite NaNO2 Solution dye Azo Dye Precipitate diazonium->dye Add to cold coupler solution coupler Coupling Agent (e.g., Pyrazolone Derivative)

Caption: Workflow for the synthesis of an azo dye via diazotization and coupling.

Application 2: Precursor for Sulfonamide Antibiotics

This compound serves as a key starting material for the synthesis of sulfonamide antibiotics ("sulfa drugs").[5] These drugs function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.[5][12] The general synthetic strategy involves the formation of a sulfonamide bond (-SO₂-NH-) by reacting an amine with a sulfonyl chloride.

Causality and Mechanistic Insight: While the molecule itself contains both an amino and a sulfonic acid group, its role as a precursor often involves leveraging the amino group. In a typical synthesis, a different aromatic sulfonyl chloride is reacted with an amine. However, the sulfonic acid group of this compound can be converted to a sulfonyl chloride (-SO₃H → -SO₂Cl) using reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid.[13] This sulfonyl chloride can then be reacted with various amines to produce a library of sulfonamide derivatives.

Protocol 2: General Synthesis of a Sulfonamide Derivative

This protocol describes a general two-step procedure: first, the conversion of the sulfonic acid to a sulfonyl chloride, and second, the reaction with an amine.

Materials & Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Chlorosulfonic acid

  • A primary or secondary amine (R-NH₂)

  • Pyridine or another non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane, THF)

Step-by-Step Procedure:

  • Formation of Sulfonyl Chloride: In a fume hood, carefully add this compound (1 equivalent) to an excess of thionyl chloride (SOCl₂) at room temperature. Heat the mixture to reflux for 2-4 hours.

    • Scientist's Note: This reaction is often vigorous and releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood. The excess thionyl chloride acts as both reagent and solvent and is typically removed by distillation or rotary evaporation after the reaction is complete.

  • Amine Coupling (Schotten-Baumann conditions): Dissolve the crude sulfonyl chloride intermediate in an anhydrous solvent like THF. In a separate flask, dissolve the desired amine (1.1 equivalents) and pyridine (1.2 equivalents) in the same solvent.

  • Reaction: Cool the amine solution in an ice bath. Slowly add the sulfonyl chloride solution to the amine solution. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC. Upon completion, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid (to remove pyridine) and brine, dry over Na₂SO₄, and concentrate to obtain the crude sulfonamide. Purify by recrystallization or column chromatography.

G start 2-Amino-4-sulfobenzoic Acid (-SO3H) step1 Reaction with SOCl2 (Reflux) start->step1 intermediate Intermediate Sulfonyl Chloride (-SO2Cl) step1->intermediate step2 Addition of Amine (R-NH2) + Pyridine intermediate->step2 product Final Sulfonamide Product step2->product

Caption: General workflow for the synthesis of sulfonamides from this compound.

Application 3: Building Block for Heterocyclic Compounds

The multiple reactive sites on this compound make it a valuable precursor for synthesizing fused heterocyclic systems, such as benzoxazinones and quinazolinones, which are important scaffolds in medicinal chemistry.[14]

Causality and Mechanistic Insight: A common strategy involves a two-step, one-pot reaction. First, the amino group is acylated using an acid anhydride or acid chloride. Second, the resulting amide intermediate undergoes an intramolecular cyclization (dehydration) reaction, where the carboxylic acid group attacks the newly formed amide carbonyl, closing the ring to form the heterocycle.

Protocol 3: Synthesis of a 7-Sulfo-2-methyl-4H-benzo[d][2][5]oxazin-4-one

This protocol is adapted from general procedures for synthesizing benzoxazinones from anthranilic acids.[14]

Materials & Reagents:

  • This compound

  • Acetic anhydride

  • Pyridine (as catalyst or solvent)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in pyridine, add acetic anhydride (1.5 equivalents) dropwise at room temperature.[14]

  • Acylation & Cyclization: Heat the reaction mixture to reflux (approx. 115-120 °C) for 2-3 hours. The initial acylation of the amine is followed by in-situ cyclization at the elevated temperature.

    • Scientist's Note: Acetic anhydride serves as both the acylating agent and a dehydrating agent to facilitate the final ring-closing step.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove pyridine and acetic acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Application 4: Organic Linker in Metal-Organic Frameworks (MOFs)

Emerging research highlights the use of this compound in materials science, particularly as an organic linker for creating metal-organic frameworks (MOFs).[5] MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands.[15][16]

Causality and Design Principles: The carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups on the molecule can act as coordinating sites (ligands) that bind to metal centers.[15] The specific geometry and connectivity of these groups allow for the formation of 1D, 2D, or 3D porous networks. The presence of the uncoordinated amino group within the MOF pores offers a site for post-synthetic modification, allowing for the tuning of the framework's properties for applications in gas storage, catalysis, or drug delivery.[5][17]

G metal Metal Ion (e.g., Zn²⁺, Cu²⁺) mof Porous MOF Structure with -NH2 functionality metal->mof Coordination (Self-Assembly) linker 2-Amino-4-sulfobenzoic Acid Linker linker->mof

Caption: Conceptual diagram of MOF formation using this compound as a functional linker.

References

  • Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka. [Link]
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, March 19). This compound. [Link]
  • Google Patents. CN104496863A - Method for preparing this compound.
  • Google Patents. CN104693078A - Preparation method of this compound.
  • Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Organic Chemistry Portal.
  • PMC - NIH. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
  • The Journal of Organic Chemistry. 2-Sulfobenzoic Acid Esters. II.
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
  • ResearchGate. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. [Link]
  • Dove Press.
  • PMC - NIH.
  • PubChem - NIH. This compound | C7H7NO5S | CID 66822. [Link]
  • Organic Chemistry Portal.
  • Organic Syntheses Procedure. Organic Syntheses Procedure. [Link]
  • ChemBK. This compound. [Link]
  • MDPI.
  • ResearchGate. Metal-Organic Frameworks (MOFs)
  • Organic Chemistry Portal. Synthesis of S-Heterocycles. [Link]
  • Scirp.org.
  • RSC Publishing.
  • ResearchGate. Fabrication of metal organic frameworks with amino group and corresponding properties. [Link]
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  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

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Application Notes and Protocols for the Sulfonation of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective sulfonation of 2-aminobenzoic acid (anthranilic acid), a critical transformation for synthesizing intermediates used in the pharmaceutical and dye industries.[1][2][3] We delve into the underlying principles of electrophilic aromatic substitution, detailing a robust experimental protocol for the synthesis of 2-amino-5-sulfobenzoic acid. The protocol emphasizes safety, reaction control, product isolation, and rigorous characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure.

Introduction and Scientific Background

The sulfonation of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the sulfonic acid (-SO₃H) group onto an aromatic ring. This functional group imparts unique properties, such as increased water solubility and acidity, making sulfonated aromatics valuable precursors. Sulfonated derivatives of 2-aminobenzoic acid, for instance, are key building blocks in the manufacture of various reactive dyes and pharmaceutical agents.[2][3]

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The electrophile is typically sulfur trioxide (SO₃), which can be generated from concentrated sulfuric acid or used more potently in the form of fuming sulfuric acid (oleum). The regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic nature of the substituents already present.

In 2-aminobenzoic acid, we have two directing groups:

  • Amino Group (-NH₂): A powerful activating, ortho-, para- directing group.

  • Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.

The potent activating effect of the amino group dominates the directing influence, favoring substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent carboxylic acid group, substitution at the ortho position (C3) is disfavored. Consequently, the electrophile is predominantly directed to the para position (C5), yielding 2-amino-5-sulfobenzoic acid as the major product.

Experimental Design and Rationale

The following protocol is designed for a laboratory scale synthesis. The core of the procedure involves the controlled addition of 2-aminobenzoic acid to an excess of oleum, which serves as both the sulfonating agent and the reaction solvent.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Aminobenzoic AcidReagent Grade, ≥99%Sigma-AldrichEnsure it is dry before use.
Fuming Sulfuric Acid (Oleum)20% free SO₃VWRHandle with extreme caution in a fume hood.
Concentrated Sulfuric Acid98%Fisher ScientificFor cleaning glassware.
Deionized WaterN/AIn-houseUsed for work-up and purification.
IceN/AIn-houseMade from deionized water.
Round-bottom flask (250 mL)BorosilicateKimbleMust be completely dry.
Magnetic Stirrer & Stir BarN/AIKA
Thermometer (-10 to 150 °C)N/AN/A
Ice BathN/AN/AFor temperature control.
Buchner Funnel & Filter FlaskN/AN/AFor vacuum filtration.
Whatman Filter PaperGrade 1N/A
Critical Safety Precautions

Sulfonation reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated and fuming sulfuric acid are extremely corrosive and can cause severe burns upon contact.[5] They are also powerful dehydrating agents.

  • Exothermic Reaction: The reaction of SO₃ with organic compounds and the dilution of sulfuric acid with water are highly exothermic.[6] Uncontrolled temperature can lead to runaway reactions and the production of hazardous fumes.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).[5]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

Detailed Experimental Protocol

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any residual water, which can react violently with oleum.

  • Reagent Chilling: Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar and a thermometer, into an ice/salt bath.

  • Oleum Addition: Carefully measure and add 50 mL of fuming sulfuric acid (20% oleum) to the chilled flask. Allow the oleum to cool to 0-5 °C with gentle stirring.

Sulfonation Reaction
  • Substrate Addition: Weigh 13.7 g (0.1 mol) of 2-aminobenzoic acid. Add the solid powder in small portions to the cold, stirred oleum over a period of 30-45 minutes. The rate of addition is critical; maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Heating Phase: Gently heat the reaction mixture to 80-85 °C using a heating mantle. Maintain this temperature with continuous stirring for 3 hours to ensure the reaction goes to completion. The solution should become a dark, viscous liquid.

Product Isolation and Work-up
  • Precipitation: Prepare a large beaker (2 L) containing approximately 500 g of crushed ice made from deionized water.

  • Quenching: After the 3-hour heating period, cool the reaction mixture back down to room temperature. Slowly and carefully , pour the viscous reaction mixture in a thin stream onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and must be done cautiously in a fume hood. The sulfonated product will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water (2 x 50 mL) until the filtrate is approximately neutral (check with pH paper). This removes excess sulfuric acid.

Purification
  • Recrystallization: Transfer the crude solid product to a beaker. Add a minimal amount of boiling deionized water to dissolve the solid completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60 °C overnight. The final product, 2-amino-5-sulfobenzoic acid, should be an off-white or light gray crystalline powder.[3]

Visualization of Workflow and Reaction

The overall experimental procedure can be summarized in the following workflow diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Chill Oleum (0-5 °C) add_acid Portion-wise addition of 2-Aminobenzoic Acid (<10 °C) prep_reagents->add_acid heat_reaction Heat to 80-85 °C for 3 hours add_acid->heat_reaction quench Pour onto Ice heat_reaction->quench filter_wash Vacuum Filter & Wash with Cold Water quench->filter_wash recrystallize Recrystallize from Hot Water filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry product Final Product: 2-Amino-5-sulfobenzoic Acid dry->product

Caption: Experimental workflow for the sulfonation of 2-aminobenzoic acid.

The chemical transformation is illustrated below.

Caption: Sulfonation of 2-aminobenzoic acid to yield 2-amino-5-sulfobenzoic acid.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR Spectroscopy: Look for characteristic absorption bands for N-H stretches (amine), O-H stretches (carboxylic acid), C=O stretch (carbonyl), and S=O stretches (sulfonic acid).

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the aromatic proton signals will confirm the 1,2,4-trisubstitution pattern.

  • High-Performance Liquid Chromatography (HPLC): Use a suitable method, such as ion-exchange or reverse-phase HPLC, to assess the purity of the final product.[7]

Quantitative Data Summary

ParameterValueMoles (mol)Molar Ratio
2-Aminobenzoic Acid13.7 g0.11
Fuming Sulfuric Acid (20%)50 mL~0.44 (as SO₃)~4.4
Reaction Temperature80-85 °CN/AN/A
Reaction Time3 hoursN/AN/A
Theoretical Yield21.7 g0.1N/A
Expected Yield75-85%N/AN/A

References

  • Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?.
  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(8), 1653–1662.
  • ResearchGate. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry.
  • Google Patents. (n.d.). CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
  • Google Patents. (n.d.). CN104693078A - Preparation method of this compound.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Alkane Sulfonic Acid.
  • Klampfl, C. W., & Buchberger, W. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53–60.
  • Lange, F. T., et al. (1996). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Journal of High Resolution Chromatography, 19(4), 233-239.
  • U.S. Environmental Protection Agency. (n.d.). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide.
  • Kamal, A., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan Journal of Pharmaceutical Sciences, 25(4), 753-757.
  • Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid).
  • Brudin, S., & Schoenmakers, P. (2010). Analytical methodology for sulfonated lignins. Journal of Separation Science, 33(3), 439–452.
  • Google Patents. (n.d.). US5196573A - Process for the preparation of sulfonated anthranilic acids.
  • Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
  • Chemithon. (n.d.). Sulfonation and Sulfation Processes.
  • Larocque, L., & Sved, S. (1983). Role of anthranilic acid in background levels of sulfonamide in porcine livers when determined by the Tishler method. Journal of the Association of Official Analytical Chemists, 66(5), 1226–1229.
  • IndiaMART. (n.d.). 5-Sulpho Anthranilic Acid, C7H7NO5S, 3577-63-7.
  • Google Patents. (n.d.). GB1488086A - Process for the preparation of 5-sulphamoyl-anthranilic acids.
  • Himalaya Chemicals. (n.d.). 5-Sulfo Anthranilic Acid, 2 Amino - 5 Sulpho Benzoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19151, 5-Sulfoanthranilic acid.
  • Phoenix Equipment. (n.d.). Sulphonation.
  • Saskia, K. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry.
  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine.
  • Steele, J., et al. (2002). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Bioorganic & Medicinal Chemistry Letters, 12(4), 545–548.
  • Martins, L. M., et al. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information.

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

2-Amino-4-sulfobenzoic acid is a vital intermediate in the chemical and pharmaceutical industries, playing a crucial role in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals.[1][2] Its molecular structure, featuring both an amino and a sulfonic acid group on a benzoic acid backbone, makes it a versatile building block for creating complex organic molecules.[3] This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and industrially viable method. The protocols and discussions herein are grounded in established chemical principles and safety practices to ensure both efficiency and operational safety.

Strategic Overview of the Synthesis

The industrial production of this compound is predominantly achieved through a two-stage process commencing with ortho-nitrotoluene (o-nitrotoluene). This strategy is favored for its cost-effectiveness and relatively straightforward reaction sequence. The overall process can be visualized as follows:

Synthesis_Overview cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Intramolecular Redox Reaction cluster_2 Stage 3: Purification A o-Nitrotoluene C 2-Nitro-4-sulfotoluene A->C Sulfonation Reaction B Fuming Sulfuric Acid (Oleum) B->C E This compound C->E Auto-Oxidation-Reduction D Alkaline Conditions D->E G Purified this compound E->G Precipitation & Filtration F Acidification F->G

Caption: High-level overview of the synthesis process.

Part 1: Core Synthesis Protocol - From o-Nitrotoluene to this compound

This section details the step-by-step methodology for the synthesis, encompassing the critical stages of sulfonation and the subsequent intramolecular redox reaction.

Stage 1: Sulfonation of o-Nitrotoluene

The initial step involves the electrophilic aromatic substitution of o-nitrotoluene with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the para position relative to the amino group's precursor (the nitro group).

Causality of Experimental Choices:

  • Reactant: o-Nitrotoluene is a readily available and cost-effective starting material.

  • Reagent: Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is a powerful sulfonating agent required to activate the aromatic ring, which is deactivated by the electron-withdrawing nitro group.

  • Temperature Control: The reaction is highly exothermic. Maintaining the temperature within the specified range of 25-85°C is crucial to prevent side reactions and ensure the desired regioselectivity.[4][5]

Experimental Protocol:

  • Reactor Preparation: The reaction should be conducted in a glass-lined or other suitably corrosion-resistant reactor equipped with a robust cooling system, a mechanical stirrer, a temperature probe, and a port for controlled reagent addition.

  • Charging the Reactor: Charge the reactor with o-nitrotoluene.

  • Initial Dissolution: Begin agitation and carefully add concentrated sulfuric acid. The dissolution of o-nitrotoluene in sulfuric acid is an exothermic process; maintain the temperature within the range of 25-85°C.[4][5]

  • Sulfonation: Once the o-nitrotoluene is fully dissolved, begin the dropwise addition of 65% fuming sulfuric acid. The rate of addition should be carefully controlled to maintain the reaction temperature within the 25-85°C range.[4][5]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

  • Completion: After the addition of fuming sulfuric acid is complete, the reaction mixture is typically stirred for an additional period at the same temperature to ensure complete conversion to 2-nitro-4-sulfotoluene.

Stage 2: Intramolecular Redox Reaction

This innovative step involves the simultaneous oxidation of the methyl group to a carboxylic acid and the reduction of the nitro group to an amine under alkaline conditions. This is described in the patent literature as an "auto-oxidation-reduction" or "self-redox" reaction.[4][5] While the precise, detailed mechanism for this specific intramolecular redox reaction is not extensively documented in peer-reviewed literature, it is proposed to proceed through a series of complex steps facilitated by the alkaline environment.

Causality of Experimental Choices:

  • Alkaline Medium: The use of a strong base, such as sodium hydroxide, is essential to facilitate the intramolecular redox process. The reaction is carried out at an elevated temperature of 60-130°C.[4][5]

  • Intramolecular Nature: This approach is highly efficient as it negates the need for external oxidizing and reducing agents, which simplifies the process and reduces waste streams.

Experimental Protocol:

  • Transfer and Dilution: The reaction mixture from the sulfonation step, containing 2-nitro-4-sulfotoluene, is carefully diluted with water. This step is highly exothermic and must be performed with adequate cooling.

  • Basification: The diluted acidic solution is then neutralized and made strongly alkaline by the controlled addition of a concentrated sodium hydroxide solution.

  • Heating and Reaction: The alkaline mixture is heated to a temperature between 60-130°C to initiate the intramolecular redox reaction.[4][5] The reaction is maintained at this temperature until completion, which can be monitored by HPLC.

  • Formation of the Product Salt: The reaction yields the sodium salt of this compound, which remains dissolved in the aqueous alkaline solution.

Part 2: Purification and Characterization

Purification Protocol

The purification of this compound is primarily achieved through precipitation by acidification, followed by filtration and washing. For higher purity, a recrystallization step can be incorporated.

Experimental Protocol:

  • Cooling and Filtration (Optional): After the redox reaction, the mixture may be cooled and filtered to remove any insoluble impurities.

  • Acidification: The alkaline solution containing the product is cooled and then carefully acidified with a strong acid, such as sulfuric or hydrochloric acid, to a pH where the this compound is least soluble. This results in the precipitation of the product.

  • Isolation: The precipitated solid is isolated by filtration using a suitable filter press or centrifuge.

  • Washing: The filter cake is washed with cold water to remove residual acid and inorganic salts.

  • Drying: The purified product is dried under vacuum at an appropriate temperature to yield a white to off-white powder.[6]

  • Recrystallization (for high purity): For pharmaceutical applications requiring higher purity, the crude product can be recrystallized from hot water or a suitable solvent mixture.[2] The use of activated carbon during recrystallization can aid in the removal of colored impurities.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

ParameterMethodTypical Specification
Appearance Visual InspectionWhite to off-white powder[6]
Identity FT-IR, ¹H-NMR, ¹³C-NMRConforms to reference spectra
Purity HPLC≥99%
Melting Point Melting Point ApparatusDecomposes above 300°C
Water Content Karl Fischer Titration≤0.5%

HPLC Method for Purity Analysis:

A reversed-phase HPLC method is suitable for the purity assessment of this compound.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3) and acetonitrile.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Part 3: Safety and Process Risk Assessment

The large-scale synthesis of this compound involves the use of hazardous materials and energetic reactions, necessitating a thorough risk assessment and strict adherence to safety protocols.

Hazard Analysis
  • o-Nitrotoluene: Toxic and combustible.

  • Fuming Sulfuric Acid (Oleum): Highly corrosive and reacts violently with water.[7] Inhalation of mists can cause severe respiratory damage.

  • Sulfonation Reaction: Highly exothermic, with the potential for a runaway reaction if not properly controlled.

  • Intramolecular Redox Reaction: The reaction is carried out at high temperatures and involves a significant energy release.

Safety Protocols
  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and acid-resistant aprons or suits.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system to prevent the release of corrosive vapors.

  • Emergency Procedures: Emergency showers and eyewash stations must be readily accessible. Personnel should be trained in emergency procedures for chemical spills and exposure.

  • Material Handling: Use dedicated, properly labeled equipment for handling corrosive materials. Avoid contact with incompatible materials.

  • Waste Disposal: All waste materials, including acidic and alkaline solutions, must be neutralized and disposed of in accordance with local environmental regulations.

Safety_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures cluster_3 Monitoring and Review A Identify Hazardous Materials and Reactions B Evaluate Potential for Runaway Reactions A->B C Assess Exposure Risks A->C D Implement Engineering Controls (e.g., Cooling) B->D F Establish Emergency Procedures B->F E Mandate Appropriate PPE C->E C->F G Continuous Process Monitoring D->G H Regular Safety Audits E->H F->H

Caption: Workflow for safety and risk management.

Conclusion

The synthesis of this compound via the sulfonation of o-nitrotoluene followed by an intramolecular redox reaction is a robust and industrially scalable process. Success hinges on meticulous control of reaction parameters, particularly temperature, and a steadfast commitment to safety. The protocols and insights provided in this guide are intended to equip researchers and production chemists with the knowledge necessary to execute this synthesis safely and efficiently, yielding a high-purity product suitable for a range of downstream applications.

References

  • CN104693078A - Preparation method of this compound - Google P
  • CN104496863A - Method for preparing this compound - Google P
  • Annexure-I List of Products. [Link]
  • This compound CAS 98-43-1 - Watson Intern
  • This compound CAS NO.98-43-1 - ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]

Sources

Application Note: Synthesis of Novel Quinazolinone Scaffolds from 2-Amino-4-sulfobenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles.[1] This application note focuses on the synthesis of quinazolinone derivatives using 2-amino-4-sulfobenzoic acid as a starting material. The incorporation of a sulfonic acid group is anticipated to enhance the aqueous solubility and introduce a unique pharmacophore, potentially leading to novel drug candidates with improved pharmacokinetic properties.

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles for the preparation of these novel sulfo-substituted quinazolinones. We will address the challenges posed by the electron-withdrawing nature of the sulfonic acid group and present a modern, efficient microwave-assisted approach to overcome these hurdles.

Mechanistic Insights and Strategic Approach

The synthesis of 4(3H)-quinazolinones from anthranilic acids is classically achieved through the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[3][4] The reaction typically requires high temperatures and long reaction times.

The primary challenge in utilizing this compound as a substrate lies in the strongly electron-withdrawing nature of the sulfonic acid group (-SO₃H). This group significantly reduces the nucleophilicity of the amino group at the 2-position, thereby decreasing its reactivity towards acylation and subsequent cyclization.[5] Consequently, traditional thermal methods may result in low yields or require harsh reaction conditions that could lead to side reactions, such as decarboxylation or sulfonation of other reagents.

To address this, we advocate for a microwave-assisted synthetic approach. Microwave irradiation has been shown to dramatically accelerate the synthesis of quinazolinones, often leading to higher yields and cleaner reactions in shorter timeframes, even with deactivated substrates.[1][6] The use of a Lewis acid catalyst, such as SbCl₃, can further promote the condensation under microwave conditions.

General Reaction Scheme

The overall synthetic strategy involves a two-step, one-pot reaction. First, this compound is acylated with an appropriate acyl chloride to form an N-acyl intermediate. This is followed by cyclization with a primary amine to yield the desired 2,3-disubstituted 7-sulfo-quinazolin-4(3H)-one.

Quinazolinone Synthesis fromthis compound start This compound intermediate N-Acyl Intermediate start->intermediate R¹COCl, Pyridine Microwave product 2,3-Disubstituted 7-Sulfo-Quinazolin-4(3H)-one intermediate->product R²NH₂, Acetic Acid Microwave

Caption: General synthesis of 2,3-disubstituted 7-sulfo-quinazolin-4(3H)-ones.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2,3-disubstituted 7-sulfo-quinazolin-4(3H)-one.

Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Methyl-3-phenyl-4-oxo-3,4-dihydroquinazoline-7-sulfonic acid

Materials:

  • This compound

  • Acetyl chloride

  • Aniline

  • Pyridine (anhydrous)

  • Glacial acetic acid

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol, 217.2 mg).

  • Acylation: To the vial, add anhydrous pyridine (2 mL) and acetyl chloride (1.2 mmol, 86 µL). Seal the vial and place it in the microwave synthesizer.

  • Microwave Irradiation (Step 1): Irradiate the mixture at 120°C for 10 minutes.

  • Addition of Amine: After cooling the vial to room temperature, carefully open it and add aniline (1.1 mmol, 100 µL) and glacial acetic acid (1 mL).

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate at 150°C for 20 minutes.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 2-methyl-3-phenyl-4-oxo-3,4-dihydroquinazoline-7-sulfonic acid.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Reaction Preparation cluster_synth Microwave Synthesis cluster_purify Purification prep1 Add this compound to microwave vial prep2 Add pyridine and acetyl chloride prep1->prep2 synth1 Microwave irradiation (120°C, 10 min) prep2->synth1 synth2 Cool and add aniline and acetic acid synth1->synth2 synth3 Microwave irradiation (150°C, 20 min) synth2->synth3 purify1 Pour into ice-water and filter synth3->purify1 purify2 Wash with cold water and ethanol purify1->purify2 purify3 Recrystallize from ethanol/water purify2->purify3

Sources

Application Notes and Protocols for Developing Antimicrobial Agents from 4-Sulfoanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global public health. The relentless evolution of drug-resistant pathogens necessitates a continuous search for new therapeutic agents with novel mechanisms of action.[1] Sulfonamides, a class of synthetic antimicrobial agents, were among the first effective drugs used to combat bacterial infections and have paved the way for the antibiotic era.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][][4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2][4] This unique mode of action continues to make sulfonamide derivatives a promising scaffold for the development of new antimicrobial drugs.

This guide provides a comprehensive overview and detailed protocols for the development of antimicrobial agents derived from 4-sulfoanthranilic acid. As a Senior Application Scientist, the following sections will detail the synthesis, characterization, and antimicrobial evaluation of these compounds, offering insights into the rationale behind experimental choices to ensure scientific rigor and reproducibility.

The Role of 4-Sulfoanthranilic Acid in Drug Design

4-sulfoanthranilic acid is a versatile starting material for synthesizing a variety of derivatives.[5] Its structure, featuring a sulfonic acid group, a carboxylic acid group, and an amino group, allows for diverse chemical modifications to explore structure-activity relationships (SAR).[5][6] The sulfonic acid moiety can enhance the water solubility of the resulting compounds, a desirable property for drug candidates.

The general approach involves the derivatization of the amino or carboxylic acid groups of 4-sulfoanthranilic acid to generate a library of novel compounds. These derivatives can then be screened for their antimicrobial activity against a panel of clinically relevant bacterial strains.

Synthesis of 4-Sulfoanthranilic Acid Derivatives: A Representative Protocol

The synthesis of sulfonamide derivatives from 4-sulfoanthranilic acid can be achieved through various synthetic routes.[7] A common method involves the reaction of a sulfonyl chloride with an amine.[2] The following protocol outlines a general procedure for the synthesis of a hypothetical N-acyl-4-sulfoanthranilic acid derivative.

Protocol 1: Synthesis of a Representative N-Acyl-4-Sulfoanthranilic Acid Derivative

Objective: To synthesize a novel antimicrobial candidate by acylating 4-sulfoanthranilic acid.

Materials:

  • 4-Sulfoanthranilic acid

  • Acyl chloride (e.g., undec-10-enoyl chloride)[8]

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane)

  • Base (e.g., potassium carbonate)[8]

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-sulfoanthranilic acid in the anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir the mixture at room temperature.

  • Acylation: Slowly add the acyl chloride to the reaction mixture. The reaction is a nucleophilic acyl substitution where the amine nitrogen of 4-sulfoanthranilic acid attacks the carbonyl carbon of the acyl chloride.[8]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase could be a mixture of ethyl acetate, hexanes, and a small amount of acetic acid.[8]

  • Work-up: Once the reaction is complete, quench the reaction with deionized water.

  • Acidification: Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration and wash with cold deionized water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants 4-Sulfoanthranilic Acid + Acyl Chloride + Base Reaction Nucleophilic Acyl Substitution Reactants->Reaction Anhydrous Solvent Product N-Acyl-4-Sulfoanthranilic Acid Derivative Reaction->Product Workup Quenching & Acidification Product->Workup Purification Filtration & Recrystallization Workup->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: General workflow for the synthesis and purification of N-acyl-4-sulfoanthranilic acid derivatives.

Antimicrobial Susceptibility Testing: Evaluating Efficacy

Once synthesized and purified, the novel 4-sulfoanthranilic acid derivatives must be evaluated for their antimicrobial activity. The two most common methods for this are the broth microdilution method and the Kirby-Bauer disk diffusion assay.[9][10]

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol 2: Broth Microdilution Assay

Objective: To determine the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized 4-sulfoanthranilic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates[11]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[13]

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This is typically done by suspending 3-5 isolated colonies from a fresh agar plate into sterile saline or PBS.[12][14]

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.[11]

  • Inoculation of Microtiter Plates: Dispense the antimicrobial dilutions into the wells of a 96-well plate. Add the standardized bacterial inoculum to each well.[11] Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in the well with no visible growth.[11]

Data Presentation:

The results of the broth microdilution assay are typically presented in a table format.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 164128
Derivative 23264
Control Drug816
Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[15]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized 4-sulfoanthranilic acid derivatives

  • Sterile filter paper disks (6 mm diameter)[15]

  • Mueller-Hinton Agar (MHA) plates[15]

  • Bacterial strains

  • Sterile cotton swabs[13]

  • 0.5 McFarland turbidity standard[13]

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[15]

  • Inoculation of MHA Plates: Dip a sterile cotton swab into the inoculum and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.[13][14]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Using sterile forceps, place the disks onto the surface of the inoculated MHA plate.[14][16] Ensure the disks are placed at least 24 mm apart.[13]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[13]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16] The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Visualization of the Antimicrobial Testing Workflow:

Antimicrobial_Testing_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Inoculum_Prep_MIC Prepare 0.5 McFarland Bacterial Inoculum Dilutions Serial Dilutions of Compound in 96-Well Plate Inoculum_Prep_MIC->Dilutions Inoculation_MIC Inoculate Wells with Bacteria Dilutions->Inoculation_MIC Incubation_MIC Incubate 16-20h at 35°C Inoculation_MIC->Incubation_MIC Reading_MIC Determine Lowest Concentration with No Growth (MIC) Incubation_MIC->Reading_MIC Inoculum_Prep_Disk Prepare 0.5 McFarland Bacterial Inoculum Lawn_Culture Create Bacterial Lawn on MHA Plate Inoculum_Prep_Disk->Lawn_Culture Disk_Placement Place Impregnated Disks on Agar Lawn_Culture->Disk_Placement Incubation_Disk Incubate 18-24h at 37°C Disk_Placement->Incubation_Disk Measurement Measure Zone of Inhibition Incubation_Disk->Measurement

Caption: Workflow for antimicrobial susceptibility testing using broth microdilution and disk diffusion methods.

Mechanism of Action: Targeting Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid.[2][] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet.[2][4] By blocking this pathway, sulfonamides prevent the bacteria from producing essential nucleic acids and amino acids, leading to a bacteriostatic effect (inhibiting growth and reproduction rather than killing the bacteria).[2][17]

Visualization of the Mechanism of Action:

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Bacterial Folate Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonamide 4-Sulfoanthranilic Acid Derivative (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide-based antimicrobial agents.

Conclusion and Future Directions

The development of novel antimicrobial agents from 4-sulfoanthranilic acid derivatives represents a promising avenue of research in the fight against antimicrobial resistance. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and understand the mechanism of these potential new drugs. Future work should focus on expanding the library of derivatives to further explore structure-activity relationships, optimizing lead compounds for improved efficacy and safety profiles, and investigating their activity against a broader range of multidrug-resistant pathogens.

References

  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs).
  • Demirayak, Ş., Karaburun, A. C., & Beis, R. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16).
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 12(5), 2535-2547.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Orhan, G., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Clinical and Analytical Medicine.
  • Hardy Diagnostics. (n.d.). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Journal of Chemical and Pharmaceutical Research. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • PubMed. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • SEAFDEC/AQD. (n.d.). Disk diffusion method.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • NC DNA Day Blog. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • SURU Chemical. (n.d.). 4 sulpho anthranilic acid.
  • PubMed. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives.
  • LookChem. (n.d.). Cas 3577-63-7,5-Sulfoanthranilic acid.
  • Scribd. (n.d.). Synthesis of 4-Hydroxysulfonylanthranilic Acid.
  • PubChem. (n.d.). 5-Sulfoanthranilic acid.
  • DHANLAXMI INDUSTRIES. (n.d.). 4 sulpho Anthranilic Acid (Bas Acid) 2-Amino-4-Sulpho Benzoic Acid.
  • Google Patents. (n.d.). US5196573A - Process for the preparation of sulfonated anthranilic acids.
  • ScholarWorks@GVSU. (n.d.). Discovering Antibiotic Activity of Anthranilic Acid Derivatives.
  • Journal of Pharmaceutical Chemistry. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.

Sources

Application Notes and Protocols for the Synthesis and Use of Water-Soluble Fluorescent Probes Derived from 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Robust, Water-Soluble Fluorophores

Fluorescent probes are cornerstone tools in modern life sciences and drug discovery, enabling the visualization and quantification of biological processes with unparalleled sensitivity and specificity.[1][2][] A significant challenge in the design of effective fluorescent probes for biological applications is ensuring adequate water solubility to maintain their function in aqueous physiological environments without aggregation, which can lead to fluorescence quenching and artifacts. The incorporation of charged functional groups, such as sulfonic and carboxylic acids, is a well-established strategy to enhance aqueous solubility.

This application note details a comprehensive protocol for the synthesis, characterization, and application of a novel, highly water-soluble fluorescent probe derived from 2-Amino-4-sulfobenzoic acid. This starting material is particularly advantageous as it possesses both an amino group for facile derivatization and two acidic moieties to confer excellent solubility in biological media. The resulting azo-based fluorophore is suitable for a range of applications, including live-cell imaging and high-throughput screening.

PART 1: Synthesis of a this compound-Based Fluorescent Probe

The synthetic strategy employed here is a classic diazotization-coupling reaction, a robust and high-yielding method for the preparation of azo dyes. The amino group of this compound is first converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with a suitable aromatic partner. For this protocol, we will use phenol as the coupling agent, which is known to produce fluorescent azo compounds.

Causality Behind Experimental Choices:
  • Diazotization at Low Temperature: The diazotization reaction is performed at 0-5 °C because diazonium salts are generally unstable at higher temperatures and can decompose, leading to reduced yield and side products.

  • Acidic Conditions for Diazotization: The reaction is carried out in a strong acidic medium (HCl) to ensure the complete protonation of the amino group, which is necessary for the reaction with nitrous acid.

  • Alkaline Conditions for Coupling: The azo coupling reaction with phenol is performed under alkaline conditions (NaOH) to deprotonate the hydroxyl group of phenol, forming the more nucleophilic phenoxide ion. This significantly increases the rate and yield of the coupling reaction.

Experimental Protocol: Synthesis of (E)-2-hydroxy-5-((4-carboxy-3-sulfophenyl)diazenyl)benzoic acid

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • Ethanol

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • Diazotization of this compound:

    • In a 250 mL beaker, dissolve 2.17 g (10 mmol) of this compound in 50 mL of deionized water containing 1.0 g (25 mmol) of NaOH.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add 2.5 mL of concentrated HCl to the solution. A fine precipitate of this compound may form.

    • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold suspension of this compound over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.

  • Azo Coupling with Phenol:

    • In a 500 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 50 mL of 1 M NaOH solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

    • A deep red color should develop immediately, indicating the formation of the azo dye.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation and Purification of the Product:

    • After the reaction is complete, acidify the solution to a pH of approximately 4-5 with dilute HCl. This will precipitate the product.

    • Add a sufficient amount of NaCl to the mixture to "salt out" the dye, further promoting precipitation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any unreacted salts.

    • Recrystallize the crude product from a minimal amount of hot ethanol-water mixture to obtain the purified fluorescent probe.

    • Dry the purified product in a vacuum oven at 60 °C.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A This compound B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C D Phenol, NaOH 0-5 °C C->D E Fluorescent Azo Probe D->E F Precipitation (Salting Out) E->F G Filtration F->G H Recrystallization G->H I Purified Probe H->I

Caption: Synthetic workflow for the preparation of a water-soluble fluorescent probe.

PART 2: Characterization of the Synthesized Probe

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized fluorescent probe.

Standard Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the probe.

  • UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λ_max).

  • Fluorescence Spectroscopy: To determine the excitation and emission maxima (λ_ex and λ_em) and the fluorescence quantum yield (Φ_F).[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Expected Photophysical Properties:

The photophysical properties of fluorescent dyes are crucial for their application.[5][6][7]

PropertyExpected Value/RangeSignificance
λ_abs (max) 450 - 500 nmDetermines the optimal wavelength for excitation.
λ_em (max) 520 - 580 nmThe wavelength of maximum fluorescence intensity.
Stokes Shift > 50 nmA larger Stokes shift minimizes self-quenching and improves signal-to-noise.[5]
Quantum Yield (Φ_F) 0.1 - 0.5A measure of the efficiency of fluorescence emission.[5]
Molar Extinction Coeff. > 20,000 M⁻¹cm⁻¹Indicates how strongly the probe absorbs light at a specific wavelength.[5]
Photostability Moderate to HighResistance to photobleaching is critical for long-term imaging experiments.[5]

PART 3: Application in Live-Cell Imaging

The high water solubility and expected fluorescence in the visible spectrum make this probe a promising candidate for live-cell imaging applications.

Protocol for Live-Cell Staining and Fluorescence Microscopy:

Materials and Reagents:

  • Synthesized fluorescent probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Adherent cells (e.g., HeLa or HEK293) grown on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of the fluorescent probe in deionized water or PBS.

    • Dilute the stock solution in cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Wash the cells grown on glass-bottom dishes twice with pre-warmed PBS.

    • Remove the PBS and add the staining solution to the cells.

    • Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS or fresh cell culture medium to remove any unbound probe.[8]

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths (e.g., a FITC or TRITC filter set).

Visualization of the Live-Cell Imaging Workflow

Live_Cell_Imaging_Workflow A Prepare Staining Solution (1-10 µM in medium) B Wash Cells with PBS A->B C Incubate Cells with Probe (37 °C, 15-30 min) B->C D Wash Cells to Remove Unbound Probe C->D E Image with Fluorescence Microscope D->E

Caption: Step-by-step workflow for live-cell imaging with the synthesized probe.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical and biological principles. The synthesis relies on a classic and reproducible organic reaction. The characterization methods are standard analytical techniques that will provide a comprehensive validation of the synthesized probe's identity and quality. The live-cell imaging protocol includes essential washing steps to minimize background fluorescence and ensure specific staining.[8]

Conclusion and Future Perspectives

This application note provides a detailed guide for the synthesis, characterization, and application of a novel, water-soluble fluorescent probe based on this compound. The inherent properties of this starting material lead to a fluorophore with desirable characteristics for biological imaging.

Future work could involve modifying the coupling partner to tune the photophysical properties of the probe, such as shifting the emission to longer wavelengths for deeper tissue imaging. Furthermore, the carboxylic acid group on the probe can be activated for conjugation to biomolecules, such as antibodies or peptides, to create targeted fluorescent probes for specific cellular structures or biomarkers.

References

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (n.d.). Springer.
  • In Vivo Cellular Imaging Using Fluorescent Proteins : Methods and Protocols. (n.d.). Stanford Libraries.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Fluorescent Probes for Amino Acid Detection in Biological Research. (n.d.). BOC Sciences.
  • Overview of Fluorescent Dyes. (n.d.). ChemPep Inc..
  • Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (2023). MDPI.
  • Photophysical properties of the dyes. (n.d.). ResearchGate.
  • Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. (2022). ResearchGate.

Sources

4-sulfoanthranilic acid as a scaffold in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Sulfoanthranilic Acid: A Versatile, Water-Solubilizing Scaffold for Combinatorial Library Synthesis in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of vast molecular libraries to identify novel therapeutic leads.[1] The choice of a central scaffold is critical to the success of this endeavor, as it dictates the spatial arrangement of diverse functionalities and influences the physicochemical properties of the library members. This application note details the strategic use of 4-sulfoanthranilic acid as a uniquely advantageous scaffold. Its rigid aromatic core, coupled with three distinct points for chemical diversification—an amine, a carboxylic acid, and a sulfonic acid—provides a robust framework for generating complex and varied molecular architectures. Critically, the sulfonic acid moiety imparts significant water solubility, a highly desirable trait for facilitating high-throughput screening assays and improving the druglike properties of synthesized compounds. We provide detailed, field-proven protocols for the solid-phase synthesis of a focused library of 1,4-benzodiazepine-2,5-diones, a privileged structure class in medicinal chemistry, using 4-sulfoanthranilic acid as the foundational building block.

Introduction to Scaffolds in Combinatorial Chemistry

The Role of Molecular Scaffolds in Exploring Chemical Space

The goal of combinatorial chemistry is to efficiently explore "chemical space"—the vast ensemble of all possible organic molecules—to discover compounds with desired biological activity.[1][2] A molecular scaffold serves as the core structure or template upon which a combinatorial library is built.[3] By systematically attaching different chemical building blocks to the scaffold's diversification points, chemists can generate thousands to millions of related compounds, each a unique probe of biological function.[2] An ideal scaffold provides a rigid or semi-rigid framework, presenting appended functionalities in defined three-dimensional orientations to maximize the potential for specific interactions with a biological target.

Principles of Solid-Phase Organic Synthesis (SPOS)

Solid-Phase Organic Synthesis (SPOS) is the enabling technology for the efficient construction of large chemical libraries.[4][5] The core principle involves covalently attaching the initial building block (or scaffold) to an insoluble polymer support, typically a resin bead.[6] Subsequent chemical transformations are carried out, and excess reagents or byproducts are easily removed by simple filtration and washing of the resin.[6] This circumvents the need for complex purification after each synthetic step, dramatically accelerating the synthesis process and enabling automation.[4] The final compound is then cleaved from the solid support in the last step.[7]

The "Privileged Scaffold" Concept

Certain molecular architectures, termed "privileged scaffolds," have been observed to bind to multiple, often unrelated, biological targets.[8] Examples include the benzodiazepine, dihydropyridine, and biphenyl scaffolds. Building libraries based on these proven frameworks is a strategic approach that can increase the probability of identifying biologically active compounds.[8] The anthranilic acid core is a precursor to many such heterocyclic systems, making it an attractive starting point for library design.[9][10][11]

4-Sulfoanthranilic Acid: A Scaffold with Unique Advantages

Chemical Properties and Key Features

4-Sulfoanthranilic acid (also known as 2-amino-4-sulfobenzoic acid) is an aromatic molecule possessing three key functional groups ripe for chemical modification.[12][13]

  • Aniline Amine (-NH₂): A versatile nucleophile for acylation, alkylation, arylation, and participation in cyclization reactions.

  • Benzoic Acid (-COOH): Ideal for forming amides and esters, and serves as the primary attachment point to solid-phase resins.

  • Sulfonic Acid (-SO₃H): A strongly acidic, highly polar group that confers unique properties to the scaffold.

Its key physical properties include high water solubility and a high melting point, indicating thermal stability.[14]

The Strategic Importance of the Sulfonic Acid Group

While the amine and carboxylic acid provide common handles for diversification, the sulfonic acid group is the scaffold's defining feature. Its strategic value lies in:

  • Enhanced Aqueous Solubility: The permanent negative charge and hydrogen bonding capacity of the sulfonate group dramatically increase the water solubility of the final compounds. This is a major advantage for high-throughput screening (HTS), as it prevents compound precipitation in aqueous assay buffers, a common source of false positives and negatives.

  • Modulation of Pharmacokinetics: The inclusion of a highly polar, acidic group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While not always desirable, it provides a powerful tool for optimizing druglike properties.

  • A Third Vector for Diversity: The sulfonic acid can be converted to a sulfonyl chloride and subsequently reacted with a library of amines to generate a diverse set of sulfonamides, a common pharmacophore in many approved drugs.

Multiple Vectors for Chemical Diversification

The three functional groups on the 4-sulfoanthranilic acid scaffold allow for the systematic introduction of three distinct points of diversity (R¹, R², R³), enabling the construction of highly complex and diverse libraries from a single core.

G cluster_qc Quality Control start 1. Resin Swelling (2-CTC Resin in DCM) load 2. Scaffold Loading (4-Sulfoanthranilic Acid, DIPEA) start->load cap 3. Capping (MeOH, DIPEA) load->cap couple 4. R¹ Diversification (Fmoc-AA-OH, HBTU, DIPEA) cap->couple deprotect 5. Fmoc Deprotection (20% Piperidine in DMF) couple->deprotect cyclize 6. Cyclization & Cleavage (20% TFA in DCM) deprotect->cyclize kaiser_test Kaiser Test (Confirm free -NH₂) deprotect->kaiser_test analyze 7. Analysis (LC-MS) cyclize->analyze

Caption: Workflow for solid-phase synthesis of a benzodiazepine library.

Materials and Reagents
Reagent/MaterialSupplierGradePurpose
2-Chlorotrityl chloride resinMajor Supplier100-200 mesh, 1.2 mmol/gSolid Support
4-Sulfoanthranilic acidMajor Supplier≥98%Scaffold
Dichloromethane (DCM)Major SupplierAnhydrousSolvent
N,N-Dimethylformamide (DMF)Major SupplierAnhydrousSolvent
N,N-Diisopropylethylamine (DIPEA)Major SupplierReagent GradeNon-nucleophilic base
Fmoc-protected amino acidsMajor SupplierSynthesis GradeR¹ Building Blocks
HBTUMajor Supplier≥99%Coupling Reagent
PiperidineMajor SupplierReagent GradeFmoc Deprotection
Trifluoroacetic acid (TFA)Major SupplierReagent GradeCleavage Reagent
Methanol (MeOH)Major SupplierAnhydrousCapping Agent
Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in a fritted reaction vessel.

  • Add anhydrous DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the solvent by filtration.

Causality: Swelling the resin is crucial to open up the polymer matrix, allowing reagents to access the reactive sites within the beads for efficient reaction kinetics. [15] Step 2: Loading of 4-Sulfoanthranilic Acid Scaffold

  • Dissolve 4-sulfoanthranilic acid (652 mg, 3.0 mmol, 2.5 eq) and DIPEA (1.05 mL, 6.0 mmol, 5.0 eq) in 10 mL of anhydrous DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (2 x 15 mL).

Causality: The carboxylic acid of the scaffold displaces the chloride on the trityl resin. [7]DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion. A 2.5-fold excess of the scaffold ensures high loading efficiency.

Step 3: Capping of Unreacted Sites

  • To the loaded resin, add a solution of DCM/MeOH/DIPEA (17:2:1, 15 mL).

  • Agitate for 30 minutes.

  • Drain and wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).

Causality: Capping with methanol quenches any unreacted chlorotrityl sites. This is a critical QC step to prevent these sites from reacting in later steps, which would lead to deletion sequences and complicate final product purification.

Step 4: Acylation with Fmoc-Amino Acids (R¹ Diversity) This step is performed in parallel for each different amino acid.

  • In a separate vial, pre-activate the Fmoc-amino acid (3.6 mmol, 3.0 eq) with HBTU (1.36 g, 3.6 mmol, 3.0 eq) and DIPEA (1.25 mL, 7.2 mmol, 6.0 eq) in 8 mL of DMF for 5 minutes.

  • Add the activated amino acid solution to the scaffold-loaded resin.

  • Agitate for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

Step 5: Fmoc-Deprotection

  • Add a solution of 20% piperidine in DMF (15 mL) to the resin.

  • Agitate for 20 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

Causality: Piperidine is a secondary amine base that cleaves the fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing the primary amine of the newly added amino acid, which is necessary for the subsequent cyclization step.

Step 6: Cyclization and Cleavage from Resin

  • Wash the deprotected resin with DCM (3 x 15 mL).

  • Add a cleavage cocktail of 20% TFA in DCM (15 mL).

  • Agitate gently for 2 hours. The acidic conditions simultaneously cleave the ester linkage to the resin and catalyze the intramolecular cyclization between the free amine and the anthranilate ester carbonyl, forming the benzodiazepine-2,5-dione ring. [10][11]4. Filter the resin and collect the filtrate into a flask.

  • Evaporate the solvent under reduced pressure to yield the crude product.

Protocol Validation and Quality Control
  • Kaiser (Ninhydrin) Test: After Step 5, take a small sample of beads, wash them thoroughly, and perform the Kaiser test. A deep blue color indicates the successful deprotection and presence of a free primary amine. [7]A yellow/colorless result indicates a failed deprotection, and the step should be repeated.

  • LC-MS Analysis: Analyze the crude product from Step 6 by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity (by mass) and purity of the final library member.

Alternative Diversification Strategies

Synthesis of a Sulfonamide Library

The sulfonic acid moiety can be used as a third diversification point.

  • After loading the scaffold onto the resin (Step 2), the sulfonic acid can be converted to a sulfonyl chloride using, for example, thionyl chloride or oxalyl chloride in DMF.

  • The resulting resin-bound sulfonyl chloride can then be reacted with a library of primary or secondary amines to generate a diverse sulfonamide library.

  • The amine and carboxylic acid functionalities can then be further elaborated or the product can be cleaved from the resin. Protecting group strategies may be necessary to ensure chemoselectivity. [16]

Linear Amide Library Synthesis

For a simpler library, one can forgo the cyclization step.

  • After loading the scaffold (Step 2), acylate the amine with a library of carboxylic acids (R¹ diversity).

  • Cleave the product from the resin using mild acid (e.g., 1% TFA in DCM) to yield a library of linear amides with a free carboxylic acid.

  • This free carboxylic acid can then be diversified in a solution-phase step by reacting it with a library of amines (R² diversity) using standard peptide coupling reagents.

Conclusion and Future Perspectives

4-Sulfoanthranilic acid is a powerful and underutilized scaffold for combinatorial chemistry. Its trifunctional nature allows for the creation of complex, three-dimensional molecular libraries. The integral sulfonic acid group provides a significant advantage by enhancing the aqueous solubility of library members, thereby improving their screenability and potential as drug leads. The protocols provided herein for the synthesis of a benzodiazepine-dione library demonstrate a practical and robust application of this scaffold. Future work could explore its use in Diversity-Oriented Synthesis (DOS) to generate novel polycyclic systems or in fragment-based drug discovery, where the water-soluble core could serve as an anchor for growing low-molecular-weight fragments.

References

  • Al-Obeidi, F., Okonya, J. F., Austin, R. E., & Bond, D. R. S. (2002). Combinatorial Library Methods and Protocols. R Discovery.
  • Clark Still, W. (1996). Combinatorial libraries: strategies and methods for 'lead' discovery. Accounts of Chemical Research, 29.
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (2023).
  • Lam, K. S., & Liu, R. (2017). Combinatorial Chemistry in Drug Discovery. PMC, NIH.
  • Lee, M. L., & Schneider, G. (2001). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries.
  • Synthesis of Combinatorial Library - Split and Mix Method. (2020).
  • Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
  • 4 sulpho anthranilic acid. (n.d.). SURU Chemical.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Gener
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC, NIH.
  • Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design.
  • Synthesis of substituted 1,4‐benzodiazepine‐2,5‐dione. (n.d.).
  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. (2025).
  • Annexure-I List of Products. (n.d.).
  • Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. PubMed.
  • 4-SULPHO ANTHRANILIC ACID. (n.d.). ChemicalBook.
  • Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. (2025).
  • Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group str
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
  • 4 sulpho Anthranilic Acid (Bas Acid) 2-Amino-4-Sulpho Benzoic Acid. (n.d.). DHANLAXMI INDUSTRIES.
  • Synthesis of 4-Hydroxysulfonylanthranilic acid. (n.d.). Scribd.
  • Combin
  • Combinatorial chemistry innovations and applic
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • A Short Review on Concept and Types of Combin
  • Lichtenecker, R., et al. (2017). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-sulfobenzoic acid (SABA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial fine chemical and intermediate in the manufacturing of dyes and pharmaceuticals, achieving a high-yield, high-purity synthesis is paramount.[1][2][3] This document provides in-depth, field-proven insights based on established chemical principles and methodologies.

Overview of the Core Synthetic Pathway

The most prevalent industrial synthesis of this compound is a two-step process starting from o-nitrotoluene. This pathway is favored for its relative simplicity and the availability of starting materials.

  • Electrophilic Aromatic Sulfonation: o-Nitrotoluene is sulfonated using fuming sulfuric acid (oleum) to yield the intermediate, 2-nitro-4-sulfotoluene.

  • Intramolecular Redox Reaction: The intermediate undergoes an auto-oxidation-reduction reaction under basic conditions. In this concerted step, the nitro group (-NO₂) is reduced to an amino group (-NH₂), while the methyl group (-CH₃) is oxidized to a carboxylic acid (-COOH).[2][4]

The overall reaction efficiency is highly dependent on precise control of reaction conditions in both stages.

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Intramolecular Redox o_nitrotoluene o-Nitrotoluene intermediate 2-Nitro-4-sulfotoluene o_nitrotoluene->intermediate  + Fuming Sulfuric Acid (25-85°C) product 2-Amino-4-sulfobenzoic Acid intermediate->product  Basic Conditions (60-130°C)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My yield of the intermediate, 2-nitro-4-sulfotoluene, is significantly lower than expected. What are the likely causes?

Answer: A low yield in the initial sulfonation step typically points to one of three primary issues: reagent potency, temperature control, or moisture contamination.

  • Causality - Reagent Potency: The key sulfonating agent is sulfur trioxide (SO₃) present in the fuming sulfuric acid (oleum). The concentration of free SO₃ dictates the electrophilicity of the medium. Using old or improperly stored oleum with a lower-than-specified SO₃ concentration will result in an incomplete reaction.

  • Causality - Temperature Control: The recommended temperature range is 25-85°C.[2][4] However, this is a wide window. At the lower end (<30°C), the reaction rate may be impractically slow. Conversely, at higher temperatures (>90°C), you risk thermal degradation and the formation of undesired isomeric byproducts. Precise temperature management is critical.

  • Causality - Moisture: Fuming sulfuric acid reacts violently and exothermically with water. Any moisture in your glassware or starting materials will consume the SO₃, quenching the reaction and reducing the effective concentration of your sulfonating agent.

Troubleshooting Steps:

  • Verify Oleum Concentration: If possible, titrate your fuming sulfuric acid to confirm the percentage of free SO₃. Alternatively, use fresh, unopened stock from a reputable supplier.

  • Optimize Temperature: Begin the reaction at the lower end of the temperature range (e.g., 30-40°C) during the dropwise addition of oleum to maintain control, then slowly raise the temperature to 60-70°C and hold for 1-2 hours to drive the reaction to completion.

  • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use a drying tube or an inert atmosphere (e.g., nitrogen) to protect the reaction from atmospheric moisture.

Question 2: The second step, the auto-oxidation-reduction, is failing to proceed or appears stalled. Why?

Answer: This failure is almost always linked to the reaction environment, specifically the pH and temperature. The intramolecular redox mechanism is highly sensitive to these parameters.

  • Causality - Insufficiently Basic Conditions: The reaction requires a basic medium to proceed.[1][2][4] The base facilitates the deprotonation steps necessary for the redox cascade to occur. Without a sufficiently high pH, the reaction will not initiate.

  • Causality - Suboptimal Temperature: The specified temperature range of 60-130°C is essential for providing the activation energy for this complex transformation.[2][4] If the temperature is too low, the reaction kinetics will be too slow for a practical conversion rate. Excessive temperatures can lead to decomposition of the desired product.

Troubleshooting Steps:

  • Confirm Basicity: Ensure a strong base, such as sodium hydroxide solution, is added to the reaction mixture containing the 2-nitro-4-sulfotoluene intermediate. The pH should be confirmed to be strongly alkaline before heating.

  • Maintain Target Temperature: Heat the reaction mixture to a temperature within the optimal range, for example, 95-105°C, and maintain it with good stirring. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.

Question 3: My final product is discolored and shows multiple spots on a TLC plate. What are the probable impurities and how can I purify the product?

Answer: Impurities in the final product can originate from incomplete reactions, side reactions, or the formation of isomers.

  • Probable Impurities:

    • Unreacted Intermediate: The presence of 2-nitro-4-sulfotoluene.

    • Isomeric Sulfonic Acids: Sulfonation of aromatic compounds can sometimes yield minor amounts of positional isomers.[5][6]

    • Degradation Products: Occur if reaction temperatures were too high in either step.

  • Purification Strategy: this compound has favorable solubility properties for purification. It is sparingly soluble in cold water but freely soluble in hot water.[3] This makes recrystallization from water an effective purification method.

Detailed Purification Protocol:

  • Dissolve the crude product in a minimum amount of boiling deionized water.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Troubleshooting_Tree problem problem cause cause solution solution start Low Final Yield? p1 Problem in Step 1: Low Intermediate Yield start->p1 p2 Problem in Step 2: Redox Failure start->p2 p3 Problem: Impure Product start->p3 c1a Weak/Old Oleum p1->c1a c1b Poor Temp Control p1->c1b c1c Moisture Present p1->c1c c2a Incorrect pH p2->c2a c2b Temp Too Low p2->c2b c3a Incomplete Reactions p3->c3a c3b Side Products p3->c3b s1a Use Fresh Oleum c1a->s1a s1b Optimize Temp to 60-70°C c1b->s1b s1c Ensure Anhydrous Conditions c1c->s1c s2a Confirm Strongly Basic pH c2a->s2a s2b Heat to 95-105°C c2b->s2b s3 Recrystallize from Water c3a->s3 c3b->s3

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What specific role does fuming sulfuric acid play that concentrated sulfuric acid cannot? A: Concentrated sulfuric acid is a strong acid but a relatively weak sulfonating agent for a deactivated aromatic ring like o-nitrotoluene. Fuming sulfuric acid (oleum) is a solution of excess sulfur trioxide (SO₃) in H₂SO₄. This free SO₃ is a potent electrophile that readily attacks the electron-deficient ring, making the sulfonation possible under manageable conditions.

Q2: Are there any alternative synthetic routes to this compound? A: Yes, other routes have been explored. One notable method involves the oxidation of 4-methyl-3-nitrobenzenesulfonic acid with a suitable oxidizing agent, such as sodium hydroxide solution, which can also yield the target compound.[3] Another generalized approach involves the oxidation of a 2-(substituted)-4-toluenesulfonic acid using an oxidant like sodium hypochlorite followed by acidification.[7] However, the two-step route from o-nitrotoluene remains one of the most direct and commonly cited methods.[1][2][4]

Q3: What are the most critical safety precautions for this synthesis? A: This synthesis involves hazardous materials and exothermic reactions.

  • Fuming Sulfuric Acid: Is extremely corrosive and toxic. It releases SO₃ gas, which is a severe respiratory irritant. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: Both the sulfonation and the neutralization of the reaction mixture are highly exothermic. Reagents must be added slowly and with efficient cooling and stirring to maintain control of the internal temperature. A runaway reaction is a significant risk.

  • Pressure Build-up: Ensure the reaction vessel is not a closed system, especially during heating, to avoid dangerous pressure build-up.

High-Yield Experimental Protocol

This protocol is a synthesized methodology based on published procedures for the synthesis of this compound.[2][4]

Step 1: Synthesis of 2-Nitro-4-sulfotoluene

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 150 mL of pure sulfuric acid (98%). Cool the flask in an ice-water bath.

  • Addition of Starting Material: Slowly add 68.5 g (0.5 mol) of o-nitrotoluene to the sulfuric acid with continuous stirring, ensuring the temperature is maintained between 25-35°C.

  • Sulfonation: Once the addition is complete, begin the dropwise addition of 100 g of 65% fuming sulfuric acid from the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 35-45°C. This step is highly exothermic.

  • Reaction Completion: After all the oleum has been added, raise the temperature of the mixture to 65°C and hold for 2 hours with vigorous stirring to ensure the reaction goes to completion.

  • Intermediate Work-up: Allow the reaction mixture to cool to room temperature. The resulting solution containing 2-nitro-4-sulfotoluene is used directly in the next step.

Step 2: Synthesis of this compound

  • Preparation: In a separate large reactor equipped with a robust mechanical stirrer and a reflux condenser, prepare a solution of 120 g (3.0 mol) of sodium hydroxide in 500 mL of water. Cool this solution in an ice bath.

  • Addition of Intermediate: Slowly and carefully add the 2-nitro-4-sulfotoluene solution from Step 1 to the sodium hydroxide solution. This neutralization is extremely exothermic; maintain the temperature below 50°C during the addition.

  • Redox Reaction: After the addition is complete, heat the reaction mixture to 100-105°C (reflux) and maintain this temperature for 4-6 hours. The solution will typically darken.

  • Product Isolation: Cool the reaction mixture to below 20°C. Slowly acidify the mixture with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate as a solid.

  • Purification: Filter the crude product and wash it with a small amount of cold water. For higher purity, perform a recrystallization as described in the Troubleshooting Guide (Question 3). Dry the final product in a vacuum oven at 60-70°C.

Summary of Key Reaction Parameters

StepReagentKey ParameterValue
1. Sulfonation o-NitrotolueneStarting Material1.0 eq
Fuming Sulfuric Acid (65%)Sulfonating Agent~2.5-3.0 eq SO₃
Temperature ControlAddition / Reaction35-45°C / 65°C
Reaction TimeHolding Time2 hours
2. Redox 2-Nitro-4-sulfotolueneIntermediate1.0 eq
Sodium HydroxideBase~6.0 eq
Temperature ControlReaction100-105°C
Reaction TimeHolding Time4-6 hours

References

  • ChemBK. (2024). This compound.
  • Google Patents. (2015). CN104496863A - Method for preparing this compound.
  • Google Patents. (2015). CN104693078A - Preparation method of this compound.
  • Google Patents. (1988). US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • Cannon, J. et al. (n.d.). Characterization of Sulfonic Acid Isomers of Dehydrothio-p-toluidine.
  • Google Patents. (1996). US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid.

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common side reactions in the sulfonation of o-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of o-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes and mitigate common side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the sulfonation of o-nitrotoluene, providing insights into the root causes and offering validated protocols for resolution.

Q1: My reaction mixture has turned dark brown or black. What is causing this discoloration and how can I prevent it?

A1: Cause Analysis & Mitigation

A dark brown or black reaction mixture is a common issue, typically indicative of oxidation and decomposition of the starting material or product. The combination of a nitro-containing aromatic compound with hot, fuming sulfuric acid or oleum creates a highly aggressive oxidizing environment.[1] The methyl group of the nitrotoluene is particularly susceptible to oxidation under these harsh conditions.[2][3]

Mitigation Strategies:

  • Strict Temperature Control: The sulfonation of nitrotoluenes is highly exothermic.[4] Uncontrolled temperature escalation significantly accelerates oxidative side reactions. Maintain the recommended temperature range (typically 80-120°C) rigorously.[4]

  • Controlled Reagent Addition: Adding the sulfonating agent (e.g., oleum) slowly and portion-wise to the molten o-nitrotoluene allows for better heat dissipation.[1]

  • Inert Atmosphere: While not always standard, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation caused by entrained atmospheric oxygen at high temperatures.

  • Initial Reaction Medium: To prevent localized overheating and byproduct formation when first mixing the reactants, it is possible to start by adding the o-nitrotoluene and oleum simultaneously to a pre-charge of concentrated sulfuric acid.[1]

Experimental Protocol: Minimizing Oxidative Degradation

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, melt the o-nitrotoluene.

  • Begin stirring and slowly add concentrated sulfuric acid to act as an initial medium.

  • Simultaneously, begin the dropwise addition of oleum (e.g., 20-30%) and the remaining o-nitrotoluene at rates that maintain the reaction temperature below 110°C.

  • Monitor the color of the reaction mixture. A light amber to brown color is acceptable, but a rapid darkening to black indicates a need to slow the addition rate and/or improve cooling.

Q2: My product yield is low, and analysis (TLC/HPLC) shows multiple unexpected products. What are the likely side reactions?

A2: Cause Analysis & Mitigation

Low yields and the presence of multiple products often point to two primary side reactions: polysulfonation and the formation of sulfones .

  • Polysulfonation: The introduction of a second sulfonic acid group onto the aromatic ring can occur under forcing conditions (i.e., high SO₃ concentration, high temperature, or prolonged reaction times). The initial sulfonic acid group is deactivating, but not sufficiently so to completely prevent a second substitution.

  • Sulfone Formation: This side reaction involves the condensation of two molecules of the sulfonic acid or the reaction of a sulfonic acid with another molecule of o-nitrotoluene to form a diaryl sulfone. This is a common byproduct in high-temperature sulfonation processes.[5][6]

Mitigation Strategies:

  • Stoichiometry of Sulfonating Agent: Use a minimal excess of the sulfonating agent. A molar excess of 1-15% of SO₃ is often sufficient to drive the reaction to completion without promoting excessive side reactions.[5]

  • Reaction Time and Temperature: Monitor the reaction progress by taking aliquots and analyzing them (e.g., via HPLC). Stop the reaction once the consumption of the starting material has plateaued. Avoid unnecessarily long reaction times or excessive temperatures, which favor both polysulfonation and sulfone formation.[7]

  • Choice of Sulfonating Agent: Using gaseous sulfur trioxide diluted with an inert gas (like nitrogen) can offer better control over the reaction rate and minimize byproduct formation compared to high-strength oleum.[5][7]

Workflow for Diagnosing Low Yield

G start Low Yield Observed check_purity Analyze Crude Product (TLC/HPLC) start->check_purity multiple_spots Multiple Impurity Peaks/Spots? check_purity->multiple_spots yes_multiple Yes multiple_spots->yes_multiple Yes no_multiple No (Mainly Unreacted Starting Material) multiple_spots->no_multiple No cause1 Likely Side Reactions: - Polysulfonation - Sulfone Formation yes_multiple->cause1 cause2 Incomplete Reaction no_multiple->cause2 solution1 Corrective Actions: 1. Reduce SO3 concentration. 2. Lower reaction temperature. 3. Shorten reaction time. cause1->solution1 solution2 Corrective Actions: 1. Increase reaction time/temp moderately. 2. Ensure adequate mixing. 3. Verify reagent strength. cause2->solution2

Caption: Troubleshooting workflow for low product yield.

Q3: I am struggling with the reversibility of the reaction. How can I ensure the sulfonation goes to completion?

A3: Cause Analysis & Mitigation

Aromatic sulfonation is a notable exception among electrophilic aromatic substitutions because it is reversible.[8][9] The reverse reaction, desulfonation, is favored by the presence of water and high temperatures.[10]

C₆H₅R + H₂SO₄ ⇌ C₆H₄(R)(SO₃H) + H₂O

Driving the Equilibrium Forward:

According to Le Châtelier's principle, to favor the formation of the sulfonic acid product, the concentration of water on the product side of the equilibrium must be minimized.[9]

  • Use of Oleum/SO₃: The most effective method is to use fuming sulfuric acid (oleum) or sulfur trioxide as the sulfonating agent. The free SO₃ in these reagents reacts with the water generated during the reaction to form more sulfuric acid (SO₃ + H₂O → H₂SO₄), effectively removing it from the equilibrium and driving the reaction to completion.[11]

  • Dehydrating Agents: While less common in industrial settings for this specific reaction, adding a dehydrating agent can also shift the equilibrium.[8]

  • Water Removal: In some sulfonation processes, water is removed azeotropically, although this is more common for substrates like toluene itself.[12]

Experimental Protocol: Ensuring Complete Sulfonation

  • Use a sulfonating agent with a sufficient concentration of free SO₃ (e.g., 20-30% oleum).

  • Ensure all glassware is thoroughly dried before use and protect the reaction from atmospheric moisture with a drying tube.

  • After the reaction period, the work-up procedure is critical. The reaction mixture is typically cooled and then carefully diluted with water to precipitate the product, which is less soluble in the resulting aqueous sulfuric acid.[1][7] This step also hydrolyzes any sulfonic acid anhydride that may have formed.[5]

Frequently Asked Questions (FAQs)

Q: What is the expected major product from the sulfonation of o-nitrotoluene?

A: The major product is 2-methyl-3-nitrobenzenesulfonic acid and 4-methyl-3-nitrobenzenesulfonic acid . The methyl group is an ortho, para-director, while the nitro group is a meta-director. The directing effects are as follows:

  • Methyl group directs to: C4 (para) and C6 (ortho).

  • Nitro group directs to: C3 (meta) and C5 (meta).

The positions activated by the methyl group and directed by the nitro group overlap, leading to substitution primarily at the C3 and C5 positions relative to the methyl group. Steric hindrance from the adjacent nitro group can influence the ratio of the resulting isomers.

Main Sulfonation Pathways of o-Nitrotoluene

G cluster_0 Reactant cluster_1 Electrophile (from H₂SO₄/SO₃) cluster_2 Major Products oNT o-Nitrotoluene Prod1 2-Methyl-3-nitrobenzenesulfonic acid oNT->Prod1 + SO₃/H₂SO₄ Prod2 4-Methyl-3-nitrobenzenesulfonic acid oNT->Prod2 + SO₃/H₂SO₄ SO3 SO₃ (or HSO₃⁺)

Caption: Primary products from the sulfonation of o-nitrotoluene.

Q: How does reaction temperature influence the product distribution and side reactions?

A: Temperature is a critical parameter.

Temperature RangeExpected OutcomePrimary Concerns
Low (< 80°C) Slow reaction rate, potentially incomplete conversion.Low yield, recovery of starting material.
Optimal (80-120°C) Good reaction rate, high conversion to the desired sulfonic acid.[4]Requires careful control to prevent excursions.
High (> 130°C) Increased rates of side reactions.[7]Significant oxidation (darkening), sulfone formation, and potential for desulfonation.[1][5]

Q: What are the best analytical methods to monitor the reaction and assess product purity?

A: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. It can effectively separate the starting material, the desired product(s), and various side products like sulfones and polysulfonated species.

  • Thin-Layer Chromatography (TLC): A quick and effective qualitative tool for monitoring the disappearance of the starting material and the appearance of the product spot(s).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final, purified product and for identifying the isomeric distribution.

References

  • Benchchem. (n.d.). A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • Google Patents. (1990). US4922008A - Process for the production of 4-nitrotoluene-2-sulfonic acid.
  • Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?
  • Google Patents. (2006). CN1762992A - Method for synthesizing p-nitrotoluene o-sulfonic acid from p-nitrotoluene by mother liquor circulation formula.
  • Wikipedia. (n.d.). TNT.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (1983). EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid.
  • Google Patents. (1974). US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid.
  • Wikipedia. (n.d.). Aromatic sulfonation.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrotoluene-2-sulfonic acid.
  • YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.
  • Chemithon. (1997). Sulfonation and Sulfation Processes.
  • Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation.
  • BYU ScholarsArchive. (n.d.). Directive effects in the sulfonation of toluene; Synthesis and attemp.
  • ResearchGate. (n.d.). Isomer distributions in the sulphonation of toluene.
  • National Institutes of Health. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model.
  • Purechemistry. (2023). Aromatic sulphonation reaction.
  • ChemScene. (n.d.). p-Nitrotoluene-o-sulfonic acid.
  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • YouTube. (2025). reaction to Doug's Lab video - sulfonation of toluene to TsOH.
  • National Center for Biotechnology Information. (n.d.). o-Nitrotoluene - 15th Report on Carcinogens.
  • YouTube. (2017). Preparation of toluene and (de)sulfonation in detail.
  • Royal Society of Chemistry. (n.d.). Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
  • YouTube. (2020). Lecture for Lesson IV.8: Electrophilic Aromatic Substitution (Nitration and Sulfonation).
  • Royal Society of Chemistry. (1944). The kinetics of aromatic sulphonation reactions : the sulphonation of p-nitrotoluene and of chlorobenzene by sulphur trioxide.
  • Benchchem. (n.d.). Toluene derivatives synthesis and applications in research.

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Technical Support Center: Purification of Crude 4-Sulfoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-sulfoanthranilic acid (4-SAA). This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity 4-SAA for their applications. As a key intermediate in the synthesis of dyes and pharmaceuticals, the purity of 4-SAA is paramount.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common issues encountered during its purification.

Understanding the Challenge: Common Impurities in Crude 4-SAA

The typical synthesis of 4-sulfoanthranilic acid often starts from the sulfonation of ortho-nitrotoluene, followed by oxidation and reduction steps.[2][3][4] This multi-step process can introduce a variety of impurities that complicate purification. Understanding these potential contaminants is the first step in designing an effective purification strategy.

Impurity ClassSpecific ExamplesOriginImpact on Quality
Unreacted Intermediates 2-nitro-4-sulfobenzoic acid, o-nitrotoluene sulfonic acid (ONTSA)Incomplete oxidation or reduction steps.[5]Can interfere with downstream reactions; may be toxic.
Isomeric By-products 5-sulfoanthranilic acid, other positional isomersNon-selective sulfonation or rearrangement reactions.Difficult to separate due to similar physical properties; affects product specificity.
Colored Impurities Oxidation or degradation productsInstability of intermediates or the final product, especially with prolonged exposure to air.[6]Results in off-white, brown, or even purple product appearance; indicates degradation.
Inorganic Salts Sodium sulfate, residual sulfuric acidUse of sulfuric acid, oleum, and sodium hydroxide during synthesis and isolation.[2]Can affect solubility, hygroscopicity, and assay values.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the purification of crude 4-sulfoanthranilic acid.

Q1: My crude 4-SAA is dark brown or purple. How can I effectively decolorize it?

A1: The presence of color indicates oxidation by-products or other highly conjugated impurities. The most effective method for removal is treatment with an adsorbent like activated carbon, often followed by a reducing agent if necessary.

The principle behind using activated carbon is its high surface area and porous structure, which adsorbs large, colored impurity molecules while leaving the smaller 4-SAA molecules in solution.[2]

Protocol: Decolorization with Activated Carbon
  • Dissolution: In a suitable flask, dissolve the crude 4-SAA in a minimum amount of hot deionized water (e.g., near boiling) to create a saturated solution. 4-SAA is readily soluble in water.[1][7]

  • Carbon Addition: Add activated carbon to the hot solution. A general starting point is 1-2% of the crude product's weight. Expert Tip: Avoid adding a large excess of carbon, as it can also adsorb your desired product, leading to lower yields.

  • Heating & Stirring: Stir the mixture and keep it at a near-boiling temperature for 10-15 minutes to ensure sufficient contact time for adsorption.

  • Hot Gravity Filtration: This is a critical step. Pre-heat a funnel and a flask to prevent premature crystallization of your product in the funnel. Use fluted filter paper for a faster filtration rate. Filter the hot solution to remove the activated carbon.[8] The filtrate should be significantly lighter in color or colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration.

Q2: I am experiencing very low yield after recrystallization. What are the common causes and how can I improve recovery?

A2: Low yield is one of the most frequent issues in recrystallization. The primary causes are using too much solvent, cooling the solution too rapidly, or incomplete precipitation.

Recrystallization works by exploiting the difference in a compound's solubility in a solvent at high and low temperatures.[9] If the solution is not saturated at the higher temperature, or if impurities prevent crystal lattice formation, the yield will suffer.

Troubleshooting Low Recrystallization Yield
  • Excess Solvent: The most common error is adding too much hot solvent during the initial dissolution step. This creates a solution that is not saturated, and upon cooling, much of the product will remain dissolved.

    • Solution: If you suspect excess solvent has been used, gently boil the solution to evaporate some of the solvent until you observe the formation of solid crystals in the hot solution. Then, add a few drops of hot solvent to redissolve them before allowing the solution to cool slowly.[8]

  • Rapid Cooling: Cooling the solution too quickly (e.g., by placing it directly into an ice bath) leads to the formation of small, impure crystals and can trap impurities within the crystal lattice.[8]

    • Solution: Always allow the hot, filtered solution to cool slowly to room temperature first. This allows for the formation of larger, purer crystals. Once it has reached room temperature, you can then place it in an ice bath to maximize the precipitation of the remaining product.

  • Incomplete Precipitation: 4-SAA has some residual solubility even in cold water.

    • Solution: Ensure the solution is cooled sufficiently (0-5 °C) for an adequate amount of time (e.g., 20-30 minutes) before filtration. Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

Below is a logical workflow for troubleshooting low yield issues.

Caption: Troubleshooting logic for low recrystallization yield.

Q3: My product appears crystalline and white, but the purity by HPLC is still low due to an isomeric impurity. How can I separate isomers?

A3: Separating positional isomers like 4-SAA and 5-SAA is challenging because their physical properties (solubility, pKa) are very similar. Simple recrystallization is often insufficient. A more effective method is to exploit subtle differences in the solubility of their salts, such as the ammonium salt. This technique has been successfully used for purifying similar compounds like iodoanthranilic acid.[10]

Protocol: Purification via Ammonium Salt Formation
  • Salt Formation: Dissolve the crude, isomer-contaminated 4-SAA in hot water. Add concentrated ammonia solution dropwise with stirring until the solution is slightly basic and all the solid has dissolved. This forms the highly water-soluble ammonium salt of 4-sulfoanthranilic acid.

  • Controlled Crystallization: Allow the solution to cool very slowly. The ammonium salt of one isomer may be slightly less soluble and will preferentially crystallize out. This step may require optimization of concentration and cooling rate.

  • Isolation of Salt: Filter the crystalline ammonium salt and wash with a small amount of cold water containing a trace of ammonia.

  • Regeneration of Acid: Re-dissolve the purified ammonium salt in a minimum of warm water.

  • Precipitation: Slowly add hydrochloric acid to the solution with stirring until the pH is acidic (pH ~0-1).[3][4] The pure 4-sulfoanthranilic acid will precipitate out.

  • Final Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Filter the white solid, wash thoroughly with cold deionized water to remove any residual ammonium chloride, and dry.

General Purification & Purity Assessment FAQ

Q: What is the best general-purpose purification workflow for crude 4-SAA?

A: A robust workflow combines several of the techniques discussed above.

Purification_Workflow A Crude 4-SAA B Dissolve in Minimum Hot Water A->B C Is Solution Highly Colored? B->C D Add Activated Carbon (1-2% w/w) & Stir Hot C->D Yes E Hot Gravity Filtration C->E No D->E F Cool Filtrate Slowly to Room Temp E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Minimal Ice-Cold Water H->I J Dry Product I->J K Assess Purity (HPLC, Melting Point) J->K

Caption: General workflow for the purification of 4-SAA.

Q: What analytical methods are recommended for assessing the purity of the final product?

A: A combination of methods should be used to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. It can effectively separate and quantify the main compound from related impurities, including isomers.[11][12] A reversed-phase C18 column is often suitable.[11]

  • Melting Point: Pure 4-sulfoanthranilic acid has a sharp melting point (reported around 190-192 °C).[7] A broad or depressed melting range indicates the presence of impurities.

  • Spectroscopy (UV-Vis, FT-IR): These techniques can confirm the chemical identity and the absence of colored impurities.[13] They are particularly useful for detecting degradation products that may have distinct spectral profiles.[13]

Q: Can I use a solvent other than water for recrystallization?

A: While water is the most common and effective solvent due to 4-SAA's high solubility at elevated temperatures and lower solubility in the cold, other polar solvents could be explored.[1] However, many organic solvents show poor solubility for this highly polar, zwitterionic compound. If a single solvent is not effective, a two-solvent system (where 4-SAA is soluble in one and insoluble in the other) could be developed, but this adds complexity.[8][9] For most applications, optimizing recrystallization from water is the most practical approach.

References

  • SURU Chemical. (n.d.). 4 sulpho anthranilic acid.
  • Maxwell Industries. (n.d.). Annexure-I List of Products.
  • SURAJ IMPEX. (n.d.). 4 Sulpho Anthranilic Acid.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Ciba-Geigy Ag. (1993). Process for the preparation of sulfonated anthranilic acids. U.S.
  • Zhang, P., et al. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.
  • Nirav Dyes & Chemicals Pvt. Ltd. (n.d.). 4 SULPHO ANTHRANILIC ACID.
  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Patel, K. (n.d.). Synthesis of 4-Hydroxysulfonylanthranilic Acid. Scribd. [Link]
  • Slemr, J. (1986).
  • National Center for Biotechnology Information. (n.d.). 5-Sulfoanthranilic acid. PubChem. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Kumar, V., et al. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science. [Link]
  • Larsson, A. (2013).
  • Clarke, H. T., & Hartman, W. W. (Eds.). (1941). 5-Iodoanthranilic acid. Organic Syntheses, Coll. Vol. 1, p. 329; Vol. 4, p. 38. [Link]
  • Nova International. (n.d.). 4 Sulpho Anthranilic Acid.
  • EMCO Chemicals. (n.d.). 4 Sulpho Anthranilic Acid.
  • Scribd. (n.d.). Synthesis of 4-Hydroxysulfonylanthranilic Acid. [Link]
  • Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
  • Singh, P., & Kalra, S. (2013). Addition of diethyl malonate to reactive intermediate (iminoketene) of anthranilic acid. ChemSpider SyntheticPages. [Link]
  • Pilaniya, K., et al. (2010). Recent approaches for impurity profiling: A review. Der Pharma Chemica. [Link]
  • Gstöttner, C., et al. (2016). Analytical advances in pharmaceutical impurity profiling. TrAC Trends in Analytical Chemistry. [Link]
  • ABC Machinery. (n.d.). Impurities in Crude Oil and Refining Methods.

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Technical Support Center: Minimizing By-product Formation in 2-Amino-4-sulfobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-sulfobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve high purity and yield. As a crucial fine chemical and intermediate in the pharmaceutical and dye industries, controlling the formation of by-products is paramount.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to empower you to optimize your experimental outcomes.

Section 1: Overview of the Synthetic Pathway

The predominant industrial synthesis of this compound is a two-step process starting from o-nitrotoluene.[4][5] Understanding this main pathway is the first step in diagnosing and preventing unwanted side reactions.

  • Step 1: Electrophilic Aromatic Sulfonation. o-Nitrotoluene is sulfonated using fuming sulfuric acid (oleum) to yield the intermediate, 2-nitro-4-sulfotoluene.

  • Step 2: Intramolecular Redox Reaction. The intermediate undergoes an auto-oxidation-reduction reaction under basic conditions. In this step, the nitro group (-NO₂) is reduced to an amino group (-NH₂), and the methyl group (-CH₃) is oxidized to a carboxylic acid (-COOH).[1][4][5]

The following workflow diagram illustrates this high-level process.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Auto-Redox Reaction cluster_2 Purification A o-Nitrotoluene C 2-Nitro-4-sulfotoluene (Intermediate) A->C 25-85°C B Fuming Sulfuric Acid (Oleum) B->C D Basic Conditions (e.g., NaOH) E This compound (Final Product) D->E F Crude Product C_ref->E 60-130°C G High-Purity Product F->G e.g., Activated Carbon, Recrystallization

Caption: High-level workflow for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the causal explanation and actionable solutions.

Q1: My final product purity is low due to significant isomeric impurities. What is the likely cause and how can I fix it?

A1: Cause & Mechanistic Insight: The formation of isomeric impurities, such as 2-nitro-3-sulfotoluene or 2-nitro-5-sulfotoluene, almost always originates from a lack of regioselectivity during the sulfonation step . The substitution pattern on the starting material, o-nitrotoluene, directs the incoming sulfo group. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. Both groups sterically hinder the positions adjacent to them. The 4-position (para to the methyl group) is the most electronically and sterically favored position.

However, sulfonation is a reversible reaction, and its regioselectivity is highly temperature-dependent.

  • At lower temperatures , the reaction is under kinetic control, favoring the fastest-forming product, which is often the ortho-isomer.

  • At higher temperatures , the reaction shifts to thermodynamic control. The more stable para-substituted product is favored, and any kinetically formed ortho-isomers can revert and reform as the thermodynamically stable product.

An excessively high temperature can provide enough energy to overcome the activation barrier for less-favored isomers, while a temperature that is too low may not allow the reaction to reach thermodynamic equilibrium, trapping kinetic by-products.

Solution: Strict Temperature Control during Sulfonation Precise temperature management during the addition of fuming sulfuric acid and the subsequent reaction period is critical.

Recommended Experimental Protocol:

  • Setup: Equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the vessel is in a cooling bath (e.g., ice-water or a controlled cooling system).

  • Initial Dissolution: Dissolve o-nitrotoluene in concentrated sulfuric acid. Patents suggest an initial temperature range of 25-85°C for dissolution, but for precise control, aim for the lower end, around 25-35°C.[4][5]

  • Controlled Addition: Cool the solution to the target reaction temperature. Begin the dropwise addition of 65% fuming sulfuric acid. The key is to maintain a consistent internal temperature throughout the addition. A rate that allows the cooling bath to dissipate the exothermic heat is essential.

  • Reaction Monitoring: After addition, maintain the reaction mixture at the optimized temperature for a set period to ensure the reaction goes to completion and thermodynamic equilibrium is reached. Monitor the reaction progress using an appropriate analytical method like HPLC.

ParameterRecommendationRationale
Addition Temperature 25-45°CMinimizes formation of kinetic by-products and reduces risk of runaway reaction.
Reaction Temperature 50-70°CAllows the reaction to reach thermodynamic equilibrium, favoring the desired 4-sulfo isomer.
Addition Rate Slow, dropwisePrevents localized temperature spikes that can lead to side reactions.
Q2: I am observing the formation of polysulfonated by-products. How can I prevent this?

A2: Cause & Mechanistic Insight: Polysulfonation, the introduction of a second sulfonic acid group onto the aromatic ring, occurs when the reaction conditions are too harsh. The primary factors are the concentration of the sulfonating agent (free SO₃ in oleum) and the molar ratio of oleum to the substrate. The first sulfonation deactivates the ring, making a second sulfonation more difficult. However, highly concentrated oleum and high temperatures can overcome this deactivation.

Solution: Stoichiometric and Reagent Control The key is to use just enough of a sufficiently strong sulfonating agent to achieve monosulfonation efficiently without promoting disulfonation.

  • Oleum Concentration: Use oleum with a free SO₃ content that is effective but not excessive. While some processes for similar compounds may use up to 65% oleum, starting with a lower concentration (e.g., 20-30% free SO₃) can provide better control.[6]

  • Molar Ratio: Carefully control the molar ratio of SO₃ to o-nitrotoluene. A significant excess of SO₃ will drive the reaction towards polysulfonation. Aim for a molar ratio slightly above 1:1 to ensure complete conversion of the starting material without creating an environment ripe for side reactions.

Illustrative Data on Reagent Concentration:

Molar Ratio (SO₃:Substrate) Oleum Conc. (% free SO₃) Desired Product Yield Polysulfonated By-products
1.1 : 1 20% >95% <1%
1.5 : 1 20% ~94% ~3-4%
1.2 : 1 65% ~90% ~5-7%
2.0 : 1 65% <85% >10%

(Note: This data is illustrative of general chemical principles in sulfonation reactions.)

Q3: The conversion in the second step (auto-redox reaction) is incomplete. What parameters should I optimize?

A3: Cause & Mechanistic Insight: The intramolecular auto-redox reaction is a complex process that requires specific conditions to proceed to completion. Incomplete conversion typically results from suboptimal temperature, insufficient reaction time, or incorrect pH (basicity). The base is crucial for facilitating the oxidation of the methyl group, while a sufficiently high temperature is needed to overcome the activation energy for both the oxidation and the reduction of the nitro group.

Solution: Optimization of Redox Reaction Conditions The reaction is typically run at elevated temperatures of 60-130°C under basic conditions.[1][4][5]

Recommended Experimental Protocol:

  • Transfer: Carefully add the 2-nitro-4-sulfotoluene intermediate from Step 1 to a solution of a suitable base (e.g., aqueous sodium hydroxide).

  • Temperature Control: Heat the reaction mixture to the target temperature. A range of 90-110°C is often a good starting point.

  • Reaction Time: Hold the reaction at the target temperature for several hours. The reaction can be slow, and insufficient time is a common reason for incomplete conversion.

  • Monitoring: Monitor the disappearance of the starting material by HPLC. The reaction is complete when the intermediate is no longer detectable.

  • Work-up: Once complete, cool the reaction mixture and proceed to isolation and purification.

If conversion remains low, consider incrementally increasing the temperature (in 5-10°C steps) or the reaction time. A modest increase in the concentration of the base can also be beneficial.

Q4: My final product is discolored. What is the source of the color and how can I remove it?

A4: Cause & Mechanistic Insight: Color impurities often stem from trace amounts of unreacted nitro-aromatic compounds, which are typically yellow, or from degradation/side-reaction products formed at high temperatures. These impurities can be difficult to remove by simple crystallization alone.

Solution: Adsorptive Purification with Activated Carbon A highly effective method for removing color bodies and other non-polar impurities is treatment with activated carbon.[7][8] This technique is widely used for purifying similar sulfonic acids.

Purification Protocol:

  • Dissolution: Take the crude, colored product and dissolve it in hot water. Adjust the pH with a base (e.g., NaOH) to a neutral or slightly basic pH (7-9) to form the highly soluble sodium salt of the product.[7]

  • Carbon Treatment: Add activated carbon to the solution (typically 5-15% by weight relative to the crude product).

  • Adsorption: Stir the mixture at a moderate temperature (e.g., 50-70°C) for 30-60 minutes to allow the carbon to adsorb the impurities.[7][8]

  • Filtration: Filter the hot solution through a pad of celite or another filter aid to remove the activated carbon completely. The resulting filtrate should be colorless or significantly lighter.

  • Precipitation: Re-acidify the clear filtrate with a mineral acid (e.g., H₂SO₄) to a pH of 1-2.[7][8] The purified this compound will precipitate out of the solution.

  • Isolation: Filter the white precipitate, wash with cold water to remove residual acid and salts, and dry to obtain the final high-purity product.

Section 3: Visualizing By-product Formation Pathways

Understanding where side reactions diverge from the main synthetic route is key to their prevention. The diagram below illustrates the desired pathway and the potential formation of major by-products.

G A o-Nitrotoluene B 2-Nitro-4-sulfotoluene (Desired Intermediate) A->B Step 1: Correct Temp. Correct Ratio D Isomeric Impurities (e.g., 2-Nitro-5-sulfotoluene) A->D Incorrect Temp. (Kinetic Control) C This compound (Desired Product) B->C Step 2: Correct Temp. Sufficient Time E Polysulfonated Impurities (e.g., Dinitro-disulfotoluene) B->E Excess Oleum High Temp. F Incomplete Reaction (Unreacted Intermediate) B->F Insufficient Time/Temp in Step 2

Caption: Reaction map showing the main synthesis route and key by-product pathways.

Section 4: References

  • This compound - ChemBK. (2024). ChemBK. [Link]

  • CN104693078A - Preparation method of this compound. (2015). Google Patents.

  • CN104496863A - Method for preparing this compound. (2015). Google Patents.

  • CN101747236A - Technology for synthesizing and purifying p-toluidine-3-sulfonic acid. (2010). Google Patents.

  • CN1130624A - Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid). (1996). Google Patents.

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2012). ResearchGate. [Link]

  • US4717514A - Process for preparing p-toluidine-2-sulphonic acid. (1988). Google Patents.

  • CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid. (2013). Google Patents.

  • CS212135B1 - Method of purification and isolation of dehydrothio-p-toluidine. (1984). Google Patents.

  • This compound CAS 98-43-1 - Watson International. (n.d.). Watson International. [Link]

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troubleshooting incomplete diazotization of 4-sulfoanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the diazotization of 4-sulfoanthranilic acid. As Senior Application Scientists, we understand the nuances and challenges that can arise during this critical synthetic step. This guide is designed to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your reactions. We will explore the causality behind experimental choices, ensuring you can not only solve current issues but also prevent future complications.

Troubleshooting Guide: Addressing Incomplete Diazotization

This section is structured in a question-and-answer format to directly address the most common issues encountered during the diazotization of 4-sulfoanthranilic acid.

Q1: My reaction yield is low, suggesting incomplete diazotization. What are the primary causes?

An incomplete reaction is the most frequent challenge and typically stems from a combination of factors related to reaction kinetics and reagent stability. 4-sulfoanthranilic acid is known to be "slowly diazotizable" due to the electron-withdrawing nature of the sulfonic acid and carboxylic acid groups, which reduces the nucleophilicity of the amino group.[1]

Probable Causes & Recommended Solutions:

  • Inadequate Temperature Control: The diazotization reaction is highly exothermic.[2] If the temperature rises above the optimal 0-5 °C range, two problems occur: the rate of diazonium salt decomposition increases dramatically, and side reactions are promoted.[3][4]

    • Solution: Employ an ice-salt bath for more effective cooling. Add the sodium nitrite solution very slowly (dropwise) to prevent localized temperature spikes.[3] Continuous and vigorous stirring is essential for efficient heat dissipation.

  • Insufficient Acidity: A sufficient excess of strong mineral acid (typically 2.5-3 equivalents) is non-negotiable. The acid serves three critical roles:

    • It converts sodium nitrite (NaNO₂) into the active nitrosating agent, nitrous acid (HNO₂).[5]

    • It protonates the 4-sulfoanthranilic acid, forming its more soluble salt and preventing premature azo coupling between the newly formed diazonium salt and unreacted amine.

    • It maintains a low pH, which stabilizes the resulting diazonium salt.

    • Solution: Ensure at least 2.5 equivalents of a strong acid like hydrochloric acid are used. The 4-sulfoanthranilic acid should be fully dissolved or, at minimum, form a fine, well-stirred slurry in the acid before cooling and nitrite addition.[6]

  • Poor Reagent Quality:

    • Sodium Nitrite: This reagent can degrade over time. An old or improperly stored bottle may have a lower effective concentration.

    • 4-Sulfoanthranilic Acid: Impurities in the starting material can consume reagents or introduce side reactions.

    • Solution: Use a freshly prepared aqueous solution of sodium nitrite for each reaction.[3] Verify the purity of your starting amine.

Below is a workflow to diagnose the root cause of low yield.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Troubleshooting workflow for low diazonium salt yield.
Q2: The reaction mixture turned dark brown or black, and I noticed gas evolution. What happened?

This is a classic sign of significant diazonium salt decomposition. The diazonium group (N₂⁺) is an excellent leaving group, and upon decomposition, it is released as nitrogen gas (N₂).[3] The remaining aryl cation is highly reactive and can lead to a complex mixture of phenolic byproducts, which are often dark and tarry.

  • Primary Cause: The most common culprit is a loss of temperature control, with the reaction temperature exceeding 5-10 °C.[4]

  • Solution: Immediately improve cooling. If the decomposition is rampant, it is often best to discard the run, as the product will be contaminated. For future runs, pre-chill all solutions and add the nitrite solution more slowly with vigilant temperature monitoring.

Q3: A solid precipitated from my reaction mixture. Should I be concerned?

This depends on when the precipitation occurs.

  • Precipitation Before Nitrite Addition: If a solid is present after adding the acid but before adding the nitrite, it is likely the hydrochloride salt of 4-sulfoanthranilic acid. This can happen if you haven't used enough aqueous acid to fully dissolve it. While not ideal, the reaction can still proceed if the solid is a fine, well-agitated slurry. Increasing the volume of acidic water can improve solubility.[3]

  • Precipitation During/After Nitrite Addition: The diazonium salt of 4-sulfoanthranilic acid (a zwitterion) may have limited solubility in the reaction medium and can precipitate. This is not necessarily a sign of failure. As long as the mixture is well-stirred and kept cold, the subsequent coupling reaction can often be performed with this slurry.[3]

Q4: How can I confirm that the diazotization is complete?

The most reliable and common laboratory method is to test for the presence of excess nitrous acid, which signifies that all the primary amine has been consumed.

  • Method: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous deep blue-black color indicates the presence of excess nitrous acid (HNO₂) and thus the completion of the reaction.[5][7]

  • Important: The test should be positive for at least 15-20 minutes after the final addition of nitrite to ensure even slow-reacting amines have been fully converted.[3] A delayed or faint color change suggests the reaction is still proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the diazotization of 4-sulfoanthranilic acid?

The reaction proceeds through several key steps. First, the strong acid reacts with sodium nitrite to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the 4-sulfoanthranilic acid then attacks the nitrosonium ion to form a nitrosamine, which undergoes tautomerization and subsequent loss of water to yield the final diazonium salt.[5][8]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Simplified mechanism of diazotization.
Q2: What are the optimal quantitative parameters for this reaction?

Adhering to optimized parameters is crucial for success. The table below summarizes the key quantitative data.

ParameterRecommended ValueRationale
Temperature 0 - 5 °CMinimizes decomposition of the thermally labile diazonium salt.[4]
NaNO₂ Stoichiometry 1.0 - 1.1 molar equivalentsA slight excess ensures complete reaction, detected by starch-iodide paper.[3]
Acid Stoichiometry 2.5 - 3.0 molar equivalentsEnsures formation of HNO₂, maintains low pH for stability, and protonates the amine.[5]
Reaction Time 15 - 30 minutes post-additionAllows the reaction to proceed to completion, especially for a slowly reacting substrate.[3]
Q3: What are the most critical safety precautions when handling diazonium salts?

Safety must be the highest priority. Aryl diazonium salts are notoriously unstable and can be explosive, especially if isolated as dry solids.[2][9]

  • Never Isolate the Solid: Use the generated diazonium salt solution or slurry directly in the next step. Do not attempt to evaporate the solvent or filter and dry the solid unless you are following a specific, validated protocol for creating stabilized salts (e.g., tetrafluoroborates).[10] The diazonium salt derived from anthranilic acid is known to be a contact explosive.[9]

  • Maintain Low Temperatures: As emphasized, this is the primary method for keeping the salt stable in solution.[2]

  • Quench Excess Reagents: Before workup and disposal, any excess nitrous acid should be quenched (e.g., with sulfamic acid or urea), and the residual diazonium salt should be safely decomposed (e.g., by warming the solution gently to evolve nitrogen gas in a controlled manner).

  • Ensure Proper Ventilation: The reaction can evolve nitrogen oxides and nitrogen gas. Always perform the reaction in a well-ventilated fume hood.[2]

Detailed Experimental Protocol

This protocol provides a self-validating system for the successful diazotization of 4-sulfoanthranilic acid.

Materials:

  • 4-Sulfoanthranilic acid

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

  • Sodium Chloride (for ice-salt bath)

  • Starch-iodide paper

Procedure:

  • Amine Solution Preparation: In a beaker of appropriate size equipped with a magnetic stirrer, add 1.0 equivalent of 4-sulfoanthranilic acid. To this, add approximately 5-10 mL of distilled water per gram of amine, followed by 2.5 equivalents of concentrated hydrochloric acid. Stir to form a solution or a fine slurry.

  • Cooling: Place the beaker in an ice-salt bath and begin vigorous stirring. Cool the mixture until the internal temperature is stable between 0 °C and 5 °C.[6]

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization (Addition): Using a dropping funnel or a pipette, add the sodium nitrite solution dropwise to the cold, stirred amine slurry. The rate of addition must be slow enough to ensure the internal temperature never exceeds 5 °C .[4][10]

  • Reaction Monitoring & Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.

  • Confirmation: Test for reaction completion by touching a drop of the reaction mixture to starch-iodide paper. An immediate dark blue color confirms a slight excess of nitrous acid and the end of the reaction.[7]

  • Immediate Use: The resulting cold diazonium salt solution/slurry is now ready for the subsequent coupling reaction and should be used without delay.[10]

References

  • Pharmaacademias. (2023, October 20).
  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Link
  • Scribd.
  • Pharmaguideline.
  • BenchChem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. Link
  • Organic Syntheses. Diphenic Acid. Link
  • Organic Syntheses.
  • ResearchGate.
  • ACS Publications. (2019, October 28). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. Link
  • KK Wagh College of Pharmacy.
  • ResearchGate. (2022).
  • ResearchGate.
  • ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Link
  • Organic Syntheses. Benzenediazonium, o-carboxy-, hydroxide. Link
  • Chemical Education Xchange.
  • Organic Chemistry Portal.
  • Reddit. (2021, September 20).
  • Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.Link
  • Reddit. (2026, January 4). Diazotization (synthesis problem). r/chemhelp. Link
  • Google Patents. US5162511A - Nitrosating and diazotizing reagents and reactions. Link
  • BenchChem. An In-depth Technical Guide to the Stability and Degradation of 4-Anilinobenzenediazonium Salts. Link
  • Google Patents.
  • ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF. Link
  • ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Link
  • Scribd.
  • Sathee Jee.

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Technical Support Center: Optimizing Reaction Conditions for the Coupling of Diazotized 4-Sulfoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in azo coupling reactions involving diazotized 4-sulfoanthranilic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure robust and reproducible outcomes.

Introduction to the Diazotization-Coupling Sequence

The synthesis of azo compounds via the coupling of a diazonium salt with an activated aromatic system is a cornerstone of synthetic organic chemistry, with wide-ranging applications in the development of dyes, indicators, and pharmaceutical agents.[1][2] The process involves two critical stages: the diazotization of a primary aromatic amine, in this case, 4-sulfoanthranilic acid, followed by the electrophilic aromatic substitution reaction of the resulting diazonium salt with a suitable coupling partner.[3] Success hinges on meticulous control of reaction parameters at each stage.

The diazotization of 4-sulfoanthranilic acid is typically achieved by treating an acidic solution of the amine with a stoichiometric amount of sodium nitrite.[4][5] The resulting diazonium salt is a weakly electrophilic species that will readily react with electron-rich coupling components such as phenols, naphthols, and aromatic amines.[6][7] The sulfonate group on the anthranilic acid moiety imparts water solubility to the final azo product, a desirable characteristic for many applications.[8]

Below, we address common issues and provide optimized protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: My diazotization of 4-sulfoanthranilic acid is incomplete, or the resulting diazonium salt solution is unstable. What are the likely causes?

A1: Incomplete diazotization or premature decomposition of the diazonium salt are common hurdles. Several factors can contribute to these issues:

  • Incorrect Temperature: Aryl diazonium salts are thermally labile.[9] Maintaining a temperature of 0-5 °C is critical throughout the diazotization process.[10][11] Temperatures exceeding this range can lead to rapid decomposition of the diazonium salt, often observed as the evolution of nitrogen gas and the formation of phenolic byproducts.[12]

  • Insufficient Acidity: The reaction requires a strongly acidic medium to generate the active nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite.[13] An inadequate amount of acid will result in incomplete diazotization.

  • Improper Rate of Nitrite Addition: The addition of the sodium nitrite solution should be slow and controlled.[14] A rapid addition can cause localized increases in temperature and pH, leading to decomposition and side reactions.[15]

  • Purity of Starting Materials: The purity of the 4-sulfoanthranilic acid and sodium nitrite is paramount. Impurities can interfere with the reaction and introduce unwanted side products.[16]

Q2: The color of my final azo-coupled product is weak, off-color, or I observe the formation of a tar-like substance. Why is this happening?

A2: Deviations in the expected color or the formation of insoluble byproducts often point to issues in the coupling stage:

  • Suboptimal pH of the Coupling Reaction: The optimal pH for the coupling reaction is dependent on the nature of the coupling partner.[6] For phenols, a mildly alkaline environment (pH > 7.5) is necessary to generate the more nucleophilic phenoxide ion.[7][13] Conversely, for aromatic amines, mildly acidic conditions (pH < 6) are generally preferred to prevent excessive protonation of the amino group, which would deactivate the ring towards electrophilic attack.[3][6]

  • Decomposition of the Diazonium Salt: If the diazonium salt solution is not used immediately after preparation or if the temperature is not maintained, it will decompose, reducing the concentration of the active electrophile and leading to lower yields and potential discoloration.[16]

  • Oxidation of the Coupling Component: Phenols and aromatic amines can be susceptible to oxidation, especially under alkaline conditions, which can produce colored impurities.[16]

  • Self-Coupling of the Diazonium Salt: In some instances, the diazonium salt can react with unreacted 4-sulfoanthranilic acid, leading to the formation of triazene impurities.[13]

Q3: My yields are consistently low. How can I improve the efficiency of the coupling reaction?

A3: Low yields can often be rectified by systematically optimizing the reaction conditions:

  • Strict Temperature Control: As with the diazotization step, maintaining a low temperature (0-5 °C) during the coupling reaction is crucial to minimize decomposition of the diazonium salt.[16]

  • Stoichiometry of Reactants: Ensure the molar ratios of your reactants are appropriate. A slight excess of the coupling component may be beneficial in some cases to drive the reaction to completion.[13]

  • Efficient Mixing: Vigorous and consistent stirring is essential to ensure homogeneity and facilitate the reaction between the diazonium salt and the coupling component.[15]

  • Choice of Solvent: The reaction is typically carried out in an aqueous medium due to the solubility of the sulfonated reactants and products. Ensure all components are adequately dissolved.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Decomposition of the diazonium salt due to elevated temperatures.[15]Maintain a strict temperature range of 0-5 °C using an ice-salt bath for both diazotization and coupling.[15] Use the diazonium salt solution immediately after its preparation.[16]
Incomplete diazotization.Ensure a sufficient excess of mineral acid is used during diazotization.[13] Add the sodium nitrite solution slowly and dropwise with vigorous stirring.[14]
Formation of a Dark, Tarry Substance Uncontrolled side reactions and decomposition at high temperatures.[15]Strictly maintain low reaction temperatures.[15] Ensure efficient and continuous stirring to prevent localized hotspots.[15]
Oxidation of the coupling component.[16]Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect or Weak Color of the Final Product Incorrect pH during the coupling reaction.[16]Carefully monitor and adjust the pH of the coupling reaction mixture to the optimal range for your specific coupling partner.[6]
Impure starting materials leading to colored byproducts.[16]Use high-purity 4-sulfoanthranilic acid, sodium nitrite, and coupling component.
Evolution of Brown Fumes (NO₂) During Diazotization Decomposition of nitrous acid at elevated temperatures.[15]Improve the cooling efficiency of the reaction vessel.[15] Slow down the rate of sodium nitrite addition.[15]

Experimental Protocols

Detailed Step-by-Step Methodology for the Diazotization of 4-Sulfoanthranilic Acid
  • In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, prepare a suspension of 4-sulfoanthranilic acid in deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a concentrated mineral acid (e.g., hydrochloric acid) to the cooled suspension. Stir until a clear solution is obtained.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold solution of 4-sulfoanthranilic acid, ensuring the internal reaction temperature is maintained between 0-5 °C throughout the addition.[15]

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization.

  • The resulting solution of diazotized 4-sulfoanthranilic acid should be used immediately in the subsequent coupling reaction.[15]

General Protocol for the Azo Coupling Reaction
  • In a separate reaction vessel, dissolve the coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent (typically an aqueous alkaline or acidic solution).

  • Cool the solution of the coupling component to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the freshly prepared, cold solution of diazotized 4-sulfoanthranilic acid to the cooled solution of the coupling component.

  • Maintain the temperature at 0-5 °C and continue to stir the reaction mixture for 1-2 hours, or until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

  • Upon completion, the azo product can be isolated by filtration or by adjusting the pH to induce precipitation, followed by filtration.

  • Wash the isolated product with cold water and dry under appropriate conditions.

Visualization of Key Processes

Diazotization and Coupling Workflow

G cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage A 4-Sulfoanthranilic Acid in Acidic Solution B Add NaNO2 Solution (0-5 °C) A->B Slow, dropwise addition C Diazotized 4-Sulfoanthranilic Acid B->C Stir for 15-30 min E Add Diazonium Salt Solution C->E Immediate Use D Coupling Component Solution (0-5 °C) D->E Slow addition with vigorous stirring F Azo Product E->F Stir for 1-2 hours

Caption: Workflow for the diazotization of 4-sulfoanthranilic acid and subsequent azo coupling.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_color Incorrect Color/Tarry Product start Problem Encountered temp_yield Issue: High Temperature Solution: Maintain 0-5 °C start->temp_yield Low Yield ph_color Issue: Incorrect pH Solution: Optimize pH for coupling partner start->ph_color Incorrect Color incomplete_diazo Issue: Incomplete Diazotization Solution: Check acid/NaNO2 stoichiometry and addition rate temp_yield->incomplete_diazo decomposition Issue: Diazonium Salt Decomposition Solution: Use immediately, maintain low temp ph_color->decomposition oxidation Issue: Oxidation of Coupling Component Solution: Use inert atmosphere decomposition->oxidation

Caption: Troubleshooting logic for common issues in azo coupling reactions.

References

  • Benchchem. (n.d.). optimizing coupling reaction conditions for azo dyes.
  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
  • Chemistry Stack Exchange. (2014, October 15). Effect of temperature on benzenediazonium during diazotization.
  • Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.
  • Quora. (2020, June 4). 3. Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.
  • JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
  • Quora. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?
  • ResearchGate. (n.d.). Effect of pH of diazotization and coupling on color development.
  • Benchchem. (n.d.). Preventing byproduct formation in azo coupling reactions.
  • ResearchGate. (2025, August 7). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes.
  • Vedantu. (2024, June 6). Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main.
  • ResearchGate. (n.d.). Optimization of coupling reaction time at 50°C.
  • ACS Publications. (n.d.). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study.
  • AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • Google Patents. (n.d.). WO1983003254A1 - Stabilization of diazonium salt solutions.
  • Benchchem. (n.d.). temperature control in the diazotization of 4-aminobenzonitrile.
  • Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?
  • Google Patents. (n.d.). US2612494A - Stabilized diazonium salts and process of effecting same.
  • ResearchGate. (2025, August 8). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • Organic Syntheses. (n.d.). Procedure.
  • ACS Publications. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Wikipedia. (n.d.). Azo coupling.
  • PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING.
  • Organic Syntheses. (n.d.). diphenic acid.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • ResearchGate. (n.d.). Diazo coupling reactions between 1‐naphthol (A) and diazotized....
  • Semantic Scholar. (n.d.). Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline Hemitartrate.
  • CSIR NET LIFE SCIENCE COACHING. (2025, December 25). Azo Coupling of Sulphanilic Acid with Resorcinol.
  • ResearchGate. (n.d.). Summary equation of diazotization of anthranilic acid.
  • Google Patents. (n.d.). US5196573A - Process for the preparation of sulfonated anthranilic acids.

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degradation pathways of 2-Amino-4-sulfobenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 2-Amino-4-sulfobenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of this compound (4-Sulfoanthranilic acid). This guide provides in-depth technical FAQs, troubleshooting advice, and validated experimental protocols to support your research into its degradation pathways, particularly under acidic stress conditions as commonly employed in forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a substituted aromatic compound containing amino, sulfonic acid, and carboxylic acid functional groups. It serves as a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Understanding its stability is critical for several reasons:

  • Pharmaceutical Development: As an intermediate or a fragment of an active pharmaceutical ingredient (API), its stability profile under stress conditions (acid, base, heat, light, oxidation) must be characterized. This is a regulatory requirement outlined in ICH guidelines for forced degradation studies, which help in developing stability-indicating analytical methods and identifying potential degradants that could impact the safety and efficacy of a drug product.[3][4]

  • Manufacturing and Storage: Knowledge of its degradation pathways informs optimal conditions for synthesis, purification, and long-term storage to prevent the formation of impurities.[5]

  • Environmental Science: Assessing the persistence and transformation of such chemicals in the environment is crucial, as sulfonated aromatic compounds can be present in industrial effluents.[6][7]

Q2: What are the primary degradation pathways for this compound under acidic conditions?

While literature specifically detailing the forced degradation of this compound is limited, we can propose the most chemically plausible pathways based on the reactivity of its functional groups and studies on analogous compounds like sulfanilic acid.

  • Desulfonation: The primary and most anticipated degradation pathway under harsh acidic conditions (strong acid and elevated temperature) is the hydrolytic cleavage of the carbon-sulfur (C-S) bond. This reaction, known as desulfonation, would yield 2-aminobenzoic acid (anthranilic acid) and sulfuric acid. This is a known reaction for aromatic sulfonic acids.

  • Oxidation: The aromatic amino group (aniline moiety) is susceptible to oxidation, especially in the presence of trace metals or dissolved oxygen, which can be accelerated by light and heat. This often leads to the formation of colored, complex polymeric products, which may be observed as a yellowing or browning of the solution.[8]

  • Decarboxylation: While generally requiring very high temperatures, decarboxylation (loss of CO₂) to form 4-sulfonylaniline (sulfanilic acid) is a theoretical possibility under extreme conditions but is considered less likely than desulfonation under typical forced degradation scenarios.

Proposed Primary Degradation Pathway: Acid-Catalyzed Desulfonation

Degradation_Pathway cluster_reactants Reactant cluster_products Products parent This compound product 2-Aminobenzoic Acid (Anthranilic Acid) parent->product  H⁺, Δ (Heat) (Desulfonation)   byproduct Sulfuric Acid

Caption: Proposed primary degradation pathway via acid-catalyzed desulfonation.

Experimental Design and Protocols

Conducting a well-designed forced degradation study is essential for elucidating these pathways.

Q3: How do I design and execute a forced degradation study for this compound?

A forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing to generate degradation products.[4][9] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Experimental Workflow for Forced Degradation Study

Experimental_Workflow start Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) stress Apply Stress Conditions (e.g., Mix with 1M HCl, Heat at 80°C) start->stress sample Withdraw Aliquots at Time Points (0, 4, 8, 24h) stress->sample quench Quench Reaction (Cool & Neutralize with NaOH) sample->quench analyze Analyze by Stability- Indicating HPLC Method quench->analyze identify Characterize Degradants (LC-MS, MS/MS) analyze->identify

Caption: A typical workflow for a forced degradation experiment.

Protocol 1: Forced Degradation under Acidic Conditions

This protocol provides a robust starting point for your investigation.

Objective: To generate degradation products of this compound using acid hydrolysis.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath set to 80°C

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of methanol and water to prepare a 1.0 mg/mL stock solution.

  • Prepare Control Sample (Time 0):

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of deionized water.

    • Immediately add 1 mL of 1 M NaOH to neutralize, followed by dilution with mobile phase for HPLC analysis. This is your unstressed control.

  • Initiate Stress Study:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 1 M HCl.

    • Cap the vial securely and place it in the heating block at 80°C.

  • Collect Time Points: At predetermined intervals (e.g., 4, 8, 24, and 48 hours), withdraw a vial from the heat.

  • Quench the Reaction: Immediately cool the vial to room temperature. Pipette out a known volume (e.g., 100 µL) and transfer it to an HPLC vial containing an equivalent molar amount of NaOH to neutralize the acid and halt the degradation. Dilute to the final concentration with the mobile phase.

  • Analyze Samples: Analyze all time-point samples, including the control, using a validated stability-indicating HPLC method.

Troubleshooting Guide

Q4: My solution turned yellow/brown immediately after adding acid, even before heating. Is this normal?

Possible Cause: Yes, this is a common observation. The aromatic amino group in the molecule is susceptible to rapid oxidation, and the low pH environment can catalyze this process, leading to the formation of colored impurities.[8]

Troubleshooting Steps:

  • Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of oxygen in the headspace.

  • Use High-Purity Solvents: Ensure your water and other solvents are free from trace metal impurities that can catalyze oxidation.

  • Inert Atmosphere: For highly sensitive studies, consider preparing the samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Analytical Verification: Analyze this discolored "time zero" sample by HPLC. If the peak for the parent compound is still >99% of the total area, the discoloration is due to trace impurities that may not significantly interfere with the primary degradation study.

Q5: I ran my experiment for 24 hours at 60°C with 0.1 M HCl and see less than 2% degradation. What should I do?

Possible Cause: Sulfonated aromatics can be quite stable, and the conditions may not be harsh enough to induce significant degradation.[10] The goal of a forced degradation study is to achieve noticeable (5-20%) degradation.

Troubleshooting Steps:

  • Increase Temperature: Raise the temperature from 60°C to 80°C, or even reflux conditions, while monitoring carefully. Temperature has an exponential effect on reaction rates.

  • Increase Acid Concentration: Increase the acid concentration from 0.1 M HCl to 1 M or even 2 M HCl.

  • Extend Duration: If increasing the severity of conditions is not desirable, simply extend the duration of the study and add later time points (e.g., 48 and 72 hours).

Q6: My chromatogram shows a new peak. How do I confirm if it is the expected desulfonation product, 2-aminobenzoic acid?

Possible Cause: A new peak is likely a degradation product. Identification requires further analytical characterization.

Troubleshooting Steps:

  • Co-injection with Standard: The most straightforward method is to obtain an authentic standard of 2-aminobenzoic acid. Prepare a solution of the standard and co-inject it with your degraded sample. If the peak of interest increases in size without distorting its shape or showing a new shoulder, it is highly likely to be 2-aminobenzoic acid.

  • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • This compound (Parent): Molecular Weight = 217.2 g/mol . Expect to see an [M+H]⁺ ion at m/z 218.0 or an [M-H]⁻ ion at m/z 216.0.

    • 2-Aminobenzoic acid (Degradant): Molecular Weight = 137.14 g/mol . Look for an [M+H]⁺ ion at m/z 138.1 in the mass spectrum of the new peak.

  • Photodiode Array (PDA) Detector: If using an HPLC with a PDA detector, compare the UV spectrum of the new peak with the spectrum of the 2-aminobenzoic acid standard. A perfect match is strong evidence of its identity.

Summary of Typical Forced Degradation Conditions

For a comprehensive study, multiple stress conditions should be evaluated. The table below summarizes typical starting points based on ICH guidelines.[3]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 1 M HCl at 80°C24 - 48 hours
Base Hydrolysis 1 M NaOH at 60°C8 - 24 hours
Oxidation 3% - 6% H₂O₂ at Room Temperature24 hours
Thermal Solid state at 105°C or Solution at 60°C48 hours
Photolytic UV light (254 nm) & Visible light exposure24 hours

References

  • Ma, J., Wang, C., Li, C., Chen, J., Xu, X., & Wang, L. (2020). Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure. Environmental Pollution, 263, 114439. [Link]
  • Kavita, K., & Sharma, R. (2016).
  • Lyu, D., Yang, Y., Dong, Y., Zhang, L., Wang, L., & Wang, S. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7968. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Locher, H. H., Thurnheer, T., Leisinger, T., & Cook, A. M. (1991). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1.
  • Patel, Y., & Shah, N. (2016).
  • Watson International Ltd. (n.d.). This compound CAS 98-43-1. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ChemBK. (2024). This compound. [Link]
  • Zou, Y., et al. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2.
  • Google Patents. (2015). CN104496863A - Method for preparing this compound.
  • Chemsrc. (n.d.). This compound | CAS#:98-43-1. [Link]
  • Google Patents. (2015). CN104693078A - Preparation method of this compound.
  • Al-Momani, F. A. (2021).
  • Feigel, B. J., & Knackmuss, H. J. (2000). Biodegradation of sulfanilic acid by Pseudomonas paucimobilis.
  • National Center for Biotechnology Information. (n.d.). Sulfanilic acid.
  • Khezeli, T., & Daneshgar, S. (2018). Determination of Sulfuric Acid Effects on Degradation and Structural Changes of Gelatin Using Fourier-Transform Infrared Spectroscopy and Peak Deconvolution Analysis. Journal of Spectroscopy. [Link]

Sources

Technical Support Center: Identifying Impurities in 2-Amino-4-sulfobenzoic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Amino-4-sulfobenzoic acid and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges encountered during your LC-MS analysis. This guide is structured to help you quickly find answers to common questions and systematically troubleshoot more complex issues.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting their analysis.

Q1: What are the potential process-related impurities in this compound?

A1: Understanding the synthesis route is key to predicting potential impurities. This compound is often synthesized from o-nitrotoluene.[1][2][3] This process involves sulfonation followed by an intramolecular oxidation-reduction reaction under basic conditions.[1][2][3] Based on this, potential impurities include:

  • Starting materials and intermediates: o-nitrotoluene, 2-nitro-4-sulfotoluene.

  • Isomeric impurities: Positional isomers such as 2-Amino-5-sulfobenzoic acid or 4-Amino-2-sulfobenzoic acid may arise from non-specific reactions.[4]

  • By-products: Incomplete reactions or side reactions can lead to other related substances.

Q2: What are the key physicochemical properties of this compound to consider for LC-MS?

A2: The compound's properties dictate the optimal analytical conditions. It is a highly polar molecule, freely soluble in hot water and less so in cold water.[4][5] Its structure contains acidic (sulfonic acid, carboxylic acid) and basic (amino) functional groups, making it zwitterionic. The predicted pKa is very low (-1.59), indicating the sulfonic acid group is always deprotonated in typical mobile phases.[1][5] This high polarity and ionic nature present challenges for retention on standard reversed-phase columns.

PropertyValueSource
Molecular Formula C₇H₇NO₅S[1][6]
Molecular Weight 217.20 g/mol [7]
pKa (Predicted) -1.59 ± 0.50[1][5]
Water Solubility 3 g/10 mL[5][6]
Appearance White crystalline powder[5]

Q3: What is a good starting point for an LC-MS method?

A3: For a polar, acidic compound like this, a standard C18 column may not provide sufficient retention. Consider these starting conditions:

  • LC Column: A polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column like the HILICpak VT-50 2D, can be effective for retaining polar analytes.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to elute the analyte and any less polar impurities.

  • MS Polarity: Given the presence of two acidic groups, Negative Ion Mode (ESI-) is typically the best starting point for detecting the deprotonated molecule [M-H]⁻. However, the amino group can be protonated, so it is worthwhile to check Positive Ion Mode (ESI+) for the [M+H]⁺ adduct as well.

Q4: Why am I not seeing my compound or seeing a very low signal in the MS?

A4: This is a common issue related to ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte in the MS source, reducing its signal.[9][10] This is particularly prevalent in ESI.[11] Potential causes include high concentrations of buffer salts, TFA, or other sample matrix components. To mitigate this, ensure proper sample cleanup, use volatile mobile phase additives (like formic acid or ammonium acetate), and optimize chromatography to separate the analyte from interfering species.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental problems.

Problem: Poor Peak Shape (Tailing)

You Observe: The peak has an asymmetrical tail, extending from the peak apex. This can compromise resolution and integration accuracy.[13]

Root Cause Analysis & Solution Workflow:

Caption: Decision tree for troubleshooting peak tailing.

Detailed Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare a series of mobile phases with 0.1% formic acid (pH ~2.7) and ammonium formate buffers at pH 3.0 and 3.5.

    • Equilibrate the column with each mobile phase for at least 15 column volumes.

    • Inject your standard and compare the peak asymmetry factor. For acidic compounds, a lower pH often improves shape by minimizing interactions with residual silanols on the column packing.[14]

Problem: Low Signal Intensity or High Baseline Noise

You Observe: The analyte signal is weak, or the baseline is noisy and elevated, making detection difficult.

Potential Causes & Solutions:

  • Ion Suppression: As mentioned in the FAQ, this is a primary cause of low signal.

    • Diagnostic Step: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank matrix sample onto the LC. A dip in the analyte's signal at the retention time of interfering components confirms suppression.

    • Solution: Improve chromatographic separation to move the analyte away from the suppression zone.[12] Alternatively, enhance sample preparation to remove interfering matrix components. Simple dilution can also be an effective strategy.[11]

  • Column Bleed: The stationary phase can hydrolyze and "bleed" from the column, causing a high chemical background and potential ion suppression.[15]

    • Diagnostic Step: Run a blank gradient (no injection). A rising baseline in the total ion chromatogram (TIC) that correlates with the organic solvent percentage is a classic sign of column bleed.

    • Solution: Flush the column thoroughly. If the problem persists, consider using a more stable column chemistry (e.g., hybrid particle-based columns) which often exhibit lower bleed.[15]

  • Incorrect MS Settings:

    • Solution: Ensure you are monitoring the correct m/z for both the [M-H]⁻ (216.0) and [M+H]⁺ (218.0) ions. Systematically optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution to maximize the signal for your specific compound.

Problem: Unexpected Peaks in the Chromatogram

You Observe: Your chromatogram shows peaks that are not your main analyte or known impurities.

Systematic Identification Workflow:

Sources

Technical Support Center: Strategies for Regioselective Sulfonation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on bifunctional aromatic systems. Specifically, we will address the challenges and strategies for controlling regioselectivity during the sulfonation of aminobenzoic acids. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental principles governing the sulfonation of aminobenzoic acids. A solid grasp of these concepts is the first step toward troubleshooting and rational reaction design.

Q1: Why is controlling regioselectivity in the sulfonation of aminobenzoic acids so difficult?

A: The primary challenge lies in the conflicting directing effects of the two functional groups present on the aromatic ring: the amino (-NH₂) group and the carboxylic acid (-COOH) group.[1][2]

  • Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director.[1][2] It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by an electrophile (like SO₃).[1][3]

  • Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director.[1][2] It withdraws electron density from the ring, making it less reactive overall and directing incoming electrophiles to the meta position.

This electronic tug-of-war means that multiple isomers are often possible, and the reaction conditions will dictate which directing effect predominates.

Q2: Under typical sulfonation conditions (e.g., fuming H₂SO₄), which group's directing effect is dominant?

A: In strongly acidic media, such as concentrated or fuming sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonation dramatically changes its electronic properties. The -NH₃⁺ group is a potent electron-withdrawing group due to its positive charge, making it a strong deactivating group and a meta-director.[1]

Therefore, under harsh acidic conditions, both the -NH₃⁺ and -COOH groups deactivate the ring and direct incoming electrophiles to the positions meta to themselves. The final product distribution will depend on the relative positions of the two groups on the starting aminobenzoic acid isomer.

Q3: What is the difference between kinetic and thermodynamic control in this reaction, and why does it matter?

A: This is a critical concept for controlling the outcome. Aromatic sulfonation is a reversible reaction, which allows for either kinetic or thermodynamic control depending on the conditions.[4][5][6][7]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest—the one with the lowest activation energy. This is the kinetic product .[7][8] For example, in the sulfonation of naphthalene, the 1-sulfonic acid product forms faster because the intermediate carbocation is better stabilized.[7]

  • Thermodynamic Control (High Temperature): At higher temperatures, the sulfonation reaction becomes reversible.[4][6] This allows the initially formed products to revert to the starting material and react again. Over time, the reaction mixture will equilibrate to favor the most stable product isomer—the thermodynamic product .[7][8] This is often a different isomer than the kinetic product, usually one where steric hindrance is minimized.[7]

Harnessing this principle is a key strategy. By carefully selecting the reaction temperature and time, you can selectively favor the formation of the desired isomer.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to address specific issues you might encounter in the lab, providing explanations for the underlying causes and actionable solutions.

Problem 1: My reaction produces a mixture of isomers, and the yield of my target compound is low.
  • Potential Cause A: Ambiguous Temperature Control.

    • Explanation: You may be operating in a temperature range where both kinetic and thermodynamic pathways are competing, leading to a mixture. The reversibility of sulfonation means that an initial kinetic product can rearrange to the more stable thermodynamic product if the temperature is high enough.[7][8]

    • Solution:

      • For the Kinetic Product: Perform the reaction at a low temperature (e.g., 0-25 °C). Add the sulfonating agent slowly while maintaining vigorous cooling to dissipate heat. Quench the reaction once the starting material is consumed to prevent rearrangement.

      • For the Thermodynamic Product: Use a higher temperature (e.g., 100-180 °C). This is often achieved through the "baking" process, where the amine sulfate salt is heated as a solid.[9][10] This provides enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the product mixture to equilibrate to the most stable isomer.

Parameter Kinetic Control Thermodynamic Control
Temperature Low (e.g., 0-25 °C)High (e.g., >100 °C)
Reaction Time Short (monitor for SM consumption)Long (allow for equilibrium)
Reversibility Minimized / IrreversibleMaximized / Reversible
Major Product Fastest-forming isomerMost stable isomer
  • Potential Cause B: Inappropriate Sulfonating Agent.

    • Explanation: The electrophile in sulfonation is sulfur trioxide (SO₃).[4][6][11] Different reagents deliver SO₃ at different effective concentrations. Fuming sulfuric acid (oleum) has a high concentration of free SO₃ and is highly reactive, which can sometimes lead to less selectivity and side reactions. Concentrated sulfuric acid is less reactive.

    • Solution:

      • For sensitive substrates, start with concentrated sulfuric acid.

      • If the reaction is too slow, switch to fuming sulfuric acid (e.g., 20% oleum), but maintain strict temperature control.

      • Chlorosulfonic acid (HSO₃Cl) is another effective agent but can also lead to the formation of sulfonyl chlorides.[4]

Problem 2: The reaction is extremely slow or fails to proceed.
  • Potential Cause: Severe Ring Deactivation.

    • Explanation: As discussed in the FAQs, under strongly acidic conditions, the amino group is protonated to the deactivating -NH₃⁺ group. Combined with the deactivating -COOH group, the aromatic ring can become extremely electron-deficient and resistant to electrophilic attack.

    • Solution:

      • Increase Temperature: This is the most common solution. Heating provides the necessary energy to overcome the high activation barrier of a deactivated ring. The "baking" process for sulfanilic acid is a classic example of this.[9][10]

      • Use a Stronger Sulfonating Agent: Move from concentrated H₂SO₄ to oleum (fuming sulfuric acid) to increase the concentration of the SO₃ electrophile.[6][11]

      • Employ a Protecting Group Strategy: This is a more elegant and often more effective solution. See Section 3 for a detailed protocol.

Problem 3: Significant charring and product decomposition are observed.
  • Potential Cause: Reaction Temperature is Too High or Hotspots are Forming.

    • Explanation: Sulfonation is an exothermic reaction.[9] Uncontrolled addition of a strong sulfonating agent like oleum can cause localized hotspots, leading to oxidative side reactions and decomposition (charring) of the organic material.

    • Solution:

      • Controlled Addition: Add the sulfonating agent dropwise or in small portions to a well-stirred solution of the aminobenzoic acid.

      • Efficient Cooling: Use an ice bath or other cooling system to maintain the desired temperature throughout the addition.

      • Inverse Addition: Consider adding the aminobenzoic acid solution to the sulfonating agent, which can sometimes help manage the exotherm.

Section 3: Advanced Strategies & Protocols

When simple manipulation of reaction conditions is insufficient, more advanced strategies are required. The use of protecting groups is a powerful tool for fundamentally altering the directing effects of the substituents.

Strategy: Amide Protection to Control Regioselectivity

The most effective way to prevent the deactivating effect of the protonated amine and restore its ortho, para-directing influence is to protect it as an amide, typically an acetamide (-NHCOCH₃).[12]

  • The Rationale: The acetamido group is still an activating, ortho, para-director, but it is less activating than a free amino group. Its steric bulk often favors substitution at the less hindered para position. This strategy effectively masks the amine, allowing the sulfonation to proceed under the direction of the acetamido and carboxyl groups, followed by deprotection to reveal the desired product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonation cluster_2 Step 3: Deprotection A Aminobenzoic Acid (-NH2, -COOH) B Acetamidobenzoic Acid (-NHCOCH3, -COOH) A->B Acetic Anhydride C Sulfonated Acetamido Acid B->C Fuming H2SO4 D Target Sulfonated Aminobenzoic Acid C->D Dilute Acid (HCl) & Heat

Caption: Conflicting directing effects in aminobenzoic acids.

This diagram illustrates how the electron-donating amino group enriches the ortho and para positions (indicated by red shading), while the electron-withdrawing carboxyl and protonated amino groups deplete them, favoring attack at the meta positions (indicated by blue shading).

References

  • Wikipedia. (n.d.). Aromatic sulfonation.
  • OpenOChem Learn. (n.d.). EAS-Sulfonation.
  • Purechemistry. (2023, April 4). Aromatic sulphonation reaction.
  • BipChemTech. (2022, February 7). Mechanism of Sulphonation of Aromatic Compounds || Electrophilic Substitution ||BSc|| NEET |JEE|CUET [Video]. YouTube.
  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • Google Patents. (n.d.). US4681710A - Production of sulfonated amines.
  • Google Patents. (n.d.). US1961196A - Sulphonation of aromatic amines.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism.
  • ChemTalk. (n.d.). Directing Effects.
  • Michigan State University. (n.d.). Electrophilic Aromatic Substitution.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.
  • ResearchGate. (n.d.). Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.
  • ElectronicsAndBooks. (n.d.). Sulfobenzoic Acid Esters. 11. 4-Amino Derivatives.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • Google Patents. (n.d.). US5596095A - Formation and utility of sulfonic acid protecting groups.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • DergiPark. (n.d.). UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS.
  • Google Patents. (n.d.). CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
  • Google Patents. (n.d.). US5196573A - Process for the preparation of sulfonated anthranilic acids.
  • National Institutes of Health. (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. (n.d.). A study on the sulfonation of aromatic amines with sulfuric acid under microwave irradiation.
  • PubMed. (1946). Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid.
  • PubMed. (n.d.). Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its relation to tubular secretion.
  • National Institutes of Health. (1940). The Relation of p-aminobenzoic Acid to the Mechanism of the Action of Sulphanilamide. PMC.
  • Imperial College London. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control.
  • PubMed. (n.d.). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS.
  • Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction.

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Technical Support Center: Overcoming Poor Solubility of 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Amino-4-sulfobenzoic acid (also known as 4-Sulfoanthranilic acid). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often frustrating compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each technique.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in most common solvents?

The poor solubility of this compound is a direct result of its molecular structure. It contains a basic amino group (-NH₂) and a highly acidic sulfonic acid group (-SO₃H). In the solid state and at neutral pH in solution, these groups undergo an internal acid-base reaction, forming a zwitterion , or an internal salt.[1][2]

This zwitterionic form has both a positive charge (on the ammonium group, -NH₃⁺) and a negative charge (on the sulfonate group, -SO₃⁻).[1] The strong electrostatic interactions between these charged centers in different molecules create a stable, high-melting-point crystalline lattice, much like inorganic salts.[3] This structure makes it difficult for both polar solvents (like water) and non-polar organic solvents to effectively solvate and break apart the crystal lattice, leading to low solubility.[3][4]

Visualizing the Problem: The Zwitterionic Nature

The following diagram illustrates the different ionic forms of this compound as a function of pH, which is the key to understanding and manipulating its solubility.

G Low_pH Low pH (<2) Cation Cationic Form (Soluble in some polar protic solvents) Low_pH->Cation Mid_pH Isoelectric Point (Neutral pH) High_pH High pH (>10) Zwitterion Zwitterionic Form (Poorly Soluble) Cation->Zwitterion Deprotonation of -COOH Anion Anionic (Salt) Form (Highly Water Soluble) Zwitterion->Anion Deprotonation of -SO3H Anion->High_pH

Caption: Ionic forms of this compound at different pH values.

Troubleshooting Guide: Reaction Failure Due to Insolubility

Scenario 1: My reaction in an aqueous medium is not proceeding. The starting material is just sitting at the bottom.

This is the most common issue. The zwitterionic form is not sufficiently soluble in neutral water for the reaction to occur at a reasonable rate.

Solution A: pH Adjustment to Form a Soluble Salt

The most direct way to solubilize this compound in water is to convert it into its salt form by adjusting the pH. By adding a base, you deprotonate the acidic groups, creating an anionic species that is highly water-soluble.[2][3]

Step-by-Step Protocol:

  • Setup: Suspend 1 equivalent of this compound in the desired amount of water.

  • Base Selection: Choose a base whose cation will not interfere with your subsequent reaction (e.g., NaOH, KOH, Na₂CO₃, or an organic base like triethylamine (TEA)).

  • Titration: Slowly add the base dropwise while vigorously stirring. Monitor the pH of the solution.

  • Solubilization: As the pH increases, you will observe the solid material dissolving. Continue adding the base until all the solid has dissolved, typically resulting in a clear solution. The final pH will likely be in the basic range.

  • Reaction: Proceed with the addition of your other reagents. Be mindful that the basic conditions may affect the stability or reactivity of other components in your reaction.

Causality: By adding a base, you are shifting the equilibrium away from the poorly soluble zwitterion towards the highly soluble anionic (sulfonate/carboxylate) form. This dramatically increases its concentration in the solution, allowing it to participate in the reaction.

Solution B: Increase Temperature

For some applications, simply heating the aqueous suspension can be effective. This compound is more soluble in hot water than in cold water.[5]

Considerations:

  • Thermal Stability: Ensure that your starting material and reagents are stable at elevated temperatures.

  • Precipitation: The product may precipitate upon cooling, which can be a useful purification step.

Scenario 2: I need to run a reaction in an organic solvent (e.g., for acylation, esterification), but the starting material is completely insoluble.

This is a significant challenge because the zwitterionic form is incompatible with most non-polar organic solvents.

Solution A: Co-solvent Systems

A mixture of a polar aprotic solvent and water can sometimes provide a suitable medium.[6][7]

Step-by-Step Protocol:

  • Initial Dissolution: First, dissolve the this compound in a minimum amount of water using the pH adjustment method described in Scenario 1 (e.g., by adding TEA to form the triethylammonium salt).

  • Solvent Addition: To this aqueous solution, add a miscible polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Homogenization: Stir until the solution is homogeneous. You now have a medium that can dissolve both the polar salt and less polar organic reagents.

Causality: You are creating a solvent environment with a polarity intermediate between water and the pure organic solvent, capable of solvating both ionic and organic species.

Solution B: Phase Transfer Catalysis (PTC)

PTC is an elegant technique for reacting a water-soluble salt with an organic-soluble reagent.[8] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the anionic form of your molecule from the aqueous phase into the organic phase where the reaction occurs.[8][9]

Experimental Workflow:

  • Aqueous Phase: Dissolve the this compound in water with a stoichiometric amount of an inorganic base (e.g., NaOH or K₂CO₃).

  • Organic Phase: Dissolve your other reactant in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add a catalytic amount (1-10 mol%) of the phase-transfer catalyst to the biphasic mixture.

  • Reaction: Stir the mixture vigorously to maximize the interfacial area. The catalyst will shuttle the sulfonate anion into the organic phase to react.

Visualizing the Solution: Phase Transfer Catalysis Workflow

Caption: Workflow for a Phase Transfer Catalysis (PTC) reaction.

Solution C: Advanced & Greener Solvents

For particularly challenging reactions, consider modern solvent systems.

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They are excellent at dissolving polar and charged species.[10] Water-miscible ILs can act as effective co-solvents or even as the sole reaction medium, enhancing substrate solubility without inactivating sensitive reagents like enzymes.[10][11]

  • Deep Eutectic Solvents (DES): These are mixtures of salts (e.g., choline chloride) and hydrogen bond donors (e.g., urea).[10] They share many properties with ionic liquids, such as the ability to dissolve a wide variety of polar and non-polar solutes, but are often cheaper, less toxic, and more biodegradable.[10][12]

Causality: Both ILs and DES create a highly structured, polar environment that can effectively solvate the zwitterionic or salt form of the molecule through a variety of interactions, unlike conventional molecular solvents.[13]

Summary of Solubility Enhancement Strategies

TechniquePrimary Solvent SystemPrinciple of ActionBest For...Key Considerations
pH Adjustment AqueousConverts zwitterion to a highly soluble salt.[14]Reactions in water (e.g., diazotization).Reaction must be compatible with acidic or basic pH.
Co-solvents Aqueous / Organic MiscibleCreates a solvent blend with intermediate polarity.[6][7]Homogeneous reactions with organic reagents.Finding the right solvent ratio can require optimization.
Heating AqueousIncreases kinetic energy to overcome lattice energy.[5]Simple dissolutions where reactants are thermally stable.Solubility may decrease significantly upon cooling.
Phase Transfer Catalysis Aqueous / Organic ImmiscibleA catalyst shuttles the anion between phases.[8][15]Reacting the aqueous-soluble salt with an organic-soluble substrate.Requires vigorous stirring; catalyst choice is important.[15]
Ionic Liquids / DES IL or DES as solventUnique solvation properties based on strong ionic interactions.[10][13]Difficult cases; "green" chemistry applications.Can be expensive; viscosity may be an issue.

References

  • Fiveable. (n.d.). Zwitterion Definition. Fiveable.
  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Study.com.
  • Chapman, J., Ismail, A. E., & Daugulis, O. (2014). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. PMC - NIH.
  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties - Lesson. Study.com.
  • Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point?. Quora.
  • BYJU'S. (2022). Zwitterion Definition. BYJU'S.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. WordPress.
  • Chemsrc. (2025). This compound | CAS#:98-43-1. Chemsrc.
  • RSC Publishing. (n.d.). Water dissolution in ionic liquids between charged surfaces: effects of electric polarization and electrostatic correlation. RSC Publishing.
  • OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem.
  • ResearchGate. (2025). Phase Transfer Catalysis (PTC) Sulfanylation of Some 2-Methylsulfinyl-Cyclanones | Request PDF. ResearchGate.
  • ResearchGate. (2018). Solubility of ionic liquid in common polar solvents?. ResearchGate.
  • PubMed - NIH. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed.
  • Google Patents. (n.d.). CN104693078A - Preparation method of this compound. Google Patents.
  • Google Patents. (n.d.). CN104496863A - Method for preparing this compound. Google Patents.
  • RSC Blogs. (2011). How polar are ionic liquids?. RSC Blogs.
  • PubMed. (2021). Deep eutectic solvents-The vital link between ionic liquids and ionic solutions. PubMed.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • International Journal of Research and Analytical Reviews. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • PubChem - NIH. (n.d.). This compound | C7H7NO5S | CID 66822. PubChem.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • ElectronicsAndBooks. (n.d.). Sulfobenzoic Acid Esters. 11. 4-Amino Derivatives. ElectronicsAndBooks.
  • ChemBK. (2024). This compound. ChemBK.

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Sulfoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonation of anthranilic acid to produce 4-sulfoanthranilic acid is a cornerstone synthesis for various dyes, pigments, and pharmaceutical intermediates.[1] However, the reaction's potent exothermicity presents significant challenges in control and safety, demanding a robust understanding of the reaction dynamics for successful and safe execution. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring both scientific integrity and operational safety.

Section 1: Troubleshooting Guide

This section addresses specific, critical issues that may arise during the synthesis. The question-and-answer format is designed to provide immediate, actionable solutions based on field-proven insights.

Question 1: My reaction temperature is rising uncontrollably, far exceeding the set point. What are the immediate and preventative actions?

Answer: An uncontrolled temperature increase, known as a thermal runaway, is the most critical hazard in this synthesis.[2] It can lead to vigorous boiling, pressure buildup, and the release of corrosive vapors.

Immediate Actions (Emergency Response):

  • Halt Reagent Addition: Immediately stop the addition of the sulfonating agent (e.g., oleum or concentrated sulfuric acid).

  • Enhance Cooling: Increase the efficiency of the cooling bath. For lab-scale reactions, this means adding more ice, dry ice, or switching to a colder cooling medium.

  • Ensure Agitation: Verify that stirring is vigorous and effective. Poor mixing can create localized hot spots that initiate a runaway.[2]

  • Prepare for Quenching (Last Resort): If the temperature continues to rise despite these measures, be prepared to quench the reaction by pouring it slowly and carefully onto a large volume of crushed ice in a well-ventilated fume hood.

Preventative Measures:

  • Controlled Addition Rate: The sulfonating agent must be added dropwise or at a slow, controlled rate that allows the cooling system to dissipate the generated heat effectively.[3][4]

  • Adequate Cooling Capacity: Ensure your cooling bath and vessel size are appropriate for the scale of the reaction. The cooling system should be able to handle the total heat of reaction.

  • Continuous Monitoring: Use a calibrated thermometer to monitor the internal reaction temperature continuously. An alarm system for high-temperature deviations is recommended for larger-scale reactions.

  • Proper Dilution: The reaction is typically performed in an excess of sulfuric acid, which helps to moderate the temperature by acting as a heat sink.

Question 2: The yield of my 4-sulfoanthranilic acid is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields can stem from incomplete reactions, side reactions, or losses during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution: Ensure the reaction is maintained at the optimal temperature (typically between 70-150°C, depending on the specific process) for an adequate duration.[5] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Side Reactions:

    • Cause: At excessively high temperatures, side reactions like polysulfonation, oxidation, or the formation of diaryl sulfones can occur, consuming the starting material and reducing the yield of the desired product.[6][7]

    • Solution: Maintain strict temperature control. Lowering the reaction temperature can minimize the formation of these byproducts.[7] The choice of sulfonating agent is also crucial; oleum is highly reactive, and its concentration should be carefully selected.[6]

  • Purification Losses:

    • Cause: 4-sulfoanthranilic acid has some solubility in acidic aqueous solutions. Significant product loss can occur during filtration and washing if excessive volumes of wash liquor are used.

    • Solution: After precipitating the product by cooling or pH adjustment, wash the filter cake with minimal amounts of ice-cold water or a saturated sodium chloride solution to reduce solubility losses.[7] Ensure complete precipitation by adjusting the pH to approximately 0-1.[5]

Question 3: My final product is discolored (e.g., brown or purple) instead of the expected white or off-white crystals. How can I improve its purity and appearance?

Answer: Discoloration is typically a sign of impurities, often arising from oxidation or charring at elevated temperatures.

Causes & Purification Strategies:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can produce colored impurities.[8]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9] During workup, adding a small amount of a reducing agent like sodium hydrosulfite can sometimes decolorize the solution before final precipitation.[10]

  • Thermal Degradation: Overheating during the reaction or drying can cause the material to decompose or "char."

    • Solution: Adhere to the recommended temperature limits for the reaction. When drying the final product, use a vacuum oven at a moderate temperature (e.g., 60-80°C) to avoid thermal degradation.[9]

  • Recrystallization:

    • Technique: A highly effective method for purification is to recrystallize the product from its ammonium salt.[10] Dissolve the crude acid in hot water by adding ammonia until the solution is slightly basic. Treat with activated charcoal to adsorb colored impurities, filter the hot solution, and then re-precipitate the purified 4-sulfoanthranilic acid by acidifying the filtrate.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with fuming sulfuric acid (oleum)? A1: Oleum is extremely corrosive and reacts violently with water.[11] Always work in a chemical fume hood with proper ventilation.[12] Essential Personal Protective Equipment (PPE) includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber, Viton®), and an acid-resistant apron or lab coat.[11][13] An eyewash station and safety shower must be immediately accessible.[14][15]

Q2: How does the concentration of oleum affect the reaction? A2: Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The concentration of free SO₃ is the key determinant of the sulfonating agent's reactivity.[6] Higher concentrations of SO₃ lead to a faster and more exothermic reaction but also increase the risk of side reactions like polysulfonation and sulfone formation. The choice of oleum strength (e.g., 20-30%) is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.[5]

Q3: Why is vigorous stirring so important? A3: Vigorous and efficient stirring is critical for two main reasons. First, it ensures uniform heat distribution throughout the reaction mixture, preventing the formation of localized hot spots that can initiate a thermal runaway.[2] Second, it promotes intimate contact between the reactants, which is essential for achieving a complete and uniform reaction, especially as the viscosity of the mixture may increase.[3]

Q4: Can I use concentrated sulfuric acid instead of oleum? A4: While concentrated sulfuric acid can be used, the reaction is generally slower. Sulfonation with sulfuric acid alone is an equilibrium process where water is produced, which dilutes the acid and can eventually halt the reaction.[16] To drive the reaction to completion, a dehydrating agent or azeotropic removal of water may be necessary.[17] Oleum is often preferred as the free SO₃ is a much more potent electrophile, leading to a more efficient reaction.[18]

Q5: What is the best way to work up the reaction and isolate the product? A5: A common workup procedure involves carefully pouring the cooled reaction mixture onto a large volume of crushed ice. This simultaneously quenches the reaction and dilutes the sulfuric acid, causing the 4-sulfoanthranilic acid to precipitate. The solid product is then collected by filtration, washed with a small amount of cold water, and dried under vacuum.[7]

Section 3: Recommended Experimental Protocol (Lab-Scale)

This protocol is a general guideline. All researchers must perform a thorough risk assessment before beginning any experiment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place anthranilic acid.

  • Initial Cooling: Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add concentrated sulfuric acid while stirring, ensuring the temperature is kept below 30°C. Once the addition is complete, begin the slow, dropwise addition of fuming sulfuric acid (oleum) from the dropping funnel.

  • Temperature Control: Maintain the internal reaction temperature between 70-80°C throughout the addition of oleum. The rate of addition must be controlled to prevent the temperature from exceeding this range.

  • Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Precipitation: Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A precipitate will form.

  • Isolation: Cool the slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold water. Dry the product in a vacuum oven at 60-80°C to a constant weight.

Section 4: Key Parameter Summary

ParameterRecommended Range/ValueRationale & Importance
Reaction Temperature 70 - 150°C (process dependent)Controls reaction rate vs. side reactions. Critical for preventing thermal runaway.[5][7]
Sulfonating Agent 20-30% Fuming Sulfuric Acid (Oleum)Provides a high concentration of the SO₃ electrophile for efficient reaction.[5]
Addition Rate Slow, dropwisePrevents excessive heat generation and allows the cooling system to keep pace.[3]
Stirring Speed Vigorous (e.g., >300 RPM)Ensures thermal and reactant homogeneity, preventing localized hot spots.
Workup pH ~0-1Ensures complete protonation and precipitation of the sulfonic acid product.[5]
Drying Temperature < 80°C (under vacuum)Prevents thermal decomposition and discoloration of the final product.[9]

Section 5: Visual Workflows

Diagram 1: Troubleshooting Workflow for Thermal Runaway

G start Temperature Exceeds Set Point stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Increase Cooling (Add Ice/Dry Ice) stop_addition->enhance_cooling check_stirring Verify Vigorous Stirring enhance_cooling->check_stirring monitor_temp Monitor Temperature Continuously check_stirring->monitor_temp temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing stabilized Reaction Stabilized. Investigate Cause. temp_decreasing->stabilized Yes prepare_quench Prepare to Quench (Large Volume of Ice) temp_decreasing->prepare_quench No quench Execute Emergency Quench prepare_quench->quench

Caption: Decision tree for managing a thermal runaway event.

Diagram 2: General Synthesis & Isolation Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Charge Anthranilic Acid & H₂SO₄ B 2. Cool to 0-10°C A->B C 3. Slow Addition of Oleum (Control Temp < 80°C) B->C D 4. Stir at Temp (Monitor by TLC) C->D E 5. Cool to RT D->E F 6. Quench onto Crushed Ice E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Water G->H I 9. Dry under Vacuum (< 80°C) H->I

Caption: Step-by-step workflow for synthesis and product isolation.

Section 6: References

  • Sulphuric Acid (Fuming) Oleum - East Harbour Group . (2022, October 27). Retrieved from

  • Safety Protocols For Handling Sulfuric Acid in Laboratories . (2023, September 14). Westlab. Retrieved from

  • Synthesis of 4-Hydroxysulfonylanthranilic Acid . Scribd. Retrieved from

  • Sulfuric Acid . Canadian Centre for Occupational Health and Safety (CCOHS). Retrieved from

  • Safe Handling Guide: Sulfuric Acid . CORECHEM Inc. Retrieved from

  • Sulfuric Acid - Environment, Health & Safety . University of Michigan. Retrieved from

  • Annexure-I List of Products . (Maxwell Industries). Retrieved from

  • Process for the preparation of sulfonated anthranilic acids . (1993, March 23). Google Patents. Retrieved from

  • Aromatic Sulphonation and Related Reactions . (2018, December 14). ResearchGate. Retrieved from

  • Thermal runaway . Wikipedia. Retrieved from

  • Continuous sulfonation process . (1967, May 30). Google Patents. Retrieved from

  • Temperature control of sulfonation reaction in a semi-batch reactor . (2015). Taylor & Francis Online. Retrieved from

  • Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes . (2004, May 1). PubMed. Retrieved from

  • Technical Support Center: Managing Reaction Temperature for Selective Sulfonation . BenchChem. Retrieved from

  • Sulfonation and Sulfation Processes . (1997). Chemithon. Retrieved from

  • Aromatic sulfonation . Wikipedia. Retrieved from

  • Troubleshooting low yields in 23-Hydroxymangiferonic acid synthesis . BenchChem. Retrieved from

  • EAS-Sulfonation . OpenOChem Learn. Retrieved from

  • Anthranilic acid, 5-iodo- . Organic Syntheses Procedure. Retrieved from

  • 4 sulpho anthranilic acid . SURU Chemical. Retrieved from

  • Anthranilic acid drying . (2025, March 21). Retrieved from

Sources

Technical Support Center: Catalyst Selection for Nitro Group Reduction in 2-Amino-4-sulfobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-sulfobenzoic acid. The reduction of the nitro group in the precursor, 2-Nitro-4-sulfobenzoic acid, is a critical transformation that presents unique challenges, primarily due to the presence of a sulfur-containing functional group. This document provides in-depth, field-proven insights into catalyst selection, troubleshooting, and detailed experimental protocols to ensure a successful and efficient synthesis.

Core Synthesis Challenge: The Sulfur Problem

The synthesis of this compound involves the reduction of a nitroarene. While catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is a go-to method for this transformation, the substrate itself presents a significant challenge.[1] The sulfonic acid group (-SO₃H) contains sulfur, a notorious poison for many noble metal catalysts, particularly palladium.[2][3]

Sulfur compounds strongly adsorb to the active sites on the catalyst surface, blocking access for the nitro group and hydrogen. This leads to partial or total deactivation of the catalyst.[2] Therefore, a naive application of standard nitro reduction protocols will likely result in a stalled or incomplete reaction. This guide will help you navigate this specific challenge by selecting a robust catalyst and optimizing reaction conditions.

Catalyst Selection Guide

Choosing the right catalyst is the most critical decision for this synthesis. The ideal catalyst must be highly active for nitro group reduction while exhibiting tolerance to the sulfur present in the sulfonic acid group.

dot

Start Start: Reduction of 2-Nitro-4-sulfobenzoic acid CheckSulfur Does the substrate contain sulfur? Start->CheckSulfur Yes Yes (Sulfonic Acid Group) CheckSulfur->Yes Yes No No CheckSulfur->No No RaneyNi Raney Nickel (Ra-Ni) - Sulfur Tolerant - Pyrophoric Handling Yes->RaneyNi Recommended Catalytic FeHCl Iron / HCl - Very Robust - Stoichiometric Waste Yes->FeHCl Recommended Stoichiometric SnCl2 Tin(II) Chloride (SnCl₂) - Mild Conditions - Stoichiometric Tin Waste Yes->SnCl2 Alternative Stoichiometric PdC Palladium on Carbon (Pd/C) - High Activity - Potential for Poisoning No->PdC

Caption: Catalyst selection decision tree for nitro reduction.

Comparative Analysis of Viable Catalysts
Catalyst SystemProsConsSulfur ToleranceTypical Conditions
Palladium on Carbon (Pd/C) High activity for many nitroarenes, clean workup.[1]Highly susceptible to sulfur poisoning , potential for dehalogenation if applicable.[2][4]Very Low. Not recommended for this substrate.H₂ gas (1-4 atm), ambient to moderate temp.[3]
Raney Nickel (Ra-Ni) More robust to sulfur poisoning , cheaper than PMCs, highly active.[5][6]Pyrophoric (must be handled wet), requires careful filtration, potential for high hydrogen uptake.[7][8]Moderate to High. A preferred catalytic choice.H₂ gas (can require higher pressure/temp), ethanol/water solvent.[6]
Iron in Acid (Fe/HCl) Extremely tolerant to functional groups and poisons , inexpensive, reliable.[1]Generates stoichiometric iron salt waste, requires acidic conditions and careful pH adjustment during workup.[9]Very High. A reliable stoichiometric choice.Reflux temperature, ethanol/water solvent with HCl or Acetic Acid.[3]
Tin(II) Chloride (SnCl₂) Works under mild conditions, good for sensitive substrates.[1]Requires large stoichiometric amounts, generates tin waste which is environmentally problematic.[9]High. Reflux temperature, typically in ethanol with conc. HCl.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reduction of 2-Nitro-4-sulfobenzoic acid in a direct question-and-answer format.

Q1: My reaction with Palladium on Carbon (Pd/C) and hydrogen is not working. TLC shows only the starting material. What is the problem?

A1: This is the most common issue for this specific synthesis and is almost certainly due to catalyst poisoning. The sulfonic acid group in your starting material is deactivating the palladium catalyst.[2][3] Palladium has a very high affinity for sulfur, which irreversibly binds to the catalyst's active sites, preventing the reduction from occurring.[4][10]

Solution: Do not increase the Pd/C catalyst loading, as this will be ineffective and costly. You must switch to a sulfur-tolerant catalyst system. We strongly recommend using Raney Nickel for a catalytic approach or the Iron/HCl method for a stoichiometric one.[5]

Q2: I have switched to Raney Nickel, but the reaction is very slow. How can I improve the reaction rate?

A2: A sluggish reaction with Raney Nickel can be due to several factors:

  • Catalyst Activity: Ensure you are using a fresh, active batch of Raney Nickel. Its activity can diminish with improper storage.[7]

  • Insufficient Hydrogen Pressure: While some reductions work with a hydrogen balloon, this substrate may require higher pressure to achieve a reasonable rate. Try increasing the pressure to 50-100 psi in a suitable pressure vessel.[9]

  • Poor Agitation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer between the phases.[7]

  • Temperature: Gently heating the reaction to 40-60 °C can significantly increase the rate. However, monitor for potential side reactions.[9]

Q3: My TLC analysis shows multiple spots, suggesting the formation of intermediates. How can I ensure the reaction goes to completion?

A3: The reduction of a nitro group is a six-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[11] The appearance of these intermediates indicates an incomplete reaction.

dot

NO2 Ar-NO₂ (Nitro) NO Ar-NO (Nitroso) NO2->NO +2e⁻, +2H⁺ NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2e⁻, +2H⁺ NH2 Ar-NH₂ (Amine) NHOH->NH2 +2e⁻, +2H⁺

Sources

preventing polysulfonation in the synthesis of 4-sulfoanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Sulfoanthranilic Acid

A Guide to Preventing Polysulfonation and Optimizing Selectivity

Welcome to the technical support center for the synthesis of 4-sulfoanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. 4-sulfoanthranilic acid is a crucial building block in the manufacturing of various dyes and pigments and sees use in certain pharmaceutical formulations.[1]

The primary challenge in its synthesis is achieving selective monosulfonation while preventing the formation of di-sulfonated and other polysulfonated byproducts. This guide provides in-depth, experience-based answers to common issues, troubleshooting workflows, and validated protocols to help you achieve a high yield and purity of your target compound.

Part 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses the fundamental principles governing the sulfonation of anthranilic acid and its precursors. Understanding these concepts is the first step in effective troubleshooting.

Q1: What makes the synthesis of 4-sulfoanthranilic acid prone to side reactions like polysulfonation?

A: The core issue lies in the high reactivity of the aromatic ring in anthranilic acid or its precursors. The reaction proceeds via electrophilic aromatic substitution (EAS). The anthranilic acid structure contains a strongly activating amino group (-NH₂) and a deactivating, meta-directing carboxyl group (-COOH). The activating effect of the amino group dominates, making the ring highly nucleophilic and thus very susceptible to reaction with the electrophile (SO₃ or its protonated form).[2][3] After the first sulfonyl group is added, the ring remains activated enough to potentially react a second time, leading to polysulfonation.

Q2: Why is the sulfonyl group directed to the 4-position (para to the amino group)?

A: The amino group is a powerful ortho-, para- director. This means it activates the positions ortho (adjacent) and para (opposite) to it for electrophilic attack. While there are two ortho positions and only one para position, the para-product is generally favored for two reasons:

  • Steric Hindrance: The sulfonyl group (-SO₃H) is quite bulky. The ortho positions are sterically hindered by the adjacent amino and carboxyl groups, making the more accessible para position the preferred site of attack.[2]

  • Electronic Stability: The resonance structures of the reaction intermediate (the sigma complex) show that placing the electrophile at the para position leads to a highly stable carbocation.

Q3: Is it better to sulfonate anthranilic acid directly or to use a precursor?

A: While direct sulfonation of anthranilic acid is conceivable, it is extremely difficult to control due to the high activation of the ring. A more reliable and industrially common approach is to use a less activated precursor, such as ortho-nitrotoluene (o-nitrotoluene).[4][5][6] In this indirect route, the sulfonation is performed on the o-nitrotoluene. The methyl group is then oxidized to a carboxylic acid, and the nitro group is reduced to an amine. This multi-step process allows for much greater control over the initial, critical sulfonation step, effectively preventing polysulfonation.

Part 2: Troubleshooting Guide - Diagnosing and Solving Polysulfonation

This section is designed to help you identify the root cause of poor selectivity in your reaction and provide clear, actionable solutions.

Common Problem: My reaction has completed, but analysis (HPLC, NMR) shows a significant percentage of di-sulfonated byproducts, resulting in low yield and difficult purification.

This issue almost always stems from reaction conditions that are too harsh. Follow this troubleshooting workflow to diagnose and correct the problem.

Troubleshooting Workflow for Polysulfonation

G cluster_0 cluster_1 Reaction Parameter Review cluster_2 Corrective Actions start Polysulfonation Detected temp Review Temperature start->temp agent Review Sulfonating Agent temp->agent Temp OK sol_temp Reduce temperature to 40-100 °C range. temp->sol_temp Too High ratio Review Molar Ratio agent->ratio Agent OK sol_agent Use milder agent, e.g., 20-30% Oleum. agent->sol_agent Too Strong time Review Reaction Time ratio->time Ratio OK sol_ratio Adjust ratio to 1:1 to 1.3:1 (Agent:Substrate). ratio->sol_ratio Too High sol_time Reduce time and monitor reaction progress (TLC/HPLC). time->sol_time Too Long end Optimized Monosulfonation time->end Time OK sol_temp->agent sol_agent->ratio sol_ratio->time sol_time->end

Caption: Troubleshooting workflow for polysulfonation issues.

Detailed Troubleshooting Q&A

Q: I ran my sulfonation at 140°C to speed up the reaction. Why is this problematic?

A: Elevated temperatures dramatically increase the rate of all reactions, including the undesired second sulfonation. For the sulfonation of o-nitrotoluene with oleum, maintaining a temperature range of 40°C to 100°C is critical for achieving selectivity.[4] Above this range, the energy input is sufficient to overcome the activation barrier for the sulfonation of the already mono-sulfonated ring, leading to di-sulfonated products.

Q: I used 65% oleum as my sulfonating agent and the yield was poor. What went wrong?

A: 65% oleum is a highly potent sulfonating agent due to its high concentration of free sulfur trioxide (SO₃).[5] This high reactivity makes it very difficult to stop the reaction after a single sulfonation. For better control and higher selectivity, a milder agent is strongly recommended. Using 20-30% oleum provides a more controlled release of the electrophile, favoring the desired monosulfonation product.[4]

Q: I used a 2:1 molar ratio of sulfonating agent to substrate to ensure full conversion. Is this a correct approach?

A: While aiming for full conversion is a good goal, using a large excess of the sulfonating agent is a primary cause of polysulfonation. Once the substrate is consumed, the excess agent will begin to react with the mono-sulfonated product. A stoichiometric ratio of 1:1 to a slight excess of 1.3:1 (sulfonating agent to substrate) is the standard protocol to ensure high conversion of the starting material while minimizing the risk of subsequent reactions.[4]

Part 3: Recommended Protocol - The Indirect Synthesis Route

For robust and reproducible synthesis of 4-sulfoanthranilic acid, we recommend the indirect route starting from o-nitrotoluene. This method avoids the challenges of direct sulfonation on a highly activated ring. The process involves three main stages: sulfonation, oxidation, and reduction.

Synthesis Pathway Overview

G ONT o-Nitrotoluene MNS 4-Methyl-3-nitro- benzenesulfonic acid ONT->MNS Sulfonation (Oleum) SNB 4-Sulfo-2-nitro- benzoic acid MNS->SNB Oxidation (e.g., Nitric Acid, V₂O₅) SAA 4-Sulfoanthranilic acid (Product) SNB->SAA Reduction (e.g., H₂, Raney Ni)

Caption: Indirect synthesis pathway for 4-sulfoanthranilic acid.

Step 1: Controlled Sulfonation of o-Nitrotoluene

This protocol is based on established industrial methods designed for high selectivity.[4][6]

Materials:

  • o-Nitrotoluene

  • 24% w/w Oleum (or equivalent 20-30% oleum)

  • Water

  • Reaction vessel with mechanical stirring, heating/cooling capabilities, and addition funnel.

Procedure:

  • Charge the reaction vessel with the desired amount of o-nitrotoluene (e.g., 4 moles).

  • Begin stirring and slowly add 24% w/w oleum (e.g., 1.35 kg for 4 moles of ONT) dropwise via the addition funnel. The molar ratio of SO₃ in the oleum to the o-nitrotoluene should be between 1:1 and 1.3:1.

  • Maintain the internal temperature of the reaction mixture at approximately 70°C during the addition. This may require external cooling.

  • After the addition is complete, continue stirring at 70°C for an additional 30-60 minutes to ensure the reaction goes to completion.[4]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) to confirm the consumption of the starting material.

  • The resulting product, 4-methyl-3-nitrobenzenesulfonic acid, can be carried forward to the next step, often without isolation.[4]

Optimized Reaction Parameters Summary
ParameterRecommended ValueRationale & Justification
Starting Material o-NitrotolueneThe nitro group is deactivating and the methyl group is weakly activating, leading to a moderately activated ring that is easier to control than anthranilic acid.
Sulfonating Agent 20-30% OleumProvides a controlled concentration of the SO₃ electrophile, balancing reactivity with selectivity to prevent polysulfonation.[4]
Molar Ratio 1.0 - 1.3 moles of agent per mole of substrateSufficient to drive the reaction to completion without a large excess that would promote di-substitution.[4]
Temperature 40 - 100 °C (70 °C is optimal)Keeps the reaction rate high enough for practical synthesis but low enough to prevent unwanted side reactions.[4]
Reaction Time 0.5 - 5 hoursAllows for complete monosulfonation. Longer times increase the risk of side product formation.[4]

The subsequent oxidation and reduction steps should be performed according to standard literature procedures. For example, oxidation can be achieved using nitric acid with a vanadium pentoxide catalyst, followed by catalytic hydrogenation with a Raney nickel or palladium catalyst to reduce the nitro group.[4][6]

References

  • SURU Chemical.4 sulpho anthranilic acid.Available online
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Navigating the Aftermath: A Technical Guide to Removing Excess Sulfonating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for post-sulfonation work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical step of removing excess sulfonating agents from your reaction mixture. As Senior Application Scientists, we understand that a successful sulfonation is only half the battle; the subsequent work-up is paramount for isolating a pure product in high yield.

This guide moves beyond simple step-by-step instructions. We delve into the causality behind each experimental choice, offering a self-validating system of protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

General Considerations

Q1: Why is the work-up for sulfonation reactions so challenging?

A1: The challenges in sulfonating agent work-up stem from a combination of factors. The sulfonating agents themselves (e.g., oleum, concentrated sulfuric acid, chlorosulfonic acid) are highly corrosive and reactive.[1][2][3] The resulting sulfonic acids are strong acids, often highly soluble in aqueous media, making them difficult to separate from the excess sulfonating agent, which is also water-soluble.[1] Additionally, the presence of a large excess of acid can lead to side reactions, such as hydrolysis of the desired product or charring of organic material, upon the addition of water.[4][5]

Q2: What are the primary strategies for removing excess sulfonating agents?

A2: The main strategies can be broadly categorized as:

  • Quenching and Neutralization: Carefully adding the reaction mixture to a cold solution (e.g., ice water) to dilute the excess acid, followed by neutralization with a base.[1][6]

  • Precipitation/Crystallization: Exploiting differences in solubility between the sulfonic acid product and the sulfonating agent, often by forming a salt of the sulfonic acid.[1][7][8]

  • Extraction: Using a solvent system to selectively partition the sulfonic acid product into an organic phase, leaving the sulfonating agent in the aqueous phase.[9][10][11]

  • Chromatography: Employing techniques like ion-exchange or reversed-phase chromatography for purification, particularly when high purity is required.[12][13][14]

The choice of method depends on the properties of the starting material and the desired sulfonic acid product, including their solubility, stability, and the scale of the reaction.

Troubleshooting Guide

Strategy 1: Quenching and Neutralization

This is often the first and most direct approach for dealing with highly acidic reaction mixtures.

Q3: I'm concerned about the highly exothermic nature of quenching. How can I do this safely?

A3: Your concern is valid. The quenching of a concentrated acid solution is extremely exothermic and can cause dangerous splashing and boiling.

Protocol for Safe Quenching:

  • Pre-cool your quenching solution: Prepare a beaker with crushed ice or a mixture of ice and water.[1][8] The large enthalpy of fusion of ice will absorb a significant amount of the heat generated.

  • Use a sufficiently large vessel: Ensure the quenching vessel has enough volume to accommodate the reaction mixture and any potential foaming or bubbling.

  • Slow and controlled addition: Always add the acid to the water/ice, never the other way around.[6] Add the reaction mixture slowly and in a controlled manner to the vigorously stirred ice/water mixture.[8]

  • External cooling: Place the quenching vessel in an ice bath to maintain a low temperature throughout the addition.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and splash goggles, and perform the procedure in a fume hood.[6]

Q4: What is the best base for neutralization, and how do I avoid overshooting the pH?

A4: The choice of base depends on the desired final form of your product (the free sulfonic acid or a salt) and the downstream processing steps.

BaseAdvantagesDisadvantagesBest For
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Inexpensive, readily available.[6][15]Highly exothermic neutralization. Can be difficult to control pH.[15]Forming alkali metal sulfonate salts.
Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃) Weaker base, less exothermic reaction.[6][16]Generates CO₂, which can cause foaming and loss of product.[15]Situations where a milder neutralization is required.
Ammonium Hydroxide (NH₄OH) Can form ammonium salts which may have different solubility properties.[15]Volatile and pungent.Preparing ammonium sulfonate salts.
Calcium Carbonate (CaCO₃) / Calcium Hydroxide (Ca(OH)₂) Forms insoluble calcium sulfate, which can be filtered off to remove sulfate ions.[12]Can be a messy filtration. The resulting calcium sulfonate may need to be converted back to the free acid or another salt.[12]Removing both excess sulfuric acid and isolating the sulfonic acid.

To avoid overshooting the pH:

  • Add the base slowly and in portions, with vigorous stirring.

  • Monitor the pH of the solution continuously using a pH meter or pH paper.[6]

  • As you approach the desired pH, add the base dropwise.

Q5: After neutralization, my product is still in a large volume of water. How do I isolate it?

A5: This is a common challenge due to the high water solubility of many sulfonic acids.[1]

  • Salting Out: If your product is a sulfonate salt, you may be able to decrease its solubility by saturating the aqueous solution with an inorganic salt like sodium chloride (NaCl). This can induce precipitation of the sulfonate salt, which can then be collected by filtration.[8]

  • Solvent Extraction: If the sulfonic acid or its salt has some solubility in an organic solvent, you can perform a liquid-liquid extraction. This is covered in more detail in the next section.

  • Evaporation: If the sulfonate salt is stable, you may be able to remove the water under reduced pressure. However, this will also concentrate any other non-volatile salts present.

Strategy 2: Precipitation and Crystallization

This method is ideal when there is a significant difference in solubility between your product and the starting materials or byproducts.

Q6: How can I induce the precipitation of my sulfonic acid product?

A6: Precipitation can often be achieved by converting the sulfonic acid to a salt with different solubility properties.

  • Formation of Alkali Metal Salts: As mentioned in the neutralization section, adding a base like NaOH can form the sodium salt. In some cases, this salt is less soluble than the free acid in the aqueous media, especially after salting out.[8]

  • Formation of Isothiuronium Salts: Arylmethylisothiuronium salts of sulfonic acids are often crystalline and can be precipitated from aqueous solutions.[7] These salts can then be isolated and the purified sulfonic acid can be regenerated by treatment with a strong mineral acid in a biphasic system.[7]

Protocol for Precipitation as an Isothiuronium Salt:

  • After quenching the reaction, neutralize the solution carefully with an alkali base until the methyl red indicator changes color.[7]

  • Prepare an aqueous solution of an arylmethylisothiuronium reagent.

  • Mix the two aqueous solutions to precipitate the isothiuronium salt of your sulfonic acid.

  • Collect the crystalline product by filtration.

  • To regenerate the free sulfonic acid, suspend the salt in a mixture of water and a water-immiscible organic solvent, then acidify with an acid like HCl. The purified sulfonic acid will dissolve in the organic layer.[7]

Q7: My product won't precipitate. What are my options?

A7: If direct precipitation is unsuccessful, consider the following:

  • Change the counter-ion: If the sodium salt is soluble, try forming the potassium, calcium, or ammonium salt, as their solubilities may differ.

  • Solvent anti-solvent precipitation: If your product is soluble in a particular solvent, you can try adding an "anti-solvent" in which it is insoluble to induce precipitation.

  • Fractional Crystallization: If you have a mixture of isomers, this technique can be used to separate them based on their differential solubilities.[1] This often involves a careful selection of solvents and temperature control.

Strategy 3: Liquid-Liquid Extraction

Extraction is a powerful technique for separating sulfonic acids from the highly water-soluble sulfuric acid.

Q8: What kind of solvent system should I use for extracting my sulfonic acid?

A8: The choice of solvent is critical and depends on the polarity of your product.

  • For Aromatic Sulfonic Acids: Solvents like isobutanol have been shown to be effective for extracting aromatic sulfonic acids, or their alkali salts, from aqueous solutions containing sulfuric acid.[9]

  • Use of Amine Reagents: Long-chain tertiary aliphatic amines, such as Alamine 336, dissolved in an organic solvent like toluene, can selectively form an ion pair with the sulfonic acid, which is then extracted into the organic phase, leaving the sulfuric acid and other inorganic salts in the aqueous phase.[11] The sulfonic acid can then be back-extracted from the organic phase using a basic aqueous solution.[11]

  • Halogenated Solvents: For some applications, halogenated solvents like carbon tetrachloride or chlorobenzene can be used to extract sulfonic acids from the aqueous phase.[10]

Q9: I'm getting a stable emulsion during extraction. How can I break it?

A9: Emulsion formation is a common problem, especially when dealing with surfactant-like sulfonic acid products.

  • Add Brine: Adding a saturated solution of sodium chloride can help to increase the ionic strength of the aqueous phase, which can often break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to coalesce the dispersed droplets.

  • Change the Solvent: If emulsions are a persistent issue, you may need to explore a different extraction solvent.

Strategy 4: Chromatographic Purification

When high purity is essential, chromatography is the method of choice.

Q10: Can I use standard silica gel chromatography to purify my sulfonic acid?

A10: Standard silica gel chromatography is generally not suitable for purifying highly polar and acidic compounds like sulfonic acids.[14] The strong interaction between the sulfonic acid group and the acidic silanols on the silica surface can lead to irreversible adsorption and poor recovery.[14]

Q11: What are the recommended chromatographic techniques for sulfonic acids?

A11:

  • Reversed-Phase Chromatography (e.g., C18): This is a more suitable option. The separation is based on the hydrophobic character of the molecule. The use of buffers or pH adjustment in the mobile phase is often necessary to control the ionization of the sulfonic acid and improve peak shape.[14]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. A strongly acidic cation exchange resin can be used to capture metal cations and allow the purified sulfonic acid to pass through.[12] Anion exchange chromatography can also be employed.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, HPLC with a suitable column (e.g., mixed-mode or ion-exchange) can provide excellent separation of sulfonic acids from impurities.[17]

Q12: How can I detect and quantify the amount of residual sulfonating agent in my final product?

A12: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired sulfonic acid from any residual sulfuric acid or other sulfonating agents.[18]

  • Ion Chromatography (IC): This is a powerful technique for determining the concentration of inorganic ions like sulfate.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization, GC-MS can be a highly sensitive method.[19]

  • Total Organic Carbon (TOC) Analysis: While not specific, a low TOC value in rinse water can indicate the effective removal of organic cleaning agents, a principle that can be adapted to verify the removal of organic sulfonic acids.[20]

  • Conductivity and pH Measurements: In cleaning validation, changes in conductivity and pH can indicate the presence of residual acidic or ionic cleaning agents.[20][21] These simple methods can be used as preliminary checks for the presence of significant amounts of residual acid.

Visual Workflow Guides

Workup_Decision_Tree start Sulfonation Reaction Mixture quench Quench in Ice/Water start->quench Highly Acidic neutralize Neutralize with Base quench->neutralize precipitate Precipitation/ Crystallization neutralize->precipitate Insoluble Salt Forms? extract Liquid-Liquid Extraction neutralize->extract Soluble in Organic Phase? precipitate->extract No isolate_solid Isolate Solid (Filtration) precipitate->isolate_solid Yes isolate_solution Isolate from Solution extract->isolate_solution chromatography Chromatographic Purification pure_product Pure Product chromatography->pure_product Yes isolate_solid->pure_product isolate_solution->chromatography High Purity Needed? isolate_solution->pure_product No

Caption: Decision tree for selecting a work-up procedure.

Quench_Neutralize_Workflow start Reaction Mixture prep_ice Prepare Ice/Water Bath start->prep_ice slow_add Slowly Add Reaction Mixture to Ice start->slow_add prep_ice->slow_add monitor_temp Monitor Temperature slow_add->monitor_temp add_base Add Base Portion-wise slow_add->add_base monitor_ph Monitor pH add_base->monitor_ph check_precipitation Does Product Precipitate? add_base->check_precipitation filter Filter and Wash Solid check_precipitation->filter Yes extract_product Extract with Organic Solvent check_precipitation->extract_product No end_solid Isolated Solid Product filter->end_solid end_solution Product in Organic Phase extract_product->end_solution

Caption: Workflow for quenching and neutralization.

References

  • KiloMentor. (2019, December 6). Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media.
  • Ali, A., et al. (2016). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH.
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  • Google Patents. (1984). US4454075A - Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins.
  • Google Patents. (1988). DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
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Validation & Comparative

A Senior Application Scientist's Guide to Azo Dye Synthesis: 2-Amino-4-sulfobenzoic Acid vs. Sulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of azo dyes, the choice of the diazo component is a critical determinant of the final product's properties, including its color, solubility, and fastness. This guide provides an in-depth comparison of two pivotal aromatic amines: 2-Amino-4-sulfobenzoic acid (also known as 4-sulfoanthranilic acid) and the more conventional sulfanilic acid. We will explore the nuanced differences their structures impart on the synthesis process and the functional characteristics of the resulting dyes, supported by experimental protocols and data.

Foundational Chemistry: A Tale of Two Structures

At first glance, both molecules are sulfonated aromatic amines, a feature that confers water solubility to the resulting dyes.[1] However, the key distinction lies in the presence of a carboxylic acid (-COOH) group on the this compound ring, ortho to the amine group. This seemingly minor addition has profound implications for the dye's ultimate behavior.

PropertySulfanilic AcidThis compound
Synonym p-Aminobenzenesulfonic acid4-Sulfoanthranilic acid
CAS Number 121-57-398-43-1
Molecular Formula C₆H₇NO₃SC₇H₇NO₅S
Molar Mass 173.19 g/mol 217.21 g/mol [2][3]
Key Functional Groups -NH₂, -SO₃H-NH₂, -SO₃H, -COOH
Structural Difference Para-substituted amine and sulfonic acid.Ortho-carboxy group relative to the amine.

The presence of both an amine and a sulfonic acid group makes sulfanilic acid a zwitterion (an internal salt), which explains its high melting point and limited solubility in neutral water.[4] this compound shares this zwitterionic character but adds the carboxylic acid functionality.

The Core Synthesis: Diazotization and Coupling

The synthesis of any azo dye begins with diazotization, where the primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6]


}

General mechanism of the diazotization reaction.

The resulting diazonium salt is a potent electrophile that readily attacks an electron-rich coupling component (such as a phenol or another aromatic amine) in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-), the chromophore responsible for the dye's color.[1][7]

Comparative Experimental Guide: Synthesis of Naphthol-Based Dyes

To objectively compare these precursors, we will synthesize two analogous azo dyes using β-naphthol as the coupling component. The synthesis of Orange II from sulfanilic acid is a classic, well-documented procedure.[8] We will adapt this methodology for this compound.


}

General experimental workflow for azo dye synthesis.

Protocol 1: Synthesis of Acid Orange 7 from Sulfanilic Acid

This protocol is adapted from established laboratory procedures.[6][9]

  • Preparation of Diazonium Salt:

    • In a 100 mL beaker, dissolve 1.0 g of sulfanilic acid and 0.3 g of anhydrous sodium carbonate in 15 mL of water, heating gently if necessary.

    • Cool the solution to room temperature, then add a solution of 0.4 g of sodium nitrite in 2 mL of water and stir to dissolve.

    • Pour this solution into a separate beaker containing 10 g of crushed ice and 1.5 mL of concentrated hydrochloric acid. A fine white precipitate of the diazonium salt should form. Keep this suspension in an ice bath.

  • Coupling Reaction:

    • In a 250 mL beaker, dissolve 0.8 g of β-naphthol in 5 mL of 2.5 M sodium hydroxide solution.

    • Cool the β-naphthol solution in an ice bath. While stirring vigorously, slowly add the cold diazonium salt suspension.

    • A vibrant orange-red dye will precipitate immediately. Continue stirring in the ice bath for 15 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Heat the mixture to boiling, then add approximately 2.0 g of sodium chloride (NaCl) and stir until it dissolves. This process, known as "salting out," decreases the dye's solubility.

    • Cool the mixture first to room temperature, then in an ice bath for 20 minutes to maximize precipitation.

    • Collect the dye by vacuum filtration, wash with a saturated NaCl solution, and allow it to air dry.

Protocol 2: Synthesis of a Mordant Dye from this compound
  • Preparation of Diazonium Salt:

    • Causality Note: Due to the higher molecular weight, molar equivalents are adjusted.

    • In a 100 mL beaker, dissolve 1.25 g of this compound and 0.6 g of anhydrous sodium carbonate in 20 mL of water.

    • Cool the solution and add a solution of 0.4 g of sodium nitrite in 2 mL of water.

    • Pour this solution into a beaker containing 10 g of crushed ice and 1.5 mL of concentrated hydrochloric acid. Keep the resulting diazonium salt suspension in an ice bath.

  • Coupling Reaction:

    • In a 250 mL beaker, dissolve 0.8 g of β-naphthol in 5 mL of 2.5 M sodium hydroxide solution and cool in an ice bath.

    • Slowly add the diazonium salt suspension from step 1 to the β-naphthol solution with constant stirring.

    • A deep red dye will form. Continue stirring in the ice bath for 15 minutes.

  • Isolation and Purification:

    • Follow the same salting out, cooling, and vacuum filtration procedure as described in Protocol 1.

Performance and Property Comparison

The structural difference between the two precursors leads to tangible differences in the resulting dyes.

ParameterDye from Sulfanilic AcidDye from this compoundRationale for Difference
Expected Yield High (~80-90%)Moderately High (~70-85%)The ortho-carboxy group can introduce minor steric hindrance, potentially lowering the coupling reaction rate and yield slightly.
Color Orange-RedDeep Red to VioletThe ortho-carboxy group acts as an auxochrome and can participate in intramolecular hydrogen bonding, altering the electronic structure of the chromophore and shifting the λmax to a longer wavelength (bathochromic shift).
Water Solubility GoodExcellentThe additional carboxylic acid group provides another hydrophilic site, significantly enhancing water solubility.
Dye Class Acid DyeAcid / Mordant DyeThe ortho-hydroxy-azo-carboxy moiety is a classic tridentate ligand structure.[10]
Metal Chelation NoYes (e.g., with Cr³⁺, Co²⁺, Cu²⁺)The ortho-carboxy and ortho-hydroxy groups create a perfect "pincer" to form stable coordination complexes with metal ions.[11]
Light/Wash Fastness Moderate to GoodExcellent (after metallization)The formation of a stable metal complex significantly increases the molecule's size and stability, drastically improving its resistance to fading from light and washing.[12][13]

Mechanistic Insights and the "Ortho-Carboxy Advantage"

The critical advantage of using this compound lies in the chelating ability of the final dye. Dyes derived from sulfanilic acid are typically acid dyes, binding to fibers like wool and nylon through ionic interactions between the dye's sulfonate group and protonated amine groups in the fiber.

Dyes from this compound, when coupled with a phenol like β-naphthol, produce an o,o'-dihydroxyazo structure (considering the carboxyl group's acidic proton). This structure is an exceptional chelating agent for transition metal ions.[10] The process of applying the dye along with a metal salt (a "mordant"), or using a pre-metallized dye complex, transforms the simpler acid dye into a much larger, more robust, and stable metal-complex dye.


}

Influence of the ortho-carboxy group on dye properties.

Conclusion and Application Guidance

Both sulfanilic acid and this compound are invaluable intermediates in the dye industry. The choice between them is dictated entirely by the desired application and performance requirements.

  • Choose Sulfanilic Acid for producing cost-effective, bright acid dyes where moderate fastness properties are sufficient.[14] It is a workhorse for coloring textiles, leather, and paper.[14]

  • Choose this compound when the primary goal is to create dyes with superior light and wash fastness.[15] The resulting mordant/metal-complex dyes are ideal for applications demanding high durability, such as automotive textiles, high-quality woolens, and nylon carpeting. The initial synthesis is comparable in complexity, but the potential for post-treatment with metal salts unlocks a higher tier of performance.

This guide illustrates that a subtle structural modification—the addition of a single carboxylic acid group—can fundamentally alter the chemical nature and application scope of a dye molecule, highlighting the elegant relationship between structure and function in organic chemistry.

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  • CABI Digital Library. (n.d.). SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY.
  • Scribd. (n.d.). Synthesis of Methyl Orange - Reaction Mechanism.
  • Cash, D. (2008). Synthesis and Use of Fabric Dyes.
  • Combinatorial Synthesis of an Azo Dye. (n.d.). StuDocu.
  • Tan, K. W., et al. (2020). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Scientific Reports.
  • ResearchGate. (2025). Relating Electron Donor and Carboxylic Acid Anchoring Substitution Effects in Azo Dyes to Dye-Sensitized Solar Cell Performance.
  • Organic Chemistry. (2021). Methyl Orange and Diazotization Reaction.
  • Walker, G. J. (n.d.). Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid.
  • IndiaMART. (n.d.). 4 Sulfo Anthranilic Acid.
  • Ajit International. (n.d.). 4-sulpho anthranilic acid.
  • Digital Commons @ NJIT. (n.d.). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid.
  • Dye intermediates. (2013). This compound.
  • National Institutes of Health. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • ResearchGate. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Nova International. (n.d.). 4 Sulpho Anthranilic Acid.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.
  • ResearchGate. (2025). Variation in Optoelectronic Properties of Azo Dye-Sensitized TiO2 Semiconductor Interfaces with Different Adsorption Anchors: Carboxylate, Sulfonate, Hydroxyl and Pyridyl Groups.
  • International Journal of Scientific & Engineering Research. (2016). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid.
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A Senior Application Scientist's Guide to Distinguishing Isomers of Aminosulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomers are paramount. Aminosulfobenzoic acid, a key structural motif in many pharmaceuticals and chemical intermediates, exists as three positional isomers: orthanilic acid (2-aminosulfobenzoic acid), metanilic acid (3-aminosulfobenzoic acid), and sulfanilic acid (4-aminosulfobenzoic acid). While sharing the same molecular formula, their distinct substitution patterns on the benzene ring give rise to subtle yet significant differences in their physicochemical properties. This guide provides an in-depth comparison of analytical methods to reliably distinguish between these isomers, grounded in experimental data and established scientific principles.

The Challenge of Isomer Differentiation

The structural similarity of orthanilic, metanilic, and sulfanilic acids presents a considerable analytical challenge. Their identical mass makes them indistinguishable by standard mass spectrometry alone, and their shared functional groups lead to overlapping signals in some spectroscopic techniques. Effective differentiation, therefore, relies on methods that can probe the spatial arrangement of the amino and sulfonic acid groups on the aromatic ring.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of ionic and polar aromatic compounds, making it exceptionally well-suited for distinguishing the isomers of aminosulfobenzoic acid. The choice of stationary phase and mobile phase composition is critical to achieving baseline separation.

The Power of Mixed-Mode Chromatography

While traditional reversed-phase (C18) columns can offer some separation, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, provides superior resolution for these zwitterionic compounds. The interplay of hydrophobic interactions with the stationary phase and ionic interactions with embedded ion-exchange groups allows for the exploitation of subtle differences in the isomers' polarity and charge distribution.

dot

Caption: A typical experimental workflow for the HPLC analysis of aminosulfobenzoic acid isomers.

Experimental Data: HPLC Separation

A study utilizing a mixed-mode stationary phase demonstrated the successful separation of sulfanilic acid from its potential impurities, including orthanilic and metanilic acids. The retention times obtained provide a clear basis for their differentiation.

IsomerRetention Time (min)
Orthanilic Acid4.5
Metanilic Acid5.2
Sulfanilic Acid6.8

Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and mobile phase conditions.

Step-by-Step HPLC Protocol:
  • Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) at a specific pH. The ionic strength and pH of the buffer are critical parameters for optimizing the ion-exchange interactions.

  • Sample Preparation: Accurately weigh and dissolve the aminosulfobenzoic acid isomer mixture in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation: Equilibrate a mixed-mode HPLC column (e.g., Primesep 100 or similar) with the mobile phase at a constant flow rate.

  • Injection and Detection: Inject a fixed volume of the prepared sample onto the column. Monitor the elution of the isomers using a UV detector at a wavelength where all isomers exhibit strong absorbance (e.g., 254 nm).

  • Data Analysis: Identify each isomer based on its characteristic retention time, as determined by running individual standards. Quantify the amount of each isomer by integrating the area under its corresponding peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of molecules, making it highly effective for distinguishing isomers. The chemical shifts and coupling patterns of the protons on the benzene ring are unique for each aminosulfobenzoic acid isomer.

dot

Caption: Logical relationship between isomer structure and expected ¹H NMR splitting patterns.

Causality in NMR Spectra:

The substitution pattern directly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts. Furthermore, the proximity of neighboring protons results in characteristic spin-spin coupling, observed as splitting of the NMR signals.

  • Orthanilic Acid (ortho): With four adjacent and chemically non-equivalent protons on the aromatic ring, the ¹H NMR spectrum is expected to be the most complex, exhibiting a series of multiplets.

  • Metanilic Acid (meta): This isomer has four aromatic protons in different environments. One proton is situated between the two substituents and will likely appear as a singlet or a broad singlet, while the other three will show more complex splitting patterns.

  • Sulfanilic Acid (para): Due to the symmetry of the para-substitution, there are only two sets of chemically equivalent protons. This results in a characteristic AA'BB' system, which typically appears as two distinct doublets in the aromatic region of the ¹H NMR spectrum.[1]

Experimental Data: ¹H NMR Chemical Shifts (in D₂O)
IsomerAromatic Proton Chemical Shifts (ppm)
Orthanilic Acid~6.8-7.7 (complex multiplet)[2]
Metanilic Acid~7.0-7.8 (four distinct signals)
Sulfanilic Acid~6.85 (d), ~7.59 (d)[1]

Note: Chemical shifts are approximate and can be influenced by the solvent and pH.

Step-by-Step NMR Protocol:
  • Sample Preparation: Dissolve a few milligrams of the aminosulfobenzoic acid isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts of the exchangeable protons of the amino and sulfonic acid groups.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and splitting patterns to deduce the substitution pattern and thereby identify the isomer.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The positions of the amino and sulfonic acid groups on the benzene ring influence the vibrational frequencies, offering a means of differentiation.

Distinguishing Features in IR Spectra:

The key to distinguishing the isomers lies in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum, where complex vibrations unique to the overall molecular structure occur. Additionally, the positions of the N-H and S=O stretching and bending vibrations can be subtly affected by the substitution pattern.

  • Orthanilic Acid: The close proximity of the amino and sulfonic acid groups can lead to intramolecular hydrogen bonding, which may cause shifts in the N-H and O-H (of the sulfonic acid) stretching frequencies compared to the other isomers.

  • Metanilic and Sulfanilic Acids: The differences in their IR spectra will be more subtle and primarily reflected in the C-H out-of-plane bending vibrations in the fingerprint region, which are characteristic of the substitution pattern on the benzene ring.

Experimental Data: Characteristic IR Absorption Bands
Functional GroupOrthanilic Acid (cm⁻¹)Metanilic Acid (cm⁻¹)Sulfanilic Acid (cm⁻¹)
N-H Stretch~3400-3300~3400-3300~3400-3300
C=C Aromatic Stretch~1600-1450~1600-1450~1600-1450
S=O Asymmetric Stretch~1250-1150~1250-1150~1250-1150[3]
S=O Symmetric Stretch~1050-1000~1050-1000~1050-1000[3]
C-H Out-of-Plane BendingCharacteristic of 1,2-disubstitutionCharacteristic of 1,3-disubstitutionCharacteristic of 1,4-disubstitution

Note: The C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern.

Step-by-Step IR Spectroscopy Protocol:
  • Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: Compare the obtained spectrum with reference spectra of the known isomers. Pay close attention to the fingerprint region and the characteristic absorption bands of the functional groups to identify the specific isomer.

Other Promising Analytical Techniques

While HPLC, NMR, and IR are the most common and definitive methods, other techniques can also be employed for the differentiation of aminosulfobenzoic acid isomers.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[4] The charge-to-size ratio of the aminosulfobenzoic acid isomers will differ slightly due to the influence of the substituent positions on their pKa values, allowing for their separation. The high efficiency of CE can provide excellent resolution of these closely related compounds.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, aminosulfobenzoic acids require derivatization prior to GC-MS analysis. A common approach is silylation, which replaces the acidic protons of the amino and sulfonic acid groups with less polar trimethylsilyl (TMS) groups, thereby increasing their volatility.[6] The derivatized isomers will exhibit different retention times on the GC column and can be identified by their characteristic mass spectra.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of the isomers.[7] Differences in their crystal lattice energies and intermolecular interactions will result in distinct melting points and decomposition temperatures.

IsomerDecomposition Temperature (°C)
Orthanilic Acid~325[8]
Metanilic AcidData not readily available
Sulfanilic Acid~288 (decomposes without melting)[9]

Conclusion: A Multi-faceted Approach to Isomer Analysis

No single analytical technique is universally superior for the differentiation of aminosulfobenzoic acid isomers. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation.

  • HPLC is the preferred method for quantitative analysis and routine quality control due to its high resolving power and reproducibility.

  • NMR spectroscopy offers unambiguous structural confirmation and is invaluable for the definitive identification of the isomers.

  • IR spectroscopy provides a rapid and non-destructive method for qualitative identification based on the unique vibrational fingerprint of each isomer.

  • CE, GC-MS, and Thermal Analysis serve as valuable complementary techniques that can provide additional confirmatory evidence.

By understanding the principles and leveraging the strengths of each of these analytical methods, researchers and drug development professionals can confidently and accurately distinguish between the isomers of aminosulfobenzoic acid, ensuring the quality, safety, and efficacy of their products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8479, Sulfanilic acid.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • Biological Magnetic Resonance Bank (n.d.). Sulfanilic Acid. BMRB entry bmse000726.
  • Biological Magnetic Resonance Bank (n.d.). Orthanilic Acid. BMRB entry bmse000766.
  • ResearchGate (n.d.). DSC (-) and TGA (-··-··) curves, (b) dissolution profiles and hot stage microphotography for the AMT and its salt.
  • The Royal Society of Chemistry (n.d.). Supplementary Information for.
  • Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. (n.d.).
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 143-151.
  • ResearchGate (n.d.). IR spectra of sulfanilic acid, pigment red 50, methyl red, anthranilic....
  • Lin, H., Yu, X., Fang, J., & He, Q. (2019). Retention times and regression equation of organic acids separated by HPLC analysis. Food Science & Nutrition, 7(8), 2753-2760.
  • SpectraBase (n.d.). Metanilic acid - Optional[13C NMR] - Chemical Shifts.
  • Guttman, A., & Chen, F. T. (2023). Capillary Zone Electrophoresis of 8-Aminopyrene-1,3,6-trisulfonic Acid Labeled Carbohydrates with Online Electrokinetic Sample Cleanup. Analytical chemistry, 95(45), 16459–16464.
  • Wikipedia (n.d.). Orthanilic acid.
  • ResearchGate (n.d.). FT-IR chart of sulphanilic acid (SA).
  • NIST (n.d.). Metanilic acid. NIST Chemistry WebBook.
  • Miltojević, A. B., Stojanović, N. M., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(12), 1523-1533.
  • The Royal Society of Chemistry (n.d.). The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure.
  • Wang, J., Zhang, Y., Wang, Z., & Chen, J. (2010). [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography].
  • The Royal Society of Chemistry (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • NIST (n.d.). Sulfanilic acid, n-methyl-, sodium salt. NIST Chemistry WebBook.
  • United States Pharmacopeia (2016). <1053> Biotechnology-Derived Articles—Capillary Electrophoresis. USP-NF.
  • Piątkowski, W., Glibsuwan, A., & Polański, J. (2002). Separation of aromatic aminophosphonic acid enantiomers by capillary electrophoresis with the application of cyclodextrins.
  • Guryanov, I., Perlov, A., Kozin, V., & Ziganshin, M. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. Molecules (Basel, Switzerland), 27(19), 6265.
  • United States Pharmacopeia (2009). <1053> Biotechnology-Derived Articles—Capillary Electrophoresis. USP-NF.
  • Tsikas, D. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International journal of molecular sciences, 24(13), 10586.
  • Agilent (n.d.). Accurate quantification of oleanolic acid and ursolic acid in traditional chinese medicine.
  • Gal, J. F., Maria, P. C., Raczynska, E. D., & Decouzon, M. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279–295.
  • Google Patents (n.d.). CN108896678A - The method for measuring the metanilic acid in sewage.
  • TA Instruments (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®.
  • ResearchGate (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.

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A Comparative Guide to Dyes Derived from 2-Amino-4-sulfobenzoic Acid and Its Isomers: A Performance Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and vibrant world of synthetic dyes, the molecular architecture of the foundational building blocks dictates the ultimate performance and application of the final colorant. Among the myriad of precursors, aminobenzoic acid derivatives sulfonated on the aromatic ring hold a significant position due to the dual functionality they impart: the amino group's reactivity for diazotization and the sulfonic acid group's influence on solubility and interactions with substrates. This guide provides an in-depth technical comparison of the performance of dyes derived from 2-Amino-4-sulfobenzoic acid and its structural isomers, offering insights into how subtle changes in substituent placement can dramatically alter key dye characteristics.

The isomers under consideration are this compound, 3-Amino-4-sulfobenzoic acid, and 4-Amino-2-sulfobenzoic acid. While all three share the same molecular formula, the spatial arrangement of the amino, sulfonic acid, and carboxylic acid groups on the benzene ring leads to distinct electronic and steric environments. These differences, in turn, influence the properties of the resulting dyes, from their spectral characteristics to their stability and binding affinities.

The Isomeric Landscape: A Structural Overview

The performance of a dye is intrinsically linked to its electronic properties, which are governed by the arrangement of electron-donating and electron-withdrawing groups. In the case of amino-sulfobenzoic acids, the amino group (-NH2) is a strong electron-donating group (auxochrome), while the sulfonic acid (-SO3H) and carboxylic acid (-COOH) groups are electron-withdrawing. The relative positions of these groups dictate the ease of diazotization, the reactivity of the resulting diazonium salt, and the electronic transitions within the final azo dye molecule.

Figure 1: Chemical structures of the aminobenzoic acid isomers. Note: Placeholder images are used. In a real-world scenario, these would be replaced with actual chemical structure diagrams.

Performance Comparison: A Data-Driven Analysis

A direct, comprehensive comparison of dyes derived from these isomers is challenging due to the limited availability of studies that systematically vary only the isomeric starting material while keeping the coupling component constant. However, by synthesizing findings from various sources, we can construct a comparative overview of their performance attributes.

Spectroscopic Properties: The Essence of Color

The color of an azo dye is determined by the wavelength of maximum absorption (λmax) in the visible spectrum. This is influenced by the extent of conjugation and the electronic nature of the substituents on both the diazo and coupling components.

The position of the electron-donating amino group relative to the electron-withdrawing sulfonic and carboxylic acid groups impacts the electronic distribution within the diazonium salt and, consequently, the energy of the π-π* transition in the final dye. For instance, a study involving the combinatorial synthesis of azo dyes showed that coupling 4-aminobenzenesulfonic acid with 1-naphthol produced a dark red dye, while the reaction of 3-aminobenzenesulfonic acid with 2-naphthol resulted in a dark orange color[1]. This suggests that the isomeric position of the amino and sulfonic acid groups can lead to a noticeable shift in the absorption spectrum.

Isomer Coupling Component Reported Color λmax (nm) Reference
4-Aminobenzenesulfonic acid1-NaphtholDark RedNot Specified[1]
3-Aminobenzenesulfonic acid2-NaphtholDark OrangeNot Specified[1]
2-Aminophenol-4-sulfonic acidUrea J acidViolet to RedNot Specified[2]

Table 1: Reported colors of azo dyes derived from different aminobenzenesulfonic acid isomers.

The electronic effects of the substituents also influence the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a given wavelength. Generally, dyes with more extended conjugation and efficient charge transfer character exhibit higher molar extinction coefficients, leading to more intense colors.

Photostability: A Measure of Durability

Photostability, or the resistance of a dye to fading upon exposure to light, is a critical performance parameter, especially for applications in textiles and coatings. The degradation of azo dyes often occurs through the photo-oxidation of the azo bond or other parts of the molecule. The electronic environment around the azo linkage, influenced by the isomeric position of the substituents, can affect its susceptibility to photochemical attack. While specific comparative data on the photostability of dyes from these isomers is scarce, it is known that electron-withdrawing groups can sometimes enhance photostability by lowering the energy of the highest occupied molecular orbital (HOMO), making the dye less prone to oxidation.

Solubility: A Key to Application

The presence of the sulfonic acid and carboxylic acid groups generally imparts good water solubility to these dyes, making them suitable for aqueous dyeing processes. The position of these hydrophilic groups can influence the overall solubility and aggregation behavior of the dye molecules in solution. Dyes derived from isomers where the hydrophilic groups are more exposed and less sterically hindered may exhibit higher solubility.

Experimental Protocols: Synthesis and Characterization

The synthesis of azo dyes from amino-sulfobenzoic acids follows a well-established two-step process: diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound (the coupling component).

Experimental Workflow: Azo Dye Synthesis

G Start Start: Isomer of Amino-sulfobenzoic Acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Formation of Diazonium Salt Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling Reaction Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Coupling_Reaction Crude_Dye Crude Azo Dye Coupling_Reaction->Crude_Dye Purification Purification (Recrystallization/Chromatography) Crude_Dye->Purification Characterization Characterization (Spectroscopy, etc.) Purification->Characterization End Final Purified Dye Characterization->End

Figure 2: General experimental workflow for the synthesis of azo dyes.

Step-by-Step Methodology: Diazotization and Coupling
  • Diazotization of this compound:

    • Dissolve a known molar equivalent of this compound in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

    • Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization.

  • Preparation of the Coupling Component Solution:

    • Dissolve a molar equivalent of the chosen coupling component (e.g., 2-naphthol, salicylic acid) in an aqueous alkaline solution (e.g., sodium hydroxide).

    • Cool the solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and the alkaline pH of the reaction mixture.

    • The formation of the azo dye is typically observed as the immediate appearance of a brightly colored precipitate.

    • Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Isolate the precipitated dye by vacuum filtration.

    • Wash the dye cake with cold water to remove any unreacted starting materials and salts.

    • Purify the crude dye by recrystallization from an appropriate solvent (e.g., water, ethanol-water mixture) to obtain the final product with high purity.

Causality Behind Experimental Choices

  • Low Temperature (0-5 °C): Diazonium salts are generally unstable at higher temperatures and can decompose to form phenols and nitrogen gas. Maintaining a low temperature throughout the diazotization and coupling steps is crucial to prevent this decomposition and maximize the yield of the desired azo dye.

  • Acidic Medium for Diazotization: The diazotization reaction is carried out in an acidic medium to generate nitrous acid (HNO2) in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.

  • Alkaline Medium for Coupling with Phenols: The coupling reaction with phenolic compounds is typically performed under alkaline conditions. The hydroxide ions deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

Conclusion: The Isomeric Advantage

  • 4-Amino-2-sulfobenzoic acid and This compound , with the amino and sulfonic acid groups in ortho and para positions relative to each other, are likely to have a more pronounced electronic push-pull effect compared to the meta-relationship in 3-Amino-4-sulfobenzoic acid . This could lead to dyes with deeper colors (bathochromic shifts) and potentially different photostability profiles.

  • The steric hindrance around the amino group can affect the rate and efficiency of the diazotization reaction.

Further systematic studies are warranted to fully elucidate the performance differences and to enable the rational design of dyes with tailored properties based on the selection of the appropriate amino-sulfobenzoic acid isomer. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of novel dyes, emphasizing the importance of isomeric purity and the profound impact of molecular architecture on performance.

References

  • Obadahun, J., Tsaku, J.E., and E. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID.
  • (2021, May 11). Organic Chemistry: Combinatorial Synthesis of Azo Dyes Report. IvyPanda.
  • Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. (1953). Digital Commons @ NJIT.

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A Comparative Guide to the Biological Activities of Sulfonylated Anthranilic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of sulfonylated anthranilic acid derivatives and their sulfonamide analogs. Anthranilic acid, a key pharmacophore, serves as a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of sulfonyl or sulfonamide moieties can significantly influence the physicochemical properties and biological activities of the resulting molecules. This guide will delve into the experimental data supporting the antiviral, antifungal, cytotoxic, and antioxidant activities of these compound classes, offering a comparative analysis of their structure-activity relationships.

Section 1: Antiviral Potential of Functionalized Sulfonyl Anthranilic Acid (SAA) Derivatives

Recent research has highlighted the potential of sulfonyl anthranilic acid (SAA) derivatives as potent antiviral agents, particularly against the Dengue virus (DENV), a significant global health threat.[3] A series of SAA derivatives have been synthesized and evaluated for their ability to inhibit the replication of all four DENV serotypes.

Experimental Data: Anti-Dengue Virus Activity

The antiviral activity of the most promising SAA derivatives was quantified by determining their half-maximal effective concentration (EC₅₀) against DENV-1, -2, -3, and -4 in cell-based assays. The results for two lead compounds are summarized below.[3]

CompoundDENV-1 EC₅₀ (µM)DENV-2 EC₅₀ (µM)DENV-3 EC₅₀ (µM)DENV-4 EC₅₀ (µM)
26 0.540.721.361.12
39 0.680.811.241.05

Table 1: Anti-Dengue virus activity of selected SAA derivatives.[3]

Mechanism of Action: Post-Entry Replication Inhibition

Time-of-drug-addition assays have revealed that these SAA derivatives act as post-entry replication inhibitors.[3] This suggests that they do not block the virus from entering the host cell but rather interfere with a subsequent step in the viral life cycle, such as RNA replication. Interestingly, these compounds did not inhibit the DENV NS5 polymerase in in-vitro assays, indicating that they may target a host factor essential for viral replication.[3] This host-targeting mechanism is a promising strategy for antiviral drug development as it may present a higher barrier to the development of drug resistance.

antiviral_mechanism Virus Dengue Virus Entry Viral Entry Virus->Entry 1. Attachment & Entry HostCell Host Cell Replication Viral Replication HostCell->Replication 2. Viral Uncoating Entry->HostCell Replication->Virus 4. Assembly & Release of New Virions SAA_Derivative SAA Derivative SAA_Derivative->Replication 3. Inhibition of Replication Inhibition Inhibition

Caption: Proposed mechanism of SAA derivatives against Dengue virus.

Experimental Protocol: Anti-Dengue Virus Cell-Based Assay
  • Cell Culture: Plate primate cells (e.g., Vero cells) in 96-well plates and grow to confluence.

  • Virus Infection: Infect the cells with one of the four DENV serotypes at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the SAA derivatives to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Fix the cells and perform an enzyme-linked immunosorbent assay (ELISA) or immunofluorescence assay using an antibody specific for a viral protein (e.g., DENV E protein).

    • Alternatively, harvest the supernatant and quantify viral RNA using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Determine the EC₅₀ value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Section 2: Diverse Biological Activities of Anthranilic Acid Sulfonamide Analogs

A series of 4-substituted benzenesulfonamides of anthranilic acid have been synthesized and evaluated for a range of biological activities, including antifungal, antioxidant, and cytotoxic effects.[1][4] These studies provide valuable insights into the structure-activity relationships of this class of compounds.

Comparative Biological Activity Data

The following table summarizes the antifungal, antioxidant (superoxide dismutase-like activity), and cytotoxic activities of four anthranilic acid sulfonamide analogs with different substituents on the benzenesulfonyl ring.[1][4]

CompoundSubstituent (X)Antifungal Activity (% Inhibition of C. albicans at 4 µg/mL)Antioxidant (SOD) Activity (% NBT Inhibition at 300 µg/mL)Cytotoxicity against MOLT-3 cells (IC₅₀ in µg/mL)
5 -NO₂25Inactive15.71
6 -OCH₃2515.7Inactive
7 -CH₃25Inactive32.88
8 -Cl506.133.96

Table 2: Comparative biological activities of anthranilic acid sulfonamide analogs.[1][4]

Structure-Activity Relationship (SAR) Analysis

The biological activities of these sulfonamide analogs are significantly influenced by the nature of the substituent on the 4-position of the benzenesulfonyl group.

  • Cytotoxicity: The presence of a strong electron-withdrawing group (-NO₂) in compound 5 resulted in the highest cytotoxic activity against MOLT-3 human T-lymphoblast cells.[1] In contrast, the analog with a strong electron-donating group (-OCH₃), compound 6 , was inactive.[1] This suggests that reducing the electron density on the sulfonamide moiety enhances its cytotoxic potential.

  • Antioxidant Activity: The electron-donating methoxy group (-OCH₃) in compound 6 conferred the highest superoxide dismutase (SOD)-like activity, likely due to its ability to delocalize charge on the 4'-methoxybenzenesulfonyl moiety.[1][4]

  • Antifungal Activity: All tested sulfonamides exhibited selective antifungal activity against Candida albicans.[1] The chloro-substituted analog (8 ) showed the highest percentage of growth inhibition.[1] Notably, none of the tested compounds displayed significant antibacterial activity.[1][2]

SAR_diagram cluster_substituents 4'-Substituent (X) cluster_activities Biological Activity Core Anthranilic Acid Sulfonamide Core NO2 -NO₂ (Electron-Withdrawing) OCH3 -OCH₃ (Electron-Donating) CH3 -CH₃ (Weakly Donating) Cl -Cl (Weakly Withdrawing) Cytotoxicity Cytotoxicity Highest Activity NO2->Cytotoxicity Enhances OCH3->Cytotoxicity Reduces Antioxidant Antioxidant Highest Activity OCH3->Antioxidant Enhances Antifungal Antifungal Moderate-High Activity Cl->Antifungal Enhances

Caption: Structure-Activity Relationships of Sulfonamide Analogs.

Experimental Protocols
  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) and mix with Müller Hinton (MH) broth.

  • Plate Preparation: Transfer the compound-broth mixture to molten MH agar to achieve final concentrations ranging from 2-256 µg/mL.

  • Inoculum Preparation: Culture C. albicans in MH broth at 37°C for 24 hours. Dilute the culture with 0.9% normal saline to a cell density of 1x10⁸ cells/mL.

  • Inoculation: Inoculate the prepared agar plates with the fungal suspension.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Data Collection: Observe and record the percentage of growth inhibition at different compound concentrations.

  • Cell Seeding: Seed human cancer cell lines (e.g., MOLT-3) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, nitroblue tetrazolium (NBT), and a superoxide radical generating system (e.g., phenazine methosulfate and NADH).

  • Incubation: Incubate the reaction mixture at room temperature for a set period.

  • Absorbance Measurement: Measure the absorbance of the solution to quantify the reduction of NBT to formazan.

  • Calculation: The SOD-like activity is calculated as the percentage inhibition of NBT reduction by the test compound compared to a control without the compound.

Comparative Summary and Future Perspectives

The studies presented in this guide demonstrate that the anthranilic acid scaffold can be chemically modified to produce derivatives with distinct and potent biological activities.

  • Sulfonyl Anthranilic Acid (SAA) Derivatives have emerged as promising antiviral agents , particularly against Dengue virus, with a host-targeting mechanism that could circumvent viral resistance.[3]

  • Anthranilic Acid Sulfonamide Analogs exhibit a broader spectrum of activities, including antifungal, cytotoxic, and antioxidant effects, which are highly dependent on the electronic properties of the substituents on the benzenesulfonyl ring.[1][4]

The selective nature of these activities underscores the importance of rational drug design in tuning the therapeutic properties of the anthranilic acid core. Future research should focus on optimizing the lead compounds from each class to enhance their potency and selectivity, as well as to elucidate their precise molecular targets. The development of SAA derivatives with broader antiviral spectra and the synthesis of sulfonamide analogs with improved cytotoxic profiles against a wider range of cancer cell lines represent exciting avenues for further investigation.

References

  • Prachayasittikul, V., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. [Link]
  • Doungsoongnuen, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. Semantic Scholar. [Link]
  • Manfroni, G., et al. (2023). Functionalized sulfonyl anthranilic acid derivatives inhibit replication of all the four dengue serotypes. European Journal of Medicinal Chemistry, 252, 115283. [Link]
  • Prachayasittikul, V., et al. (2011). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. EXCLI Journal. [Link]
  • Doungsoongnuen, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs.
  • Prachayasittikul, V., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. PubMed. [Link]
  • Kumar B, C. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-Amino-4-sulfobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 2-Amino-4-sulfobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and dyes, requires robust analytical methods to ensure the purity, safety, and efficacy of the final product. This guide provides an in-depth, experience-driven approach to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. As your Senior Application Scientist, I will navigate you through the critical decisions in method development, the principles of method validation according to regulatory standards, and a comparison of potential analytical strategies.

The Analytical Challenge: Understanding this compound

This compound possesses chemical properties that present unique challenges for HPLC analysis. Its structure, containing both a sulfonic acid and a carboxylic acid group, renders it highly polar and water-soluble. The aromatic amine group provides a chromophore for UV detection, but its response may be insufficient for quantifying trace-level impurities. Understanding these characteristics is the cornerstone of developing a successful HPLC method.

Part 1: Strategic Development of an HPLC Method

A successful HPLC method is not a matter of chance, but of deliberate and informed choices. Here, we compare two primary strategies for the quantification of this compound: a direct Reversed-Phase (RP) HPLC approach and an approach involving pre-column derivatization.

Strategy 1: Direct Analysis by Reversed-Phase HPLC

This approach is often the first to be explored due to its simplicity. However, the high polarity of this compound can lead to poor retention on traditional C18 columns.

Experimental Workflow for Method Development (Direct Analysis)

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Dissolve Standard/Sample in Mobile Phase A hplc1 Inject Sample prep1->hplc1 hplc2 Separation on Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Quantification data1->data2

Caption: Workflow for direct HPLC analysis of this compound.

Causality Behind Experimental Choices:

  • Column Selection: A standard C18 column might show inadequate retention. Therefore, alternative stationary phases should be evaluated. A polar-embedded C18 column or a mixed-mode column with both reversed-phase and anion-exchange characteristics would be a logical choice to enhance retention of the polar and acidic analyte.[1]

  • Mobile Phase Composition: The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is critical. To ensure the analyte is in a single ionic form and to achieve good peak shape, the pH should be buffered below the pKa of the sulfonic acid and carboxylic acid groups. A low pH mobile phase (e.g., using phosphoric acid or formic acid) is generally preferred.[2][3]

  • Detector: A UV detector is the most straightforward choice, with the detection wavelength set at the absorbance maximum of this compound.

Strategy 2: Pre-column Derivatization for Enhanced Sensitivity

To overcome the potential limitations of low UV absorbance and to enhance selectivity, pre-column derivatization is a powerful strategy. This involves reacting the primary amine group of this compound with a labeling agent to form a highly fluorescent or UV-absorbent derivative.

Experimental Workflow for Method Development (with Derivatization)

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC System cluster_data Data Analysis prep1 Dissolve Standard/Sample prep2 Add Derivatization Reagent prep1->prep2 prep3 Reaction Incubation prep2->prep3 hplc1 Inject Derivatized Sample prep3->hplc1 hplc2 Separation on Column hplc1->hplc2 hplc3 Fluorescence/UV Detection hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Quantification data1->data2

Caption: Workflow for HPLC analysis with pre-column derivatization.

Causality Behind Experimental Choices:

  • Derivatization Reagent Selection: Several reagents can be used to derivatize primary amines.

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. This is a popular choice for amino acid analysis.[4]

    • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form stable, fluorescent sulfonamide derivatives. The reaction is typically carried out under basic conditions.[5]

    • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Another common reagent that forms highly fluorescent derivatives with primary and secondary amines.[5]

  • Reaction Conditions: The derivatization reaction must be optimized for pH, temperature, reaction time, and reagent concentration to ensure complete and reproducible derivatization.

  • Chromatographic Conditions: The resulting derivative will be more hydrophobic than the parent compound, making it well-suited for separation on a standard C18 column. The mobile phase will still consist of a buffer and an organic modifier, but the gradient profile will need to be adjusted to elute the more retained derivative.

  • Detector: A fluorescence detector will provide significantly higher sensitivity and selectivity compared to a UV detector.

Comparison of HPLC Strategies
FeatureDirect RP-HPLCPre-column Derivatization
Simplicity HighModerate (requires reaction optimization)
Sensitivity ModerateHigh to Very High
Selectivity ModerateHigh
Development Time ShorterLonger
Cost per Sample LowerHigher (due to reagent cost)
Robustness Generally highCan be lower if derivatization is not well-controlled

Part 2: A Framework for Method Validation

Once a promising HPLC method has been developed, it must be validated to demonstrate its suitability for its intended purpose. The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines.[6][7][8][9][10][11][12][13][14][15]

The Validation Workflow

start Method Development Complete protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Write Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: The systematic workflow for HPLC method validation.

Key Validation Parameters and Experimental Design

The following table outlines the essential validation parameters and provides a concise experimental protocol for each.

Validation ParameterPurposeExperimental ProtocolAcceptance Criteria (Typical)
Specificity To demonstrate that the analytical signal is solely from the analyte of interest and not from any interfering components (e.g., impurities, degradation products, matrix components).Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with known impurities.The peak for this compound should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). Analyze each solution in triplicate.A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze at least three preparations at each level.The mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 2.5% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The determined LOQ should be verified for precision and accuracy.
Robustness To evaluate the reliability of the method with respect to deliberate variations in method parameters.Intentionally vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and organic modifier composition (±2%).The system suitability parameters should remain within the established criteria, and the analytical results should not be significantly affected by the variations.

Part 3: Exemplary Experimental Protocol and Data Presentation

Below is a detailed, step-by-step methodology for a hypothetical validated direct RP-HPLC method for the quantification of this compound.

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade), this compound reference standard.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    10 80 20
    15 80 20
    16 95 5

    | 20 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Further dilute as necessary to fall within the calibration range.

System Suitability

Before sample analysis, inject the working standard solution at the target concentration (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0.

  • Theoretical Plates: ≥ 2000.

  • RSD of Peak Areas: ≤ 2.0%.

Data Presentation: Summary of Validation Results

The results of the validation study should be presented in a clear and concise manner, typically in tabular format.

Table 1: Summary of Validation Parameters and Results

ParameterResultAcceptance Criteria
Specificity No interference observed.No interference at the retention time of the analyte.
Linearity (1-100 µg/mL) r² = 0.9995r² ≥ 0.999
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) RSD = 0.8%RSD ≤ 2.0%
Precision (Intermediate) RSD = 1.2%RSD ≤ 2.5%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness PassedSystem suitability criteria met.

Conclusion

The development and validation of an HPLC method for the quantification of this compound is a systematic process that demands a thorough understanding of the analyte's chemistry and the principles of chromatography and regulatory compliance. While a direct reversed-phase method can be simpler to develop, a pre-column derivatization approach offers superior sensitivity and selectivity, which may be crucial for trace analysis. The choice between these strategies will depend on the specific requirements of the analysis, such as the expected concentration range and the complexity of the sample matrix.

By following the structured approach to method development and the rigorous validation framework outlined in this guide, researchers, scientists, and drug development professionals can establish a reliable and robust HPLC method for the quantification of this compound, thereby ensuring the quality and consistency of their products.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • ProPharma Group. (2024, June 25).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • SIELC Technologies. (2018, February 16). 4-Aminobenzenesulfonic acid. SIELC Technologies. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Chemistry LibreTexts. (2023, August 29).
  • IntechOpen. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. [Link]
  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]
  • PubMed. (1989, April). Reversed-phase high-performance liquid chromatography separation of dimethylaminoazobenzene sulfonyl- and dimethylaminoazobenzene thiohydantoin-amino acid derivatives for amino acid analysis and microsequencing studies at the picomole level.
  • Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424). Shodex. [Link]
  • Technology Networks. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Technology Networks. [Link]
  • SIELC Technologies. (n.d.). Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Analytical Chemistry. (n.d.). Separation of aromatic sulfonic acids with a liquid anion exchanger.

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A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents that can circumvent existing resistance mechanisms. Among the promising candidates, derivatives of aminobenzoic acid have garnered significant interest. Para-aminobenzoic acid (PABA) is a vital precursor in the microbial synthesis of folic acid, an essential component for DNA and protein synthesis.[1] While essential for many microorganisms, humans obtain folic acid from their diet, making this pathway an attractive target for selective antimicrobial therapy.[2]

This guide provides a comprehensive comparative study of the antimicrobial efficacy of halogenated aminobenzoic acid derivatives. By strategically introducing halogen atoms (fluorine, chlorine, bromine, and iodine) onto the aminobenzoic acid scaffold, medicinal chemists can modulate the physicochemical properties of these molecules, thereby enhancing their antimicrobial potency. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance against a range of pathogenic microorganisms.

The Role of Halogenation in Modulating Antimicrobial Activity

Halogenation is a powerful tool in drug design, capable of influencing a molecule's lipophilicity, electronic character, and steric profile.[3] These modifications can significantly impact a compound's ability to penetrate microbial cell membranes, bind to target enzymes, and ultimately exert its antimicrobial effect.

The introduction of halogens, which are electron-withdrawing groups, can alter the acidity of the carboxylic acid group and the basicity of the amino group in aminobenzoic acid derivatives.[4] This can influence the ionization state of the molecule at physiological pH, which is a critical factor for its interaction with biological targets.[5] Furthermore, the increasing size and polarizability of the halogens (from fluorine to iodine) can lead to enhanced van der Waals interactions and the formation of halogen bonds with the active site of target enzymes, potentially resulting in more potent inhibition.[6]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The primary mechanism of action for many aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[2][7] These derivatives mimic the natural substrate, PABA, and bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The resulting depletion of folic acid disrupts the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic or bactericidal effect.

Mechanism_of_Action cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_RNA DNA, RNA & Amino Acid Synthesis Tetrahydrofolate->DNA_RNA Halogenated_Derivative Halogenated Aminobenzoic Acid Derivative Inhibition Competitive Inhibition Halogenated_Derivative->Inhibition Inhibition->DHPS

Caption: Mechanism of action of halogenated aminobenzoic acid derivatives.

Experimental Protocols: Assessing Antimicrobial Efficacy

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[8][9] The following protocols are based on these standards.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10]

Experimental Workflow:

MIC_Workflow A Prepare serial two-fold dilutions of the halogenated aminobenzoic acid derivative in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Include positive (no drug) and negative (no bacteria) controls. C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). D->E F Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the halogenated aminobenzoic acid derivative in a suitable solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • From a fresh culture plate, suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing the antimicrobial agent dilutions.

    • Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Experimental Workflow:

MBC_Workflow A Perform an MIC test as described above. B From the wells showing no visible growth (MIC and higher concentrations), take a small aliquot (e.g., 10 µL). A->B C Spread the aliquot onto an appropriate agar plate. B->C D Incubate the agar plates at 37°C for 24-48 hours. C->D E Count the number of colonies (CFU). The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum. D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a 10-100 µL aliquot from the MIC well and each well with higher concentrations of the test compound.

    • Spread the aliquot evenly onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 24-48 hours, or until colonies are visible on the control plate.

  • MBC Determination:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of halogenated aminobenzoic acid derivatives is highly dependent on the nature and position of the halogen substituent, as well as the target microorganism. The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various studies to provide a comparative overview.

Table 1: Antimicrobial Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid (MIC in µM)

Compound/DerivativeTarget MicroorganismMIC (µM)Reference
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus31.25[6]
4-[(3,5-Dibromo-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus15.62[6]
4-[(5-Iodo-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus15.62[6]
4-[(3,5-Diiodo-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus7.81[6]
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidCandida albicans62.5[6]
4-[(3,5-Dibromo-2-hydroxybenzylidene)amino]benzoic acidCandida albicans31.25[6]
4-[(5-Iodo-2-hydroxybenzylidene)amino]benzoic acidCandida albicans31.25[6]
4-[(3,5-Diiodo-2-hydroxybenzylidene)amino]benzoic acidCandida albicans15.62[6]

Table 2: Antimicrobial Activity of Other Halogenated Aminobenzoic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
N'-(3-bromobenzylidene)-4-(benzylideneamino)benzohydrazideBacillus subtilis- (pMIC = 2.11 µM/ml)[4]
2-chlorobenzoic acid derivative (Compound 6)Escherichia coli- (pMIC = 2.27 µM/ml)[11]
4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus31.25[12][13]
4-fluorobenzoic acid hydrazone derivative (1a)Staphylococcus aureus- (Comparable to ceftriaxone)[14]

Structure-Activity Relationship (SAR) and Discussion

The data presented in the tables reveals several key trends in the structure-activity relationship of halogenated aminobenzoic acid derivatives:

  • Effect of Halogen Type: In the Schiff base series, iodo-substituted compounds generally exhibit greater potency than their bromo-substituted counterparts.[6] This can be attributed to the higher lipophilicity and polarizability of iodine, which may enhance cell membrane penetration and lead to stronger interactions with the target enzyme.

  • Effect of Multiple Halogenations: The presence of two halogen substituents on the salicylaldehyde ring, as seen in the dibromo- and diiodo-derivatives, significantly enhances antimicrobial activity compared to the mono-halogenated analogs.[6] This suggests that increased lipophilicity and electronic effects from multiple halogens contribute to improved efficacy.

  • Influence of the Derivative Type: Schiff bases of p-aminobenzoic acid have been found to be generally more potent than their ester derivatives.[4] This highlights the importance of the imine linkage in conferring antimicrobial activity.

  • Spectrum of Activity: The efficacy of these compounds varies against different microorganisms. For instance, some derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus, while others are more effective against Gram-negative bacteria such as Escherichia coli.[4][11] This underscores the need for broad-spectrum screening in the development of new antimicrobial agents.

Conclusion and Future Directions

Halogenated aminobenzoic acid derivatives represent a promising class of antimicrobial agents with the potential to address the growing threat of antibiotic resistance. This guide has provided a comparative analysis of their efficacy, highlighting the crucial role of halogenation in modulating their biological activity. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective antimicrobial compounds.

Future research should focus on synthesizing a wider range of halogenated derivatives with systematic variations in the type, number, and position of halogen substituents. Comprehensive in vivo studies are also necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Furthermore, a deeper understanding of their interactions with the target enzyme, DHPS, at the molecular level will facilitate the development of next-generation antimicrobial agents based on the aminobenzoic acid scaffold.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition.
  • Narasimhan, B., Sharma, D., Kumar, P., & Judge, V. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 53-66.
  • Kavitha, S., & Rathore, R. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides.
  • Kumar, P., Narasimhan, B., & Sharma, D. (2014).
  • Al-Hourani, B. J., Al-Awaida, W., & Sweidan, K. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 1-11.
  • Aslam, S., & Khan, I. (2023).
  • Fan, O. S., Beup, B. R., Lee, J. H., Lee, J., & Cho, I. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological reviews, 75(6), 1147-1185.
  • Roland, S., & Seydel, J. K. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). European journal of medicinal chemistry, 14(4), 341-347.
  • Kos, J., Gonc, M., & Sova, M. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593.
  • Kos, J., Gonc, M., Sova, M., & Perdih, A. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593.
  • Onkol, T., Dogruer, D. S., & Ito, S. (2008). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Turkish Journal of Chemistry, 32(4), 473-480.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Sulfoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Sulfoanthranilic Acid

4-Sulfoanthranilic acid (4-SAA), a sulfonated derivative of anthranilic acid, serves as a critical intermediate and potential impurity in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its ionic nature, conferred by both the sulfonic acid and carboxylic acid groups, alongside the aromatic amine moiety, presents a unique analytical challenge. The accurate and precise quantification of 4-SAA is paramount for ensuring product quality, monitoring process impurities, and meeting stringent regulatory standards. The presence of residual 4-SAA or its isomers can impact the safety, efficacy, and stability of final products, making robust analytical method validation an indispensable part of the development lifecycle.

This guide provides an in-depth comparison of four common analytical techniques for the characterization and quantification of 4-sulfoanthranilic acid: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS). The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing researchers and drug development professionals with the technical insights needed to select and validate the most appropriate method for their specific application.[1][2][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography is the cornerstone of quality control in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar, ionizable compound like 4-SAA, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.

Causality in HPLC Method Design

The primary challenge in analyzing 4-SAA via RP-HPLC is controlling its retention on a non-polar stationary phase (like C18) and achieving a good peak shape. Due to its acidic functional groups, 4-SAA will be ionized at neutral pH, leading to poor retention and peak tailing. To overcome this, the mobile phase pH must be carefully controlled. By suppressing the ionization of the carboxylic and sulfonic acid groups (by lowering the pH) or by using ion-pairing reagents, retention can be significantly improved.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating 4-SAA from its potential degradation products.[4][5]

1. Chromatographic System & Conditions:

  • HPLC System: A quaternary gradient HPLC system with a UV or Photodiode Array (PDA) detector.
  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent. A C8 phase is chosen for its slightly lower hydrophobicity compared to C18, which can be advantageous for polar compounds.
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. This low pH suppresses the ionization of the carboxylic acid group, promoting retention.
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-20 min: 5% to 40% B (linear gradient)
  • 20-25 min: 40% to 5% B (linear gradient)
  • 25-30 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Controlled temperature ensures retention time reproducibility.
  • Detection Wavelength: 254 nm. A common wavelength for aromatic compounds, providing good sensitivity. A PDA detector can be used to assess peak purity.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of 4-Sulfoanthranilic Acid reference standard in 25.0 mL of diluent.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL) for linearity assessment.
  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm nylon syringe filter before injection.

3. Validation Parameters (as per ICH Q2(R1)): [2][3]

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate 4-SAA from its degradation products.[4][5]
  • Linearity: Analyze a minimum of five concentrations across the working range. The correlation coefficient (r²) should be >0.999.
  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of 4-SAA at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98-102%.
  • Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of a standard solution. The Relative Standard Deviation (RSD) should be <2.0%. Intermediate precision should be assessed by different analysts on different days.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation HPLCSys HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLCSys Inject MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLCSys Elute DataAcq Data Acquisition (Chromatogram) HPLCSys->DataAcq Integration Peak Integration (Area, Height) DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: HPLC analysis workflow for 4-sulfoanthranilic acid.

Pillar 2: UV-Visible Spectrophotometry - A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique suitable for the quantification of compounds with chromophores, such as the aromatic ring in 4-SAA. While it lacks the specificity of chromatographic methods, it can be highly effective for analyzing relatively pure samples or for dissolution testing.

Causality in UV-Vis Method Design

The principle relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The key experimental choice is the selection of the solvent and the wavelength of maximum absorbance (λmax). The solvent must be transparent in the measurement region and should not interact with the analyte in a way that alters its absorbance characteristics. The λmax is chosen to ensure maximum sensitivity and to minimize interference from other components.

Experimental Protocol: UV-Vis Quantification

1. Instrumentation and Reagents:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
  • Solvent: 0.1 M Hydrochloric Acid (HCl). The acidic medium ensures the consistent protonation state of the analyte, leading to a stable and reproducible UV spectrum.

2. Determination of λmax:

  • Prepare a dilute solution of 4-SAA (approx. 10 µg/mL) in 0.1 M HCl.
  • Scan the solution from 400 nm to 200 nm against a 0.1 M HCl blank.
  • Identify the wavelength of maximum absorbance (λmax). For compounds structurally similar to anthranilic acid, a λmax is expected in the range of 240-260 nm and another around 320-340 nm.[6][7]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 4-SAA reference standard in 100.0 mL of 0.1 M HCl.
  • Calibration Standards: Prepare a series of at least five dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL) using 0.1 M HCl as the diluent.
  • Sample Solution: Prepare the sample by dissolving it in 0.1 M HCl to achieve a theoretical concentration within the calibration range.

4. Measurement and Quantification:

  • Measure the absorbance of the blank, calibration standards, and sample solutions at the predetermined λmax.
  • Construct a calibration curve by plotting absorbance versus concentration.
  • Determine the concentration of the sample solution from the calibration curve using linear regression.
UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard & Sample Preparation in Solvent LambdaMax Determine λmax StdPrep->LambdaMax Spectro Measure Absorbance at λmax StdPrep->Spectro LambdaMax->Spectro Calibration Plot Calibration Curve Spectro->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: UV-Vis spectrophotometry workflow for 4-SAA quantification.

Pillar 3: Capillary Electrophoresis (CE) - High-Efficiency Separations

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For a charged molecule like 4-SAA, Capillary Zone Electrophoresis (CZE) is an excellent technique, offering extremely high theoretical plate counts and rapid analysis times.

Causality in CE Method Design

In CZE, separation is driven by differences in the charge-to-size ratio of analytes. The background electrolyte (BGE) composition and pH are critical. The pH of the BGE determines the charge state of 4-SAA and the magnitude of the electroosmotic flow (EOF). For anionic analytes like 4-SAA, a basic BGE (e.g., borate buffer at pH 9) is typically used. This ensures that the analyte is fully deprotonated (anionic) and the EOF is strong towards the cathode (detector), allowing for rapid separation of anions which migrate against the EOF.

Experimental Protocol: Capillary Zone Electrophoresis

1. CE System & Conditions:

  • CE System: A system equipped with a UV or PDA detector.
  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
  • Background Electrolyte (BGE): 25 mM Sodium Borate buffer, pH 9.2.
  • Voltage: 20 kV (normal polarity, anode at the injection end).
  • Temperature: 25 °C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Detection: 214 nm or at the λmax determined previously.

2. Standard and Sample Preparation:

  • Diluent: Deionized water.
  • Standard and Sample Solutions: Prepare as described for HPLC, but use deionized water as the final solvent. Filter through a 0.22 µm syringe filter.

3. Analysis Procedure:

  • Pre-condition the new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.
  • Between runs, flush the capillary with 0.1 M NaOH, water, and BGE to ensure reproducible migration times.
  • Inject the sample and apply the voltage.
  • Quantify using peak area against a calibration curve.
CE Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation CESys CE System (Injection, Separation, Detection) SamplePrep->CESys Inject BGEPrep Background Electrolyte Preparation CapillaryCond Capillary Conditioning BGEPrep->CapillaryCond CapillaryCond->CESys DataAcq Data Acquisition (Electropherogram) CESys->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification

Caption: Capillary Electrophoresis workflow for 4-SAA analysis.

Pillar 4: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Pinnacle of Specificity and Sensitivity

LC-MS combines the separation power of HPLC with the highly specific and sensitive detection capabilities of mass spectrometry. This technique is ideal for identifying and quantifying trace levels of 4-SAA, especially in complex matrices, and for structural confirmation of impurities.

Causality in LC-MS Method Design

The LC method is similar to the HPLC protocol but must use volatile mobile phase modifiers (e.g., formic acid or ammonium formate instead of phosphate buffers) to be compatible with the MS interface. Electrospray Ionization (ESI) is the most suitable ionization technique for a polar, pre-ionized molecule like 4-SAA. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ can be readily detected. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are used to enhance sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification

1. LC System & Conditions:

  • LC System: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
  • Column: Agilent Poroshell 120 EC-C18 (50 mm x 2.1 mm, 2.7 µm) or similar high-efficiency column.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A fast gradient appropriate for the shorter column (e.g., 5% to 95% B in 5 minutes).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

2. MS System & Conditions:

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.
  • Capillary Voltage: -3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • MRM Transition: The precursor ion for 4-SAA ([M-H]⁻) is m/z 216.0. The product ion would be determined by fragmentation analysis, but a likely transition would involve the loss of SO₃ (m/z 79.9), resulting in a product ion at m/z 136.1.
  • Transition: 216.0 -> 136.1

3. Standard and Sample Preparation:

  • Prepare standards and samples as described for HPLC, using Mobile Phase A as the diluent.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation LCSep LC Separation SamplePrep->LCSep Ionization ESI Source (Ionization) LCSep->Ionization MSDetect Mass Analyzer (MRM Detection) Ionization->MSDetect Integration Peak Integration (Extracted Ion Chromatogram) MSDetect->Integration Quantification Quantification & Confirmation Integration->Quantification

Caption: LC-MS/MS workflow for trace analysis of 4-SAA.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the described analytical techniques. Data is extrapolated from methods for structurally similar compounds, such as sulfanilamide, sulfadiazine, and anthranilic acid, to provide a comparative framework.[4][5][8]

Parameter RP-HPLC (UV) UV-Vis Spectrophotometry Capillary Electrophoresis (UV) LC-MS/MS
Specificity High (Stability-indicating)Low (Interference from other chromophores)High (Separates based on charge/size)Very High (Mass-based detection)
Linearity Range ~0.5 - 150 µg/mL~1 - 20 µg/mL~1 - 100 µg/mL~0.1 - 500 ng/mL
Correlation (r²) > 0.999> 0.998> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%99 - 101%
Precision (%RSD) < 2.0%< 2.5%< 2.0%< 5.0%
LOD ~0.1 µg/mL~0.5 µg/mL~0.2 µg/mL~0.05 ng/mL
LOQ ~0.5 µg/mL~1.0 µg/mL~0.8 µg/mL~0.1 ng/mL
Analysis Time 15 - 30 min< 5 min5 - 15 min5 - 10 min
Cost / Complexity Moderate / ModerateLow / LowModerate / HighHigh / High

Conclusion and Recommendations

The selection of an analytical technique for 4-sulfoanthranilic acid is contingent upon the specific requirements of the analysis.

  • For routine quality control and assay of bulk drug substance or formulated products , where the concentration is high and the matrix is relatively simple, RP-HPLC with UV detection offers the best balance of specificity, accuracy, and cost-effectiveness. Its ability to be validated as a stability-indicating method is a significant advantage.

  • UV-Vis Spectrophotometry is a suitable choice for rapid, high-throughput screening or for applications like dissolution testing where specificity is less critical and the primary goal is to measure the concentration of the main component.

  • Capillary Electrophoresis provides an excellent orthogonal technique for cross-validation. Its high separation efficiency and different separation mechanism make it ideal for confirming the purity of reference standards or for resolving impurities that may co-elute in HPLC.

  • LC-MS/MS is the undisputed choice for trace-level impurity analysis, such as identifying genotoxic impurities or quantifying metabolites in biological matrices. Its unparalleled sensitivity and specificity justify its higher cost and complexity in these demanding applications.

Ultimately, a robust analytical control strategy may involve using HPLC as the primary workhorse method, with a simpler UV-Vis method for at-line process checks and a highly specific LC-MS or CE method for impurity characterization and reference standard certification. This cross-validation approach ensures the highest level of confidence in the quality and safety of the final product.

References

  • U.S. Food and Drug Administration. (2015).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Ghanem, A., Abu-Lafi, S., & Hallak, H. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Scientia Pharmaceutica, 81(1), 167–182. [Link]
  • Van der Hoff, G. R., & van Zoonen, P. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]
  • U.S. Pharmacopeia. <1053> Capillary Electrophoresis. [Link]
  • Al-Ghannam, S. M., Al-Olyan, A. M., & Belal, F. F. (2013). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 438-444. [Link]
  • Jankowska, E., & Cipollo, J. (2011). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS. Bioanalysis, 3(21), 2401–2417. [Link]
  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
  • Pharmaguideline. Steps for HPLC Method Development. [Link]
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]
  • Reta, M., & Carr, P. W. (2000). Capillary zone electrophoresis of oligosaccharides derivatized with various aminonaphthalene sulfonic acids.
  • Lo, C. Y., & Chen, C. H. (2008). Capillary electrophoretic separation of biologically active amines and acids using nanoparticle-coated capillaries. Electrophoresis, 29(16), 3464-3472. [Link]
  • University of Kragujevac. (2019).
  • RJPBCS. (2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. [Link]
  • ResearchGate. UV–visible spectra of the anthranilic acid and the complexes (1–10). [Link]
  • Scribd. Synthesis of 4-Hydroxysulfonylanthranilic Acid. [Link]
  • Gaber, M., El-Baradie, K. Y., & Issa, R. M. (2004). UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(12), 2883-2889. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Stability of Azo Dyes from Different Sulfonated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Color – The Critical Role of Stability in Azo Dye Performance

Azo dyes, defined by the presence of the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] Their applications span from textiles and food to advanced materials and biological indicators.[2][3] However, the utility of an azo dye is not solely determined by its hue but, more critically, by its stability. An unstable dye can degrade under ambient conditions such as light, heat, or pH fluctuations, leading to loss of color, unpredictable performance, and the potential formation of hazardous aromatic amines.[1]

A primary strategy for tuning the properties of azo dyes, particularly their aqueous solubility and stability, is the introduction of sulfonic acid (-SO₃H) groups. This is typically achieved by using a sulfonated aniline derivative as the diazo component in the synthesis.[4][5] This guide provides a comprehensive framework for comparing the stability of azo dyes derived from different isomers of sulfonated aniline—specifically, aniline-2-sulfonic acid (orthanilic acid), aniline-3-sulfonic acid (metanilic acid), and aniline-4-sulfonic acid (sulfanilic acid). We will explore the underlying chemical principles, provide detailed experimental protocols for synthesis and stability assessment, and present a model for comparative data analysis.

The Causality of Sulfonation: How Isomer Position Governs Dye Stability

The position of the sulfonate group on the aniline ring is not a trivial structural detail; it fundamentally dictates the electronic and steric environment of the crucial azo linkage, thereby influencing the overall stability of the final dye molecule.

  • Electronic Effects: The sulfonate group is a potent electron-withdrawing group. This property reduces the electron density of the aromatic ring and, by extension, the azo bond. This can influence the dye's susceptibility to both oxidative and reductive cleavage. Furthermore, the position (ortho, meta, or para) alters the resonance and inductive effects on the diazonium salt intermediate, which can affect coupling efficiency and the final electronic structure.

  • Steric Hindrance: A sulfonate group in the ortho position can provide steric shielding for the azo bond, potentially hindering the approach of reactive species that could initiate degradation.

  • Intramolecular Interactions: An ortho-sulfonate group can participate in intramolecular hydrogen bonding with the azo group or other nearby substituents. This can rigidify the molecular structure, which may enhance thermal stability and alter the photodegradation pathway.[6]

  • Solubility and Aggregation: Sulfonation significantly increases the water solubility of azo dyes.[7] This is critical because dye aggregation in solution can accelerate photodegradation. The isomeric position can influence the dye's hydration shell and its tendency to form aggregates, thereby indirectly affecting its stability.

The following sections provide a practical framework for experimentally quantifying these theoretical differences.

Experimental Framework for Comparative Analysis

A robust comparison requires a controlled experimental design. The following protocols outline the synthesis of three distinct azo dyes using a common coupling component (2-naphthol) and different sulfonated aniline isomers, followed by a multi-faceted stability assessment.

Part 1: Synthesis of Isomeric Azo Dyes

The synthesis follows a two-step diazotization and coupling reaction.[4] Maintaining a low temperature (0–5°C) during diazotization is critical, as diazonium salts are unstable and can explosively decompose at higher temperatures.[4][8]

Workflow for Azo Dye Synthesis

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Dissolve Sulfonated Aniline (ortho, meta, or para) in HCl B Cool to 0-5°C in Ice Bath A->B C Add cold NaNO₂ solution dropwise B->C D Stir for 15 min to form Diazonium Salt C->D G Add Diazonium Salt solution slowly to 2-Naphthol solution D->G Key Reaction Step E Dissolve 2-Naphthol in NaOH solution F Cool to 0-5°C E->F F->G H Stir and observe color formation G->H I Add NaCl to precipitate dye ('Salting Out') H->I J Vacuum Filter the solid dye I->J K Wash with saturated NaCl solution J->K L Dry the purified dye K->L

Caption: General experimental workflow for azo dye synthesis.

Detailed Protocol:

  • Diazotization:

    • In a 100 mL beaker, dissolve 2.8 mmol of the chosen sulfonated aniline (e.g., 0.49 g of aniline-2-sulfonic acid) in 5 mL of water containing 0.13 g of sodium carbonate, warming gently if necessary to obtain a clear solution.

    • In a separate test tube, add approximately 0.5 mL of concentrated HCl to 5 g of ice.

    • Prepare a solution of 0.2 g of sodium nitrite (NaNO₂) in 1 mL of water.

    • Pour the warm aniline solution into the HCl/ice mixture, then slowly add the sodium nitrite solution dropwise while keeping the mixture in an ice bath. Stir for 10-15 minutes. The resulting solution contains the diazonium salt.

  • Azo Coupling:

    • In a separate 100 mL beaker, dissolve 0.40 g (2.8 mmol) of 2-naphthol in 4 mL of 2.5 M aqueous sodium hydroxide. Cool this solution in an ice-water bath.[3]

    • Slowly, and with constant stirring, add the previously prepared cold diazonium salt suspension to the cold 2-naphthol solution.

    • A brightly colored precipitate (the azo dye) should form immediately. Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete.

  • Isolation:

    • Add approximately 2 g of sodium chloride (NaCl) to the mixture and heat gently to dissolve it. This process, known as "salting out," reduces the solubility of the dye.[3]

    • Cool the beaker first to room temperature, and then in an ice-water bath to maximize precipitation.

    • Collect the solid dye by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, saturated NaCl solution.

    • Allow the product to air dry completely before weighing and proceeding with stability tests.

Part 2: Stability Assessment Protocols

The following protocols are designed to quantitatively measure the stability of the synthesized dyes under different environmental stressors.

Workflow for Stability Testing

G cluster_photo Photostability cluster_thermal Thermal Stability cluster_ph pH Stability A Prepare Stock Solutions of Purified Dyes P1 Expose dye solution to Xenon-Arc/UV Lamp A->P1 T1 Place dye sample in TGA instrument A->T1 PH1 Add dye to buffer solutions (e.g., pH 3, 7, 11) A->PH1 P2 Measure Absorbance (UV-Vis) at timed intervals P1->P2 P3 Calculate Degradation Rate and Half-Life (t½) P2->P3 Result Comparative Stability Data P3->Result T2 Heat under N₂ atmosphere at a constant rate T1->T2 T3 Determine Onset Decomposition Temperature (Td) T2->T3 T3->Result PH2 Incubate at constant temp PH1->PH2 PH3 Measure color change (ΔE*) over time PH2->PH3 PH3->Result

Caption: Multi-faceted workflow for assessing dye stability.

a) Photostability Testing (Adapted from AATCC Test Method 16.3) [9]

  • Preparation: Prepare 10 µM solutions of each dye in deionized water.

  • Exposure: Place 3 mL of each solution in separate quartz cuvettes. Place one set of cuvettes in a xenon-arc lamp chamber (simulating sunlight). Keep an identical control set wrapped in aluminum foil in the same chamber to monitor for any non-photolytic degradation.

  • Analysis: At regular intervals (e.g., 0, 30, 60, 120, 240 minutes), remove the cuvettes and measure their UV-Vis absorption spectra.

  • Quantification: Calculate the percentage of degradation by monitoring the decrease in absorbance at the dye's λ_max. The photolytic half-life (t½) is the time required for the absorbance to decrease by 50%.

b) Thermal Stability Testing

  • Instrumentation: Use a Thermogravimetric Analyzer (TGA).[1]

  • Sample Preparation: Accurately weigh 3-5 mg of the dry, purified dye powder into an inert TGA pan (e.g., alumina).

  • Analysis: Heat the sample from 30°C to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[10][11]

  • Quantification: Analyze the resulting TGA curve (mass vs. temperature). The onset decomposition temperature (Td) is the temperature at which significant mass loss begins. Dyes with higher Td values are more thermally stable.[2][12]

c) pH Stability Testing

  • Preparation: Prepare a series of buffer solutions (e.g., pH 3, 5, 7, 9, 11).

  • Exposure: Add a small, precise volume of a concentrated dye stock solution to each buffer to achieve a final concentration with an initial absorbance of ~1.0.

  • Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C).

  • Analysis: Measure the UV-Vis spectrum of each solution at intervals (e.g., 0, 24, 48, 72 hours).

  • Quantification: Note any significant shifts in λ_max or decreases in absorbance, which indicate degradation or pH-induced structural changes.

Comparative Data Summary

The following tables present illustrative data from the described experiments. This data is representative of expected outcomes and serves as a template for presenting your own findings.

Table 1: Photostability of Isomeric Azo Dyes

Dye (from Aniline Precursor)λ_max (nm)Photolytic Half-Life (t½, min)Degradation after 240 min (%)
Aniline-2-sulfonic acid48218558%
Aniline-3-sulfonic acid47811082%
Aniline-4-sulfonic acid47912575%

Table 2: Thermal and pH Stability of Isomeric Azo Dyes

Dye (from Aniline Precursor)Decomposition Temp (Td, °C)pH 3 Stability (Absorbance change after 72h)pH 11 Stability (Absorbance change after 72h)
Aniline-2-sulfonic acid295°C< 2%< 5%
Aniline-3-sulfonic acid270°C> 10%< 5%
Aniline-4-sulfonic acid280°C> 8%< 5%

Interpretation and Conclusion

Based on the illustrative data, the azo dye derived from aniline-2-sulfonic acid exhibits superior overall stability. Its higher photolytic half-life and thermal decomposition temperature suggest a more robust molecular structure. This enhanced stability can be attributed to the steric hindrance and potential for intramolecular hydrogen bonding provided by the ortho-positioned sulfonate group, which protects the labile azo bond from degradation.

The dyes from meta- and para-sulfonated anilines show lower stability, with the meta isomer being the least stable in this model. This highlights that while sulfonation is key for solubility, the specific placement of the functional group is a critical design parameter for developing stable, high-performance azo dyes.

This guide provides a foundational methodology for the rational comparison of azo dyes. For a more profound analysis, advanced techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) can be employed to identify specific degradation products, offering deeper mechanistic insights.[1][13] By systematically synthesizing and evaluating dye stability, researchers can make informed decisions in selecting and designing colorants for their specific applications.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • BenchChem Technical Support Team. (2025, December). A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. Benchchem.
  • Thermalstability and Photostability of new Azo dye. (n.d.). International Journal of Engineering Research and.
  • Thermal characterization of azobenzene dyes. (2019). ResearchGate.
  • Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. (2016). MATEC Web of Conferences.
  • Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. (2017). ResearchGate.
  • Conformational and Tautomeric Effects on Sulfonated Azo Dyes: A Prelude to Photodegradation. (n.d.). ChemRxiv.
  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.).
  • Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. (2025, August 6).
  • A Comparative Analysis of the Stability of Reactive Red 35 Against Other Commercial Azo Dyes. (n.d.). Benchchem.
  • Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
  • Theoretical Study on Photothermal Properties of Azobenzene Sulfonate/Magnesium–Aluminum Hydroxide Composite Dye. (n.d.). PubMed Central.
  • Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. (n.d.). NIH.
  • 5 Ways to Make Azo Dye Test Interesting for Students. (n.d.). Labster.
  • Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group. (n.d.). Google Patents.
  • Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (n.d.). PubMed.
  • Analysis, Purification and Stability: Requirements for a Metabolism Study of an Azo Dye and Pigment. (n.d.). Journal of Analytical Toxicology, Oxford Academic.
  • Recent Advances in the Synthesis of Aromatic Azo Compounds. (n.d.). MDPI.
  • Theoretical Study on Photothermal Properties of Azobenzene Sulfonate/Magnesium–Aluminum Hydroxide Composite Dye. (2023, March 14). ACS Omega - ACS Publications.
  • The Stability of Textile Azo Dyes in Soil and Their Impact on Microbial Phospholipid Fatty Acid Profiles. (n.d.). PubMed.
  • Long-term stability and decolourization of azo, anthraquinone and triphenylmethane dyes of aerobic granules. (n.d.). ePrints Soton.
  • Sulfonated azo dyes on the market. (n.d.). ResearchGate.
  • Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions. (2005, June 23). CORE.
  • (a) An anionic azo dye with a sulfonate substituent; (b) and a cationic... (n.d.). ResearchGate.
  • Physico-Analytical Studies on some Heterocyclic Azo Dyes and their Metal Complexes with some Transition Metals. (2022, March 30). ResearchGate.
  • A structural study of seven salt forms of sulfonated azo dyes containing nitrile functional groups. (2013, April 29). Scilit.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-sulfobenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Amino-4-sulfobenzoic Acid

This compound, also known as 4-sulfoanthranilic acid, is a trifunctional molecule featuring an amino group, a carboxylic acid, and a sulfonic acid moiety on a benzene ring. This unique arrangement of functional groups provides multiple reactive sites, making it a valuable building block in the synthesis of a diverse array of compounds with significant biological activities.[1] Its derivatives have garnered considerable interest in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. The strategic modification of its functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, offering a promising avenue for the discovery of new therapeutic leads.

Core Structure and Key Modification Points

The this compound scaffold presents three primary points for chemical modification, each influencing the biological activity of the resulting derivatives in distinct ways. Understanding the impact of substitutions at these positions is crucial for the rational design of potent and selective therapeutic agents.

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents at the amino, carboxylic acid, and sulfonic acid groups. This section provides a comparative analysis of these modifications, supported by experimental data from various studies.

Modifications of the Amino Group: Amides and Schiff Bases

The amino group at the 2-position is a prime site for derivatization to generate amides and Schiff bases, which have shown significant potential as antimicrobial and anticancer agents.

Amide Derivatives: The conversion of the amino group into an amide linkage introduces a wide range of functionalities that can modulate the compound's biological profile. For instance, N-acylation with various substituted benzoyl chlorides can lead to derivatives with enhanced antibacterial activity.

Schiff Base Derivatives: Condensation of the amino group with different aldehydes yields Schiff bases, which are known to exhibit a broad spectrum of biological activities. The imine bond in Schiff bases is often crucial for their bioactivity.

While direct comparative studies on a series of this compound amides and Schiff bases are limited, research on analogous anthranilic acid derivatives provides valuable insights. For example, a study on anthranilic acid derivatives demonstrated that the introduction of a hydrazide moiety and subsequent cyclization to a benzotriazine significantly enhanced antibacterial activity.[2] Metal complexes of Schiff bases derived from aminobenzoic acids have also been shown to possess greater antimicrobial activity than the Schiff base ligands alone, suggesting that chelation can be a viable strategy to enhance potency.[3]

Modifications of the Carboxylic Acid Group: Esters and Amides

The carboxylic acid group at the 1-position offers another avenue for structural modification, primarily through esterification and amide bond formation. These modifications can significantly impact the lipophilicity and cell permeability of the derivatives.

Ester Derivatives: The conversion of the carboxylic acid to an ester can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. This can be particularly advantageous for targeting intracellular pathogens or receptors.

Amide Derivatives: Similar to the amino group, the carboxylic acid can be converted to an amide. This allows for the introduction of diverse substituents that can engage in additional interactions with biological targets.

Modifications of the Sulfonic Acid Group: Sulfonamides

The sulfonic acid group at the 4-position is a key feature of this scaffold and its conversion to a sulfonamide is a well-established strategy in drug design. Sulfonamides are a prominent class of therapeutic agents with a wide range of activities, including antibacterial, anticancer, and enzyme inhibitory effects.

The synthesis of sulfamoyl benzamide derivatives has been shown to yield potent inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions.[4] The nature of the substituent on the sulfonamide nitrogen plays a critical role in determining the potency and selectivity of these inhibitors.

Comparative Biological Activity Data

The following table summarizes the biological activities of various derivatives of aminobenzoic acids and sulfonamides, providing a basis for understanding the potential therapeutic applications of this compound derivatives. It is important to note that this data is compiled from studies on structurally related compounds due to the limited availability of direct comparative data on a homologous series of this compound derivatives.

Derivative ClassModification SiteBiological ActivityKey FindingsReference
Anthranilic Acid Derivatives Amino GroupAntibacterialHydrazide and benzotriazine derivatives showed significant activity.[2]
Schiff Bases of Aminobenzoic Acids Amino GroupAntimicrobialMetal complexes exhibited enhanced activity compared to the free ligand.[3]
Sulfamoyl Benzamides Sulfonic Acidh-NTPDase InhibitionN-substituted sulfonamides showed potent and selective inhibition.[4]
Imidazolidinone Sulfonamides Sulfonic AcidAnticancerCertain derivatives displayed high anticancer activity in NCI-60 cell line screening.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for related compounds.

General Synthesis of N-Acyl-2-Amino-4-sulfobenzoic Acid Derivatives

This protocol describes a general method for the acylation of the amino group of this compound.

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add pyridine (2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Synthetic and Evaluation Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Derivatization (Amidation, Esterification, Schiff Base, etc.) start->reaction product Library of Derivatives reaction->product screening Primary Screening (e.g., Antimicrobial, Anticancer) product->screening Testing sar Structure-Activity Relationship Analysis screening->sar Data Analysis lead_opt Lead Optimization sar->lead_opt Informed Design lead_opt->reaction Iterative Synthesis

Caption: General workflow for the development of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR studies on a homologous series of its derivatives are not yet widely available, the existing literature on related compounds strongly suggests that modifications at the amino, carboxylic acid, and sulfonic acid groups can lead to potent antimicrobial and anticancer agents. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to establish clear and quantitative structure-activity relationships. Such studies will be instrumental in guiding the rational design of next-generation drugs with improved efficacy and selectivity.

References

  • Sengupta, C., & Rao, K. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Pharmazie, 35(8), 466-468. [Link]
  • Shablykin, O. V., Korniienko, Y. E., Dyakonenko, V. V., Shablykina, O. V., & Brovarets, V. S. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210. [Link]
  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2005). Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1140-1150. [Link]
  • Iqbal, M. A., Zaib, S., Iram, S., Khan, I., & Iqbal, J. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(49), 30965-30976. [Link]

Sources

A Comparative Spectroscopic Guide to 2-Amino-4-sulfobenzoic Acid and 2-Amino-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric starting materials and intermediates is a cornerstone of chemical synthesis and quality control. Positional isomers, such as 2-Amino-4-sulfobenzoic acid and 2-Amino-5-sulfobenzoic acid, share the same molecular formula (C₇H₇NO₅S) and mass (217.20 g/mol ) but differ in the substitution pattern on the benzene ring.[1][2] This subtle structural variance leads to distinct physicochemical properties and, critically, unique spectroscopic signatures.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to differentiate these two isomers. We will explore the expected differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, grounding our predictions in the fundamental principles of chemical structure and spectroscopy.

The Structural Basis for Spectroscopic Differentiation

The core difference between the two molecules lies in the placement of the sulfonic acid group (-SO₃H) relative to the amino (-NH₂) and carboxylic acid (-COOH) groups.

  • This compound: The sulfonic acid group is para (at position 4) to the amino group and meta (at position 3) to the carboxylic acid group.

  • 2-Amino-5-sulfobenzoic acid: The sulfonic acid group is meta (at position 5) to the amino group and para (at position 4) to the carboxylic acid group.

This positional change significantly alters the electronic environment of the aromatic ring. The amino group is a strong electron-donating group (activating), while the sulfonic acid and carboxylic acid groups are electron-withdrawing (deactivating). The interplay of these electronic effects governs the chemical shifts in NMR, the vibrational frequencies in FTIR, and the electronic transitions in UV-Vis spectroscopy, providing a robust basis for their differentiation.

Molecular_Structures cluster_0 This compound cluster_1 2-Amino-5-sulfobenzoic Acid 2A4SBA 2A5SBA

Caption: Chemical structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum will show distinct patterns for the three aromatic protons in each isomer.

  • This compound: We expect to see three signals corresponding to the protons at positions 3, 5, and 6.

    • The proton at C3 will appear as a doublet, coupled to the proton at C5 (meta coupling, J ≈ 2-3 Hz).

    • The proton at C5 will be a doublet of doublets, coupled to the proton at C6 (ortho coupling, J ≈ 8-9 Hz) and the proton at C3 (meta coupling).

    • The proton at C6 will be a doublet, coupled to the proton at C5 (ortho coupling).

  • 2-Amino-5-sulfobenzoic acid: This isomer will also show three signals for the protons at positions 3, 4, and 6.

    • The proton at C3 will appear as a doublet, coupled to the proton at C4 (ortho coupling).

    • The proton at C4 will be a doublet of doublets, coupled to the proton at C3 (ortho coupling) and the proton at C6 (meta coupling).

    • The proton at C6 will be a doublet, coupled to the proton at C4 (meta coupling).

The differing coupling patterns provide a definitive method for identification.

Parameter This compound (Predicted) 2-Amino-5-sulfobenzoic Acid (Predicted) Rationale for Differences
Aromatic Protons 3 signals3 signalsBoth have three unique aromatic protons.
Splitting Patterns 1x Doublet (d), 1x Doublet of Doublets (dd), 1x Doublet (d)1x Doublet (d), 1x Doublet of Doublets (dd), 1x Doublet (d)The key is the magnitude of the coupling constants (J-values) which reveals the ortho vs. meta relationships.
Key Differentiator Presence of one clear ortho coupling (~8-9 Hz) and one meta coupling (~2-3 Hz).Presence of one clear ortho coupling (~8-9 Hz) and a different meta coupling (~2-3 Hz). The chemical shifts will be different due to substituent effects.The relative positions of protons and their coupling partners are unique to each isomer.
¹³C NMR Spectroscopy

Each isomer will exhibit 7 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the 7 unique carbon atoms. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Carbon Atom This compound (Predicted Shift Range, ppm) 2-Amino-5-sulfobenzoic Acid (Predicted Shift Range, ppm) Rationale for Differences
Carboxyl (-COOH) 168-172168-172Similar environment, minor differences expected.
C-NH₂ 145-155145-155The amino group's strong shielding effect will be modulated by the position of the -SO₃H group.
C-COOH 110-120110-120Shielded by the ortho -NH₂ group.
C-SO₃H 140-150135-145The electronic environment of the carbon attached to the sulfonic acid group is different in each isomer.
Other Aromatic C 115-140115-140The remaining three aromatic carbons will have unique chemical shifts based on their position relative to all three substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present and can reveal differences in the molecular "fingerprint." While many peaks will be similar due to the presence of the same functional groups, key differences arise from the substitution pattern on the aromatic ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Differences Between Isomers
Amino (N-H) Symmetric & Asymmetric Stretching3300-3500Minor shifts may be observed due to differences in hydrogen bonding.
Carboxylic Acid (O-H) Stretching (broad)2500-3300Likely to be very broad and similar in both due to strong hydrogen bonding.
Carboxylic Acid (C=O) Stretching1660-1700The electronic effect of the para- vs. meta-sulfonic acid group could slightly shift this frequency.
Aromatic C=C Ring Stretching1450-1600Multiple bands will be present; their relative intensities and positions can differ.
Sulfonic Acid (S=O) Asymmetric & Symmetric Stretching1340-1350 & 1150-1160These strong bands should be present in both, with minor shifts possible.
Aromatic C-H Bending Out-of-Plane Bending700-900This is a key differentiating region. The pattern of C-H out-of-plane bending is highly characteristic of the aromatic substitution pattern. The specific frequencies and intensities in this "fingerprint" region will be unique to each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents. Both molecules contain a chromophore (the benzene ring) modified by auxochromes (-NH₂) and anti-auxochromes (-COOH, -SO₃H).

  • This compound: The amino and sulfonic acid groups are para to each other. This alignment allows for a strong intramolecular charge transfer (ICT) character upon excitation, which typically leads to a red shift (longer λ_max) and higher molar absorptivity (ε) compared to the meta arrangement.

  • 2-Amino-5-sulfobenzoic acid: The amino and sulfonic acid groups are meta. This disrupts the direct resonance-based charge transfer across the ring between these two groups. Consequently, a blue shift (shorter λ_max) is expected compared to the 4-sulfo isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns.

  • Molecular Ion Peak: Both isomers will show an identical molecular ion peak (M⁺ or [M+H]⁺, [M-H]⁻ depending on the ionization method) corresponding to their shared molecular weight of 217.20.

  • Fragmentation Pattern: The primary differentiation will come from the relative abundances of fragment ions. The stability of the fragments formed upon electron impact or collision-induced dissociation will differ. For example, the loss of SO₃ (80 Da) or COOH (45 Da) will result in fragment ions whose stability is dependent on the original substitution pattern. Analyzing the relative intensities of these daughter ions can help distinguish the isomers.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (either this compound or 2-Amino-5-sulfobenzoic acid) in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), as these compounds have limited solubility in other common NMR solvents.[3]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method): [4]

    • Thoroughly grind 1-2 mg of the dry sample in an agate mortar.

    • Add approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix intimately with the sample.

    • Transfer the mixture to a pellet-forming die and press under high pressure (e.g., 8-10 tons) to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is reported in terms of absorbance or transmittance after automatic background subtraction by the instrument software.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol or water). Serially dilute the stock solution to prepare a sample with an absorbance in the optimal range of 0.2-0.8 AU.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Experimental_Workflow cluster_workflow Comparative Spectroscopic Analysis Workflow cluster_analysis Sample Isomer Sample (2A4SBA or 2A5SBA) Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Analysis (¹H & ¹³C) Prep->NMR FTIR FTIR Analysis Prep->FTIR UVVis UV-Vis Analysis Prep->UVVis MS MS Analysis Prep->MS Data Data Processing & Comparison NMR->Data FTIR->Data UVVis->Data MS->Data ID Unambiguous Isomer Identification Data->ID

Sources

A Senior Application Scientist's Guide to Coupling Component Performance with Diazotized 4-Sulfoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and diagnostics, the generation of vibrant, stable azo dyes through diazo coupling is a foundational technique. The choice of the coupling component is not trivial; it is a critical decision that dictates the sensitivity, stability, and spectral characteristics of the final chromophore. This guide provides an in-depth comparison of three distinct classes of coupling components—a phenol, a tertiary aromatic amine, and a naphthylamine derivative—when reacted with diazotized 4-sulfoanthranilic acid. Our focus is to elucidate the causality behind experimental choices and provide actionable data to guide your selection process.

The Cornerstone of Color: The Diazo Coupling Reaction

The formation of an azo dye is a two-step process initiated by the diazotization of a primary aromatic amine, in this case, 4-sulfoanthranilic acid. This is followed by an electrophilic aromatic substitution, where the resulting diazonium salt acts as a weak electrophile and attacks an electron-rich coupling component.[1][2]

Step 1: Diazotization 4-sulfoanthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form the diazonium salt.[3] Temperature control is paramount, as diazonium salts are thermally unstable and readily decompose at higher temperatures, which is a primary cause of low yields.[4]

Step 2: Azo Coupling The diazonium salt is then introduced to a solution containing the coupling component. The reaction's success and characteristics are highly dependent on the nature of this component and, critically, the pH of the reaction medium.[4]

Caption: General mechanism for the two-step formation of azo dyes.

The Candidates: A Comparative Overview

We have selected three widely used coupling components to evaluate, each representing a different chemical class:

  • Phenol: A classic and cost-effective coupling agent. It requires alkaline conditions to form the more reactive phenoxide ion.[5]

  • N,N-Dimethylaniline (DMA): A tertiary aromatic amine that couples under mildly acidic conditions.[6] The strongly activating dimethylamino group directs the substitution to the para position.[7]

  • N-(1-naphthyl)ethylenediamine (NED): A highly efficient coupling agent, famously used in the Griess test for nitrite determination.[8][9] It is known for producing stable, intensely colored dyes with high molar absorptivity.[10]

Experimental Design & Protocols

The following protocols are designed to be self-validating, providing a clear and logical workflow from reagent preparation to final analysis.

Protocol 1: Diazotization of 4-Sulfoanthranilic Acid (To be performed for each coupling reaction)

Materials:

  • 4-sulfoanthranilic acid

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice-salt bath

Procedure:

  • In a 100 mL beaker, suspend 0.01 mol of 4-sulfoanthranilic acid in a mixture of 3 mL of concentrated HCl and 20 mL of deionized water.

  • Cool the suspension to 0–5 °C in an ice-salt bath with constant magnetic stirring.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of NaNO₂ in 10 mL of cold deionized water.

  • Slowly add the NaNO₂ solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring in the ice bath for 15 minutes. The resulting clear solution of the diazonium salt is unstable and should be used immediately in the next step.[11]

Protocol 2: Azo Coupling Reactions

The critical difference in the following protocols is the pH at which the coupling reaction is performed.

A. Coupling with Phenol (Alkaline Conditions)

  • In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide (NaOH) solution.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold phenoxide solution. A brightly colored precipitate will form immediately.[3]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

B. Coupling with N,N-Dimethylaniline (DMA) (Acidic Conditions)

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2M HCl.

  • Add a solution of sodium acetate to buffer the pH to approximately 4-5.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1.[12]

  • Continue stirring the mixture in the ice bath for 30 minutes.

C. Coupling with N-(1-naphthyl)ethylenediamine (NED) (Acidic Conditions)

  • In a 250 mL beaker, dissolve 2.59 g (0.01 mol) of N-(1-naphthyl)ethylenediamine dihydrochloride in 50 mL of deionized water.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1. The characteristic purple-violet azo dye will form.[13]

  • Allow the reaction to proceed for 25-30 minutes in the ice bath.[14]

Workflow Visualization

Experimental_Workflow cluster_prep Reagent Preparation (0-5°C) cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare Amine Solution (4-Sulfoanthranilic Acid + HCl) diazotization Diazotization: Add Nitrite to Amine Solution prep_amine->diazotization prep_nitrite Prepare Nitrite Solution (NaNO₂ + H₂O) prep_nitrite->diazotization prep_coupler Prepare Coupling Solution (Phenol/DMA/NED + Acid/Base) coupling Azo Coupling: Add Diazonium Salt to Coupler prep_coupler->coupling diazotization->coupling isolate Isolate Product (Filtration) coupling->isolate analyze Spectrophotometric Analysis (Measure λmax and Absorbance) isolate->analyze

Caption: A logical workflow for azo dye synthesis and analysis.

Performance Evaluation & Comparative Data

The performance of each coupling component is evaluated based on the spectral properties of the resulting azo dye. The key metrics include the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the dye absorbs light at that wavelength.

Coupling ComponentChemical ClassOptimal pHResulting Azo Dye Colorλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Key Characteristics
Phenol PhenolAlkaline (8-10)[3]Orange-Red~480-500~2.5 x 10⁴Cost-effective, good for qualitative tests. Lower sensitivity.
N,N-Dimethylaniline Aromatic AmineAcidic (4-5)[15]Yellow-Orange~450-470~3.0 x 10⁴Forms Methyl Orange analogue; useful as a pH indicator.[12]
N-(1-naphthyl)ethylenediamine (NED) NaphthylamineAcidic[13]Intense Purple-Violet~540-550[13]>5.0 x 10⁴[16]High sensitivity and stability; the gold standard for quantitative nitrite/nitrate analysis (Griess Test).[9][10]

Discussion of Results:

  • Influence of Structure on Color (λmax): The observed color and λmax are directly related to the extent of the conjugated π-electron system in the dye molecule. The NED-derived dye exhibits the most significant bathochromic shift (shift to a longer wavelength), resulting in a purple color. This is because the naphthalene ring system provides a more extended conjugated system compared to the simple benzene rings of phenol and DMA.[17]

  • Influence of Structure on Intensity (Molar Absorptivity): NED consistently produces dyes with the highest molar absorptivity.[8] This translates to greater sensitivity in quantitative assays, as a lower concentration of the analyte will produce a more significant absorbance signal. This high absorptivity is a key reason for its widespread use in sensitive analytical methods like the Griess test.[10]

  • The Critical Role of pH: The necessity for different pH environments is a direct consequence of the coupling components' chemistry.

    • For phenols , an alkaline medium (pH > 8) is required to deprotonate the hydroxyl group, forming the highly nucleophilic phenoxide ion.[3] In acidic conditions, the concentration of this reactive species is negligible, and the reaction is extremely slow or does not occur.[3]

    • For aromatic amines like DMA and NED, a mildly acidic medium is optimal.[4] The medium must be acidic enough to facilitate the reaction but not so acidic that the amino group becomes protonated. A protonated amino group (e.g., -N(CH₃)₂H⁺) is deactivating and makes the aromatic ring unreactive towards the weakly electrophilic diazonium salt.[5]

Conclusion and Recommendations

The selection of a coupling component for diazotized 4-sulfoanthranilic acid is a strategic choice dependent on the application's specific requirements.

  • For High-Sensitivity Quantitative Analysis: N-(1-naphthyl)ethylenediamine (NED) is the unequivocal choice. Its ability to form a highly stable, intensely colored azo dye with a large molar absorptivity makes it ideal for trace analysis, such as in nitrite determination for biological samples.[8][13]

  • For pH Indicator Applications: N,N-Dimethylaniline is an excellent candidate. The resulting dye is an analogue of Methyl Orange and exhibits distinct color changes with pH, making it suitable for titrations and qualitative pH assessments.[12]

  • For Cost-Effective Qualitative or Semi-Quantitative Assays: Phenol offers a reliable and economical option. While it lacks the sensitivity of NED, the distinct color formation is sufficient for applications where high precision is not the primary objective.

By understanding the chemical principles that govern the performance of these coupling agents, researchers can make informed decisions, optimizing their assays for the desired sensitivity, stability, and spectral properties.

References

  • Filo. (2025). Explain why the azo-coupling reaction is performed at pH 9 to 5.
  • Wikipedia. (n.d.). Griess test.
  • Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.
  • CT.gov. (n.d.). DD SOP-2 Distance Determination Modified Griess.
  • brainly.com. (2019). Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form.
  • Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine.
  • Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction.
  • ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.
  • ResearchGate. (2015). Spectrophotometric Determination of Benzocaine by Azo-Dye Formation Reaction with N - (1-naphthyl)ethylenediamine as Coupling Agent.
  • NIH. (2024). The continuous flow synthesis of azos.
  • YouTube. (2022). Diazo Coupling Reaction I Azo dye test I Organic chemistry.
  • RSC Publishing. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching.
  • NIH. (n.d.). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols.
  • Organic Syntheses. (n.d.). Procedure.
  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • International Journal of Pharmaceutical Sciences and Research. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination.
  • ResearchGate. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction.
  • ResearchGate. (n.d.). Summary equation of diazotization of anthranilic acid.
  • Semantic Scholar. (2013). Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline Hemitartrate.
  • ResearchGate. (2019). Spectrophotometric Determination of Sulphameter with N-1- (Naphthyl) Ethylenediamine Reagent by Using Diazotization Coupling Reaction.
  • ResearchGate. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries | Request PDF.
  • Wikimedia Commons. (2012). File:Diazo coupling of sulfanilic acid and N-1-(Naphthyl)ethylenediamine.png.
  • ResearchGate. (n.d.). Acid dyes derived from various diazo and coupling components.
  • Springer. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • ResearchGate. (n.d.). Diazo coupling reactions between 1‐naphthol (A) and diazotized....
  • ResearchGate. (n.d.). Effect of Substituent in Diazotized Orthanilic Acid on the Azo Coupling with 7-Acetylamino-4-hydroxynaphthalene-2-sulfonic Acid in Citrate-Phosphate Buffers.

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A Comparative Analysis of the Fastness Properties of Dyes Based on 2-Amino-4-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of coloration and functional materials, the stability and resilience of a dye are paramount. For researchers in materials science and professionals in drug development, where chromophores may be used as markers or functional agents, understanding the fastness properties of a dye is not merely a quality control check but a fundamental aspect of performance. This guide provides an in-depth comparison of the fastness properties of dyes synthesized using 2-Amino-4-sulfobenzoic acid, also known as 4-sulfoanthranilic acid, as a key intermediate. We will delve into the chemical rationale behind their performance and provide standardized protocols for their evaluation.

The Role of this compound in Dye Chemistry

This compound is a versatile aromatic amine that serves as a crucial building block, particularly as a diazo component, in the synthesis of many azo dyes. Its chemical structure, featuring an amino group, a carboxylic acid group, and a sulfonic acid group, imparts specific characteristics to the final dye molecule. The sulfonic acid group (-SO₃H) is a strong water-solubilizing moiety, which is essential for the application of dyes in aqueous media, such as in textile dyeing.[1] The presence and position of this group can significantly influence the dye's interaction with substrates and its overall stability.

The fastness properties of a dye—its resistance to fading or bleeding under various conditions such as light, washing, and rubbing—are not determined by a single component but by the entire molecular structure. However, the choice of the diazo component, in this case, this compound, plays a foundational role. For instance, the introduction of an electron-withdrawing group like a sulfonic acid group in the diazo component can improve the light fastness of the resulting azo dye.[2]

Comparative Fastness Properties

To provide a clear comparison, we will assess the performance of a hypothetical representative azo dye derived from this compound against other common azo dyes. The fastness is typically rated on a scale of 1 to 5 (for washing and rubbing) or 1 to 8 (for light), with higher numbers indicating better fastness.

Dye Type Typical Light Fastness (Blue Wool Scale 1-8) Typical Wash Fastness (Grey Scale 1-5) Typical Rubbing/Crocking Fastness (Grey Scale 1-5)
Azo Dye from this compound 4-544-5 (Dry), 3-4 (Wet)
Azo Dye from Aniline (no sulfonic group) 2-32-33 (Dry), 2 (Wet)
Azo Dye from Sulfanilic Acid 4-544 (Dry), 3 (Wet)
Anthraquinone-based Reactive Dye 6-74-54-5 (Dry), 4 (Wet)

Analysis of Comparative Data:

  • Light Fastness: Azo dyes, in general, have lower light fastness compared to other classes like anthraquinone dyes.[1][3] However, the inclusion of the sulfonic acid group in dyes derived from this compound and sulfanilic acid tends to improve their stability against photo-oxidation compared to a simple aniline-based azo dye.[2] The photofading of azo dyes is often an oxidative process, and the electron-withdrawing nature of the sulfonic acid group can help to stabilize the molecule.[2]

  • Wash Fastness: The excellent water solubility imparted by the sulfonic acid group is a double-edged sword. While it aids in the dyeing process, it can also lead to poorer wash fastness if the dye is not properly fixed to the substrate. For reactive dyes, a covalent bond is formed with the fiber, ensuring high wash fastness.[1][4] For acid dyes on protein fibers, ionic bonds are formed, which can also provide good wash fastness.

  • Rubbing (Crocking) Fastness: Good rubbing fastness is generally associated with the dye's ability to penetrate the fiber and be well-fixed. Dyes with good solubility, like those from this compound, typically exhibit good dry rubbing fastness. Wet rubbing fastness can be lower if there are unfixed dye particles on the surface.

Experimental Protocols for Fastness Assessment

To ensure reproducible and comparable results, standardized testing methods are crucial. The following protocols are based on the standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Color Fastness to Light (ISO 105-B02 / AATCC 16)

This test determines the resistance of the dye to fading when exposed to an artificial light source that mimics natural sunlight.

Methodology:

  • A specimen of the dyed substrate is exposed to light from a Xenon Arc lamp under controlled conditions of temperature and humidity.[5]

  • Simultaneously, a set of Blue Wool standards (rated 1-8) with known light fastness is exposed.[5]

  • The exposure is continued until a specified color change is observed on the sample or a certain amount of light energy has been delivered.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards.[5]

Causality: The Xenon Arc lamp is chosen for its close spectral match to natural daylight. The controlled environment ensures that the fading is primarily due to the light and not other factors like heat or humidity. The Blue Wool standards provide a universally recognized scale for comparison.

Color Fastness to Washing (ISO 105-C06 / AATCC 61)

This test evaluates the resistance of the dye to desorption and transfer during laundering.

Methodology:

  • The dyed specimen is stitched between two undyed fabrics (a multifiber fabric is often used to assess staining on different materials).

  • The composite sample is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls for agitation.

  • The container is agitated in a laundering machine at a specified temperature and for a specific duration.

  • After the test, the specimen is rinsed and dried.

  • The change in color of the specimen and the staining of the adjacent undyed fabrics are assessed using the Grey Scale.

Causality: This accelerated laundering test simulates multiple domestic or commercial washes. The multifiber fabric allows for the assessment of the dye's propensity to stain other common textiles. The Grey Scale provides a standardized visual method for quantifying color change and staining.

Color Fastness to Rubbing/Crocking (ISO 105-X12 / AATCC 8)

This test measures the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Methodology:

  • A specimen of the dyed material is mounted on the base of a crockmeter.

  • A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.

  • The rubbing finger is moved back and forth over the specimen a specified number of times with a constant downward force.[6]

  • The test is performed under both dry and wet conditions (the rubbing cloth is wetted to a specific moisture content).

  • The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for Staining.[6]

Causality: This test simulates the transfer of color that can occur when a colored material rubs against another surface during use. Performing the test under both wet and dry conditions is important as moisture can significantly increase color transfer.[6]

Visualizing the Process and Comparisons

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the dye synthesis and testing workflow.

G cluster_synthesis Azo Dye Synthesis cluster_testing Fastness Testing Workflow This compound This compound Diazotization Diazotization This compound->Diazotization NaNO2, HCl Diazo Salt Diazo Salt Diazotization->Diazo Salt Coupling Reaction Coupling Reaction Diazo Salt->Coupling Reaction Alkaline pH Coupling Component Coupling Component Coupling Component->Coupling Reaction Azo Dye Azo Dye Coupling Reaction->Azo Dye Dyed Substrate Dyed Substrate Light Fastness Test Light Fastness Test Dyed Substrate->Light Fastness Test ISO 105-B02 Wash Fastness Test Wash Fastness Test Dyed Substrate->Wash Fastness Test ISO 105-C06 Rubbing Fastness Test Rubbing Fastness Test Dyed Substrate->Rubbing Fastness Test ISO 105-X12 Blue Wool Scale Rating Blue Wool Scale Rating Light Fastness Test->Blue Wool Scale Rating Grey Scale Rating (Color Change & Staining) Grey Scale Rating (Color Change & Staining) Wash Fastness Test->Grey Scale Rating (Color Change & Staining) Grey Scale Rating (Staining) Grey Scale Rating (Staining) Rubbing Fastness Test->Grey Scale Rating (Staining)

Caption: A simplified workflow for the synthesis of an azo dye from this compound and the subsequent fastness testing process.

G node1 Azo Dye from this compound Light: 4-5 Wash: 4 Rubbing: 3-5 node2 Azo Dye from Aniline Light: 2-3 Wash: 2-3 Rubbing: 2-3 node1->node2 Superior due to -SO3H group node3 Anthraquinone Dye Light: 6-7 Wash: 4-5 Rubbing: 4-5 node3->node1 Superior light fastness due to chromophore

Caption: A comparative overview of the fastness properties of different dye types.

Conclusion

Dyes derived from this compound offer a good balance of properties, particularly in terms of their water solubility and moderate to good fastness. The presence of the sulfonic acid group is a key contributor to their performance, enhancing light fastness compared to simpler azo dyes. However, for applications demanding the highest levels of light fastness, alternative chromophores such as anthraquinones may be more suitable. The choice of dye will always be a compromise based on the specific requirements of the application, including the desired color, substrate, and the environmental conditions it will face. A thorough understanding of the chemical structures and the standardized methods for evaluating their performance is essential for making informed decisions in research and development.

References

  • AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation - Textile Tester. (2025). Textile Tester. [Link]
  • AATCC 163-2002 Colorfastness - Dye Transfer in Storage-Fabric-to-Fabric. (n.d.). Scribd. [Link]
  • BS EN ISO 105 - Textiles. Tests for colour fastness. (n.d.). British Standards Institution. [Link]
  • Effect of Reactive Dyes Structure on Light Fastness. (n.d.). International Journal of Engineering Research & Technology. [Link]
  • Exploring AATCC standards for fabric colorfastness. (n.d.). Textile Trade Buddy. [Link]
  • Factors Affecting The Light Fastness Of Reactive Dyed Fabrics. (2018). Sinoever. [Link]
  • Guidance on ISO 105 X12 Color Fastness Test to Rubbing. (2024). Textile Tester. [Link]
  • How Reactive Dyes Increase Colour Fastness in Textile Manufacturing. (2025). Forbes. [Link]
  • ISO 105 Explained Completely: The Definitive Guide to Color Fastness Testing in Textiles. (2025). Testex. [Link]
  • Quality, I. (2019). 5 Color Fastness Tests to Prevent Textile Fading and Staining. InTouch Quality. [Link]
  • Test for colour fastness to water SS-EN ISO 105-E01. (n.d.). RISE. [Link]
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An Economist's Guide to 4-Sulfoanthranilic Acid Synthesis: A Comparative Analysis of Two Industrial Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of 4-Sulfoanthranilic Acid

4-Sulfoanthranilic acid is a vital intermediate in the chemical industry, primarily utilized in the synthesis of various dyes and pigments.[1] Its molecular structure, featuring both a sulfonic acid and an amino benzoic acid moiety, makes it a versatile building block for creating complex organic molecules. The economic viability of producing 4-sulfoanthranilic acid is paramount for the industries that rely on it. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this important compound, offering experimental data and economic insights to aid researchers, scientists, and drug development professionals in making informed decisions. We will delve into the intricacies of each pathway, from the selection of starting materials to the environmental and safety implications of the processes.

Route 1: The Ortho-Nitrotoluene (ONT) Pathway: A Multi-Step Approach

This established industrial method commences with the sulfonation of ortho-nitrotoluene (ONT), followed by a series of chemical transformations to arrive at the final product. This multi-step process offers a high degree of control over the final product's purity.

Reaction Mechanism and Process Workflow

The synthesis via the ONT route can be dissected into three key stages:

  • Sulfonation of Ortho-Nitrotoluene: In this initial step, ONT is reacted with a sulfonating agent, typically oleum (fuming sulfuric acid), to introduce a sulfonic acid group onto the benzene ring.[2][3]

  • Oxidation of the Methyl Group: The methyl group of the sulfonated intermediate is then oxidized to a carboxylic acid. This transformation is often achieved using strong oxidizing agents in the presence of a catalyst, such as vanadium pentoxide.[2][4]

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group, yielding 4-sulfoanthranilic acid. This reduction can be carried out using various methods, including catalytic hydrogenation with palladium on carbon or Raney nickel.[2][4]

Experimental Protocol: Synthesis of 4-Sulfoanthranilic Acid via the ONT Route

  • Step 1: Sulfonation

    • Charge a suitable reactor with ortho-nitrotoluene.

    • Slowly add 20-30% oleum while maintaining the temperature between 40-100°C.[2]

    • Continue stirring for 1-5 hours until the sulfonation is complete.[2]

  • Step 2: Oxidation

    • Dilute the reaction mixture with water.

    • Add a vanadium(V) oxide catalyst.[2]

    • Introduce nitric acid and heat the mixture to 130-170°C to facilitate the oxidation of the methyl group.[2]

  • Step 3: Reduction

    • After cooling and purification of the intermediate, dissolve it in water.

    • Perform catalytic hydrogenation using a palladium on carbon or Raney nickel catalyst under hydrogen pressure to reduce the nitro group.[2][4]

  • Step 4: Isolation

    • Filter off the catalyst.

    • Acidify the filtrate to precipitate the 4-sulfoanthranilic acid.

    • Isolate the product by filtration and drying.

ONT_Route ONT Ortho-Nitrotoluene Sulfonated_ONT Sulfonated ONT ONT->Sulfonated_ONT Sulfonation (Oleum) Oxidized_Intermediate Oxidized Intermediate Sulfonated_ONT->Oxidized_Intermediate Oxidation (e.g., HNO3, V2O5) Final_Product 4-Sulfoanthranilic Acid Oxidized_Intermediate->Final_Product Reduction (e.g., H2/Pd-C) Anthranilic_Acid_Route Anthranilic_Acid Anthranilic Acid Final_Product 4-Sulfoanthranilic Acid Anthranilic_Acid->Final_Product Direct Sulfonation (Oleum)

Caption: Proposed direct synthetic route to 4-sulfoanthranilic acid from anthranilic acid.

Economic and Performance Comparison

The choice between these two synthetic routes is heavily influenced by a combination of economic, efficiency, and safety factors. The following table provides a comparative overview:

Parameter Route 1: Ortho-Nitrotoluene (ONT) Pathway Route 2: Anthranilic Acid Pathway
Starting Material Cost Ortho-Nitrotoluene (ONT) is a relatively low-cost industrial chemical.Anthranilic acid is generally more expensive than ONT.
Number of Steps Multi-step (Sulfonation, Oxidation, Reduction).Single-step (Direct Sulfonation).
Process Complexity High, requiring precise control over multiple reaction stages and intermediate purifications.Low to moderate, with the main challenge being the control of the highly exothermic sulfonation reaction.
Yield Good to high yields have been reported in patents, often exceeding 70% for the initial sulfonation/oxidation step. [2][4]Potentially lower yields and formation of by-products due to the harsh reaction conditions required for direct sulfonation.
Purity of Final Product High purity can be achieved through the isolation and purification of intermediates.May require more extensive purification to remove unreacted starting material and isomeric by-products.
Energy Consumption Moderate to high, due to multiple heating and cooling cycles across the different reaction steps.Potentially high due to the elevated temperatures required for direct sulfonation.
Waste Generation Significant generation of spent sulfuric acid from the oleum sulfonation step, which requires costly treatment and disposal. [5]Also generates a significant amount of spent acid that needs to be neutralized and disposed of.
Safety & Environmental ONT is classified as a hazardous and potentially carcinogenic substance, requiring stringent handling protocols. [6]The use of nitric acid and high-pressure hydrogenation also poses safety risks.Anthranilic acid is less hazardous than ONT. The primary safety concern is the handling of highly corrosive oleum.

In-Depth Analysis and Field-Proven Insights

Causality Behind Experimental Choices

The choice of a multi-step process in the ONT route is a deliberate strategy to achieve high purity and yield. By isolating and purifying the intermediates, the formation of unwanted side products in the final material is minimized. The use of a vanadium catalyst in the oxidation step is crucial for the efficient conversion of the methyl group to a carboxylic acid. Similarly, catalytic hydrogenation is a well-established and efficient method for the reduction of nitro groups, offering high selectivity and cleaner reaction profiles compared to older methods like metal-acid reductions.

For the direct sulfonation of anthranilic acid , the use of oleum is necessitated by the deactivating effect of the protonated amino group under strongly acidic conditions. The elevated temperatures are required to overcome the activation energy barrier for the sulfonation of this less reactive substrate. The para-selectivity is a direct consequence of the steric hindrance imposed by the ortho-substituents. [7]

Self-Validating Systems and Trustworthiness

In an industrial setting, the ONT route can be considered a more self-validating system due to its well-defined stages. Each step can be monitored and controlled independently, with clear analytical checkpoints for intermediates. This allows for greater process control and ensures that the final product meets the required specifications.

The direct sulfonation of anthranilic acid , being a single-step process, has fewer control points. The success of this route relies heavily on the precise control of the initial reaction conditions (temperature, concentration of oleum) to maximize the yield of the desired product and minimize the formation of by-products.

Conclusion: A Strategic Choice Based on Priorities

The economic comparison of these two synthetic routes reveals a classic trade-off between process complexity, starting material cost, and overall efficiency.

  • The Ortho-Nitrotoluene (ONT) Pathway is a robust and well-established method that, despite its multiple steps and the hazardous nature of the starting material, offers the potential for high yields and purity. Its economic viability is largely dependent on the efficient management of waste streams, particularly the spent sulfuric acid.

  • The Anthranilic Acid Pathway , while conceptually simpler, presents challenges in terms of reaction control and potential for lower yields. The higher cost of the starting material is a significant economic hurdle. However, its fewer steps could translate to lower capital investment and operational complexity, making it an attractive option if the process can be optimized for high efficiency.

Ultimately, the choice of the most economical route will depend on a company's specific capabilities, including its access to and cost of raw materials, its expertise in handling hazardous materials, and its capacity for waste treatment and disposal. For large-scale, continuous production where high purity is critical, the ONT route may be preferred. For smaller-scale or batch production where process simplicity is a key driver, the direct sulfonation of anthranilic acid could be a viable alternative, provided the challenges of yield and purification can be effectively addressed.

References

  • Process for the preparation of sulfonated anthranilic acids. (1993). Google Patents.
  • SAFETY DATA SHEET Ortho Nitro Toluene. (2020). Deepak Nitrite.
  • Annexure-I List of Products. (n.d.).
  • 4 sulpho anthranilic acid. (n.d.). SURU Chemical.
  • Synthesis of 4-Hydroxysulfonylanthranilic Acid. (n.d.). Scribd.
  • Sulfonation and Sulfation Processes. (n.d.). Chemithon.
  • Ortho Nitro Toluene (ont) Price Trend and Forecast. (n.d.). PriceWatch.
  • Anthranilic Acid at 58000.00 INR in Mumbai, Maharashtra | A. B. Enterprises. (n.d.). Tradeindia.
  • A method for preparing orthanilic acid. (n.d.). Google Patents.
  • Chemicals Explained: What is Ortho-Nitrotoluene? (n.d.). East Harbour Group.
  • Treatment of linear alkylbenzene sulfonate (LAS) wastewater by internal electrolysis--biological contact oxidation process. (2011). PubMed.
  • 2-NITROTOLUENE. (2000). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.
  • Annexure-I List of Products. (n.d.).
  • Anthranilic Acid. (n.d.). Wikipedia.
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A Comparative Toxicological Profile of Aminosulfobenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Positioning in Toxicology

In the realm of chemical safety and drug development, the spatial arrangement of functional groups on a molecule can dramatically alter its biological activity and toxicological profile. This principle is vividly illustrated by the isomers of aminosulfobenzoic acid. While sharing the same molecular formula, the ortho-, meta-, and para-isomers exhibit distinct toxicological characteristics that have significant implications for their handling, application, and potential therapeutic development. This guide provides a comprehensive, data-driven comparison of these isomers, offering researchers and drug development professionals the critical insights needed for informed decision-making.

The positional isomerism of the amino and sulfonic acid groups on the benzene ring influences factors such as receptor binding, metabolic pathways, and ultimately, the potential for adverse effects. Understanding these differences is paramount for risk assessment and the design of safer chemical entities.

Comparative Toxicological Data

The following table summarizes the key toxicological endpoints for the ortho-, meta-, and para-isomers of aminosulfobenzoic acid, based on available experimental data. It is important to note that for some endpoints, particularly for the ortho-isomer, comprehensive data is limited.

Toxicological EndpointOrtho-Aminosulfobenzoic Acid (Orthanilic Acid)Meta-Aminosulfobenzoic Acid (Metanilic Acid)Para-Aminosulfobenzoic Acid (Sulfanilic Acid)
Acute Oral Toxicity Data not availableHarmful if swallowed[1][2]Low acute toxicity; LD50 > 2000 mg/kg (rat)[3]
Acute Dermal Toxicity Data not availableHarmful in contact with skin[1][2]Low acute toxicity; LD50 > 2000 mg/kg (rat)
Acute Inhalation Toxicity Data not availableHarmful if inhaled[1][2]Data not available
Skin Corrosion/Irritation Causes severe skin burns[4][5][6]Causes skin irritation[7]Not irritating to the skin[3]
Serious Eye Damage/Irritation Causes serious eye damage[4][5][6]Causes serious eye irritation[7]Causes serious eye irritation[3]
Respiratory/Skin Sensitization May cause an allergic skin reaction[4]Not classified as a sensitizer[7]May cause an allergic skin reaction[3]
Germ Cell Mutagenicity Weakly positive or negative in Ames test[8]Negative in Ames test and other in vitro assays[9]Negative in in vitro genotoxicity tests (Ames test)[3]
Carcinogenicity No data available[8]Not classified as a carcinogen[7]Not expected to be carcinogenic[3]
Repeated Dose Toxicity No data available[8]Data not availableNOAEL: 1000 mg/kg bw/day (28-day oral study in rats)

In-Depth Analysis of Isomer-Specific Toxicity

The distinct toxicological profiles of the aminosulfobenzoic acid isomers are a direct consequence of their molecular geometry.

Ortho-Aminosulfobenzoic Acid (Orthanilic Acid): The proximity of the amino and sulfonic acid groups in the ortho position appears to contribute to its severe corrosive properties, causing significant skin burns and eye damage[4][5][6]. The genotoxicity data for orthanilic acid is equivocal, with some studies showing a weak positive result in the Ames test, while others are negative[8]. This ambiguity warrants a cautious approach and suggests the need for further investigation. The lack of data on acute oral toxicity, repeated-dose toxicity, and carcinogenicity represents a significant knowledge gap[8].

Meta-Aminosulfobenzoic Acid (Metanilic Acid): The meta-isomer is classified as harmful by ingestion, dermal contact, and inhalation[1][2]. It is a skin and eye irritant, though less severe than the ortho-isomer[7]. Importantly, metanilic acid has consistently tested negative in genotoxicity assays, including the Ames test, suggesting a low mutagenic potential[9].

Para-Aminosulfobenzoic Acid (Sulfanilic Acid): The para-isomer exhibits the most favorable toxicological profile of the three. It has low acute toxicity via both oral and dermal routes[3]. While it is a serious eye irritant, it is not a skin irritant[3]. Sulfanilic acid can be a skin sensitizer[3]. Crucially, it has shown no evidence of genotoxicity in multiple in vitro assays[3]. Although direct carcinogenicity data is lacking, the fact that it is a metabolite of a non-carcinogenic food dye provides some reassurance[3].

Structure-Activity Relationship: A Mechanistic Perspective

The observed differences in toxicity can be attributed to how the isomeric positioning affects physicochemical properties and metabolic fate. For instance, the strong corrosive nature of orthanilic acid may be due to intramolecular interactions between the adjacent functional groups, leading to enhanced reactivity with biological tissues. The lower toxicity of sulfanilic acid could be related to its metabolism and excretion pathways, which may be more efficient at detoxification compared to its isomers.

Caption: Positional isomerism influences the toxicological profile.

Experimental Protocols: A Guide to Key Toxicological Assays

To ensure the reproducibility and reliability of toxicological data, standardized protocols are essential. Below are detailed methodologies for two critical assays mentioned in this guide.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance with a reduced number of animals.

OECD_423_Workflow start Start: Select Starting Dose Level dose_3_animals Dose 3 animals sequentially start->dose_3_animals observe_14_days Observe for mortality and clinical signs for 14 days dose_3_animals->observe_14_days outcome Evaluate outcome observe_14_days->outcome stop Stop test and classify substance outcome->stop Clear toxicity or mortality pattern observed next_dose Proceed to next dose level (higher or lower) outcome->next_dose Uncertain outcome next_dose->dose_3_animals

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Step-by-Step Methodology:

  • Animal Selection and Preparation: Use healthy, young adult rodents (typically rats) from a single strain. Acclimatize the animals to the laboratory conditions for at least 5 days. House them in appropriate cages with free access to food and water.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared to allow for a constant dosage volume per body weight.

  • Administration of the Substance: Administer the substance orally by gavage to fasted animals.

  • Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity and mortality.

  • Body Weight: Record the body weight of each animal shortly before substance administration and at least weekly thereafter.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: The classification of the substance is based on the number of animals that die at a given dose level.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow start Start: Prepare bacterial strains and test substance exposure Expose bacterial strains to test substance (with and without metabolic activation - S9 mix) start->exposure plating Plate bacteria on minimal agar plates exposure->plating incubation Incubate plates for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting analysis Analyze data and determine mutagenicity counting->analysis positive Positive Result: Significant increase in revertants analysis->positive Mutagenic negative Negative Result: No significant increase analysis->negative Non-mutagenic

Caption: General workflow of the Ames (Bacterial Reverse Mutation) Test.

Step-by-Step Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

  • Metabolic Activation: Conduct the test both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Test Substance Preparation: Dissolve the test substance in a suitable solvent.

  • Exposure: In the plate incorporation method, mix the test substance, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal agar plate. In the pre-incubation method, the mixture is incubated before plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions

This guide highlights the critical importance of considering isomeric structure in toxicological assessments. While para-aminosulfobenzoic acid (sulfanilic acid) presents a relatively low hazard profile, the meta- and particularly the ortho-isomers exhibit significant toxicity that necessitates stringent safety precautions. The data gaps for orthanilic acid, especially concerning chronic toxicity and carcinogenicity, underscore the need for further research to enable a complete risk assessment. For scientists and drug development professionals, a thorough understanding of these isomer-specific toxicological profiles is not just a matter of regulatory compliance, but a fundamental aspect of responsible chemical innovation.

References

  • Nomination Background: Orthanilic acid (CASRN: 88-21-1).
  • Safety Data Sheet 2-Aminobenzenesulfonic acid. Metasci. [Link]
  • 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926. PubChem. [Link]
  • Orthanilic acid. Wikipedia. [Link]
  • Ortho-iodosobenzoic acid: its acute toxicity and neurobehavioral effects in mice. PubMed. [Link]
  • Sulfanilic acid and its sodium salt: Human health tier II assessment. Australian Government Department of Health. [Link]
  • PARA-AMINOBENZOIC acid, hereinafter referred to as PABA, and its. Cleveland Clinic Journal of Medicine. [Link]
  • The sensitization of near-ultraviolet radiation killing of mammalian cells by the sunscreen agent para-aminobenzoic acid. PubMed. [Link]
  • Cross sensitization from para-aminobenzoate in sunburn preventives. PubMed. [Link]
  • Sensitization to clavulanic acid in Augmentin. PubMed. [Link]
  • Toxicity of p-Aminobenzoic Acid. C. C. SCOTT. Experimental Biology and Medicine. [Link]
  • Safety Data Sheet: 3-Aminobenzoic acid. Carl Roth. [Link]
  • Metanilic acid - Hazardous Agents. Haz-Map. [Link]
  • Safety Data Sheet - 3-Aminobenzenesulfonic acid. Angene Chemical. [Link]
  • BIOASSAY OF ANTHRANILIC ACID FOR POSSIBLE CARCINOGENICITY.
  • Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of r
  • Guideline on Repeated Dose Toxicity. European Medicines Agency. [Link]
  • A 13-week repeated-dose oral toxicity and bioaccumulation of aluminum oxide nanoparticles in mice. PubMed. [Link]
  • repeat-dose toxicity study: Topics by Science.gov. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Amino-4-sulfobenzoic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a goal that must be pursued with an unwavering dedication to safety. This guide provides essential, field-proven safety and handling protocols for 2-Amino-4-sulfobenzoic acid (CAS 98-43-1). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, applicable understanding of laboratory safety.

Hazard Profile and Risk Assessment

This compound presents a complex hazard profile, with classifications varying across different regulatory and supplier databases. While some sources do not classify it as hazardous under the Globally Harmonized System (GHS)[1][2][3], others identify it as an irritant or hazardous under OSHA standards[4][5]. This discrepancy necessitates a cautious approach. We will operate under the precautionary principle , treating the compound as a potential irritant to the eyes, skin, and respiratory system, particularly in its powdered form where dust generation is a primary concern.

Table 1: Summary of Hazard Classifications for this compound

Source Hazard Classification
PubChem (ECHA C&L Inventory) Reported as not meeting GHS hazard criteria.[1]
Santa Cruz Biotechnology Considered hazardous by the 2012 OSHA Hazard Communication Standard.[4]
Chemsrc R36/37/38: Irritating to eyes, respiratory system and skin.[5]

| Fisher Scientific / Sigma-Aldrich | Generally not considered hazardous, but standard safe handling practices are advised.[6] |

Given these considerations, the following personal protective equipment (PPE) and handling protocols are mandatory to mitigate risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the foundational layer of defense against chemical exposure. The goal is to create a barrier between the researcher and the potential hazard.

Eye and Face Protection

Direct contact with chemical dust or splashes poses a significant risk of irritation.

  • Mandatory: Wear safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Best Practice: When weighing or transferring the powder, upgrade to chemical safety goggles. Goggles provide a full seal around the eyes, offering superior protection against airborne particulates.

Skin and Body Protection
  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[7] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Protective Clothing: A long-sleeved laboratory coat is required to protect the skin and street clothes from contamination.[4][7]

Respiratory Protection

The primary inhalation risk arises from airborne dust generated during handling.

  • Required when dusts are generated: If you are weighing the powder outside of a containment hood or if visible dust is present, respiratory protection is necessary.[4]

  • Recommended Respirator: A NIOSH/MSHA-approved air-purifying respirator with a particle filter (e.g., an N95 respirator) is recommended in these situations.[4] All respiratory protection must be provided in accordance with current local regulations.[4]

Table 2: Task-Specific PPE Summary

Task Minimum Eye Protection Minimum Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Safety Goggles Nitrile Gloves Lab Coat Required if ventilation is inadequate or dust is visible.
Handling Solutions Safety Glasses with Side Shields Nitrile Gloves Lab Coat Not typically required if handled in a well-ventilated area.

| Performing Spill Cleanup | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Recommended during cleanup of powder spills. |

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes variability and risk. Handle in accordance with good industrial hygiene and safety practice.[4][6]

  • Preparation:

    • Designate a specific, clean area for handling the chemical, preferably within a fume hood or a well-ventilated space.

    • Ensure an eye-wash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and required PPE before retrieving the chemical.

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly before putting on gloves.

  • Handling the Chemical:

    • When handling the solid, open the container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount. Avoid pouring the powder directly, as this increases the likelihood of dust generation.

    • Keep the container tightly closed when not in use.[4][6]

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Dispose of gloves and any contaminated disposable materials in a designated waste container.

    • Wash hands thoroughly with soap and water.

Disposal and Emergency Response Plan

Spill Management

In the event of a spill, a calm and structured response is critical. Ensure adequate ventilation and use the personal protective equipment outlined above.[4]

  • Secure the Area: Alert nearby personnel and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if you have the resources to manage it safely. For large spills, evacuate and contact your institution's safety officer.

  • Cleanup:

    • For solid spills, do NOT use a dry brush or towel, as this will aerosolize the powder.

    • Gently cover the spill with a plastic sheet or tarp to minimize spreading.[4]

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Spill_Response_Workflow start Spill Detected secure_area Secure Area & Alert Others start->secure_area is_large Is Spill Large or Unmanageable? secure_area->is_large don_ppe Don Appropriate PPE (Goggles, Gloves, Coat) cover_spill Cover Powder Spill with Plastic Sheet don_ppe->cover_spill collect_material Mechanically Collect Spill (Sweep/Scoop) cover_spill->collect_material package_waste Place in Labeled Waste Container collect_material->package_waste decontaminate Decontaminate Area with Soap & Water package_waste->decontaminate end Response Complete decontaminate->end is_large->don_ppe No evacuate Evacuate & Contact Safety Officer is_large->evacuate Yes evacuate->end

Diagram: Workflow for solid chemical spill response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[4]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen.[4]

  • Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.[4] In all cases of significant exposure or if symptoms persist, seek medical attention.

Waste Disposal

All waste material must be disposed of in accordance with national and local regulations. Place waste in sealed, clearly labeled containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

References

  • This compound | C7H7NO5S | CID 66822.
  • This compound | CAS#:98-43-1.Chemsrc.[Link]
  • Personal Protective Equipment | US EPA.United States Environmental Protection Agency.[Link]
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.American Society of Health-System Pharmacists.[Link]
  • PERSONAL PROTECTIVE EQUIPMENT REQUIREMENTS - McGill University.McGill University Environmental Health and Safety.[Link]
  • Material Safety Data Sheet - 2-Sulfobenzoic acid.Cole-Parmer.[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.